molecular formula C5H5N3O4 B099757 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid CAS No. 18213-77-9

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Cat. No.: B099757
CAS No.: 18213-77-9
M. Wt: 171.11 g/mol
InChI Key: XLSBYMROSSRRAV-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-5-nitropyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N3O4/c1-7-4(8(11)12)3(2-6-7)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSBYMROSSRRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00297014
Record name 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid
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Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18213-77-9
Record name 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid
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Record name NSC 113107
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Record name 18213-77-9
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Record name 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid
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Foundational & Exploratory

Introduction: The Imperative for Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

In the landscape of pharmaceutical research and fine chemical synthesis, the pyrazole nucleus is a cornerstone scaffold, present in numerous FDA-approved drugs.[1] The specific functionalization of this ring system dictates its biological activity, pharmacokinetic properties, and safety profile. This compound is a highly functionalized derivative, presenting a unique combination of an electron-donating methyl group, a strongly electron-withdrawing nitro group, and a versatile carboxylic acid handle. Its potential as a synthetic intermediate or a pharmacologically active agent is entirely dependent on the precise arrangement of these substituents.

The Strategic Workflow: A Convergence of Analytical Evidence

G cluster_0 Initial Assessment cluster_1 Functional Group Identification cluster_2 Connectivity Mapping cluster_3 Final Confirmation MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Clues IR Infrared (IR) Spectroscopy - COOH Group - NO₂ Group MS->IR Confirms functional groups implied by formula Structure Elucidated Structure MS->Structure Convergent Data NMR1D 1D NMR (¹H, ¹³C) - Proton/Carbon Count - Chemical Environments IR->NMR1D Validates functional groups seen in NMR IR->Structure Convergent Data NMR2D 2D NMR (HSQC, HMBC) - C-H Connectivity - Long-Range Correlations NMR1D->NMR2D Provides basis for connectivity experiments NMR2D->Structure Convergent Data

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

The foundational step in any structure elucidation is determining the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to reveal the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Employ Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion, making this a highly sensitive and appropriate choice. ESI is a "soft" ionization technique, which minimizes in-source fragmentation and maximizes the abundance of the molecular ion peak.

  • Mass Analyzer: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to acquire the mass spectrum.

  • Data Analysis: Determine the accurate mass of the [M-H]⁻ ion and use the instrument's software to calculate the most probable elemental composition.

Expected Data and Interpretation

The molecular formula of this compound is C₅H₅N₃O₄. The expected HRMS data provides the first critical piece of evidence.

ParameterExpected ValueRationale
Molecular Formula C₅H₅N₃O₄Based on the proposed structure.
Calculated Exact Mass 171.0280 g/mol Monoisotopic mass of the neutral molecule.
Ionization Mode ESI NegativeIdeal for acidic protons on the carboxylic acid.
Observed Ion [M-H]⁻Deprotonated molecular ion.
Expected m/z 170.0207Accurate mass of the [C₅H₄N₃O₄]⁻ ion.

Tandem MS (MS/MS) experiments can further support the structure by inducing fragmentation. The fragmentation of the [M-H]⁻ ion would be expected to show characteristic losses, such as the loss of CO₂ (44 Da), which is a classic fragmentation pathway for deprotonated carboxylic acids.

FTIR Spectroscopy: A Rapid Scan for Functional Groups

Infrared (IR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups predicted by the molecular formula. The vibrational frequencies of chemical bonds serve as a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

Expected Data and Interpretation

The IR spectrum provides clear, confirmatory evidence for the nitro and carboxylic acid functionalities.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3300 - 2500O-H StretchCarboxylic Acid (-COOH)Very broad and strong, due to extensive hydrogen bonding.[2][3]
1760 - 1680C=O StretchCarboxylic Acid (-COOH)Strong and sharp.[2][3]
~1550Asymmetric NO₂ StretchNitro Group (-NO₂)Strong and characteristic.[4]
~1350Symmetric NO₂ StretchNitro Group (-NO₂)Strong and characteristic.[4]
3100 - 3000C-H StretchAromatic Ring (Pyrazole)Weak to medium.

The presence of the exceptionally broad O-H stretch and the two distinct, strong nitro group absorptions are hallmark features that strongly validate the proposed structure.[4][5]

NMR Spectroscopy: Mapping the Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, number, and connectivity of atoms.[6]

Experimental Protocol: ¹H, ¹³C, and 2D NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and its residual water peak does not interfere with key signals. The acidic proton of the carboxylic acid is also readily observable in this solvent.

  • Data Acquisition: Acquire a series of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher):

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard proton-decoupled carbon spectrum.

    • 2D HSQC: To correlate directly bonded protons and carbons.

    • 2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for establishing the substitution pattern.

¹H NMR: The Proton Inventory

The ¹H NMR spectrum is expected to be simple, showing three distinct signals, each a singlet due to the absence of adjacent protons for coupling.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
> 12Broad Singlet1H-COOHThe acidic proton is highly deshielded due to hydrogen bonding and the electron-withdrawing nature of the carboxyl group.[2][3] This peak will disappear upon addition of a drop of D₂O.
~8.5 - 9.0Singlet1HH-3 (Pyrazole)This lone proton on the pyrazole ring is in an electron-poor environment, shifted downfield by the adjacent N-atom and the influence of the nitro and carboxyl groups.
~4.1 - 4.3Singlet3HN-CH₃The methyl group is attached to a nitrogen atom within an aromatic system, leading to a downfield shift compared to a typical alkyl methyl group.
¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all five unique carbon atoms in the molecule.

Predicted Shift (δ, ppm)AssignmentRationale
~160 - 165C=O (-COOH)Carbonyl carbons of carboxylic acids are characteristically found in this downfield region.[3]
~145 - 155C-5This carbon is directly attached to the highly electron-withdrawing nitro group, causing a significant downfield shift.
~135 - 145C-3The pyrazole carbon bearing a proton.
~115 - 125C-4The pyrazole carbon bearing the carboxylic acid group.
~38 - 42N-CH₃The N-methyl carbon, typically found in this region.
2D NMR: The Definitive Proof of Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR experiments, particularly HMBC, assemble them into the final picture. The HMBC spectrum reveals correlations between protons and carbons separated by 2 or 3 bonds, which is crucial for placing the substituents correctly on the pyrazole ring.

G H3_CH3 H3 (CH₃) C5 C5 H3_CH3:s->C5:n H_ring H (ring) C4 C4 H_ring:e->C4:w C5_2 C5 H_ring:n->C5_2:s

Caption: Key HMBC correlations confirming the structure.

Key HMBC Correlations and Their Significance:

  • Correlation 1 (Red Arrow): A clear correlation is expected between the N-CH₃ protons (~4.2 ppm) and the C-5 carbon (~150 ppm). This is a 3-bond correlation (H-C-N-C) and is the single most important piece of evidence . It unequivocally proves that the methyl group is on the N-1 position and the nitro group is on the adjacent C-5 position.

  • Correlation 2 (Blue Arrows): The pyrazole ring proton H-3 (~8.7 ppm) should show correlations to both C-4 (~120 ppm) and C-5 (~150 ppm). These 2-bond and 3-bond correlations confirm the location of the sole ring proton and its relationship to the carbon atoms bearing the other substituents.

Conclusion: A Unified and Self-Validating Structural Assignment

The structure of this compound is confidently assigned through the systematic and synergistic application of multiple analytical techniques.

  • HRMS establishes the correct molecular formula: C₅H₅N₃O₄.

  • FTIR provides rapid and unambiguous confirmation of the essential carboxylic acid and nitro functional groups.

  • 1D NMR (¹H and ¹³C) delivers a complete inventory of the proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (HMBC) serves as the ultimate arbiter, locking in the precise connectivity and substitution pattern through long-range correlations, most notably the link between the N-methyl protons and the nitro-substituted C-5 carbon.

References

  • El-Sayed, N. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836.
  • Wang, L., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(9), 1193.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Dalinger, I. L., et al. (1997). Nitropyrazoles. 10. N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin, 46(6), 1149-1152.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 263-270.
  • NPTEL-NOC IITM. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube.
  • Zhang, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 26(16), 4991.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Aribam, P., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(13), 10985–11003.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...
  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-267.
  • Singh, A., et al. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC), 64(9).
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm, 13(6), 1013-1033.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles.
  • ResearchGate. (n.d.). Nitropyrazoles (review).
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
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  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6543.

Sources

An In-Depth Technical Guide to 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid (CAS No. 18213-77-9), a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a representative synthetic pathway, discusses its potential applications as a chemical intermediate by examining its structural analogs, and provides essential safety and handling protocols. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering field-proven insights into the compound's characteristics and utility.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities and versatile applications.[1][2][3] The pyrazole nucleus is a key pharmacophore found in numerous commercially successful drugs, including anti-inflammatory agents like celecoxib and PDE5 inhibitors for erectile dysfunction.[4][5] The introduction of substituents, such as a nitro group (-NO₂) and a carboxylic acid (-COOH), onto the pyrazole ring dramatically influences the molecule's electronic properties, reactivity, and biological potential. This compound is one such derivative, valued as a potential building block in the synthesis of more complex, biologically active molecules. This guide serves to consolidate the known information about this specific compound and its chemical family.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 1-Methyl-5-nitropyrazole-4-carboxylic acidN/A
CAS Number 18213-77-9N/A
Molecular Formula C₅H₅N₃O₄N/A
Molecular Weight 171.11 g/mol N/A
Appearance Solid (predicted)N/A
Purity Typically available at ≥98%N/A

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on established principles of heterocyclic chemistry and known reactions for this class of compounds.[6][7] The most logical approach involves the regioselective nitration of a suitable precursor.

Representative Synthetic Pathway

The synthesis logically begins with the commercially available 1-Methyl-1H-pyrazole-4-carboxylic acid. The key transformation is the introduction of a nitro group at the C5 position of the pyrazole ring. Electrophilic substitution reactions on a pyrazole ring, particularly nitration, preferentially occur at the C4 position if it is unsubstituted. However, since the C4 position is blocked by the carboxylic acid group, the nitration is directed to the C5 position. The N-methyl group is an activating group, further facilitating this electrophilic substitution.

The causality for this pathway is sound: starting with a pre-functionalized pyrazole core simplifies the synthesis, and standard nitrating conditions are well-established for achieving such transformations.

Synthesis_Pathway cluster_0 Step 1: Nitration Start 1-Methyl-1H-pyrazole-4-carboxylic acid (CAS: 5952-92-1) Product This compound (CAS: 18213-77-9) Start->Product HNO₃ / H₂SO₄ (Nitrating Agent) 0-10 °C caption Figure 1. Proposed synthesis of the target compound.

Figure 1. Proposed synthesis of the target compound.
Detailed Experimental Protocol (Representative)

This protocol is a self-validating system based on standard laboratory procedures for nitration of aromatic heterocyclic compounds.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Acidic Medium: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) while maintaining the internal temperature below 10 °C. Stir until all the starting material is dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (~1.5 eq) in a separate flask, pre-chilled to 0 °C. Add this nitrating mixture dropwise to the solution of the pyrazole carboxylic acid over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The choice of a mixed acid system (HNO₃/H₂SO₄) is critical as the sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the solid product. The crude product is then collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to pH paper.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.

Applications in Research and Development

While direct applications of this compound are not widely published, its structural motifs are present in molecules with significant pharmacological and biological activity. Therefore, its primary value lies in its role as a versatile chemical intermediate.

Intermediate for Pharmaceutical Synthesis

The most compelling application for this class of compounds is as a precursor for pharmacologically active agents. A close structural analog, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid , is a well-documented key intermediate in the commercial synthesis of Sildenafil , a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction.[5]

The synthetic utility of these molecules stems from the reactivity of the nitro and carboxylic acid groups. The nitro group can be readily reduced to an amine, which can then be used in various coupling reactions to build more complex structures. The carboxylic acid can be converted to an amide, ester, or other functional groups.

Application_Pathway A 1-Methyl-5-nitro- 1H-pyrazole-4-carboxylic acid B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C 1-Methyl-5-amino- 1H-pyrazole-4-carboxylic acid B->C D Amide Coupling C->D E Novel Bioactive Amide Derivatives D->E caption Figure 2. Potential derivatization workflow.

Figure 2. Potential derivatization workflow.
Precursor for Agrochemicals

Derivatives of pyrazole carboxylic acid are also prominent in the agrochemical industry. A range of fungicides are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold. These compounds function by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. This highlights the potential for this compound to serve as a building block for novel fungicides and other agrochemicals.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to safety must be adopted, drawing on data from structurally similar compounds, such as 1-Methyl-1H-pyrazole-4-carboxylic acid (the non-nitrated parent) and other nitrated pyrazoles.[8][9][10]

Hazard Identification

Based on its functional groups, the compound is expected to possess the following hazards:

  • Skin Irritation (Category 2): The carboxylic acid moiety suggests it may cause skin irritation upon contact.[9][11]

  • Serious Eye Irritation (Category 2/2A): Likely to cause serious eye irritation.[9][11]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[8]

  • Hazards of Nitro Compounds: Aromatic nitro compounds should be handled with care as they can be toxic and may have other associated hazards.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[13]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9]

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound (CAS: 18213-77-9) is a valuable heterocyclic building block for synthetic chemistry. While its direct applications are still emerging, its structural relationship to key intermediates in the pharmaceutical and agrochemical industries underscores its potential. Its synthesis is achievable through standard nitration procedures, and its functional groups offer versatile handles for further chemical modification. Researchers and scientists working with this compound should adhere to strict safety protocols based on the known hazards of its structural class. This guide provides the foundational knowledge required to safely handle, utilize, and explore the synthetic potential of this compound.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
  • Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1). [Link]
  • Ingenta Connect. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109(17). [Link]
  • Ghaffari, S., et al. (n.d.).
  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [Link]
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]
  • AFG Bioscience LLC. (n.d.).
  • ResearchGate. (2025). Review on synthesis of nitropyrazoles. [Link]
  • Hanneng Cailiao. (n.d.). Review on Synthesis of Nitropyrazoles. [Link]

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The Multifaceted Biological Activities of Nitropyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Significance of Nitropyrazoles in Drug Discovery

Nitropyrazole derivatives, a unique class of nitrogen-containing heterocyclic compounds, have emerged as a focal point in medicinal chemistry and drug discovery. The incorporation of a nitro group onto the pyrazole scaffold significantly modulates the molecule's electronic properties, leading to a diverse array of biological activities.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of nitropyrazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The narrative will delve into the causal relationships behind experimental designs and the structural features that govern the therapeutic potential of these versatile compounds.[3][4]

I. Synthetic Strategies and Structural Diversity

The biological efficacy of nitropyrazole derivatives is intrinsically linked to their structural architecture. A variety of synthetic methodologies have been developed to access a wide range of substituted nitropyrazoles, allowing for the fine-tuning of their pharmacological profiles.[5]

A common synthetic route involves the direct nitration of a pyrazole ring using nitrating agents like nitric acid in the presence of a strong acid catalyst.[5] The regioselectivity of this reaction is influenced by the existing substituents on the pyrazole core. Another key strategy is the cyclization of precursors already containing a nitro group. For instance, the reaction of α,β-unsaturated ketones with hydrazines can yield pyrazoline intermediates, which can be subsequently oxidized to pyrazoles.[6]

The ability to introduce a variety of substituents at different positions of the pyrazole ring is crucial for optimizing biological activity.[7] Functionalization at the N1 position, for example, can significantly impact the compound's pharmacokinetic properties.

II. A Spectrum of Biological Activities

The unique electronic nature of the nitropyrazole scaffold confers upon it a broad spectrum of biological activities, making it a privileged structure in drug design.

A. Antimicrobial and Antifungal Activity

Nitropyrazole derivatives have demonstrated significant potential as antimicrobial and antifungal agents.[8][9] The nitro group is often a key pharmacophore, contributing to the compound's mechanism of action, which can involve the generation of reactive nitrogen species that are toxic to microbial cells.

One study reported the synthesis of a series of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes and their derivatives, which exhibited pronounced effects against strains of Staphylococcus aureus and Escherichia coli, as well as fungi of the genus Candida.[8] The structure-activity relationship (SAR) studies in this series highlighted the importance of the nitrophenyl and furan moieties in conjunction with the pyrazole core for potent antimicrobial activity.[8]

Table 1: In Vitro Antimicrobial Activity of Selected Nitropyrazole Derivatives

Compound IDTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
NPZ-1 Staphylococcus aureus ATCC 2592362.5[10]
Escherichia coli ATCC 25922125[10]
Candida albicans ATCC 885-6532.9[10]
NPZ-2 Staphylococcus aureus3.12[11]
Escherichia coli6.25[11]
Aspergillus niger1.0[11]
B. Antiparasitic Activity

Several nitropyrazole derivatives have shown promising activity against various parasites.[12][13][14] For instance, compounds such as 4-nitropyrazole and 1-methyl-4-nitropyrazole have demonstrated activity similar to the reference drug metronidazole against Trichomonas vaginalis and Entamoeba invadens in vitro.[12][13] The mechanism of action is thought to be similar to other nitro-heterocyclic drugs, involving the reductive activation of the nitro group within the parasite to form cytotoxic radicals.[15]

C. Anticancer Activity

The development of novel anticancer agents is a critical area of research, and nitropyrazole derivatives have emerged as a promising class of compounds.[16][17][18] Their anticancer effects are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways involved in cancer cell proliferation.[19][20]

For example, a study on indole derivatives linked to a pyrazole moiety showed significant in vitro antitumor activity against human cancer cell lines such as HCT116, MCF7, HepG2, and A549.[16] Some of these compounds exhibited potent inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[16] The cytotoxic effects of some nitropyrazoles have been linked to the production of reactive oxygen and nitrogen species (ROS/RNS).[21]

Table 2: Cytotoxicity of Selected Nitropyrazole Derivatives against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
NPZ-33 HCT116< 23.7[16]
MCF7< 23.7[16]
HepG2< 23.7[16]
A549< 23.7[16]
NPZ-43 MCF70.25[16]
D. Herbicidal Activity

Nitropyrazole derivatives have also found applications in agriculture as herbicides.[22][23][24] Certain 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives have shown good herbicidal activity against various annual lowland weeds with excellent crop safety.[23] The introduction of an aryloxy group at the 3-position of the pyrazole ring, activated by an electron-withdrawing group like a nitro group, was found to be crucial for this activity.[23]

III. Mechanism of Action: A Deeper Dive

The biological activities of nitropyrazole derivatives are underpinned by diverse mechanisms of action. A recurring theme is the role of the nitro group as a pro-drug element.

Reductive Activation in Microbes and Parasites

In anaerobic environments, such as those found in certain bacteria and protozoan parasites, the nitro group of nitropyrazoles can be enzymatically reduced by nitroreductases. This process generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals like the nitro anion radical. These reactive species can damage cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.

Reductive Activation of Nitropyrazole Nitropyrazole Nitropyrazole (R-NO2) Nitroreductase Nitroreductase (e.g., in microbes, parasites) Nitropyrazole->Nitroreductase Reduction NitroAnionRadical Nitro Anion Radical (R-NO2•−) Nitroreductase->NitroAnionRadical Nitroso Nitroso Derivative (R-NO) NitroAnionRadical->Nitroso Further Reduction Hydroxylamine Hydroxylamine Derivative (R-NHOH) Nitroso->Hydroxylamine ReactiveSpecies Further Reactive Species Hydroxylamine->ReactiveSpecies CellularDamage Cellular Damage (DNA, Proteins, Lipids) ReactiveSpecies->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: Reductive activation pathway of nitropyrazoles.

Enzyme Inhibition in Cancer Cells

In the context of cancer, nitropyrazole derivatives can act as inhibitors of key enzymes involved in cell proliferation and survival. As mentioned earlier, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[16] By blocking the activity of these enzymes, nitropyrazoles can arrest the cell cycle and prevent the uncontrolled division of cancer cells.

CDK Inhibition by Nitropyrazoles Nitropyrazole Nitropyrazole Derivative CDK Cyclin-Dependent Kinase (CDK) Nitropyrazole->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes CellProliferation Cancer Cell Proliferation CellCycle->CellProliferation

Caption: Inhibition of CDK by nitropyrazole derivatives.

IV. Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a framework for the initial in vitro screening of nitropyrazole derivatives for their biological activities.

A. Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a nitropyrazole derivative against a specific microorganism.

1. Preparation of Materials:

  • Test compound (nitropyrazole derivative) dissolved in a suitable solvent (e.g., DMSO).
  • Bacterial or fungal strain of interest.
  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Sterile 96-well microtiter plates.
  • Positive control (standard antibiotic/antifungal).
  • Negative control (broth with solvent).

2. Procedure:

  • Prepare a stock solution of the test compound.
  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
  • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard).
  • Add the microbial inoculum to each well containing the diluted compound.
  • Include positive and negative control wells.
  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
  • After incubation, visually inspect the wells for microbial growth (turbidity).
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepCompound [label="Prepare Stock Solution\nof Nitropyrazole"]; SerialDilution [label="Perform Serial Dilutions\nin 96-Well Plate"]; PrepInoculum [label="Prepare Microbial Inoculum"]; Inoculate [label="Inoculate Wells"]; Incubate [label="Incubate Plate"]; ReadResults [label="Visually Assess Growth\n(Determine MIC)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> PrepCompound; PrepCompound -> SerialDilution; PrepInoculum -> Inoculate; SerialDilution -> Inoculate; Inoculate -> Incubate; Incubate -> ReadResults; ReadResults -> End; }

Caption: Workflow for antimicrobial susceptibility testing.

B. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a nitropyrazole derivative on cancer cell lines.

1. Preparation of Materials:

  • Test compound (nitropyrazole derivative) dissolved in a suitable solvent.
  • Cancer cell line of interest.
  • Complete cell culture medium.
  • Sterile 96-well cell culture plates.
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
  • Solubilization solution (e.g., DMSO or acidified isopropanol).
  • Positive control (e.g., doxorubicin).
  • Negative control (cells with solvent).

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
  • After the incubation period, add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SeedCells [label="Seed Cancer Cells\nin 96-Well Plate"]; TreatCells [label="Treat Cells with\nNitropyrazole Derivatives"]; Incubate [label="Incubate for 24-72h"]; AddMTT [label="Add MTT Reagent"]; IncubateMTT [label="Incubate for 2-4h"]; Solubilize [label="Solubilize Formazan Crystals"]; ReadAbsorbance [label="Measure Absorbance"]; CalculateIC50 [label="Calculate Cell Viability\nand IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> SeedCells; SeedCells -> TreatCells; TreatCells -> Incubate; Incubate -> AddMTT; AddMTT -> IncubateMTT; IncubateMTT -> Solubilize; Solubilize -> ReadAbsorbance; ReadAbsorbance -> CalculateIC50; CalculateIC50 -> End; }

Caption: Workflow for MTT cytotoxicity assay.

V. Conclusion and Future Perspectives

Nitropyrazole derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them highly attractive for further investigation. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through rational drug design, and exploring their potential in combination therapies. The continued exploration of the chemical space around the nitropyrazole core is likely to yield novel drug candidates with improved efficacy and safety profiles for a variety of diseases.

VI. References

  • Escario, J. A., Igea, A. M., Contreras, M., Martinez-Fernandez, A. R., Claramunt, R., & Lopez, C. (Year). Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei. Annals of Tropical Medicine & Parasitology, 82(3). [Link]

  • Escario, J. A., et al. (Year). Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei. PubMed. [Link]

  • New derivatives of 5-nitroimidazole: Synthesis and antiparasitic activity. ResearchGate. [Link]

  • Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. PubMed. [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][13][21]triazin-7(6H)-ones and Derivatives. ResearchGate. [Link]

  • Review: biologically active pyrazole derivatives. Semantic Scholar. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

  • Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. MDPI. [Link]

  • 3-Nitropyrazole derivatives. Google Patents.

  • (PDF) Nitropyrazoles (review). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

  • Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. ResearchGate. [Link]

  • Release of Nitric Oxide by N-nitropyrazoles in Rabbit Lacrimal Gland Cell Culture. PubMed. [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • Review on Synthesis of Nitropyrazoles. 《含能材料》:火炸药. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Nature. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Synthesis and herbicidal activity of new pyrazole ketone derivatives. Request PDF. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Semantic Scholar. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][13][21]triazin-7(6 H). PubMed. [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][12][13][21]triazin-7(6H). NIH. [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. PMC - PubMed Central. [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]

Sources

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound built upon the versatile pyrazole scaffold. We will delve into its core molecular identity, including its chemical formula and molecular weight, and situate it within the broader context of medicinal chemistry. This document explores a plausible synthetic pathway, drawing upon established methodologies for related structures, and discusses its potential applications as a building block in drug discovery and development. The significance of the pyrazole nucleus, a "biologically privileged" structure, is highlighted through its presence in numerous FDA-approved therapeutics.[1][2] This guide is intended to serve as a foundational resource for researchers interested in leveraging this and similar molecules for the synthesis of novel bioactive agents.

Core Molecular Identity

This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The specific arrangement of the methyl, nitro, and carboxylic acid groups on the pyrazole ring dictates its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure and Properties

The structural attributes of this molecule are fundamental to its function as a chemical building block. The electron-withdrawing nature of the nitro and carboxylic acid groups significantly influences the electron density of the pyrazole ring, impacting its reactivity in further chemical transformations.

PropertyValueSource
Molecular Formula C₅H₅N₃O₄Calculated
Molecular Weight 171.11 g/mol [3][4]
IUPAC Name This compound
CAS Number 18213-77-9[5]
Synonyms 1-METHYL-5-NITROPYRAZOLE-4-CARBOXYLIC ACID[5]

The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern drug discovery, recognized for its wide spectrum of biological activities.[2][6] Its ability to participate in hydrogen bonding and other molecular interactions allows pyrazole-containing compounds to bind effectively to a variety of biological targets. This has led to the development of numerous successful drugs across different therapeutic areas, including anti-inflammatory agents like Celecoxib and treatments for erectile dysfunction like Sildenafil, which utilizes a pyrazole derivative as a key synthetic intermediate.[1][7]

Pyrazole_Core_Applications pyrazole Pyrazole Core C₃H₄N₂ activities Biological Activities Anti-inflammatory Anticancer Analgesic Antimicrobial pyrazole:f0->activities:f0 Exhibits drugs Marketed Drugs Celecoxib Sildenafil Intermediate Rimonabant Deracoxib pyrazole:f0->drugs:f0 Is a scaffold for cite1 cite2

Caption: Logical relationship of the pyrazole core to its biological activities and marketed drugs.

Synthesis and Mechanistic Considerations

While a specific, published synthesis for this compound is not detailed in the provided resources, a plausible synthetic route can be constructed based on established pyrazole chemistry. The general strategy involves the formation of the pyrazole ring, followed by functional group manipulations such as nitration and methylation.

Proposed Synthetic Workflow

A logical synthetic pathway would begin with a suitable pyrazole precursor, which is then subjected to sequential reactions to install the required substituents. The order of these steps is critical to manage the directing effects of the functional groups and achieve the desired isomer. For instance, nitration of the pyrazole ring is a key step, followed by N-methylation to yield the final product.

Synthesis_Workflow start_node Pyrazole-4-carboxylic acid (Precursor) step1_node Step 1: Nitration (e.g., HNO₃/H₂SO₄) start_node->step1_node intermediate_node 5-Nitro-1H-pyrazole-4-carboxylic acid (Intermediate) step1_node->intermediate_node step2_node Step 2: N-Methylation (e.g., Dimethyl sulfate) intermediate_node->step2_node end_node This compound (Final Product) step2_node->end_node

Caption: A proposed workflow for the synthesis of this compound.

Example Protocol: Reduction of a Related Nitro-Pyrazole

To illustrate a common transformation involving nitro-pyrazole intermediates, the following protocol details the reduction of a nitro group to an amine, a critical step in the synthesis of many active pharmaceutical ingredients, including the commercial route to Sildenafil.[7]

Objective: To reduce the nitro group of a substituted nitro-pyrazole to form the corresponding amino-pyrazole.

Methodology:

  • Reactor Setup: Charge a suitable hydrogenation reactor with the starting nitro-pyrazole compound and a solvent such as ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on charcoal (Pd/C, typically 5-10% w/w) to the mixture. The catalyst is crucial for facilitating the reaction with hydrogen.

  • Hydrogenation: Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas (H₂). The reaction is typically run under a positive pressure of hydrogen.

  • Reaction Monitoring: The reaction is monitored for the uptake of hydrogen and can be analyzed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, the reactor is carefully depressurized and purged again with an inert gas. The reaction mixture is then filtered to remove the palladium catalyst.

  • Isolation: The filtrate, containing the desired amino-pyrazole product, is concentrated under reduced pressure. The resulting product can be used directly in the next synthetic step or purified further if necessary.[7]

Causality: The choice of catalytic hydrogenation is common in industrial settings because it is highly efficient and avoids the use of stoichiometric metal reductants (like tin(II) chloride), which can lead to metallic waste streams.[7] The ethyl acetate solution of the resulting amine is often clean enough to be used directly, improving process efficiency.[7]

Applications in Research and Drug Development

This compound is not an end-product itself but rather a versatile chemical intermediate. Its value lies in its combination of functional groups, which can be independently modified.

  • Carboxylic Acid Handle: The -COOH group is ideal for forming amide bonds. This is a cornerstone of medicinal chemistry, used to link molecular fragments and build complex drug candidates. For example, pyrazole carboxylic acids are used to synthesize amides with antifungal properties.[8]

  • Nitro Group as a Precursor: The nitro group can be readily reduced to an amine (-NH₂), as described in the protocol above. This amine then serves as a nucleophile or a point for further derivatization, enabling the construction of fused ring systems or the attachment of other pharmacophores.

  • Scaffold for Bioactive Molecules: Given the proven track record of the pyrazole core, this compound is an attractive starting point for generating libraries of novel compounds to be screened for various biological activities, including anticancer and anti-inflammatory effects.[2][6]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Chemical-Specific Hazards:

    • Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.

    • Carboxylic Acids: Can be irritating to the skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. The container should be tightly sealed.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound represents a molecule of significant potential for the fields of medicinal chemistry and drug development. Its molecular structure, founded on the robust and "biologically privileged" pyrazole scaffold, offers multiple avenues for synthetic elaboration. By understanding its fundamental properties and the chemical logic behind its synthesis and derivatization, researchers can effectively utilize this compound as a key building block in the rational design and discovery of next-generation therapeutics.

References

  • Title: 1H-pyrazole-5-carboxylic acid, 1-methyl-4-nitro- | CAS 92534-69-5 Source: Chemical-Suppliers URL:[Link]
  • Title: 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide,2-Amino-4 Source: LookChem URL:[Link]
  • Title: 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 Source: PubChem URL:[Link]
  • Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides Source: MDPI URL:[Link]
  • Title: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...
  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Title: 1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2 | MD Topology | NMR | X-Ray Source: The Automated Topology Builder (
  • Title: 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl- - Optional[1H NMR] - Spectrum Source: SpectraBase URL:[Link]
  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central (PMC) URL:[Link]
  • Title: Current status of pyrazole and its biological activities Source: PubMed Central (PMC) URL:[Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the requisite experimental protocols to obtain and validate these spectral fingerprints, ensuring scientific rigor and reproducibility.

The structural attributes of this compound—namely the pyrazole ring, a nitro group, a carboxylic acid moiety, and a methyl group—each contribute distinct and identifiable signatures to its spectroscopic profile.[2] Understanding these contributions is paramount for unequivocal structural elucidation and purity assessment.

Molecular Structure and Spectroscopic Correlation

The logical starting point for our analysis is the molecule itself. The spatial arrangement of functional groups and the electronic environment of each atom directly influence the spectroscopic output.

Caption: Molecular structure of this compound.

Part 1: Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for the title compound. These predictions are derived from established principles of spectroscopy and comparative analysis with structurally similar nitropyrazole derivatives found in the literature.[4][5][6]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, we anticipate specific chemical shifts and coupling patterns that reflect its unique electronic landscape.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0-14.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield shift, which is characteristic and often solvent-dependent.[7][8]
~8.5-8.8Singlet1HPyrazole C3-HThe sole proton on the pyrazole ring is anticipated to be deshielded due to the anisotropic effects of the adjacent nitro and carboxylic acid groups.
~4.1-4.3Singlet3HN-CH₃The methyl group attached to the nitrogen atom will likely appear as a singlet in the specified region.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165-170-COOHThe carbonyl carbon of the carboxylic acid is expected in this downfield region.[8]
~148-152C5-NO₂The carbon atom bearing the nitro group is significantly deshielded.
~140-145C3-HThe protonated carbon of the pyrazole ring.
~115-120C4-COOHThe quaternary carbon attached to the carboxylic acid group.
~38-40N-CH₃The carbon of the N-methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for the identification of functional groups. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and nitro groups.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretch (Carboxylic Acid)A very broad and characteristic absorption due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[7][9][10]
~1710-1730StrongC=O stretch (Carboxylic Acid)A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid.[7][8]
~1520-1560StrongAsymmetric NO₂ stretchThe asymmetric stretching vibration of the nitro group typically appears as a strong band in this region.[5]
~1340-1380StrongSymmetric NO₂ stretchThe symmetric stretch of the nitro group, also a strong absorption.[5]
~1600 & ~1475MediumC=N and C=C ring stretchesAromatic and heteroaromatic ring stretching vibrations.[9]
~1200-1300MediumC-O stretchStretching vibration of the carbon-oxygen single bond in the carboxylic acid.
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueInterpretation
~171Molecular Ion (M⁺)
~154Loss of -OH (M-17)
~126Loss of -COOH (M-45)
~125Loss of NO₂ (M-46)

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition. For C₅H₅N₃O₄, the expected exact mass would be approximately 171.0280.[11]

Part 2: Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be implemented. This workflow represents a self-validating system, where each step is designed to produce accurate and reproducible results.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Acquisition cluster_2 Data Analysis & Validation cluster_3 Final Report Prep Ensure High Purity of This compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS Mass Spectrometry (EI and HRMS) Prep->MS Analysis Spectral Interpretation and Structure Elucidation NMR->Analysis IR->Analysis MS->Analysis Validation Comparison with Predicted Data and Literature Values Analysis->Validation Report Comprehensive Spectroscopic Report Validation->Report

Caption: Experimental workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to ensure the observation of the acidic proton.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled sequence.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δн = 2.50 ppm, δc = 39.52 ppm).

    • Integrate the proton signals and determine multiplicities.

Protocol 2: IR Spectroscopy
  • Sample Preparation:

    • Prepare a KBr pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder.

    • Press the mixture into a transparent disk using a hydraulic press.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

  • Data Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Average a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument Setup (EI-MS):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Instrument Setup (HRMS):

    • For high-resolution mass spectrometry, use an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a TOF (Time-of-Flight) or Orbitrap mass analyzer.

    • Infuse the sample solution at a constant flow rate.

    • Acquire the spectrum in either positive or negative ion mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak in the EI spectrum and analyze the major fragment ions.

    • Determine the accurate mass from the HRMS data and use it to calculate the elemental composition, confirming the molecular formula.

References

  • Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry (RSC Publishing).
  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. acrhem.
  • (PDF) Nitropyrazoles (review). ResearchGate.
  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160. PubChem.
  • (PDF) Nitropyrazoles. ResearchGate.
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4. PubChem.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
  • 1-methyl-pyrazole-4-carboxylic acid. Wikidata.
  • Methyl 1H-pyrazole-4-carboxylate | C5H6N2O2 | CID 9793760. PubChem.
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... ResearchGate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • 1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2 | MD Topology | NMR | X-Ray. BMRB.
  • 1-methyl-4-nitro-1h-pyrazole-5-carboxylic acid. PubChemLite.
  • methyl 4-nitro-1H-pyrazole-5-carboxylate | C5H5N3O4 | CID 1276704. PubChem.
  • Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester. CAS Common Chemistry.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.
  • 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822. PubChem.

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The Solubility Profile of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid. While specific experimental solubility data for this compound is not extensively available in surveyed literature, this document synthesizes fundamental chemical principles, data from structurally related analogs, and established analytical methodologies to offer a robust predictive framework for researchers, scientists, and drug development professionals. We will explore the key molecular features influencing solubility, predict its behavior in a range of common solvents, and provide a detailed experimental protocol for accurate solubility determination.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[3][4] The incorporation of a nitro group and a carboxylic acid moiety introduces unique electronic and functional characteristics that can significantly modulate the molecule's physicochemical properties, including its solubility.[5][6] Understanding and quantifying the solubility of this compound is a critical prerequisite for its successful application in drug formulation, reaction chemistry, and materials engineering.

Molecular Architecture and its Influence on Solubility

The solubility of this compound is governed by the interplay of its constituent functional groups and the overall molecular structure.

  • The Pyrazole Core: The pyrazole ring itself is aromatic and possesses both a hydrogen bond donor (N-H in unsubstituted pyrazoles) and a hydrogen bond acceptor (the pyridine-like nitrogen).[2][3] In the target molecule, the N1 position is methylated, removing the hydrogen bond donating capability at that position.

  • The Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility, particularly in basic media. The acidic proton can be abstracted to form a highly polar carboxylate anion, which readily interacts with polar solvents like water.[7][8]

  • The Nitro Group (-NO2): The strongly electron-withdrawing nature of the nitro group significantly impacts the electronic distribution of the pyrazole ring.[5][9] This can influence the acidity of the carboxylic acid and the overall polarity of the molecule. The nitro group itself can act as a hydrogen bond acceptor.

  • The Methyl Group (-CH3): The methyl group at the N1 position adds a small degree of lipophilicity to the molecule.

The combination of a polar carboxylic acid, a polar nitro group, and a moderately polar pyrazole ring suggests that the molecule will exhibit a degree of solubility in polar solvents. However, the overall solubility will be a balance between these polar interactions and the non-polar hydrocarbon portions of the molecule.

Predicted Solubility in Different Solvent Classes

Based on general principles of "like dissolves like" and the behavior of similar compounds, we can predict the solubility of this compound in various solvents.

Aqueous Solubility
  • Neutral Water: The presence of the carboxylic acid group suggests some solubility in neutral water. However, the overall molecule is relatively large, which may limit its solubility. Small, polar organic compounds like carboxylic acids are generally soluble in water.[8]

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO3): The compound is expected to be highly soluble in aqueous basic solutions. The carboxylic acid will be deprotonated to form the sodium salt, which is ionic and therefore much more polar and water-soluble.[7][10] The reaction with sodium bicarbonate, a weak base, to produce CO2 bubbles would be a strong indicator of a carboxylic acid.[8][10]

  • Aqueous Acid (e.g., 5% HCl): The compound is expected to be largely insoluble in acidic solutions. The basicity of the pyrazole nitrogen is significantly reduced by the electron-withdrawing nitro group, making protonation unlikely.[3]

Organic Solvents
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and are likely to be effective solvents for this compound. For a related compound, 1-methyl-4-nitropyrazole, solubility was observed to decrease with an increasing number of carbon atoms in the alcohol solvent.[11]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents are also expected to be good solvents. Acetone, in particular, was found to be a very effective solvent for 1-methyl-4-nitropyrazole, with solubility increasing rapidly with temperature.[5][11]

  • Non-Polar Solvents (e.g., Toluene, Hexane): The compound is expected to have very low solubility in non-polar solvents due to the presence of the highly polar carboxylic acid and nitro groups.

The following table summarizes the predicted solubility profile:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous WaterLow to ModeratePresence of polar functional groups, but limited by overall molecular size.
5% Sodium HydroxideHighFormation of a highly polar and water-soluble carboxylate salt.
5% Sodium BicarbonateHighAcid-base reaction with the carboxylic acid to form a soluble salt.
5% Hydrochloric AcidLowThe molecule is not sufficiently basic to be protonated.
Polar Protic Methanol, EthanolModerate to HighGood hydrogen bonding potential.
Polar Aprotic Acetone, Acetonitrile, DMSOModerate to HighStrong dipole-dipole interactions.
Non-Polar Toluene, HexaneLowMismatch in polarity between solute and solvent.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Weigh excess solid into vial B Add known volume of solvent A->B C Seal vial and place in shaker bath B->C D Equilibrate at constant temperature (e.g., 24-48 hours) C->D E Centrifuge to pellet excess solid D->E F Withdraw supernatant and filter E->F G Dilute aliquot to a known volume F->G H Analyze by HPLC or UV-Vis G->H I Determine concentration from calibration curve H->I J Calculate solubility (mg/mL or mol/L) I->J

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker bath and allow the excess solid to settle.

    • Centrifuge the vials to ensure complete sedimentation of the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Analyze the standard solutions and the diluted sample solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

References

  • Unknown. Carboxylic Acid Unknowns and Titration.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. Physico-chemical properties of the designed pyrazole derivatives. ResearchGate.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • Unknown. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • IS MUNI. Physical Properties: Solubility Classification:.
  • Scribd. Predicting Carboxylic Acid Solubility | PDF.
  • Unknown. Solubility of Organic Compounds.
  • Unknown. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • ResearchGate. (PDF) Nitropyrazoles (review).
  • Chemical-Suppliers. 1H-pyrazole-5-carboxylic acid, 1-methyl-4-nitro- | CAS 92534-69-5.
  • ResearchGate. Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K.
  • ResearchGate. The Role of the Nitro Group on the Formation of Intramolecular Hydrogen Bond in the Methyl Esters of 1-Vinyl-Nitro-Pyrazolecarboxylic Acids | Request PDF.
  • Unknown. Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.

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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities.[1][2] The incorporation of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the pharmacological profile of these heterocyclic compounds.[3][4] This guide provides a comprehensive exploration of the potential therapeutic targets of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, a molecule that combines the structural features of both a pyrazole carboxylic acid and a nitroaromatic compound. Drawing upon the established pharmacology of related chemical entities, we will delve into putative mechanisms of action and propose a strategic framework for target identification and validation. This document is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of novel nitro-pyrazole derivatives.

Introduction: The Therapeutic Potential of Nitro-Pyrazoles

Pyrazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][5] The versatility of the pyrazole ring allows for substitutions that can fine-tune its biological effects.[1]

The nitro group (NO2) is a key functional group in many therapeutic agents, known for its strong electron-withdrawing nature.[4][6] In many nitroaromatic drugs, the nitro group acts as a prodrug element, requiring bioreduction to exert its biological effect.[3][6] This reductive activation, often carried out by nitroreductases, can lead to the formation of reactive intermediates that are central to the compound's mechanism of action and, in some cases, its toxicity.[3][7]

This compound represents an intriguing chemical entity at the intersection of these two pharmacologically significant motifs. While specific research on this particular molecule is limited, the known biological activities of structurally related nitro-pyrazoles and other nitroaromatic compounds provide a strong basis for postulating its potential therapeutic targets. This guide will systematically explore these possibilities.

Postulated Therapeutic Arenas and Molecular Targets

Based on the extensive literature on pyrazole and nitroaromatic compounds, we can hypothesize that this compound may exhibit therapeutic potential in the following areas:

  • Oncology

  • Inflammatory Diseases

  • Infectious Diseases

The following sections will detail the potential molecular targets within each of these therapeutic arenas.

Oncology: Targeting Cancer Cell Proliferation and Survival

The pyrazole scaffold is present in several anticancer agents, and nitroaromatic compounds have been explored as hypoxia-activated prodrugs.[7][8]

  • Kinase Inhibition: Many pyrazole derivatives are known to inhibit protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[8] Potential kinase targets include:

    • Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a key target for cancer therapy.[8]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that tumors need to grow.[8]

    • B-Raf Kinase: A component of the MAPK/ERK signaling pathway, frequently mutated in melanoma and other cancers.[9]

  • Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is essential for the stability and function of many oncoproteins.[2] Its inhibition leads to the degradation of these client proteins, resulting in cancer cell death.[2]

  • Hypoxia-Activated Prodrug Action: The nitro group can be selectively reduced in the hypoxic environment of solid tumors by nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular components.[7]

oncology_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates VEGFR VEGFR VEGFR->Ras Raf B-Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Promotes Hsp90 Hsp90 ClientProteins Oncogenic Client Proteins Hsp90->ClientProteins Stabilizes ClientProteins->Raf Compound 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid Compound->EGFR Inhibits? Compound->VEGFR Inhibits? Compound->Raf Inhibits? Compound->Hsp90 Inhibits? Nitroreductase Nitroreductase (Hypoxia) Compound->Nitroreductase Substrate ReactiveSpecies Reactive Nitrogen Species Nitroreductase->ReactiveSpecies Generates DNA_Damage DNA Damage ReactiveSpecies->DNA_Damage Induces

Caption: Postulated oncologic signaling pathways targeted by this compound.

Inflammatory Diseases: Modulating the Inflammatory Response

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[9]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid compounds that play a central role in inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for reducing inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

  • Cytokine Signaling: Pro-inflammatory cytokines such as interleukin-8 (IL-8) play a crucial role in the recruitment of immune cells to sites of inflammation. Inhibition of cytokine-stimulated chemotaxis is a potential anti-inflammatory mechanism.[9]

inflammation_pathway cluster_cell Inflammatory Cell cluster_inflammation Inflammatory Response MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 Substrate ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Produces COX2 COX-2 ArachidonicAcid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediates Compound 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid Compound->COX2 Inhibits?

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Infectious Diseases: Combating Microbial Pathogens

Nitroaromatic compounds have a long history of use as antimicrobial agents, particularly against anaerobic bacteria and protozoan parasites.[3] Their mechanism of action typically involves the reductive activation of the nitro group by microbial nitroreductases.[3]

  • Microbial Nitroreductases: These enzymes, which are often absent or have different specificities in mammalian cells, can reduce the nitro group of the compound to generate cytotoxic reactive species.[6] This selective activation provides a basis for selective toxicity against the pathogen.

  • DNA and Other Macromolecules: The reactive intermediates generated from the reduction of the nitro group can cause damage to microbial DNA, proteins, and lipids, leading to cell death.

antimicrobial_pathway cluster_pathogen Pathogen Cell Compound 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid Nitroreductase Microbial Nitroreductase Compound->Nitroreductase Enters cell and is a substrate for ReactiveSpecies Cytotoxic Reactive Species Nitroreductase->ReactiveSpecies Generates Macromolecules DNA, Proteins, Lipids ReactiveSpecies->Macromolecules Damages CellDeath Cell Death Macromolecules->CellDeath Leads to

Caption: Proposed mechanism of antimicrobial action via reductive activation.

Experimental Workflows for Target Validation

A systematic approach is required to validate the postulated therapeutic targets of this compound. The following experimental workflows provide a roadmap for this process.

General Workflow for Target Identification and Validation

validation_workflow Compound 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid PhenotypicScreening Phenotypic Screening (e.g., cell viability, anti-inflammatory assays) Compound->PhenotypicScreening TargetIdentification Target Identification (e.g., affinity chromatography, proteomics) PhenotypicScreening->TargetIdentification Identifies hits BiochemicalAssays Biochemical Assays (e.g., enzyme kinetics, binding assays) TargetIdentification->BiochemicalAssays Suggests targets CellularAssays Cellular Assays (e.g., pathway analysis, biomarker modulation) BiochemicalAssays->CellularAssays Confirms direct interaction InVivoModels In Vivo Models (e.g., xenograft, disease models) CellularAssays->InVivoModels Demonstrates cellular efficacy ValidatedTarget Validated Therapeutic Target InVivoModels->ValidatedTarget Confirms in vivo efficacy and safety

Caption: A general experimental workflow for target validation.

Detailed Experimental Protocols

Objective: To determine if this compound inhibits the activity of specific kinases (e.g., EGFR, VEGFR).

Methodology:

  • Reagents and Materials:

    • Recombinant human kinases (e.g., EGFR, VEGFR)

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • This compound (test compound)

    • Positive control inhibitor (e.g., Gefitinib for EGFR)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

    • 384-well microplates

    • Plate reader (luminometer)

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control in kinase buffer.

    • In a 384-well plate, add the kinase, peptide substrate, and either the test compound, positive control, or vehicle (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity according to the manufacturer's instructions of the detection kit (e.g., by measuring the amount of ADP produced).

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC50 (half-maximal inhibitory concentration) value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTarget KinaseIC50 (µM)
This compoundEGFRTBD
This compoundVEGFRTBD
Gefitinib (Positive Control)EGFRExpected in nM range

Objective: To assess the inhibitory activity of this compound on COX-2.

Methodology:

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • This compound (test compound)

    • Celecoxib (positive control)

    • COX activity assay kit (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay)

    • 96-well microplates

    • Plate reader (spectrophotometer)

  • Procedure:

    • Prepare serial dilutions of the test compound and celecoxib.

    • In a 96-well plate, add the COX-2 enzyme and the test compound or control.

    • Pre-incubate to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Measure the absorbance at the appropriate wavelength as per the kit instructions to determine the amount of prostaglandin produced.

    • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundCOX-2TBD
Celecoxib (Positive Control)COX-2Expected in nM range

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of microorganisms.

Methodology:

  • Reagents and Materials:

    • This compound

    • Bacterial or protozoal strains (e.g., Escherichia coli, Staphylococcus aureus, Trypanosoma cruzi)

    • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

    • Standard antibiotic/antiparasitic drug (positive control)

    • 96-well microplates

    • Incubator

    • Plate reader or visual inspection

  • Procedure:

    • Perform a serial two-fold dilution of the test compound and the positive control in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, specific conditions for parasites).

    • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundMicroorganismMIC (µg/mL)
This compoundEscherichia coliTBD
This compoundStaphylococcus aureusTBD
This compoundTrypanosoma cruziTBD
Ciprofloxacin (Positive Control)Escherichia coliExpected low µg/mL

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, stemming from the established pharmacological profiles of its core pyrazole and nitroaromatic moieties. This guide has outlined a rational basis for exploring its efficacy in oncology, inflammatory diseases, and infectious diseases, and has provided a framework for the experimental validation of its putative molecular targets.

Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the proposed experimental workflows. A thorough investigation of its structure-activity relationships, through the synthesis and testing of related analogs, will also be crucial for optimizing its therapeutic properties and minimizing potential toxicity. The insights gained from these studies will be invaluable in advancing our understanding of this promising compound and its potential as a novel therapeutic agent.

References

  • Xavier, C., et al. (2021).
  • Patterson, S., & Fairlamb, A. H. (2021).
  • Cieplik, J., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences.
  • US Patent 5670518A. (1997). Aromatic nitro and nitroso compounds and their metabolites useful as anti-viral and anti-tumor agents.
  • Faria, J. V., et al. (2021).
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  • Yakan, H., & Ozadali, K. (2025).
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  • Wang, X., et al. (2019). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
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  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. MDPI.

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In-Silico Modeling of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid Interactions with Cyclin-Dependent Kinase 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in-silico modeling of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, a novel pyrazole derivative with potential therapeutic applications, in complex with Cyclin-Dependent Kinase 2 (CDK2). Pyrazole-based compounds have garnered significant interest as scaffolds for potent kinase inhibitors, and CDK2 represents a validated target in oncology due to its critical role in cell cycle regulation.[1][2][3][4] This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed narrative on the causality behind experimental choices, self-validating protocols, and authoritative grounding in established computational methodologies. We will traverse the entire in-silico workflow, from initial target selection and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations, equipping the reader with the expertise to rigorously assess the therapeutic potential of novel small molecules.

Introduction: The Rationale for In-Silico Interrogation

The convergence of high-performance computing and a deeper understanding of molecular biology has positioned in-silico modeling as an indispensable tool in modern drug discovery.[5] It offers a cost-effective and rapid means to prioritize lead candidates, elucidate mechanisms of action, and guide synthetic efforts. The subject of this guide, this compound, belongs to the pyrazole class of heterocyclic compounds, which are well-represented in a multitude of clinically approved drugs and investigational agents, particularly as kinase inhibitors.[1][5][6]

Our chosen biological target, Cyclin-Dependent Kinase 2 (CDK2), is a serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), governs the G1/S and S phase transitions of the cell cycle.[2][3][4][7] Dysregulation and overexpression of CDK2 are frequently implicated in the uncontrolled proliferation characteristic of many cancers, making it a compelling target for therapeutic intervention.[2][3][4][7] The availability of numerous high-resolution crystal structures of CDK2, often in complex with inhibitors, provides an excellent foundation for structure-based drug design.[8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

This guide will, therefore, present a cohesive and technically detailed workflow to predict and analyze the binding of this compound to CDK2, providing a robust framework for the computational evaluation of novel pyrazole-based inhibitors.

The Computational Workflow: A Conceptual Overview

Our in-silico investigation will follow a multi-stage process, beginning with the foundational steps of system preparation and culminating in sophisticated simulations that probe the dynamic nature of the protein-ligand interaction. Each step is designed to build upon the last, creating a progressively more detailed and accurate picture of the molecular recognition event.

workflow cluster_prep System Preparation cluster_docking Initial Binding Prediction cluster_md Dynamic Refinement cluster_analysis Binding Energetics & Analysis PDB Protein Structure (PDB ID: 2WPA) Docking Molecular Docking (AutoDock Vina) PDB->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim BFE Binding Free Energy (MM/PBSA) MD_Sim->BFE Analysis Interaction Analysis MD_Sim->Analysis

Figure 1: Conceptual workflow for the in-silico analysis.

Part I: System Preparation - Laying the Foundation

The fidelity of any in-silico model is fundamentally dependent on the quality of the initial structures. This section details the meticulous process of preparing both the CDK2 protein and the this compound ligand for subsequent computational analysis.

Protein Structure Preparation

Causality: The starting point for our structure-based design is a high-resolution crystal structure of our target protein. We have selected the PDB entry 2WPA , which features human CDK2 in complex with a pyrazole-based inhibitor.[14] This choice is deliberate; using a structure that already contains a ligand from the same chemical class provides a well-defined binding pocket and a reference for validating our docking protocol. The raw PDB file, however, is not immediately suitable for simulation. It often contains non-essential water molecules, co-factors from the crystallization process, and lacks hydrogen atoms, which are crucial for accurate force field calculations.

Protocol:

  • PDB File Acquisition: Download the PDB file for 2WPA from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all water molecules and any co-crystallized ligands or ions that are not pertinent to the binding site of interest. For 2WPA, this involves removing the original inhibitor.

  • Protonation: Add hydrogen atoms to the protein structure. Most molecular modeling packages have built-in tools for this, which can predict the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4.

  • Structural Integrity Check: Inspect the protein for any missing residues or loops. If significant portions are missing, homology modeling may be necessary, though for a well-characterized protein like CDK2, this is unlikely.

  • Output for Docking and MD: Save the cleaned and protonated protein structure in the appropriate formats for the subsequent steps (e.g., PDBQT for AutoDock Vina, PDB for GROMACS).

Ligand Preparation

Causality: The ligand, this compound, must be accurately represented in a three-dimensional, energetically favorable conformation with correct atom types and partial charges. A simple 2D drawing is insufficient for the sophisticated calculations that will follow. The CHARMM General Force Field (CGenFF) is an excellent choice for parameterizing small molecules, as it is compatible with the CHARMM force field used for the protein and has been specifically parameterized for a wide range of chemical groups, including nitro compounds.[24][25][26][27]

Protocol:

  • 3D Structure Generation: Generate a 3D structure of this compound. This can be done using software like Avogadro or online tools.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Force Field Parameterization:

    • Submit the minimized ligand structure (in MOL2 format) to the CGenFF server.[28][29]

    • The server will generate a CHARMM-compatible topology and parameter file (.str file).

    • It is crucial to check the penalty scores in the output. High penalty scores may indicate that some parameters are not well-supported and may require manual refinement.

  • Format Conversion: Convert the CGenFF output into a GROMACS-compatible format (.itp and additions to the .prm file) using provided conversion scripts.[28][29]

  • Output for Docking: Convert the minimized 3D structure to the PDBQT format for use with AutoDock Vina. This format includes atomic partial charges and information about rotatable bonds.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking serves as a computational screening technique to predict the preferred orientation of a ligand when bound to a protein.[30][31][32][33] It is a crucial step for generating a plausible starting structure for more computationally intensive simulations.

Causality: We will use AutoDock Vina, a widely used and validated open-source docking program.[30][31][32][33] The docking algorithm explores a multitude of possible conformations and orientations of the ligand within a defined search space (the "grid box") in the protein's binding site. It then scores these poses based on a semi-empirical free energy function, allowing us to rank the most likely binding modes. Defining the grid box around the known binding site of the co-crystallized inhibitor in 2WPA provides a targeted and efficient search.

docking_workflow Receptor_PDBQT Receptor (PDBQT) Vina Run AutoDock Vina Receptor_PDBQT->Vina Ligand_PDBQT Ligand (PDBQT) Ligand_PDBQT->Vina Grid_Box Define Grid Box (Binding Site) Grid_Box->Vina Poses Analyze Poses & Binding Affinity Vina->Poses

Figure 2: Molecular docking workflow.

Protocol:

  • Grid Box Definition:

    • Load the prepared CDK2 structure into AutoDock Tools (ADT).

    • Identify the key residues of the ATP-binding site. For CDK2, these typically include residues in the hinge region (e.g., Leu83).

    • Define a grid box that encompasses the entire binding pocket with a buffer of a few angstroms.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters (e.g., exhaustiveness).

  • Execution: Run AutoDock Vina from the command line, providing the configuration file as input.

  • Results Analysis:

    • Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in a molecular viewer. The best pose should exhibit sensible interactions with the key residues of the binding site (e.g., hydrogen bonds with the hinge region).

    • The predicted binding affinity provides an initial estimate of the ligand's potency.

Table 1: Example Docking Results

PoseBinding Affinity (kcal/mol)Key Interactions (Predicted)
1-8.5H-bond with Leu83 (hinge)
2-8.2H-bond with Lys33
3-7.9Hydrophobic interactions with Ile10, Val18

Part III: Molecular Dynamics Simulation - Capturing the Dynamic Interaction

While docking provides a static snapshot, molecular dynamics (MD) simulations allow us to observe the time-evolution of the protein-ligand complex, accounting for flexibility and the explicit presence of solvent.[28][29][34][35][36] This provides a more realistic and nuanced understanding of the binding event.

Causality: We will employ GROMACS, a highly efficient and versatile MD engine.[28][29][34][35][36] The simulation will be run using the CHARMM36 force field, which is well-suited for biomolecular systems and, as previously established, has parameters for our ligand. The system will be solvated in a periodic box of water, and ions will be added to neutralize the system and mimic physiological salt concentrations. The simulation proceeds by numerically integrating Newton's equations of motion for every atom in the system, allowing us to trace their trajectories over time.

md_workflow Complex Protein-Ligand Complex (from Docking) Topology System Topology (Protein + Ligand) Complex->Topology Solvation Solvation & Ionization Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory Trajectory Analysis Production_MD->Trajectory

Figure 3: Molecular dynamics simulation workflow.

Protocol:

  • System Building:

    • Combine the coordinates of the prepared CDK2 structure and the best-ranked docked pose of the ligand into a single complex file.

    • Create a master topology file that includes the protein and ligand topologies.[28][29]

  • Solvation and Ionization:

    • Define a periodic simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance between the protein and the box edges.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and achieve a physiological concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

  • Equilibration:

    • NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short period (e.g., 100 ps). This allows the solvent to equilibrate around the protein and ligand while they are position-restrained.

    • NPT Ensemble (Isothermal-Isobaric): Continue equilibration at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature for a longer period (e.g., 1 ns). This ensures the system reaches the correct density.

  • Production MD: Run the production simulation for a duration sufficient to observe the desired molecular events and for the system to reach a stable state (typically 100s of nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

    • Interaction Diagrams: Generate 2D diagrams summarizing the key interactions observed during the simulation.

Part IV: Binding Free Energy Calculation - Quantifying the Interaction

The ultimate goal of many in-silico studies is to accurately predict the binding affinity of a ligand for its target. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods offer a computationally efficient way to estimate the binding free energy from MD simulation trajectories.[37][38][39][40][41]

Causality: MM/PBSA and MM/GBSA are end-point methods that calculate the free energy of the protein-ligand complex, the free protein, and the free ligand, and then take the difference.[37][38][39][40][41] The free energy is approximated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energy (estimated from the solvent-accessible surface area). By averaging these energy terms over a number of snapshots from the stable part of the MD trajectory, we can obtain a more accurate estimate of the binding free energy than from docking alone.

Protocol:

  • Trajectory Extraction: Extract a set of uncorrelated snapshots from the stable portion of the production MD trajectory.

  • MM/PBSA Calculation: Use a tool like g_mmpbsa (for GROMACS) to perform the MM/PBSA calculation on the extracted snapshots.[39] The script will calculate the individual energy components for the complex, the receptor, and the ligand.

  • Data Analysis:

    • The final output will be the estimated binding free energy (ΔG_bind) and its components (van der Waals, electrostatic, polar solvation, and non-polar solvation energies).

    • This data provides insight into the driving forces of the binding interaction. For example, a large negative electrostatic component suggests that charge-charge interactions are important.

Table 2: Example MM/PBSA Results

Energy ComponentAverage Value (kJ/mol)
van der Waals-150.2
Electrostatic-45.7
Polar Solvation125.5
Non-Polar Solvation-18.3
ΔG_bind -88.7

Conclusion and Future Directions

This technical guide has outlined a comprehensive and robust in-silico workflow for investigating the interactions of this compound with its putative target, CDK2. By following the detailed protocols for system preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation, researchers can generate valuable insights into the potential of this and other novel compounds as therapeutic agents. The self-validating nature of this multi-step approach, from confirming the binding pose to ensuring the stability of the dynamic simulation, lends a high degree of confidence to the obtained results.

The findings from such a study can directly inform lead optimization efforts. For instance, the identification of key interacting residues can guide the design of new analogs with improved potency and selectivity. Furthermore, the dynamic information from MD simulations can reveal potential allosteric sites or conformational changes that could be exploited for the development of next-generation inhibitors. Ultimately, the integration of these in-silico techniques into the drug discovery pipeline accelerates the journey from a promising chemical scaffold to a life-saving therapeutic.

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An In-Depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of the most significant structural scaffolds in modern chemistry.[1][2][3] From its serendipitous discovery in 1883, this "privileged scaffold" has become a cornerstone in the development of a vast array of compounds with profound impacts on human health and agriculture.[4][5][6] This technical guide provides a comprehensive exploration of the pyrazole core, tracing its historical origins from the foundational work of Ludwig Knorr to the evolution of sophisticated synthetic methodologies. We will dissect the seminal Knorr pyrazole synthesis, detail its mechanistic underpinnings, and present modern protocols. Furthermore, this guide will illuminate the remarkable versatility of pyrazole-based compounds, detailing their journey into blockbuster pharmaceuticals—including anti-inflammatory agents like Celecoxib and targeted anticancer therapies—and their essential roles as potent herbicides and insecticides. Through detailed protocols, mechanistic diagrams, and a survey of their broad biological activities, this document serves as an authoritative resource for professionals engaged in chemical synthesis and drug discovery.

The Dawn of Pyrazole Chemistry: A Foundational Discovery

The story of pyrazole is a classic example of discovery driven by synthetic exploration. The term "pyrazole" was first coined in 1883 by the German chemist Ludwig Knorr.[1][3][7][8] While investigating potential synthetic routes to quinoline derivatives, Knorr conducted a reaction between ethyl acetoacetate and phenylhydrazine.[9][10][11] The unexpected product was not a quinoline but a novel five-membered heterocycle: 1-phenyl-3-methyl-5-pyrazolone.[3][9]

This discovery was monumental. The derivative Knorr synthesized became the basis for Antipyrine (phenazone) , which he patented in 1883.[10][11] Antipyrine was subsequently launched as the first fully synthetic drug, becoming one of the most widely used analgesics and antipyretics in the world until the rise of aspirin.[10][11][12]

While Knorr had discovered the first pyrazole derivative, the parent, unsubstituted pyrazole ring was first synthesized six years later, in 1889, by Eduard Buchner, who achieved this by decarboxylating pyrazole-3,4,5-tricarboxylic acid.[7][13][14]

The Cornerstone of Synthesis: The Knorr Pyrazole Reaction

The reaction that started it all remains the most fundamental and widely used method for synthesizing pyrazole rings: the Knorr pyrazole synthesis . This versatile reaction involves the acid-catalyzed condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[4][7][8][15][16][17]

2.1. Mechanistic Rationale

The causality behind the Knorr synthesis lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons, facilitated by acid catalysis. The process is a self-validating system as the formation of the highly stable aromatic pyrazole ring provides a strong thermodynamic driving force for the reaction to proceed to completion.

The mechanism proceeds via several key steps:

  • Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Imine/Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone or imine intermediate.[17][18]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[15][18]

  • Dehydration and Aromatization: A second molecule of water is eliminated, leading to the formation of the stable, aromatic pyrazole ring.

When an unsymmetrical 1,3-dicarbonyl is used, the reaction can yield two different regioisomers, depending on which carbonyl group is attacked first by the substituted nitrogen of the hydrazine.[4][7]

2.2. Visualization: Knorr Pyrazole Synthesis Workflow

G Knorr Pyrazole Synthesis Workflow Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Step1 Nucleophilic Attack (N on C=O) Reactants->Step1 Acid H+ Catalyst Acid->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Dehydration (-H2O) Intermediate1->Step2 Intermediate2 Hydrazone/ Imine Intermediate Step2->Intermediate2 Step3 Intramolecular Nucleophilic Attack Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Dehydration (-H2O) & Aromatization Intermediate3->Step4 Product Substituted Pyrazole Step4->Product

Caption: Workflow of the acid-catalyzed Knorr pyrazole synthesis.

2.3. Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one

This protocol is a representative example of the Knorr reaction, adapted from established methodologies for synthesizing pyrazolone rings.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware, heating/stirring plate, Buchner funnel

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol, 576 mg) and hydrazine hydrate (e.g., 6 mmol, 300 mg).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol to the vial, followed by 3 drops of glacial acetic acid to catalyze the reaction.

  • Heating and Monitoring: Heat the reaction mixture with stirring on a hot plate set to approximately 100°C. The progress of the reaction should be monitored hourly by Thin Layer Chromatography (TLC) using a 30% ethyl acetate/70% hexane mobile phase, spotting against the ethyl benzoylacetate starting material.

  • Precipitation: Once the TLC indicates complete consumption of the starting material (typically after 1-2 hours), add 10 mL of deionized water to the hot, stirring reaction mixture. This will cause the product to precipitate out of the solution.

  • Crystallization and Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring rapidly. This controlled cooling promotes the formation of well-defined crystals.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold deionized water to remove any residual impurities.

  • Drying and Characterization: Allow the product to air dry completely on the filter paper. Once dry, determine the mass and calculate the percent yield. Characterize the final product by determining its melting point and confirming its purity via TLC.

The Evolution of Pyrazole Synthesis

While the Knorr synthesis is foundational, the field has evolved to include a diverse array of synthetic strategies, often providing alternative regioselectivity or milder reaction conditions.

Synthesis MethodReactantsKey Features
From α,β-Unsaturated Systems α,β-Unsaturated Aldehydes/Ketones + HydrazinesA common and straightforward method for producing pyrazolines, which can be oxidized to pyrazoles.[4][8][19]
From Acetylenic Ketones Acetylenic Ketones + HydrazinesA long-established cyclocondensation reaction, though it can often lead to mixtures of regioisomers.[7][20]
1,3-Dipolar Cycloaddition Alkynes/Alkenes + NitriliminesA powerful method for forming the pyrazole ring with high regioselectivity. The nitrilimine is typically generated in situ from an arylhydrazone.[4]
Modern Catalytic Methods Various (e.g., 1,3-diketones + hydrazines)Employs nano-catalysts (e.g., nano-ZnO) or microwave assistance to achieve excellent yields (up to 95%), shorter reaction times, and easier work-up procedures, aligning with green chemistry principles.[2][7][21]
Pyrazoles in Modern Medicine: A Scaffold for Therapeutic Innovation

The structural and electronic properties of the pyrazole ring—its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its role as a bioisostere for other aromatic rings—make it an exceptionally valuable scaffold in drug design.[22] Pyrazole-based compounds exhibit a remarkable spectrum of biological activities.[2][14][21][23]

4.1. Anti-inflammatory Agents: The COX-2 Inhibitors

The most commercially successful application of pyrazoles has been in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Celecoxib (Celebrex®): This blockbuster drug is a selective inhibitor of cyclooxygenase-2 (COX-2).[1][5] The pyrazole core is crucial for orienting the key pharmacophores—a trifluoromethyl group and a p-sulfonamidophenyl ring—into the active site of the COX-2 enzyme. This selectivity allows it to block inflammatory pathways while sparing the COX-1 enzyme responsible for maintaining the gastric lining, thus reducing the gastrointestinal side effects common to older, non-selective NSAIDs.[24]

  • Other Notable NSAIDs: The pyrazole family of anti-inflammatories also includes older drugs like Phenylbutazone and Difenamizole .[5][19][22]

4.2. Anticancer Therapeutics: Targeting Malignant Pathways

In the last two decades, pyrazoles have emerged as a critical scaffold for targeted cancer therapies, with numerous derivatives designed to inhibit key proteins that drive tumor growth.[25] From 2014-2023, 45% of all FDA-approved drugs containing a pyrazole scaffold were for the treatment of cancer.[26][[“]]

  • Mechanism of Action: Pyrazole-based inhibitors have been developed against a range of oncogenic targets, including:

    • Cyclin-Dependent Kinases (CDKs): Compounds have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle.[25]

    • PI3K/Akt Pathway: Derivatives have been identified as potent inhibitors of PI3 Kinase, a central node in cell survival and proliferation signaling.[25]

    • Heat Shock Protein 90 (Hsp90): 3,4-diaryl pyrazoles were discovered through high-throughput screening to be potent ATPase inhibitors of Hsp90, a chaperone protein essential for the stability of many oncoproteins.[28]

  • FDA-Approved Drugs: Crizotinib is a prominent example of a pyrazole-containing kinase inhibitor used to treat specific types of non-small cell lung cancer.[25]

G Simplified PI3K Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3 Kinase RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream promotes Inhibitor Pyrazole-based PI3K Inhibitor Inhibitor->PI3K blocks

Caption: Pyrazole inhibitors can block key cancer signaling nodes like PI3K.

4.3. Diverse Pharmacological Activities

The therapeutic applications of pyrazoles extend far beyond inflammation and oncology, demonstrating the scaffold's incredible versatility.

Therapeutic ClassExample(s)Note
Antipsychotic CDPPBActs as a positive allosteric modulator of the mGluR5 receptor.[4][5][22]
Anti-obesity RimonabantA cannabinoid receptor 1 (CB1) antagonist, now withdrawn but historically significant.[4][5]
Antimicrobial/Antifungal Various derivativesActive against a range of bacterial and fungal pathogens.[4][23][29][30]
Antiviral Pyrazolo[1,5-a]pyrimidinesInvestigated for activity against viruses such as Hepatitis C Virus (HCV).[23]
Antidiabetic OmarigliptinA DPP-4 inhibitor for the treatment of type 2 diabetes.[22]
Pyrazoles in Agrochemicals: Protecting Global Food Supplies

The utility of the pyrazole core is not limited to medicine; it is also a critical component in the agrochemical industry, providing solutions for crop protection.[4][31][32]

  • Herbicides: Pyrazole derivatives are used to create highly effective herbicides that target essential plant enzymes. Notable examples include inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD) , such as Pyrazolynate and Pyrasulfotole, and inhibitors of acetolactate synthase (ALS) .[32][33]

  • Insecticides: The "fiprole" class of insecticides, which includes the widely used compound Fipronil , features a pyrazole core. These compounds act as potent blockers of GABA-gated chloride channels in insects, leading to central nervous system disruption.[32]

  • Fungicides: Many modern fungicides are based on a pyrazole scaffold. These compounds often work by inhibiting cellular respiration in fungi, providing broad-spectrum protection for crops.[32][34]

Conclusion

From its discovery in a 19th-century German laboratory to its present-day status as a pillar of medicinal and agricultural chemistry, the pyrazole ring has had an extraordinary journey. Its simple yet versatile structure, governed by the principles of aromaticity and nucleophilicity, has allowed chemists to design molecules with exquisite biological specificity. The foundational Knorr synthesis paved the way for over a century of innovation, leading to life-saving drugs and essential crop protection agents. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the pyrazole scaffold is certain to remain at the forefront of scientific discovery, continuing to yield novel compounds that address the most pressing challenges in human health and agriculture.

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Navigating the Synthesis and Handling of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, with CAS Number 18213-77-9, is a heterocyclic compound featuring a pyrazole ring substituted with both a methyl and a nitro group.[1] This structural arrangement, particularly the presence of the nitro group, suggests its potential utility as a building block in medicinal chemistry and materials science. However, these same functional groups also necessitate a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive overview of the known and inferred safety data, handling protocols, and emergency procedures for this compound, drawing from information on structurally similar molecules and the broader class of nitropyrazoles.

Disclaimer: No specific, verified Safety Data Sheet (SDS) for this compound (CAS 18213-77-9) was available at the time of this writing. The following information is synthesized from data on structurally related pyrazole derivatives and general knowledge of nitrated heterocyclic compounds. All researchers must perform their own risk assessment before handling this chemical and consult any available supplier-specific safety information.

Part 1: Hazard Identification and Classification

Based on data from analogous pyrazole compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[2][3][4][5][6][7][8]

GHS Pictogram:


Signal Word: Warning[2][8]
Anticipated Hazard Statements (H-Statements):
  • H315: Causes skin irritation. [2][5][6][8]

  • H319: Causes serious eye irritation. [2][5][6][8]

  • H335: May cause respiratory irritation. [2][5][6][8]

Anticipated Precautionary Statements (P-Statements):
  • Prevention: [2][3][4][9][10][11]

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: [2][3][4][9][10][11]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • Storage: [3][4][11]

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal: [3][4][11]

    • P501: Dispose of contents/container to an approved waste disposal plant.

Part 2: Toxicological Profile and Reactivity

Reactivity and Stability:

Nitropyrazoles are a class of compounds known for their energetic properties and thermal stability is a key consideration.[12][13] While many nitropyrazoles exhibit good thermal stability, decomposition can be initiated by heat.[12][14] It is crucial to avoid excessive heating and contact with incompatible materials.

  • Hazardous Decomposition Products: Upon combustion, this compound is expected to release toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2][3][9]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases should be considered incompatible.[3][15]

Part 3: Safe Handling and Storage Protocols

A systematic approach to handling and storage is essential to minimize risk.

Engineering Controls:
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[15]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[4][15]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[5][6]To prevent eye irritation from dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[15]To prevent skin irritation upon contact.
Skin and Body Protection A lab coat and appropriate protective clothing.[6][15]To protect skin from accidental exposure.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and ventilation is inadequate.[6]To prevent respiratory tract irritation from inhaling dust.
Handling Procedures:
  • Avoid the formation of dust and aerosols.[15]

  • Do not breathe in dust.[15]

  • Avoid contact with skin, eyes, and clothing.[15]

  • Wash hands thoroughly after handling.[16]

  • Do not eat, drink, or smoke in the laboratory.[16]

Storage Conditions:
  • Store in a tightly closed container.[2][4]

  • Keep in a cool, dry, and well-ventilated place.[4][16]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Part 4: Emergency Procedures

First-Aid Measures:
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[2][3][4][10]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[2][3][4][10][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][3][4][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9][10]
Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: The compound is combustible and may decompose in a fire to produce toxic fumes of carbon oxides and nitrogen oxides.[2][3][15]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][10]

Accidental Release Measures:
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and prevent contact with skin and eyes.[2]

  • Containment and Cleaning: Sweep up the spilled solid material, taking care to minimize dust generation. Place it into a suitable, closed container for disposal.[9][10]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[2]

Part 5: Experimental Workflow Visualization

Safe Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh Compound in Fume Hood C->D E Handle with Care (Avoid Dust Generation) D->E F Close Container Tightly After Use E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Store in Cool, Dry, Ventilated Area H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow for the safe handling of this compound.

Emergency Response to a Spill:

Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Colleagues Spill->Alert PPE Don Appropriate PPE (Respirator if needed) Evacuate->PPE Alert->PPE Contain Contain Spill (Sweep carefully) PPE->Contain Collect Collect into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: A flowchart for responding to an accidental spill of the compound.

References

  • ResearchGate. (n.d.).
  • PubMed. (2024, July 19).
  • PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]
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  • Angene Chemical. (2025, February 26). Safety Data Sheet for 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
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  • ACS Applied Materials & Interfaces. (2021, December 17). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. [Link]
  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid. [Link]

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Foreword: Bridging Theory and Application in Energetic Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Quantum Chemical Calculations for Nitropyrazole Compounds

Nitropyrazoles represent a pivotal class of nitrogen-rich heterocyclic compounds, commanding significant interest in both the pharmaceutical and energetic materials sectors.[1][2] Their utility as high-performance, potentially insensitive explosives and propellants drives a continuous quest for novel derivatives with tailored properties.[2][3] However, the synthesis and experimental characterization of these materials can be resource-intensive and hazardous. Quantum chemical calculations have emerged as an indispensable tool, offering a predictive lens to assess the viability, stability, and performance of candidate molecules in silico before a single gram is synthesized.[2][4] This guide, intended for researchers and drug development professionals, provides a Senior Application Scientist's perspective on the core computational methodologies, explaining not just the procedural steps but the fundamental causality behind the selection of specific theoretical models to ensure robust and reliable results.

Chapter 1: The Computational Cornerstone - Density Functional Theory (DFT)

For molecules of the size and complexity of nitropyrazoles, Density Functional Theory (DFT) strikes an optimal balance between computational accuracy and efficiency.[5][6][7] Unlike more computationally demanding ab initio methods, DFT calculates the electron density rather than the full many-electron wavefunction, making it highly suitable for screening new energetic material candidates.

The Scientist's Dilemma: Choosing the Right Functional and Basis Set

The accuracy of any DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set. This choice is not arbitrary; it is a deliberate decision based on the properties being investigated.

  • Functionals: The Engine of DFT: The functional approximates the exchange-correlation energy, the most challenging component of the electronic energy.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is the workhorse for nitropyrazole studies.[5][7][8] It incorporates a portion of the exact Hartree-Fock exchange, providing a high degree of accuracy for molecular geometries, electronic structures, and vibrational frequencies of organic nitrogen compounds.[1]

    • Other Functionals: While B3LYP is a robust starting point, other functionals like PBE0 or the M06 suite may offer advantages for specific applications, such as reaction kinetics or non-covalent interactions. Benchmarking against experimental data for a known compound is always the gold standard practice.

  • Basis Sets: The Building Blocks: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the electron distribution.

    • Pople-style Basis Sets (e.g., 6-311G(d,p), 6-311++G(d,p)): These are widely used for geometry optimizations and electronic structure calculations of nitropyrazoles.[5][8] The notation signifies a triple-zeta quality for valence electrons, with polarization functions (d,p) on heavy atoms and hydrogens, respectively, to accurately describe anisotropic bond shapes.[9] The ++ indicates the addition of diffuse functions, which are crucial for describing lone pairs and anions accurately.[10]

    • Correlation-Consistent Basis Sets (e.g., aug-cc-pVDZ): For higher accuracy, particularly in vibrational frequency and thermochemical calculations, Dunning's correlation-consistent basis sets are superior.[1][4][6] The "aug" prefix denotes augmentation with diffuse functions, making them excellent for capturing the nuanced electronic structure of nitro groups.[1]

Parameter Common Choice Rationale & Causality
Theory Level Density Functional Theory (DFT)Best compromise between accuracy and computational cost for systems of this size.[5][6]
Functional B3LYPA robust hybrid functional proven to yield reliable geometries and frequencies for nitropyrazoles.[1][8]
Basis Set 6-311++G(d,p) or aug-cc-pVDZProvides sufficient flexibility to describe the electronic structure, including polarization and diffuse electron density of nitro groups.[1][4][5][8]

Chapter 2: Workflow for Characterizing a Novel Nitropyrazole

A systematic computational workflow is essential for a thorough characterization. This process moves from fundamental structure to performance prediction.

G cluster_0 Part 1: Structure & Stability cluster_1 Part 2: Reactivity & Electronics cluster_2 Part 3: Performance Prediction A 1. Geometry Optimization B 2. Frequency Analysis A->B Confirm Minimum Energy Structure C 3. HOMO-LUMO Analysis B->C D 4. Molecular Electrostatic Potential (MEP) E 5. Natural Bond Orbital (NBO) Analysis F 6. Isodesmic Reactions (Heat of Formation) E->F H 8. Kamlet-Jacobs Equations (Detonation Velocity & Pressure) F->H G 7. Density Calculation G->H

Computational workflow for nitropyrazole characterization.
PART 1: MOLECULAR GEOMETRY AND STABILITY

The first step is to determine the most stable three-dimensional structure of the molecule.

  • Input Structure: Build an initial guess of the nitropyrazole structure using molecular modeling software (e.g., GaussView, Avogadro).

  • Calculation Setup:

    • Select the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Specify the task as Opt (Optimization) followed by Freq (Frequency). This two-step job first finds the minimum energy geometry and then performs a frequency calculation on that optimized structure.

    • Define the molecular charge and spin multiplicity (typically 0 and 1 for neutral, closed-shell molecules).

  • Execution: Submit the calculation to a quantum chemistry software package like Gaussian, Q-Chem, or GAMESS.[11][12][13]

  • Validation (Self-Validating System):

    • Convergence: Ensure the optimization calculation converged successfully, meeting the software's default criteria for forces and displacements.

    • Imaginary Frequencies: Analyze the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies .[3][5] The presence of an imaginary frequency indicates a transition state or a saddle point, requiring further structural investigation. This step is a critical internal validation of the computed structure.

The output provides optimized bond lengths, angles, and dihedral angles, offering insights into steric strain and the planarity of the molecule, particularly the twist of the nitro groups relative to the pyrazole ring.[1][4]

PART 2: ELECTRONIC STRUCTURE AND REACTIVITY

Understanding the electronic landscape of a molecule is key to predicting its stability, sensitivity, and reaction pathways.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron. For energetic materials, this gap can be correlated with sensitivity.[4]

An MEP map provides a visual representation of the charge distribution on the molecule's surface.[1] It is invaluable for identifying:

  • Negative Potential Regions (Red/Yellow): Electron-rich areas, typically around oxygen atoms of the nitro groups, are susceptible to electrophilic attack.

  • Positive Potential Regions (Blue): Electron-poor areas, often around the hydrogens on the pyrazole ring, are sites for nucleophilic attack.

NBO analysis provides a more detailed picture of charge distribution by calculating atomic charges (e.g., Mulliken charges).[4][14] For nitropyrazoles, the net charge on the nitro groups is of particular interest, as it has been correlated with impact and electric spark sensitivity.[4]

PART 3: VIBRATIONAL SPECTROSCOPY

The frequency calculation performed in Part 1 also yields the vibrational modes of the molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra.

  • Source Data: Use the output from the Freq calculation on the optimized geometry.

  • Scaling Factor: Due to the harmonic oscillator approximation used in the calculations and basis set limitations, calculated frequencies are systematically higher than experimental values. It is standard practice to scale the computed frequencies by an empirical factor. For B3LYP/6-311G level of theory, a scaling factor of ~0.967 is often applied.[11]

  • Analysis: The scaled frequencies and their corresponding intensities can be plotted to generate a theoretical spectrum. This is exceptionally powerful when used alongside experimental data to assign specific vibrational modes (e.g., N-O stretching, C-H bending) to observed spectral bands.[1]

PART 4: PREDICTING ENERGETIC PERFORMANCE

For drug development, the previous sections are paramount. For materials science, the ultimate goal is to predict the performance of the nitropyrazole as an energetic material.

The HOF is a fundamental thermochemical property that quantifies the energy stored in a molecule. A high positive HOF is desirable for energetic materials. Isodesmic reactions are a highly reliable method for calculating HOF because they cancel out systematic errors inherent in the calculations.[5][15]

G Target Target Molecule (e.g., 3,4-Dinitropyrazole) ΔHf = ? Reactants Reactants (Known ΔHf) Products Products (Known ΔHf) Result ΔHf(Target) = ΣΔHf(react) - ΣΔHf(prod) + ΔE_rxn Reactants->Products ΔH_rxn = ΣΔHf(prod) - ΣΔHf(react) Calculation Quantum Calculation (e.g., B3LYP/aug-cc-pVDZ) ΔE_rxn = ΣE(prod) - ΣE(react) Calculation->Result

Workflow for calculating Heat of Formation via isodesmic reactions.
  • Design the Reaction: Construct a hypothetical reaction where the target nitropyrazole and a set of reference molecules (with known experimental HOF) react to form products. The key is to ensure the number and type of each chemical bond are conserved on both sides of the equation.

  • Optimize All Species: Perform geometry optimization and frequency calculations (e.g., at the B3LYP/aug-cc-pVDZ level) for every molecule in the isodesmic reaction (target, reactants, and products).

  • Calculate Reaction Energy (ΔE_rxn): Compute the total electronic energy change for the reaction using the results from step 2. ΔE_rxn = [Σ E_products] - [Σ E_reactants]

  • Calculate HOF: Rearrange the standard enthalpy of reaction formula to solve for the HOF of the target molecule. ΔHf(Target) = [Σ ΔHf(Reactants_exp)] - [Σ ΔHf(Products_exp)] + ΔE_rxn

These three parameters are the primary indicators of an explosive's performance.

  • Density (ρ): Can be estimated computationally from the molecular volume, often using Monte-Carlo packing simulations based on the optimized molecular structure.[4][5]

  • Detonation Velocity (D) and Pressure (P): The empirical Kamlet-Jacobs equations are widely used for rapid estimation.[4][6] They require the calculated density (ρ), heat of formation (HOF), and the molecular formula as inputs to provide a reliable prediction of performance.[5]

Calculated Property Significance for Energetic Materials Common Computational Method
Heat of Formation (HOF) Measure of stored chemical energy. Higher is often better.Isodesmic Reactions (DFT).[5][15]
Density (ρ) Key factor in detonation performance; higher density leads to higher performance.Monte-Carlo packing simulations.[4][5]
Detonation Velocity (D) Speed of the detonation wave.Kamlet-Jacobs Equations.[4][5][6]
Detonation Pressure (P) Pressure exerted at the detonation front.Kamlet-Jacobs Equations.[4][5][6]
HOMO-LUMO Gap Indicator of stability and sensitivity. A larger gap suggests lower sensitivity.[4]DFT (from optimized geometry).

Conclusion

Quantum chemical calculations provide a powerful, predictive framework for the rational design of nitropyrazole compounds. By leveraging DFT with carefully chosen functionals and basis sets, researchers can efficiently evaluate molecular structure, stability, reactivity, and energetic performance. This in silico approach not only accelerates the discovery of new molecules but also enhances safety and conserves resources by prioritizing the synthesis of the most promising candidates. The methodologies described herein represent a self-validating system that, when applied with scientific rigor, grounds theoretical chemistry firmly in the world of practical application.

References

  • K. S. Latha, M. A. Sridhar, J. S. Prasad, and V. N. T. Muthukumar, "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles," Journal of Molecular Structure, vol. 1048, pp. 30-41, 2013.
  • J. Yi, S. Hu, S. Liu, et al., "Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory," Chinese Journal of Energetic Materials, vol. 18, no. 3, pp. 252-256, 2010.
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  • M. H. Keshavarz, "DFT study on the structure and explosive properties of nitropyrazoles," Molecular Simulation, vol. 41, no. 3, pp. 216-224, 2015. [Link]
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A Predictive and Comparative Crystal Structure Analysis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the anticipated crystal structure of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid (CAS No: 18213-77-9).[1][][3][4][] While a definitive crystal structure for this specific molecule is not publicly available, this document leverages established analytical principles and detailed comparative data from the structurally analogous compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, to construct a predictive model of its molecular and supramolecular features.[4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for synthesis, crystallization, and characterization, alongside a reasoned prediction of the compound's crystallographic, spectroscopic, and thermal properties.

Introduction: The Significance of the Nitro-Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles, are privileged structures in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[6] The regioselective introduction of substituents onto the pyrazole ring allows for the fine-tuning of its physicochemical properties. The incorporation of a nitro group (—NO₂) is of particular interest as it acts as a strong electron-withdrawing group and a potent hydrogen bond acceptor, profoundly influencing molecular conformation, crystal packing, and reactivity.

The title compound, this compound, combines three key functional motifs: the N-methylated pyrazole core, a C4-carboxylic acid, and a C5-nitro group. This specific arrangement is expected to result in a planar, electron-deficient ring system with a high potential for forming robust intermolecular interactions, making its crystal structure of significant interest for solid-state chemistry and drug design. This guide outlines the essential methodologies for a complete structural elucidation and presents a predictive analysis of its key structural features.

Proposed Synthesis and Crystal Growth Strategy

A robust synthetic and crystallization protocol is the foundation of any crystal structure analysis. The following methodology is proposed based on established procedures for related nitro-pyrazole derivatives.[4]

Synthesis Protocol

The synthesis of the title compound would likely proceed via the nitration of the corresponding precursor, 1-methyl-1H-pyrazole-4-carboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, prepare a nitrating mixture of 98% concentrated sulfuric acid and 65% concentrated nitric acid. Cool the mixture to 0-5 °C in an ice bath.

  • Substrate Addition: Slowly add 1-methyl-1H-pyrazole-4-carboxylic acid to the cooled nitrating mixture under continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice. The resulting precipitate, the crude this compound, is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the filtrate is neutral. Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified product.

Single Crystal Growth

The growth of diffraction-quality single crystals is a critical, and often empirical, step. The slow evaporation technique is a reliable starting point for small organic molecules.

Step-by-Step Protocol:

  • Solvent Selection: Screen a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) for their ability to fully dissolve the compound upon heating and show partial solubility at room temperature.

  • Solution Preparation: Prepare a saturated solution of the purified compound in the chosen solvent or solvent system by gentle heating.

  • Crystallization: Filter the hot solution to remove any particulate matter and transfer it to a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor for the formation of single crystals over several days to weeks.

Core Methodologies for Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of a new chemical entity.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, angles, and crystal packing.[7]

Experimental Workflow: The standard workflow for SC-XRD analysis involves crystal mounting, data collection, data reduction, structure solution, and refinement.[8][9][10]

SC_XRD_Workflow A Select & Mount Single Crystal B Mount on Diffractometer A->B Goniometer Head C Data Collection (X-ray Exposure) B->C X-ray Source & Detector D Data Reduction (Integration & Scaling) C->D Software Processing E Structure Solution (Phase Problem) D->E Direct Methods/ Charge Flipping F Structure Refinement E->F Least-Squares Minimization G Validation & Final Report (CIF File) F->G CheckCIF

Caption: Predicted key intermolecular interactions stabilizing the crystal lattice.

Tabulated Crystallographic Data (Comparative)

The following table presents the known crystallographic data for the analogue compound and predicted parameters for the title compound. The prediction assumes a similar packing efficiency and monoclinic crystal system, which is common for such molecules.

Parameter1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid [4]This compound (Predicted)
Formula C₈H₁₁N₃O₄C₅H₅N₃O₄
Formula Weight 213.19171.11
Crystal System MonoclinicMonoclinic (Probable)
Space Group P2₁/cP2₁/c (Common for centrosymmetric dimers)
a (Å) 4.5811(16)~4-5 Å
b (Å) 19.734(7)~15-20 Å
c (Å) 11.812(4)~10-12 Å
β (°) ** 101.181(11)~100-105°
Volume (ų) **1047.6(6)~800-950 ų
Z 44
Density (calc, g/cm³) 1.352~1.4-1.6 g/cm³
Key Interactions O–H···N, C–H···OO–H···O (Dimer), C–H···O, π-π stacking

Conclusion

This technical guide has outlined a comprehensive framework for the synthesis, characterization, and crystal structure analysis of this compound. Based on a rigorous comparative analysis with a structurally validated analogue, it is predicted that the title compound will crystallize in a monoclinic system, with its supramolecular architecture dominated by strong O–H···O hydrogen-bonded dimers. These dimers are likely interconnected by weaker C–H···O interactions involving the nitro and methyl groups, forming a stable, three-dimensional network. The spectroscopic and thermal properties are expected to be consistent with the assigned functional groups. While these predictions provide a robust hypothesis for the solid-state structure, they underscore the critical need for experimental validation through the synthesis and single-crystal X-ray diffraction of the title compound to confirm these structural details authoritatively.

References

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Current Opportunities and State of the Art. (n.d.). ResearchGate.
  • Prill, D., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. IUCrJ, 8(Pt 3), 425-435.
  • Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755.
  • Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 42.
  • ChemAnalyst. (n.d.). CAS 18213-77-9: this compound.
  • Crystal structure determination of a series of small organic compounds from powder data. (n.d.). ResearchGate.
  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 58(10), 97-113.
  • LookChem. (n.d.). This compound.
  • Docean Health Hub. (n.d.). Structure Determination Of Organic Compounds.
  • 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. (n.d.). ResearchGate.
  • 1 H-NMR spectrum of pyrazole. (n.d.). ResearchGate.
  • Carleton College. (2007). Single-crystal X-ray Diffraction.
  • Bruker. (n.d.). Single Crystal X-ray Diffractometers.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • SciSpace. (n.d.). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
  • High temperature DSC-TGA curve of raw stearic acid (SA). (n.d.). ResearchGate.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (n.d.). ResearchGate.
  • Chemistry LibreTexts. (2022). 2.8: Thermal Analysis.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

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Methodological & Application

Synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is presented with a focus on the underlying chemical principles, safety considerations, and practical insights to ensure a successful and reproducible synthesis.

Introduction

Pyrazole carboxylic acids and their derivatives are a cornerstone in the synthesis of a wide array of biologically active compounds. The introduction of a nitro group into the pyrazole ring can significantly modulate the electronic properties and biological activity of the resulting molecule. This compound, with its distinct substitution pattern, serves as a key intermediate for the development of novel therapeutic agents. This guide outlines a robust two-step synthetic pathway commencing with the preparation of the precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate, followed by a regioselective nitration and subsequent hydrolysis to yield the target acid.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-stage process:

  • Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Formation of the pyrazole core via a cyclization reaction.

  • Nitration of Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Regioselective introduction of a nitro group at the C5 position of the pyrazole ring.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

SynthesisWorkflow start Starting Materials step1 Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate start->step1 step2 Step 2: Nitration step1->step2 Precursor step3 Step 3: Hydrolysis step2->step3 Nitro Intermediate product This compound step3->product

Figure 1: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

The initial step involves the construction of the 1-methylpyrazole-4-carboxylate core. A reliable method for this is the reaction of methylhydrazine with an appropriate three-carbon electrophile. One common and effective precursor is ethyl (ethoxymethylene)cyanoacetate.

Experimental Protocol

Materials:

  • Methylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol (absolute)

  • Ice

  • Water (deionized)

  • Chloroform

  • Saturated brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methylhydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in absolute ethanol.

  • Heat the reaction mixture to reflux and maintain for approximately 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it over ice water.

  • A precipitate of the product, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, will form. Collect the solid by vacuum filtration and wash with cold water.[1]

  • Extract the aqueous filtrate with chloroform (3x).

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Combine the crude product from the filtration and the extraction. Recrystallize from ethanol to obtain pure 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.[1]

Note: The resulting aminopyrazole can be converted to the desired pyrazole by diazotization followed by reduction, a standard procedure in heterocyclic chemistry.

A more direct synthesis of a pyrazole-4-carboxylate involves the reaction of a β-ketoester with a hydrazine, though this may yield a mixture of regioisomers. For the synthesis of the specific 1-methyl isomer, a pre-functionalized starting material or chromatographic separation of isomers may be necessary.

PART 2: Nitration of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

The critical step in this synthesis is the regioselective nitration of the pyrazole ring. The directing effects of the N-methyl and the C4-ester groups are key to achieving the desired 5-nitro isomer. The electron-donating N-methyl group activates the pyrazole ring towards electrophilic substitution, while the electron-withdrawing ester group at the 4-position directs the incoming electrophile. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Mechanistic Insight

The nitration of aromatic and heteroaromatic compounds proceeds via an electrophilic aromatic substitution mechanism. In this case, the nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile.

NitrationMechanism reagents HNO₃ + H₂SO₄ electrophile NO₂⁺ (Nitronium ion) reagents->electrophile Generates intermediate Sigma Complex (Resonance Stabilized) electrophile->intermediate Attacked by π-system of pyrazole Ethyl 1-methyl-1H-pyrazole-4-carboxylate pyrazole->intermediate Forms product Ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate intermediate->product Deprotonation

Figure 2: Simplified mechanism of electrophilic nitration.

Experimental Protocol

Materials:

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water (deionized)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add ethyl 1-methyl-1H-pyrazole-4-carboxylate to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrazole solution from the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • A precipitate of the crude product should form. If no precipitate forms, extract the aqueous solution with ethyl acetate (3x).

  • Carefully neutralize the acidic aqueous layer with a saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution will occur.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

PART 3: Hydrolysis of Ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it is generally irreversible and can lead to cleaner reactions.

Experimental Protocol

Materials:

  • Ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate

  • Sodium hydroxide solution (e.g., 10% w/v)

  • Hydrochloric acid (concentrated or dilute)

  • Water (deionized)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • If any unreacted starting material is present, it can be removed by extraction with ethyl acetate.

  • Carefully acidify the aqueous solution to pH 2-3 with hydrochloric acid. Caution: Handle acid with care.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to a constant weight.

Quantitative Data Summary

StepReactantMolar Eq.SolventTemp. (°C)Time (h)Product
1 Methylhydrazine1.0EthanolReflux16Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
1 Ethyl (ethoxymethylene)cyanoacetate1.0EthanolReflux16
2 Ethyl 1-methyl-1H-pyrazole-4-carboxylate1.0H₂SO₄0-101-2Ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate
2 HNO₃/H₂SO₄~1.1H₂SO₄0-101-2
3 Ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate1.010% NaOH(aq)Reflux2-4This compound

Safety Precautions

General:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Specific Reagents:

  • Methylhydrazine: Is a toxic and flammable liquid. Handle with extreme care and avoid inhalation and skin contact.

  • Concentrated Nitric Acid and Sulfuric Acid: Are highly corrosive and strong oxidizing agents.[2][3][4][5][6][7] They can cause severe burns upon contact.[2][3][4][5][6][7] Always add acid to water, never the other way around. The nitrating mixture is extremely corrosive and should be handled with utmost care.

  • Chloroform: Is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

References

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • Sulphuric Acid Safety Data Sheet. (2018).
  • SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w. SEASTAR CHEMICALS. (2022).
  • Material Safety Data Sheet: Sulfuric Acid. (2015).
  • Safety Data Sheet: Nitric acid. Carl ROTH. (n.d.).
  • SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. SEASTAR CHEMICALS. (2022).
  • SAFETY DATA SHEET - Nitric Acid 60%. Nexchem Ltd. (2014).

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Application Notes & Protocols: 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its value lies in the strategic placement of two key functional groups on the stable pyrazole core: a nitro group and a carboxylic acid. This bifunctional nature allows for orthogonal chemical modifications, making it a powerful intermediate for constructing complex molecular architectures.

The pyrazole scaffold itself is a well-established pharmacophore present in numerous approved drugs and agrochemicals.[1][2] The nitro group at the 5-position serves as a versatile precursor to an amino group, which can then be used as a key nucleophilic handle for further elaboration.[3][4] Concurrently, the carboxylic acid at the 4-position provides a reliable site for amide bond formation, esterification, or other transformations, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][5]

This guide provides a detailed overview of the core chemical transformations of this intermediate and presents robust protocols for its use in synthesizing more complex derivatives.

Physicochemical Properties & Data

A clear understanding of the compound's basic properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound-
CAS Number 18213-77-9[6]
Molecular Formula C₅H₅N₃O₄[7]
Molecular Weight 171.11 g/mol -
Synonyms 1-Methyl-5-nitropyrazole-4-carboxylic acid[6]

Core Synthetic Utility: Key Transformations

The primary utility of this compound stems from the distinct reactivity of its two functional groups. This allows for a two-stage synthetic strategy: first, modification via the carboxylic acid, followed by reduction of the nitro group, or vice versa. The choice of route depends on the desired final structure and the compatibility of reagents.

  • The Nitro Group as a Masked Amine: The electron-withdrawing nitro group can be chemoselectively reduced to a primary amine. This transformation is fundamental, as it converts an inert group into a reactive nucleophile (the amino group), opening pathways for cyclization, acylation, or sulfonylation reactions. Catalytic hydrogenation is the most common and clean method for this reduction.[4][8][9]

  • The Carboxylic Acid as a Handle for Elaboration: The carboxylic acid is a versatile functional group for building molecular complexity. It is most commonly activated and coupled with amines to form stable amide bonds, a cornerstone of many bioactive molecules.[1][10] The most direct method for this involves conversion to a reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][3]

General Synthetic Workflow

The following diagram illustrates the principal transformations that underscore the utility of this intermediate.

G cluster_0 Pathway A: Amide Formation First cluster_1 Pathway B: Reduction First start 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid amide Amide Derivative (R-NH-CO-Py-NO2) start->amide Amide Coupling (e.g., SOCl₂, R-NH₂) amino_acid Amino Acid Intermediate (HOOC-Py-NH2) start->amino_acid Nitro Reduction (e.g., H₂, Pd/C) reduced_amide Amino-Amide Derivative (R-NH-CO-Py-NH2) amide->reduced_amide Nitro Reduction (e.g., H₂, Pd/C) final_product_B Amino-Amide Derivative (R-NH-CO-Py-NH2) amino_acid->final_product_B Amide Coupling (e.g., HATU, R-NH₂)

Caption: Dual synthetic pathways for elaborating the title compound.

Protocol 1: Catalytic Hydrogenation to Synthesize 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid

This protocol details the reduction of the nitro group to a primary amine, a critical step for subsequent functionalization. Catalytic hydrogenation is preferred for its high yield and clean reaction profile, avoiding harsh metal-acid reducing agents.[4]

Principle: The nitro group is reduced under a hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst. The catalyst provides a surface for the reaction, facilitating the addition of hydrogen across the N-O bonds, ultimately yielding the amine and water as the only byproduct.

Materials & Reagents
This compound
Palladium on Carbon (10% Pd, wet)
Methanol (MeOH) or Ethyl Acetate (EtOAc), reagent grade
Hydrogen (H₂) gas cylinder or balloon
Hydrogenation vessel (e.g., Parr shaker or flask)
Celite® or other filtration aid
Rotary evaporator

Step-by-Step Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.

  • Solvent Addition: Add a suitable solvent, such as methanol or ethyl acetate, to dissolve or suspend the starting material (approx. 10-20 mL per gram of substrate).

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the system multiple times with nitrogen followed by hydrogen to remove all air. Pressurize the vessel with hydrogen (typically 50 psi or use a balloon for atmospheric pressure) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up and Purification:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent. Safety Note: The catalyst on the filter pad may be pyrophoric. Do not allow it to dry in the air. Quench carefully with water.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Characterization: The product can be characterized by ¹H NMR, LC-MS, and IR spectroscopy to confirm the conversion of the nitro group to an amine. The crude product is often of sufficient purity for use in the next step.

Protocol 2: Synthesis of a Pyrazole-4-carboxamide Derivative

This protocol demonstrates the activation of the carboxylic acid and subsequent coupling with an amine to form an amide bond. This is a fundamental transformation in the synthesis of many pharmaceuticals and agrochemicals.[3][11]

Principle: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The highly electrophilic acyl chloride then readily reacts with a primary or secondary amine to form the desired amide. A base is used to neutralize the HCl generated during the reaction.

Workflow for Amide Bond Formation

G start 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid acid_chloride Acyl Chloride Intermediate start->acid_chloride SOCl₂, cat. DMF DCM, Reflux final_amide Final Amide Product acid_chloride->final_amide Primary Amine (R-NH₂) Base (e.g., TEA), DCM

Caption: Two-step amide synthesis via an acyl chloride intermediate.

Part A: Synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride

Materials & Reagents
This compound
Thionyl chloride (SOCl₂)
Dichloromethane (DCM), anhydrous
N,N-Dimethylformamide (DMF), catalytic amount
Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), suspend this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. Safety Note: Thionyl chloride is corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux and maintain until the reaction is complete (typically 1-3 hours), as indicated by the cessation of gas evolution and the dissolution of the starting material.

  • Isolation: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Part B: Amide Coupling with a Primary Amine

Materials & Reagents
Crude 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride
A primary amine (R-NH₂) of choice (1.0 eq)
Triethylamine (TEA) or another non-nucleophilic base (1.1-1.5 eq)
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate solution, Brine
Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude acyl chloride from Part A in anhydrous DCM and cool the solution in an ice bath (0 °C).

  • Amine Addition: In a separate flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Coupling: Add the amine/base solution dropwise to the cold acyl chloride solution with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-4 hours or until TLC analysis shows complete consumption of the acyl chloride.

  • Work-up:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by recrystallization or column chromatography on silica gel to yield the pure product.

Case Study: Relevance in Agrochemicals

The pyrazole carboxamide scaffold is a cornerstone of modern fungicide development. Many commercial succinate dehydrogenase inhibitor (SDHI) fungicides contain a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[3] The synthesis of these complex molecules relies heavily on the amide coupling of a pyrazole carboxylic acid with a tailored aniline derivative. The protocols described above provide the fundamental chemical transformations required to access these high-value compounds, demonstrating the direct applicability of this compound and its derivatives in agrochemical research and development.

Conclusion

This compound is a strategically designed synthetic intermediate that offers chemists reliable and orthogonal handles for molecular elaboration. The ability to selectively perform nitro group reduction and carboxylic acid activation provides a robust platform for generating diverse libraries of compounds for screening in drug discovery and agrochemical development. The protocols outlined herein represent field-proven, fundamental procedures that can be adapted to a wide range of synthetic targets.

References

  • MDPI. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects.
  • MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6).
  • Chemical Suppliers. (n.d.). 1H-pyrazole-5-carboxylic acid, 1-methyl-4-nitro-.
  • National Center for Biotechnology Information. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ChemSrc. (n.d.). 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • Google Patents. (2017). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • Google Patents. (1996). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.

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Applications of Pyrazole Derivatives in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug design. Pyrazole derivatives have given rise to a multitude of approved drugs and clinical candidates, spanning a broad spectrum of therapeutic areas including anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) disorders.[1][2][3] This guide provides an in-depth exploration of the applications of pyrazole derivatives, complete with detailed synthetic and biological evaluation protocols to empower researchers in their drug discovery endeavors.

The Pyrazole Scaffold: A Privileged Structure in Drug Design

The success of pyrazole-containing drugs can be attributed to the unique physicochemical properties of the pyrazole ring. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for favorable π-π stacking interactions with biological macromolecules.[4] Furthermore, the pyrazole ring is metabolically stable and serves as a versatile template that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[4][5]

Prominent examples of pyrazole-based drugs underscore the scaffold's therapeutic impact. Celecoxib, a selective COX-2 inhibitor, revolutionized the treatment of inflammatory disorders.[6][7] Ruxolitinib, a potent JAK1/JAK2 inhibitor, is a key therapeutic for myelofibrosis and polycythemia vera.[8][9] Sildenafil, the active ingredient in Viagra, is a well-known PDE5 inhibitor for the treatment of erectile dysfunction.[10][11] These examples merely scratch the surface of the vast therapeutic potential held within this heterocyclic core.

I. Synthesis of a Medicinally Relevant Pyrazole Derivative: A Protocol for Celecoxib Analogue Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a robust and widely used method for the construction of the pyrazole ring.[12][13][14] It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. The following protocol details the synthesis of a celecoxib analogue, demonstrating a practical application of this classical reaction in the generation of a medicinally relevant molecule.[2][15][16]

Protocol 1: Synthesis of 1-(4-aminosulfonylphenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole

This protocol is adapted from established literature procedures for the synthesis of celecoxib and its analogues.[2][15]

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 equivalent).

  • Reagent Addition: To the flask, add 4-hydrazinobenzenesulfonamide hydrochloride (1.05 equivalents) and absolute ethanol to achieve a concentration of approximately 0.5 M with respect to the dione.

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, the reaction mixture can be concentrated under reduced pressure.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 1-(4-aminosulfonylphenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Pyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add 1-(4-methylphenyl)-4,4,4- trifluorobutane-1,3-dione to flask B 2. Add 4-hydrazinobenzenesulfonamide hydrochloride and ethanol A->B Combine reactants C 3. Stir at room temperature, then heat to reflux B->C Initiate reaction D 4. Monitor by TLC C->D Reaction in progress E 5. Cool to room temperature D->E Reaction complete F 6. Isolate by filtration E->F Precipitation G 7. Recrystallize F->G Crude product H 8. Characterize product G->H Pure product cluster_setup Cell Culture & Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis A 1. Seed cells in 96-well plate B 2. Incubate 24h A->B Allow attachment C 3. Treat with pyrazole derivative B->C Expose to compound D 4. Incubate 48-72h C->D Induce cytotoxicity E 5. Add MTT solution D->E Metabolic activity check F 6. Incubate 3-4h E->F Formazan formation G 7. Solubilize formazan F->G Prepare for reading H 8. Read absorbance at 570nm G->H Quantify viability I 9. Calculate IC50 H->I Determine potency

Caption: A streamlined workflow for assessing the cytotoxicity of a compound.

III. Mechanisms of Action: Signaling Pathways of Pyrazole-Containing Drugs

Understanding the mechanism of action is paramount in drug development. Pyrazole derivatives exert their therapeutic effects by modulating specific signaling pathways.

A. Anti-inflammatory Action: COX-2 Inhibition by Celecoxib

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. [6][7][17][18]By blocking COX-2, celecoxib prevents the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. [19]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Releases COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Catalyzes conversion to Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Phospholipids Activates Phospholipase A2

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

B. Anticancer Activity: JAK-STAT Pathway Inhibition by Ruxolitinib

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. [8][9][20][21]Dysregulation of this pathway is implicated in various cancers. Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the downstream signaling that promotes cancer cell growth. [1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription Dimerizes & translocates to nucleus Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation\n& Survival Promotes Cytokine Cytokine Cytokine->Cytokine Receptor Binds

Caption: Ruxolitinib inhibits JAK, disrupting the STAT signaling cascade.

C. Treatment of Erectile Dysfunction: PDE5 Inhibition by Sildenafil

Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. [10][11][22][23]By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow, which facilitates an erection upon sexual stimulation.

cluster_cell Smooth Muscle Cell Guanylate Cyclase Guanylate Cyclase cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP Relaxation Relaxation cGMP->Relaxation Promotes PDE5 PDE5 PDE5->cGMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Erection Erection Relaxation->Erection Leads to Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide (NO)->Guanylate Cyclase Activates

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.

IV. Concluding Remarks and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutics. The diverse biological activities and amenability to chemical modification ensure its enduring relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with improved selectivity, novel mechanisms of action, and the ability to address unmet medical needs. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery through the exploration of this remarkable heterocyclic system.

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Application Notes and Protocols for High-Throughput Screening of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole class, a scaffold known for its diverse biological activities and presence in numerous approved pharmaceuticals.[1][2] While public domain data on the specific biological targets of this compound is limited, its structural motifs suggest potential interactions with a range of biological macromolecules. For instance, related pyrazole-based compounds have been identified as intermediates in the synthesis of phosphodiesterase (PDE) inhibitors.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to initiate a high-throughput screening (HTS) campaign aimed at identifying the biological targets and characterizing the activity of this compound. We will eschew a rigid, one-size-fits-all template and instead provide a logical, multi-pronged strategy. This approach begins with broad, target-agnostic cellular assays to uncover potential phenotypes, followed by a suite of robust, target-class-focused biochemical assays. The protocols herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Part 1: The Initial Step - Target-Agnostic Cellular Screening

Before committing to specific biochemical assays, it is judicious to first understand the compound's effect on whole cells. Cell-based assays provide a more biologically relevant context, offering insights into compound permeability, cytotoxicity, and overall phenotypic impact.[4][5][6][7] A high-content screening (HCS) approach, where multiple cellular parameters are measured simultaneously, can be particularly fruitful.

Protocol 1: Multiplexed High-Content Cellular Viability and Cytotoxicity Assay

This protocol aims to assess the general cytotoxic profile of this compound across different cell lines, representing various tissue types (e.g., cancerous and non-cancerous).

Causality behind Experimental Choices:

  • Multiple Cell Lines: Using a panel of cell lines (e.g., HeLa, HEK293, HepG2, A549) can reveal cell-type specific effects, offering early clues about potential pathways or targets.

  • Multiplexed Readouts: Combining readouts for cell viability (e.g., resazurin reduction), cytotoxicity (e.g., release of a dead-cell protease), and apoptosis (e.g., caspase-3/7 activity) in the same well provides a richer dataset from a single experiment, allowing for differentiation between cytotoxic and cytostatic effects.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in 384-well, black-walled, clear-bottom microplates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dispensing: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and dispense it into the assay plates using an automated liquid handler. Include vehicle-only (e.g., DMSO) and positive (e.g., staurosporine for apoptosis) controls.

  • Incubation: Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Add the multiplexed assay reagents (containing substrates for viability, cytotoxicity, and apoptosis markers) to each well.

  • Signal Detection: After a brief incubation period as per the manufacturer's instructions, read the fluorescence and luminescence signals on a multi-mode plate reader.

  • Data Analysis: Normalize the data to controls and generate dose-response curves to determine parameters like IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).

Data Presentation:

Cell LineAssay TypeIC50 / CC50 (µM)Max Inhibition (%)
HeLaViability5.298
Cytotoxicity> 5015
Apoptosis7.885
HEK293Viability> 5010
Cytotoxicity> 505
Apoptosis> 508

This is a hypothetical data table for illustrative purposes.

Part 2: Probing Key Target Classes with Biochemical HTS

Based on the initial cellular screening results or as a parallel effort, a panel of biochemical assays can be deployed to screen for direct interactions with common drug target classes like enzymes (kinases, proteases) and to assess the disruption of protein-protein interactions (PPIs).[8][9][10][11]

Workflow for Biochemical HTS

G cluster_0 Biochemical HTS Assays Kinase Assay Kinase Assay Hit_Identification Hit_Identification Kinase Assay->Hit_Identification PPI Assay PPI Assay PPI Assay->Hit_Identification Generic Enzyme Assay Generic Enzyme Assay Generic Enzyme Assay->Hit_Identification Compound Compound Compound->Kinase Assay Compound->PPI Assay Compound->Generic Enzyme Assay Secondary_Assays Secondary_Assays Hit_Identification->Secondary_Assays Confirmation & Validation FP_Principle cluster_0 Low Polarization (Free Tracer) cluster_1 High Polarization (Bound Tracer) FreeTracer Fluorescent Tracer DepolarizedLight Depolarized Emitted Light FreeTracer->DepolarizedLight Fast Rotation BoundComplex Protein-Tracer Complex PolarizedLight Polarized Emitted Light BoundComplex->PolarizedLight Slow Rotation Inhibitor Inhibitor (Test Compound) Inhibitor->BoundComplex Displaces Tracer

Caption: The principle of a competitive FP assay for PPIs.

Protocol 4: AlphaScreen® Assay for Protein-Protein Interaction (PPI) Inhibition

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is another powerful bead-based technology for studying biomolecular interactions. [12][13][14]It is extremely sensitive and can be used for a wide range of applications, including PPIs. [15] Causality behind Experimental Choices:

  • High Sensitivity: The signal amplification inherent in the AlphaScreen chemistry allows for the use of low concentrations of interacting partners. [12]* Large Interaction Distance: The singlet oxygen can travel up to 200 nm, making the assay tolerant of larger protein complexes compared to FRET. [14]* Robustness: The assay is less prone to interference from colored or fluorescent compounds in the library. [15] Step-by-Step Methodology:

  • Protein Biotinylation and Tagging: One interacting protein partner is biotinylated, and the other is tagged (e.g., with GST or His-tag).

  • Reagent Preparation: Prepare assay buffer, the biotinylated protein, the tagged protein, and the test compound.

  • Interaction and Inhibition: In a 384-well microplate, incubate the biotinylated protein, the tagged protein, and the test compound to allow for interaction and potential inhibition.

  • Bead Addition: Add Streptavidin-coated Donor beads and anti-tag (e.g., anti-GST) coated Acceptor beads. Incubate in the dark (e.g., for 60 minutes).

  • Signal Detection: If the proteins interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal that is read on an Alpha-enabled plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the PPI. Calculate the percent inhibition and determine the IC50 value.

Part 3: The Path Forward - Hit Validation and Secondary Assays

It is critical to understand that hits from any primary HTS campaign are merely starting points. A rigorous hit validation cascade is necessary to eliminate false positives and confirm the mechanism of action. This typically involves:

  • Re-testing: Confirming the activity of the primary hits in the same assay.

  • Orthogonal Assays: Using a different assay format that relies on a distinct detection technology to confirm the inhibitory activity. For example, a hit from an FP assay could be validated using an AlphaScreen assay or Surface Plasmon Resonance (SPR).

  • Dose-Response Confirmation: Performing detailed dose-response curves to confirm the potency (IC50) of the validated hits.

  • Counter-screens: Performing assays to identify compounds that interfere with the assay technology itself (e.g., inhibitors of luciferase in a luminescence-based assay). [16][17]

References

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  • Inhibitors of Difficult Protein–Protein Interactions Identified by High-Throughput Screening of Multiprotein Complexes. ACS Chemical Biology.
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Application Notes and Protocols for the Development of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The inherent synthetic tractability of the pyrazole ring system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive framework for the development of novel derivatives of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, a promising scaffold for the generation of diverse chemical libraries for drug discovery.

We will detail the synthesis of the core molecule, followed by protocols for the strategic derivatization of its two key functional handles: the carboxylic acid and the nitro group. Furthermore, this document outlines established protocols for the biological evaluation of the synthesized derivatives, including screening for anticancer and antimicrobial activities, and essential in vitro ADME/Tox profiling to assess their drug-like properties.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be efficiently achieved through a two-step process starting from readily available precursors. The strategy involves the initial formation of a cyanopyrazole intermediate, followed by hydrolysis to the desired carboxylic acid. This approach is analogous to established methods for the synthesis of substituted pyrazole-4-carboxylic acids.

Logical Workflow for Core Scaffold Synthesis

A Starting Materials: - Diethyl 2-(ethoxymethylene)malonate - Methylhydrazine B Step 1: Cyclocondensation A->B Reflux in Ethanol C Intermediate: Ethyl 1-methyl-1H-pyrazole-4-carboxylate B->C D Step 2: Nitration C->D Fuming HNO3 / H2SO4 E Intermediate: Ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate D->E F Step 3: Hydrolysis E->F Aqueous NaOH, then H+ G Final Product: This compound F->G

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • To a solution of diethyl 2-(ethoxymethylene)malonate (1 equiv.) in ethanol, add methylhydrazine (1.1 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of Ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate

  • To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equiv.).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate.

Step 3: Synthesis of this compound

  • Dissolve the ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate (1 equiv.) in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

II. Derivatization Strategies

The presence of both a carboxylic acid and a nitro group on the pyrazole scaffold provides two versatile handles for the synthesis of a diverse library of derivatives.

A. Derivatization of the Carboxylic Acid Moiety

The carboxylic acid can be readily converted into esters and amides, which are common functional groups in many pharmaceuticals.

1. Esterification

The Fischer esterification method provides a straightforward route to ester derivatives.[3][4]

Protocol 2: General Procedure for Ester Synthesis

  • Suspend this compound (1 equiv.) in the desired alcohol (used as solvent).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired ester.

2. Amide Coupling

Amide derivatives can be synthesized using standard peptide coupling reagents.

Protocol 3: General Procedure for Amide Synthesis

  • Dissolve this compound (1 equiv.), the desired amine (1.1 equiv.), and a coupling agent such as HATU (1.1 equiv.) in an aprotic solvent (e.g., DMF or DCM).[5]

  • Add a non-nucleophilic base like DIPEA (2 equiv.) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

B. Derivatization via the Nitro Group

The nitro group can be reduced to an amine, which can then be further functionalized. Alternatively, the nitro group can be a target for nucleophilic aromatic substitution under certain conditions.

1. Reduction of the Nitro Group and Subsequent Functionalization

The reduction of the nitro group to an amine is a key transformation, opening up a wide range of subsequent derivatization possibilities.

A 1-Methyl-5-nitro-1H-pyrazole- 4-carboxylic acid derivative B Reduction A->B e.g., H2, Pd/C or SnCl2 C 1-Methyl-5-amino-1H-pyrazole- 4-carboxylic acid derivative B->C D Acylation / Sulfonylation C->D Acyl/Sulfonyl Chloride F Reductive Amination C->F Aldehyde/Ketone, NaBH(OAc)3 H Diazotization C->H NaNO2, HCl E Amide / Sulfonamide Derivatives D->E G N-Alkylated Derivatives F->G I Azo Derivatives H->I

Caption: Derivatization pathways from the 5-amino-pyrazole intermediate.

Protocol 4: Reduction of the Nitro Group

  • Dissolve the this compound derivative (1 equiv.) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent such as SnCl₂·2H₂O (5 equiv.) or perform catalytic hydrogenation using H₂ gas and a Pd/C catalyst.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • For the SnCl₂ reduction, quench the reaction with a saturated solution of sodium bicarbonate and extract the product.

  • For the catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude 1-Methyl-5-amino-1H-pyrazole-4-carboxylic acid derivative, which can often be used in the next step without further purification.

Protocol 5: Acylation of the Amino Group

  • Dissolve the 1-Methyl-5-amino-1H-pyrazole-4-carboxylic acid derivative (1 equiv.) and a base such as triethylamine (1.5 equiv.) in an aprotic solvent (e.g., DCM).

  • Cool the mixture to 0 °C and add the desired acyl chloride or sulfonyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

2. Nucleophilic Aromatic Substitution (SNA)

Under strongly electron-withdrawing conditions, the nitro group on the pyrazole ring can potentially be displaced by strong nucleophiles.[7][8][9]

Protocol 6: Nucleophilic Aromatic Substitution of the Nitro Group (Exploratory)

  • Dissolve the this compound derivative (1 equiv.) in a polar aprotic solvent (e.g., DMSO or DMF).

  • Add an excess of the desired nucleophile (e.g., a sodium thiolate or a secondary amine).

  • Heat the reaction mixture and monitor for product formation by TLC or LC-MS.

  • If the reaction proceeds, quench with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

III. Biological Evaluation

A systematic biological evaluation is crucial to identify promising derivatives. The following are standard in vitro assays for initial screening.

A. Anticancer Activity Screening

The MTT assay is a widely used colorimetric assay to assess cell viability and is a common first-line screening method for potential anticancer agents.[10][11][12]

Protocol 7: MTT Assay for Cytotoxicity Screening

  • Cell Culture: Plate cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

B. Antimicrobial Activity Screening

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][14][15]

Protocol 8: Broth Microdilution Assay for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (bacteria or fungi).

  • Serial Dilution: Perform serial dilutions of the pyrazole derivatives in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical in drug discovery to identify compounds with favorable pharmacokinetic profiles.

A. Metabolic Stability Assay

This assay determines the susceptibility of a compound to metabolism by liver enzymes.

Protocol 9: Metabolic Stability in Human Liver Microsomes

  • Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with human liver microsomes and NADPH (as a cofactor) at 37 °C.

  • Time Points: Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

B. Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP enzymes, which is a common cause of drug-drug interactions.[16][17][18]

Protocol 10: CYP450 Inhibition Assay

  • Incubation: Incubate human liver microsomes with a specific CYP probe substrate and a range of concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Reaction Termination: Stop the reaction after a specific incubation time.

  • Analysis: Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

  • Data Analysis: Determine the IC₅₀ value of the test compound for each CYP isoform.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Representative Data for a Hypothetical Derivative Series

Compound IDR Group (Amide)IC₅₀ (A549, µM)MIC (S. aureus, µg/mL)In Vitro t₁/₂ (HLM, min)CYP3A4 IC₅₀ (µM)
PZ-001 -NH-benzyl15.23245>50
PZ-002 -NH-cyclohexyl28.564>60>50
PZ-003 -NH-(4-chlorophenyl)8.7163025
... ...............

Conclusion

This guide provides a comprehensive and actionable framework for the synthesis and evaluation of novel derivatives based on the this compound scaffold. By systematically exploring the chemical space around this core and employing the outlined biological and ADME/Tox assays, researchers can efficiently identify and optimize promising lead compounds for further drug development. The inherent versatility of the pyrazole core, coupled with the strategic derivatization of its functional groups, offers a rich platform for the discovery of new therapeutic agents.

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Application Notes & Protocols for the Evaluation of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial effects[1][2][3]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid as a potential antimicrobial agent. We present detailed, field-proven protocols for determining its antimicrobial efficacy, assessing its cytotoxicity profile, and a framework for investigating its mechanism of action. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Rationale for Investigating Pyrazole Derivatives

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities[4][5]. Its unique structural features allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a nitro group, as in this compound, is of particular interest. Nitroaromatic compounds are known to exert antimicrobial effects, often through bioreduction to reactive nitroso and hydroxylamino intermediates that can induce cellular damage[6]. This document outlines the critical first steps in characterizing the potential of this specific molecule as an antimicrobial lead compound.

Preliminary Physicochemical Characterization

Before biological evaluation, it is crucial to confirm the identity and purity of the test compound.

  • Identity Confirmation : Verify the structure of this compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

  • Purity Analysis : Assess purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for biological assays.

  • Solubility Determination : Determine the solubility in relevant solvents, such as Dimethyl Sulfoxide (DMSO) and aqueous buffers, to prepare appropriate stock solutions for testing.

Core Experimental Workflow: A Tiered Approach

A logical, stepwise approach is essential for the efficient evaluation of a novel compound. This workflow ensures that resources are directed toward compounds with the most promising therapeutic potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Optimization A Compound Synthesis & QC (this compound) B Antimicrobial Susceptibility Testing (MIC Determination) A->B C Cytotoxicity Screening (MTT Assay on VERO / HepG2 cells) D Therapeutic Index Calculation (SI = CC50 / MIC) B->D C->D E Bactericidal vs. Bacteriostatic (MBC Assay) D->E F Spectrum of Activity (Panel of Pathogens) D->F G Mechanism of Action Studies (e.g., Macromolecule Synthesis) E->G F->G H Structure-Activity Relationship (SAR) (Analog Synthesis) G->H I In vivo Efficacy Models H->I

Caption: Tiered workflow for evaluating a novel antimicrobial compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values[7][8].

Principle

A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Materials
  • This compound

  • DMSO (ACS grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Sterile saline (0.85% NaCl)

Step-by-Step Methodology
  • Preparation of Compound Stock Solution : Prepare a 10 mg/mL stock solution of the test compound in DMSO. This high concentration is necessary to minimize the final concentration of DMSO in the assay, which can have its own antimicrobial effects.

  • Preparation of Bacterial Inoculum :

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)[7].

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This density is critical for the reproducibility of the assay.

  • Preparation of Compound Dilutions :

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Create a starting solution in well 1 by adding the appropriate volume of the compound stock to CAMHB to achieve twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (inoculum, no compound).

    • Well 12 will serve as the negative control (broth only, no inoculum).

  • Inoculation and Incubation :

    • Add 100 µL of the diluted bacterial suspension (prepared in step 2) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentrations to the desired final test range.

    • The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL[7].

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC :

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[8].

Exemplary Data Presentation
Bacterial StrainCompoundMIC (µg/mL)
S. aureus ATCC 29213This compound16
E. coli ATCC 25922This compound64
P. aeruginosa ATCC 27853This compound>128
Vancomycin (S. aureus control)Vancomycin1
Ciprofloxacin (E. coli control)Ciprofloxacin0.015

(Note: Data are hypothetical and for illustrative purposes only.)

Protocol 2: Assessment of Cytotoxicity (MTT Assay)

A viable therapeutic agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host mammalian cells. The MTT assay is a standard colorimetric method to assess metabolic activity, which serves as an indicator of cell viability[9][10].

Principle

Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells[10].

Materials
  • Mammalian cell line (e.g., VERO - monkey kidney epithelial cells, or HepG2 - human liver cancer cells)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (ACS grade)

  • 96-well sterile, flat-bottom tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Step-by-Step Methodology
  • Cell Seeding :

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment :

    • Prepare 2-fold serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control for toxicity (e.g., Doxorubicin).

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation :

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization :

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the purple crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and determine the CC₅₀ (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Calculating the Selectivity Index (SI)

The SI provides a measure of the compound's selectivity for the microbial target over host cells. It is a critical parameter in early-stage drug discovery.

SI = CC₅₀ / MIC

A higher SI value is desirable, indicating greater selectivity.

Proposed Mechanism of Action: A Starting Point for Investigation

The presence of the nitro group suggests a potential mechanism involving reductive activation, a pathway utilized by several known antimicrobial agents.

G cluster_0 Bacterial Cell A This compound (Prodrug) B Bacterial Nitroreductases A->B Entry & Reduction C Reactive Intermediates (Nitroso, Hydroxylamino) B->C Activation D Oxidative Stress C->D E DNA Damage C->E F Enzyme Inactivation C->F G Cell Death D->G E->G F->G

Caption: Proposed reductive activation mechanism of action.

This hypothesis can be tested through several experiments:

  • Assays with nitroreductase-deficient bacterial strains : The compound should show significantly reduced activity against these strains if this mechanism is valid.

  • Macromolecular synthesis assays : Investigate the effect of the compound on DNA, RNA, protein, and cell wall synthesis using radiolabeled precursors.

  • Oxidative stress assays : Measure the production of reactive oxygen species (ROS) in treated bacterial cells.

Conclusion and Future Directions

This document provides a foundational framework for the initial antimicrobial evaluation of this compound. The protocols for MIC and cytotoxicity determination are robust methods for generating the primary data needed to assess the compound's potential. A favorable selectivity index would warrant progression to more advanced studies, including determining its bactericidal or bacteriostatic nature, exploring the spectrum of activity against a wider panel of clinical isolates (including resistant strains), and elucidating its precise mechanism of action. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the scaffold for improved potency and reduced toxicity, paving the way for a potential new class of antimicrobial agents.

References

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The Versatile Synthon: Application Notes for 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Nitro-Substituted Pyrazole

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid (CAS No. 18213-77-9) is a highly functionalized heterocyclic compound that has emerged as a valuable building block in modern organic synthesis.[1][2] Its unique arrangement of a carboxylic acid, a nitro group, and a methylated pyrazole core offers a confluence of reactive sites, making it a versatile precursor for the synthesis of complex molecular architectures, particularly fused heterocyclic systems of significant medicinal interest. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyrazole ring, activating it for certain transformations while also serving as a latent amino group, which is key to its most prominent applications.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the utility of this compound. We will delve into its synthesis, key transformations, and provide detailed protocols for its application as a strategic intermediate in the construction of pyrazolo[3,4-d]pyrimidines, a privileged scaffold in numerous biologically active compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 18213-77-9[2]
Molecular Formula C₅H₅N₃O₄[1]
Molecular Weight 171.11 g/mol
Appearance Solid (at room temperature)[1]
Solubility Soluble in polar solvents[1]

Safety and Handling: Nitro-containing compounds should be handled with care due to their potential energetic properties.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Synthetic Applications: A Gateway to Fused Pyrimidines

The primary application of this compound lies in its role as a precursor to 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. The strategic reduction of the nitro group unmasks a nucleophilic amino group positioned ortho to the carboxylic acid function, setting the stage for intramolecular cyclization reactions to forge the pyrazolo[3,4-d]pyrimidine ring system. This scaffold is a core component of numerous kinase inhibitors and other therapeutic agents.

Experimental Protocols

Protocol 1: Synthesis of the Precursor - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

While the direct synthesis of this compound is not widely reported in the literature, a common and efficient strategy to access the corresponding amino-pyrazole precursor is through the condensation of methylhydrazine with an appropriate three-carbon electrophile. This amino-pyrazole can then, in principle, be nitrated to yield the target compound, although the reduction of the nitro group is the more synthetically valuable transformation.

Reaction Scheme:

G methylhydrazine Methylhydrazine ethanol Ethanol, Reflux methylhydrazine->ethanol emca Ethyl (ethoxymethylene)cyanoacetate emca->ethanol amino_ester Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate ethanol->amino_ester Cyclocondensation

A representative cyclocondensation reaction.

Materials:

  • Methylhydrazine (40% aqueous solution)

  • Ethyl (ethoxymethylene)cyanoacetate

  • Toluene

  • Ethanol (for recrystallization)

Procedure: [3]

  • To a reaction vessel, add ethyl (ethoxymethylene)cyanoacetate followed by toluene. Stir the mixture until the ester has completely dissolved.

  • Cool the solution to 20-25 °C using a chilled water bath.

  • Slowly add a 40% aqueous solution of methylhydrazine to the reaction mixture while maintaining the temperature between 22-30 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for 1-3 hours.

  • Gradually heat the reaction mixture to reflux and maintain reflux for 2 hours.

  • Cool the reaction mixture to 9-10 °C. The product will precipitate out of solution.

  • Collect the solid product by filtration and wash the filter cake with cold toluene.

  • Dry the product under vacuum.

  • Recrystallize the crude product from ethanol to yield pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1]

Expected Yield: 35%[1]

Protocol 2: Reduction of the Nitro Group to Access 5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid

The reduction of the nitro group is a pivotal step. Catalytic transfer hydrogenation using ammonium formate and palladium on carbon is a mild and efficient method that avoids the use of high-pressure hydrogen gas and often allows for simple workup procedures.

Reaction Scheme:

G nitro_acid 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid reagents NH₄⁺HCO₂⁻, Pd/C Methanol nitro_acid->reagents Reduction amino_acid 5-Amino-1-methyl-1H- pyrazole-4-carboxylic acid reagents->amino_acid Reduction

Catalytic transfer hydrogenation of the nitro group.

Materials:

  • This compound

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • To this solution, add ammonium formate (5-10 equivalents).

  • Carefully add 10% Pd/C (5-10 mol%). The reaction is often exothermic.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting residue can be further purified by recrystallization or column chromatography to yield 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

The synthesized 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid is a versatile precursor for the construction of the pyrazolo[3,4-d]pyrimidine scaffold. A common method involves the formation of an intermediate oxazinone, followed by condensation with various amines.

Workflow:

G cluster_0 Step 1: Oxazinone Formation cluster_1 Step 2: Pyrimidine Ring Formation amino_acid 5-Amino-1-methyl-1H- pyrazole-4-carboxylic acid acetic_anhydride Acetic Anhydride, Reflux amino_acid->acetic_anhydride oxazinone Pyrazolo[3,4-d]oxazin-4-one intermediate acetic_anhydride->oxazinone reflux Reflux oxazinone->reflux primary_amine Primary Amine (R-NH₂) primary_amine->reflux pyrazolo_pyrimidine Substituted Pyrazolo[3,4-d]pyrimidin-4-one reflux->pyrazolo_pyrimidine

Sources

Analytical methods for quantification of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid

Abstract

This comprehensive application note provides detailed analytical methodologies for the quantitative determination of this compound (MNPC). As a potentially crucial intermediate or impurity in pharmaceutical manufacturing, the precise quantification of MNPC is paramount for quality control and regulatory compliance. This guide, designed for researchers, analytical scientists, and drug development professionals, details two robust, validated methods: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring methodological robustness and data integrity. The validation parameters are discussed in the context of international regulatory guidelines to ensure the trustworthiness of the results.

Introduction and Analyte Overview

This compound is a heterocyclic organic compound. Its structure, featuring a pyrazole core, a carboxylic acid group, and a nitro functional group, suggests its potential role as a building block in the synthesis of pharmacologically active molecules. The presence of the nitro group and carboxylic acid makes it a polar, acidic compound with a distinct chromophore, properties that heavily influence the selection of an appropriate analytical strategy. Accurate quantification is essential for monitoring reaction kinetics, determining purity in active pharmaceutical ingredients (APIs), or quantifying it as a potential impurity.

The development of reliable analytical methods requires a foundation in regulatory expectations for validation. Guidelines from the International Council for Harmonisation (ICH), particularly ICH Q2(R2), provide a framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1] This document outlines the necessary validation characteristics, including accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[2][3][4]

Method Selection: Rationale and Strategy

The choice of an analytical technique is dictated by the analyte's physicochemical properties and the specific requirements of the measurement, such as required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. Given that MNPC possesses a nitro-substituted pyrazole ring system, it is expected to have strong ultraviolet (UV) absorbance. Reversed-phase HPLC is ideal for separating polar to moderately non-polar compounds from a mixture. This method offers a balance of performance, cost-effectiveness, and accessibility, making it suitable for routine quality control, such as assay and purity testing of drug substances.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as impurity quantification at trace levels or analysis in complex biological matrices, LC-MS/MS is the gold standard.[5] The technique's ability to select a specific precursor ion and monitor its unique fragment ions (Multiple Reaction Monitoring, MRM) provides unparalleled specificity, minimizing interference from matrix components.

Method 1: Quantification by Reversed-Phase HPLC-UV

This method is designed for the accurate quantification of this compound in bulk materials or simple formulations.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. MNPC, being a polar carboxylic acid, will have a relatively short retention time, which can be modulated by adjusting the mobile phase's organic content and pH. An acidic modifier (e.g., formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.[6] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.

Experimental Protocol

3.2.1. Reagents and Materials

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered.

  • Formic Acid (FA): HPLC grade, ~99% purity.

  • MNPC Reference Standard: Purity ≥98%.

  • Mobile Phase: Acetonitrile/Water (e.g., 30:70 v/v) with 0.1% Formic Acid. Prepare by mixing 300 mL of ACN with 700 mL of water and adding 1 mL of Formic Acid. Filter through a 0.45 µm filter and degas.

  • Diluent: Mobile Phase is recommended as the diluent to ensure peak shape integrity.

3.2.2. Instrumentation and Conditions

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the absorbance maximum determined by PDA scan).

  • Run Time: Approximately 10 minutes.

3.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the MNPC reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the sample expected to contain MNPC, dissolve it in the diluent, and dilute to a final concentration within the calibration range.

Analytical Workflow and Validation

The entire process from sample preparation to data analysis follows a structured workflow to ensure reproducibility.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh MNPC Reference Standard B Prepare Stock & Working Standards A->B F Inject Standards & Build Calibration Curve B->F C Prepare Sample Solution G Inject Samples C->G D Set HPLC Parameters E Equilibrate System D->E E->F F->G H Integrate Peaks G->H I Calculate Concentration H->I J Generate Report I->J

Caption: HPLC-UV analytical workflow for MNPC quantification.

Method Validation Summary

The method must be validated according to ICH guidelines to ensure it is fit for its purpose.[1][4] The following table summarizes the key validation parameters and typical acceptance criteria.

Parameter Acceptance Criteria Rationale
Specificity The analyte peak is free from interference from excipients, impurities, or degradation products. Peak purity index > 0.995 (PDA).Ensures the signal measured is only from the analyte of interest.[2]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a direct proportional relationship between concentration and instrument response.
Range Typically 80% to 120% of the test concentration for an assay.The interval over which the method is precise, accurate, and linear.[4]
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.Measures the closeness of the experimental value to the true value.[3]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.Assesses the degree of scatter between a series of measurements.[3]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.Defines the lowest concentration that can be measured.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.Defines the lowest concentration at which the analyte can be detected but not necessarily quantified.
Robustness RSD ≤ 2.0% under minor variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).Measures the method's capacity to remain unaffected by small, deliberate variations in parameters.

Method 2: Quantification by LC-MS/MS

This method is ideal for determining trace levels of MNPC in complex matrices, such as biological fluids or environmental samples, where high sensitivity and specificity are required.

Principle of the Method

The method combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode due to the acidic nature of the carboxyl group. The mass spectrometer isolates the deprotonated molecule (precursor ion) of MNPC, fragments it, and detects a specific product ion. This precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity. For carboxylic acids, derivatization with agents like 3-Nitrophenylhydrazine (3-NPH) can also be employed to enhance ionization efficiency and chromatographic retention if needed, though direct analysis is often sufficient.[7][8]

Experimental Protocol

4.2.1. Reagents and Materials

  • Reagents: As per HPLC-UV method, but using LC-MS grade solvents and additives.

  • Internal Standard (IS): A stable isotope-labeled version of MNPC (e.g., ¹³C or ¹⁵N labeled) is ideal. If unavailable, a structurally similar compound with close retention time and no matrix interference can be used.

  • Sample Preparation: For plasma or serum, protein precipitation is a common and effective cleanup step.[9]

    • To 100 µL of plasma, add 20 µL of IS working solution.

    • Add 300 µL of ice-cold Acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

SamplePrep_Workflow A Aliquot 100 µL Plasma Sample B Add 20 µL Internal Standard (IS) A->B C Add 300 µL Ice-Cold Acetonitrile B->C D Vortex for 1 min C->D E Centrifuge at 10,000 x g for 10 min D->E F Transfer Supernatant to Injection Vial E->F G Inject into LC-MS/MS System F->G

Caption: Sample preparation workflow using protein precipitation.

4.2.2. Instrumentation and Conditions

  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A C18 column with smaller particle size (e.g., 2.1 mm x 50 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient might be: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: These must be optimized by infusing the analyte. Based on its structure (MW ~185.11), a plausible transition would be:

    • Precursor Ion (Q1): m/z 184.1 [M-H]⁻

    • Product Ion (Q3): m/z 140.1 [M-H-CO₂]⁻ (Loss of carbon dioxide is a common fragmentation for carboxylic acids).

Method Performance Characteristics

The validation for an LC-MS/MS bioanalytical method focuses on similar parameters to HPLC-UV but with typically more stringent criteria and a focus on matrix effects.

Parameter Typical Acceptance Criteria
Linearity r² ≥ 0.995, using a weighted (1/x or 1/x²) linear regression.
Accuracy & Precision Within ±15% of nominal (±20% at LLOQ). RSD ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest point on the calibration curve that meets accuracy and precision criteria.
Selectivity & Specificity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Matrix Effect Assessed to ensure that matrix components do not suppress or enhance the analyte signal.
Recovery The extraction efficiency of the analyte from the matrix should be consistent and reproducible.

Conclusion

This document provides two comprehensive and robust methods for the quantification of this compound. The HPLC-UV method serves as a reliable and accessible technique for routine analysis in quality control settings. For applications demanding higher sensitivity and for analysis in complex biological or environmental matrices, the LC-MS/MS method offers superior performance. The successful implementation of these protocols, grounded in established principles of analytical chemistry and regulatory validation, will ensure the generation of accurate, precise, and trustworthy data for researchers and drug development professionals.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Analytical method validation: A brief review. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S.
  • Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column.SIELC Technologies.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry.
  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021). Metabolites.
  • Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC Ltd.
  • LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. (2018).

Sources

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid for anticancer research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Investigation of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid in Oncology Research

Foreword: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2] This guide focuses on this compound (MNPCA), a compound whose structural motifs—a substituted pyrazole ring and a nitroaromatic group—suggest a plausible basis for anticancer activity.[3][4] Nitroaromatic compounds, for instance, can be bioreduced in hypoxic tumor environments to generate cytotoxic reactive species, while pyrazole scaffolds are known to interact with a variety of oncogenic targets.[5][6] This document provides a foundational framework for the initial in vitro assessment of MNPCA, detailing robust protocols for evaluating its cytotoxic effects and beginning to elucidate its mechanism of action. All procedures are designed for reproducibility and are grounded in established methodologies.

Compound Profile and Handling

Prior to commencing any experimental work, a thorough understanding of the test article's properties is essential. All handling of MNPCA should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and safety eyewear. The toxicological properties of MNPCA have not been fully characterized.

1.1. Physicochemical Data

ParameterDetails
IUPAC Name This compound
Abbreviation MNPCA
Molecular Formula C₅H₅N₃O₄
Molecular Weight 171.11 g/mol
CAS Number 5933-83-5
Appearance Pale yellow to off-white solid
Solubility High solubility in DMSO and DMF; poor solubility in water and ethanol.

1.2. Preparation of Master Stock Solution

The quality and consistency of the compound stock solution are critical for reproducible results. Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Objective: To prepare a high-concentration, stable master stock of MNPCA.

  • Procedure: a. Aseptically weigh 17.11 mg of MNPCA powder. b. In a sterile 1.5 mL microcentrifuge tube, add 1.0 mL of anhydrous DMSO. c. Vortex the solution for 2-3 minutes until all solid is completely dissolved. This yields a 100 mM Master Stock . d. Aliquot the master stock into 20 µL volumes in sterile, light-protecting microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. e. Store aliquots at -20°C. The stock is stable for at least six months under these conditions.

Causality: Using small aliquots prevents repeated temperature fluctuations of the entire stock, preserving compound integrity. DMSO is the solvent of choice due to its high solubilizing power for organic molecules and its miscibility with aqueous cell culture media.

Primary Screening: Assessing Cytotoxicity

The initial goal is to determine the concentration-dependent effect of MNPCA on the viability of cancer cells. A panel of cell lines is crucial for identifying potential tumor-type selectivity.

2.1. Recommended Cell Line Panel

Cell LineCancer TypeRationale
HCT116 Colorectal Carcinomap53 wild-type; a common model for colon cancer.[3]
MCF-7 Breast AdenocarcinomaER-positive; represents a major subtype of breast cancer.[3]
A549 Lung CarcinomaA standard model for non-small cell lung cancer.[3]
PC-3 Prostate AdenocarcinomaAndrogen-independent; represents advanced prostate cancer.
MCF-10A Non-tumorigenic Breast EpithelialCritical control to assess selectivity for cancer cells over normal cells.[3]

2.2. Protocol: Cell Viability via MTT Reduction Assay

This colorimetric assay measures the metabolic activity of a cell population, which is a reliable proxy for cell viability.[7] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product by mitochondrial dehydrogenases of living cells.[8]

Materials:

  • 96-well flat-bottom cell culture plates

  • MNPCA Master Stock (100 mM)

  • Complete cell culture medium (specific to each cell line)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilization)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin and perform a cell count. c. Seed 5,000 cells in 100 µL of medium per well into a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of MNPCA in complete medium. A common starting range is 200 µM down to 0.1 µM. b. Crucially, include a "vehicle control" containing the highest concentration of DMSO used in the dilutions (typically <0.5%) to account for any solvent-induced toxicity. c. Remove the seeding medium and add 100 µL of the MNPCA dilutions or control media to the respective wells. d. Incubate for 72 hours.

  • MTT Addition and Formazan Formation: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 4 hours at 37°C. Viable cells will produce visible purple formazan crystals.

  • Solubilization and Measurement: a. Carefully aspirate the medium from each well without disturbing the crystals. b. Add 100 µL of DMSO to each well and mix thoroughly by gentle pipetting to dissolve the formazan. c. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: a. Normalize the absorbance readings of treated wells to the vehicle control wells to calculate the percentage of cell viability. b. Plot % Viability vs. log[MNPCA concentration] and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

2.3. Hypothetical Data Summary

This table illustrates a potential outcome, suggesting MNPCA has selective cytotoxic activity.

Cell LineTypeHypothetical IC₅₀ (µM)Selectivity Index (IC₅₀ MCF-10A / IC₅₀ Cancer Cell)
HCT116 Colon Cancer18.56.5
MCF-7 Breast Cancer32.13.7
A549 Lung Cancer25.44.7
MCF-10A Non-tumorigenic120.3-

Mechanistic Insight: Apoptosis Detection

A key question following a positive cytotoxicity screen is whether the compound induces programmed cell death (apoptosis). The Annexin V/Propidium Iodide (PI) assay is the gold standard for this determination.[10][11]

3.1. Principle of Annexin V/PI Staining

In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.[12] Propidium Iodide (PI) is a nuclear stain that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[13] This dual staining allows for the differentiation of four cell populations via flow cytometry.[14]

3.2. Protocol: Apoptosis Quantification by Flow Cytometry

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. b. Treat cells for 24-48 hours with MNPCA at concentrations equivalent to the IC₅₀ and 2x IC₅₀. Include a vehicle control.

  • Cell Harvesting: a. Collect both the floating cells (in the medium) and adherent cells (harvested with trypsin). This is critical as apoptotic cells often detach. b. Combine and wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: a. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. b. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. c. Incubate for 15 minutes at room temperature, protected from light.[11] d. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: a. Analyze the samples immediately on a flow cytometer. b. For each sample, collect data for at least 10,000 events. c. Data Interpretation:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.
    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
    • Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated with this method).

Visual Frameworks: Workflows and Pathways

Visual aids are indispensable for conceptualizing complex processes. The following diagrams, rendered using DOT language, illustrate the experimental workflow and a plausible mechanistic hypothesis.

4.1. MNPCA In Vitro Evaluation Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Activity Screening cluster_2 Phase 3: Mechanism of Action prep MNPCA Stock Preparation mtt 72h MTT Cytotoxicity Assay prep->mtt culture Cell Line Panel Maintenance culture->mtt apoptosis Annexin V / PI Staining culture->apoptosis ic50 IC50 Calculation & Selectivity Analysis mtt->ic50 Absorbance Data ic50->apoptosis Select Doses flow Flow Cytometry Analysis apoptosis->flow Stained Cells G MNPCA MNPCA Treatment Stress Cellular Stress (e.g., DNA Damage) MNPCA->Stress p53 p53 Stabilization & Activation Stress->p53 Bax Bax (Pro-apoptotic) Transcription ↑ p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Transcription ↓ p53->Bcl2 Mito Mitochondrial Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A plausible p53-dependent intrinsic apoptotic pathway for investigation.

Future Directions

The data generated from these initial protocols will form a critical decision-making point. If MNPCA demonstrates potent and selective cytotoxicity via apoptosis, subsequent studies should include:

  • Cell Cycle Analysis: To determine if MNPCA induces arrest at a specific cell cycle checkpoint.

  • Western Blotting: To confirm the activation of proteins in the hypothesized p53 pathway (e.g., probing for cleaved Caspase-3, p53, Bax, and Bcl-2 levels).

  • In Vivo Xenograft Studies: To evaluate the compound's efficacy and tolerability in a preclinical animal model.

This structured approach ensures a logical and efficient progression from initial screening to mechanistic understanding, providing a solid foundation for any novel anticancer drug discovery program.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences.
  • Lowe, S. W., & Lin, A. W. (2000). p53-dependent apoptosis pathways. PubMed.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Bentham Science. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
  • Ingenta Connect. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents.
  • Pluquet, O., & Hainaut, P. (2001). Mechanisms of p53-dependent apoptosis. PubMed.
  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • CUSABIO. (n.d.). p53 signaling pathway.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • ResearchGate. (n.d.). Apoptosis induction by p53 in extrinsic (1) and intrinsic (2) pathways.
  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.

Sources

Protocol for the Nitration of Methyl-Pyrazole-Carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the nitration of methyl-pyrazole-carboxylic acid, a critical transformation in the synthesis of various pharmacologically and agrochemically significant compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step methodologies, and critical safety considerations.

Introduction: The Significance of Nitropyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities. The introduction of a nitro group onto the pyrazole scaffold can profoundly influence its physicochemical properties and biological efficacy. Nitropyrazoles serve as key intermediates in the synthesis of a wide array of functionalized molecules, including high-energy materials and potent pharmaceutical agents.[1][2] The nitration of a methyl-pyrazole-carboxylic acid, in particular, presents a nuanced synthetic challenge due to the directing effects of the substituents on the pyrazole ring. Understanding the interplay of these groups is paramount for achieving the desired regioselectivity and yield.

This application note will elucidate the mechanistic underpinnings of pyrazole nitration, provide a robust and validated protocol, and detail the necessary safety precautions and characterization techniques.

Mechanistic Insights: The Electrophilic Substitution of Pyrazoles

The nitration of pyrazoles proceeds via an electrophilic aromatic substitution mechanism.[3] The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The reaction typically involves the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[4]

The regioselectivity of the nitration is dictated by the electronic effects of the substituents on the pyrazole ring. In the case of methyl-pyrazole-carboxylic acid, the methyl group is an activating group, donating electron density to the ring, while the carboxylic acid group is a deactivating group, withdrawing electron density. Generally, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, as this leads to a more stable carbocation intermediate compared to substitution at the C3 or C5 positions.[3][5]

Experimental Protocol: Nitration of Methyl-Pyrazole-Carboxylic Acid

This protocol outlines a general procedure for the nitration of a methyl-pyrazole-carboxylic acid. The specific starting isomer (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid) will influence the precise reaction conditions and the resulting product. The following is a representative procedure that can be optimized based on the specific substrate and desired outcome.

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl-pyrazole-carboxylic acid≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%ACS Reagent Grade
Concentrated Nitric Acid (HNO₃)70%ACS Reagent Grade
Dichloromethane (CH₂Cl₂)AnhydrousACS Reagent Grade
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Ice
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve the methyl-pyrazole-carboxylic acid (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C (ice bath). Stir the mixture until complete dissolution.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) at 0 °C.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of the pyrazole derivative from step 1, maintaining the reaction temperature between 0 and 5 °C. The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching the Reaction: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude nitrated product.

  • Workup and Extraction: If the product precipitates, it can be collected by filtration, washed with cold water until the washings are neutral, and then dried. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent such as dichloromethane (3 x 20 mL).

  • Neutralization and Drying: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety First: A Self-Validating System of Precaution

Nitration reactions are inherently hazardous and must be conducted with extreme caution in a well-ventilated fume hood.[6][7]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[8][9] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[7] Ensure efficient cooling and slow, controlled addition of the nitrating agent.

  • Toxic Fumes: Nitric acid fumes and nitrogen oxides produced during the reaction are toxic upon inhalation.[6][9] All manipulations must be performed in a certified chemical fume hood.

  • Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[6][10] Have appropriate spill kits containing a neutralizing agent (e.g., sodium bicarbonate) available.

Workflow for Safe Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_waste Waste Disposal P1 Risk Assessment P2 Don PPE P1->P2 P3 Prepare Reagents in Fume Hood P2->P3 R1 Cool Reactants to 0°C P3->R1 R2 Slow, Dropwise Addition of Nitrating Agent R1->R2 R3 Monitor Temperature Continuously R2->R3 R4 Monitor Reaction Progress (TLC/HPLC) R3->R4 W1 Careful Quenching on Ice R4->W1 W2 Extraction with Organic Solvent W1->W2 W3 Neutralization and Drying W2->W3 W4 Purification W3->W4 D1 Neutralize Acidic Waste W4->D1 D2 Dispose of Organic Waste Appropriately D1->D2

Caption: A workflow diagram illustrating the key safety and procedural steps for the nitration of methyl-pyrazole-carboxylic acid.

Characterization of the Nitrated Product

The structure and purity of the synthesized nitro-methyl-pyrazole-carboxylic acid should be confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the regiochemistry of the nitration. The chemical shifts of the pyrazole ring protons and carbons will be significantly affected by the introduction of the nitro group.

  • Infrared (IR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong absorption bands for the asymmetric and symmetric N-O stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the addition of a nitro group.

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, which should be in close agreement with the calculated values for the expected product.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the thermal stability of the nitrated compound, which is particularly important for energetic materials.[11]

Conclusion

The nitration of methyl-pyrazole-carboxylic acid is a valuable synthetic transformation that requires careful control of reaction conditions and strict adherence to safety protocols. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize and characterize these important compounds, paving the way for further discoveries in drug development and materials science.

References

  • Nitration reaction safety. (2024-06-06). YouTube.
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • Genin, M. J., et al. (2000). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. J. Med. Chem., 43, 1034–1040.
  • Pyrazole. (n.d.). SlideShare.
  • Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
  • Zhang, J., et al. (2020). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 44(35), 15065-15073.
  • 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis. (n.d.). ChemicalBook.
  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
  • 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic Acid synthesis. (n.d.). ChemicalBook.
  • Burton, A. G., et al. (1974). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXVI. The nitration of some 1-phenylpyrazoles. Journal of the Chemical Society, Perkin Transactions 2, 389-394.
  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(17), 3848.
  • Synethsis and characterization of 3-nitropyrazole and its salts. (2008). ResearchGate.
  • Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 16(18), 6219.
  • Nitric Acid Safety Tips & Health Hazards. (2015-04-27). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024-06-24). UW Environmental Health & Safety.
  • Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. (2025-08-06). ResearchGate.
  • Finar, I. L., & Hurlock, R. J. (1957). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 35(10), 1149-1157.
  • Finar, I. L., & Hurlock, R. J. (1958). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, 3024-3029.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry, 71(22), 8464-8472.
  • Review on synthesis of nitropyrazoles. (2014). ResearchGate.
  • Regioselectivity in pyrazole EAS. (2022-06-04). Reddit.
  • Direct nitration of five membered heterocycles. (2005). ResearchGate.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2020). DergiPark.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). JACS Au, 2(9), 2097-2108.
  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022-01-19). YouTube.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022-08-31). National Institutes of Health.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitropyrazole Scaffold in Kinase Inhibitor Design

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its prevalence is due to its favorable physicochemical properties, synthetic tractability, and its ability to engage in key hydrogen bonding interactions within the ATP-binding site of protein kinases.[3] The strategic introduction of a nitro group, as in 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, offers a versatile chemical handle for the elaboration of complex molecular architectures.[4] The nitro moiety is not typically a pharmacophoric feature in the final kinase inhibitor; rather, it serves as a masked amine. The reduction of the nitro group to a primary amine is a pivotal step, unmasking a nucleophilic center that can be readily functionalized, most commonly through acylation to form a stable amide bond. This amide linkage is a cornerstone of many kinase inhibitor designs, often participating in critical interactions with the hinge region of the kinase domain.

This application note provides a detailed protocol for the utilization of this compound in the synthesis of a representative kinase inhibitor, focusing on the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine-threonine kinase that is a critical mediator in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptors (TLRs), making it an attractive target for the treatment of inflammatory diseases.[5][6]

Signaling Pathway Context: The Role of IRAK4 in Inflammation

IRAK4 is a central node in the innate immune response. Upon activation of IL-1R or TLRs by their respective ligands, a signaling cascade is initiated that leads to the recruitment and activation of IRAK4. Activated IRAK4 then phosphorylates downstream substrates, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response. Inhibition of IRAK4 kinase activity blocks this signaling cascade, thereby reducing the production of inflammatory mediators.

IRAK4_Signaling_Pathway cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκB IκB IKK Complex->IκB Phosphorylation NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation IκB->NF-κB Release Gene Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene Expression

Caption: IRAK4 signaling pathway leading to pro-inflammatory gene expression.

Synthetic Workflow: From Nitropyrazole to Kinase Inhibitor

The overall synthetic strategy involves a three-stage process: 1) reduction of the nitro group of this compound to the corresponding amine, 2) activation of the carboxylic acid of a partner molecule, and 3) amide coupling to form the final inhibitor.

synthetic_workflow Start 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid Step1 Step 1: Nitro Reduction Start->Step1 Intermediate1 5-Amino-1-methyl-1H- pyrazole-4-carboxylic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling Intermediate1->Step2 FinalProduct Final Kinase Inhibitor Step2->FinalProduct OtherReactant Coupling Partner (e.g., Aminopyrazole derivative) OtherReactant->Step2

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction:

1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a functional group of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3][4][5] The pyrazole scaffold is found in drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The incorporation of a nitro group, while potentially contributing to therapeutic efficacy, also raises considerations regarding toxicological profiles, particularly genotoxicity.[6][7][8] Nitroaromatic compounds are known to sometimes exert their biological effects through metabolic reduction of the nitro group to reactive intermediates.[6] Therefore, a thorough in vitro evaluation is essential to characterize both the potential therapeutic activities and the safety profile of this compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct preliminary in vitro screening of this compound. The protocols described herein are designed to be robust and self-validating, with an emphasis on understanding the scientific principles behind the experimental choices.

Part 1: Preliminary Characterization and Handling

1.1. Compound Solubility and Stability Assessment

Prior to initiating any biological assays, it is crucial to determine the solubility and stability of this compound in the relevant biological media. This ensures accurate and reproducible results.

Protocol:

  • Solubility Testing:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Serially dilute the stock solution in the cell culture media or buffer to be used in the assays.

    • Visually inspect for precipitation at each concentration.

    • For a more quantitative assessment, use techniques like nephelometry or UV-Vis spectroscopy.

  • Stability Testing:

    • Incubate the compound in the relevant media at 37°C for the duration of the longest planned assay.

    • Analyze the sample at different time points using HPLC to assess for degradation.

1.2. Safety Precautions

Given that the toxicity profile of this compound is not well-established, it is prudent to handle it with appropriate safety precautions.

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.

Part 2: In Vitro Genotoxicity Assessment

A critical initial step in the safety evaluation of any nitro-containing compound is the assessment of its genotoxic potential.[6] A standard battery of in vitro tests is recommended to detect different endpoints of genetic damage, including gene mutations and chromosomal aberrations.[6]

2.1. Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.[6] It utilizes strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid. The test assesses the ability of the chemical to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal agar medium.[6]

Protocol:

  • Bacterial Strains: Utilize a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure:

    • In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a control buffer.

    • After a brief pre-incubation, add molten top agar and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies, with at least a two-fold increase over the negative control at one or more concentrations.[6]

Workflow for Ames Test:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Bacterial Strains D Combine Bacteria, Compound, and S9/Buffer A->D B Test Compound Dilutions B->D C S9 Mix / Buffer C->D E Pre-incubation D->E F Add Top Agar and Plate E->F G Incubate at 37°C for 48-72h F->G H Count Revertant Colonies G->H I Data Analysis H->I

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

2.2. In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance in mammalian cells.[6]

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

  • Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration tested should induce approximately 55±5% cytotoxicity.[6]

  • Treatment: Expose the cells to at least three concentrations of the nitro compound, along with negative and positive controls, both with and without S9 metabolic activation.[6]

    • Short treatment: 3-6 hours with S9, followed by a wash and 1.5-2.0 normal cell cycle incubation.[6]

    • Long treatment: 1.5-2.0 normal cell cycle without S9.[6]

  • Harvesting and Staining: After treatment, harvest the cells and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronucleated cells.

Part 3: In Vitro Efficacy Screening

Based on the known biological activities of pyrazole derivatives, the following in vitro assays are recommended for preliminary efficacy screening of this compound.[1][3][4]

3.1. Cytotoxicity Assay

This assay is fundamental for determining the concentration at which the compound induces cell death and for establishing the therapeutic window.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer or normal cell lines in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

ParameterValue
Cell Line(s)e.g., MCF-7, A549, HCT116
Incubation Time24, 48, 72 hours
Concentration Rangee.g., 0.1 - 100 µM
IC50 (µM)To be determined

3.2. Anti-inflammatory Activity Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of key inflammatory mediators.

Protocol (Nitric Oxide Inhibition Assay in Macrophages):

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Cell Stimulation: Co-treat the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production and various concentrations of the test compound.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the ability of the compound to inhibit NO production.

3.3. Antimicrobial Susceptibility Testing

The antimicrobial properties can be evaluated against a panel of pathogenic bacteria and fungi.

Protocol (Broth Microdilution Method):

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria and fungi.

  • Compound Dilution: Serially dilute the test compound in a 96-well plate with appropriate broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate at the optimal temperature for the growth of the microorganism.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth.

Part 4: Mechanistic Insights

Potential Signaling Pathway for Genotoxicity of Nitro Compounds:

Nitro compounds can induce genotoxicity through metabolic reduction, leading to the formation of reactive intermediates that can damage DNA.[6]

Genotoxicity_Pathway A Nitro Compound B Metabolic Reduction (e.g., by nitroreductases) A->B C Reactive Intermediates (e.g., nitroso, hydroxylamino) B->C D DNA Adduct Formation C->D E DNA Damage D->E F Cell Cycle Arrest E->F G Apoptosis E->G H Mutation E->H

Caption: Generalized pathway for genotoxicity induced by nitro compounds.

References

  • Protocol for in vitro genotoxicity assessment of nitro compounds. - Benchchem.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor.
  • Nitro-Group-Containing Drugs | Journal of Medicinal Chemistry - ACS Publications.
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey - PubMed.
  • (PDF) Nitropyrazoles (review) - ResearchGate.
  • Examples of nitroaromatic compounds in clinical trials as antitumor agents - ResearchGate.
  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC - NIH.
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3J62eKq5C0G-AyAMK-THxMrYEZLTG0jHyptVQS1CVvbBRzVMDaJGPLV9S4ccDb1j4nc2o4SktfiqXR5ycDmLrQGtosUcOR7YY5yFhsQF7wGn4btp8kJy6wLgLN24pKBhHlo0deZqipHKTxJ0Ofyb2sr-j2-hfvayBchFaiDYO37MaDH_cyeE=
  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid - Benchchem.
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate.

Sources

Application Notes and Protocols: 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid as a Versatile Ligand for the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Pyrazole-Based Ligands in Coordination Chemistry

In the ever-evolving landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and applications. Among the myriad of heterocyclic scaffolds, pyrazole derivatives have garnered significant attention due to their versatile coordination behavior, thermal and hydrolytic stability, and the diverse biological and material science applications of their metal complexes.[1][2] These applications span from catalysis and bioinorganic modeling to the development of new therapeutic agents and advanced materials.[3][4][5] The functionalization of the pyrazole ring with substituents such as carboxylic acid and nitro groups allows for fine-tuning of the electronic and steric properties of the resulting ligands, thereby influencing the geometry, stability, and reactivity of their metal complexes.[2][6]

This guide provides a comprehensive overview of the synthesis, characterization, and application of 1-methyl-5-nitro-1H-pyrazole-4-carboxylic acid as a ligand for the construction of novel metal complexes. We present detailed, field-proven protocols for the synthesis of the ligand and its subsequent use in the preparation of metal complexes. Furthermore, this document outlines the key characterization techniques essential for the structural elucidation and purity assessment of these new chemical entities. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the exploration of this promising class of compounds.

Ligand Synthesis: A Proposed Two-Step Protocol

While this compound (CAS No. 18213-77-9) is commercially available from some suppliers, a reliable, in-house synthesis protocol is often desirable for research purposes.[7] Based on established principles of organic synthesis for related pyrazole derivatives, we propose a two-step synthetic route starting from the readily accessible ethyl 1-methyl-1H-pyrazole-4-carboxylate. This process involves the nitration of the pyrazole ring followed by the hydrolysis of the ester to yield the target carboxylic acid.

Ligand_Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrolysis Start Ethyl 1-methyl-1H- pyrazole-4-carboxylate Reagents1 HNO₃ / H₂SO₄ Start->Reagents1 Intermediate Ethyl 1-methyl-5-nitro-1H- pyrazole-4-carboxylate Reagents1->Intermediate Reagents2 NaOH (aq), then HCl (aq) Intermediate->Reagents2 Final_Product 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid Reagents2->Final_Product

Caption: Proposed two-step synthesis of the target ligand.

Protocol 1: Synthesis of Ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate

This protocol is adapted from general procedures for the nitration of pyrazole rings.

Materials:

  • Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add ethyl 1-methyl-1H-pyrazole-4-carboxylate to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate.

Protocol 2: Synthesis of this compound

This protocol describes the basic hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, concentrated)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, Buchner funnel.

Procedure:

  • Dissolve ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate in a minimal amount of ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (1 M) in excess (typically 2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water and cool in an ice bath.

  • Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of Metal Complexes: A General Protocol

The deprotonated form of this compound can act as a versatile ligand, coordinating to metal ions through the nitrogen atom of the pyrazole ring and the oxygen atoms of the carboxylate group. The following is a general protocol for the synthesis of its metal complexes, which can be adapted for various transition metals.

Complex_Synthesis Ligand 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid Reaction Reaction (Stirring, Heating) Ligand->Reaction Metal_Salt Metal Salt (e.g., CuCl₂, Co(OAc)₂, Zn(NO₃)₂) Metal_Salt->Reaction Solvent Solvent (e.g., Ethanol, Methanol, DMF) Solvent->Reaction Complex Metal Complex Reaction->Complex

Caption: General workflow for metal complex synthesis.

Protocol 3: General Synthesis of Metal(II) Complexes

This protocol is based on procedures reported for the synthesis of metal complexes with similar pyrazole-carboxylic acid ligands.[6]

Materials:

  • This compound

  • A suitable metal(II) salt (e.g., CuCl₂·2H₂O, Co(CH₃COO)₂·4H₂O, Zn(NO₃)₂·6H₂O)

  • Ethanol or Methanol

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Dissolve the ligand (2 molar equivalents) in a suitable solvent such as warm ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in the same solvent, using a minimal amount of deionized water if necessary to aid dissolution.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Heat the resulting mixture to reflux for 2-6 hours. The formation of a precipitate may be observed.

  • Allow the reaction mixture to cool to room temperature. If no precipitate forms, the solution can be left to slowly evaporate at room temperature to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the product with small portions of the cold solvent and then with diethyl ether.

  • Dry the complex in a desiccator over silica gel.

Table 1: Representative Metal Salts for Complexation

Metal IonTypical SaltPotential Complex Stoichiometry
Cu(II)CuCl₂·2H₂O[Cu(L)₂(H₂O)₂] or [Cu(L)₂]
Co(II)Co(OAc)₂·4H₂O[Co(L)₂(H₂O)₂] or [Co(L)₂]
Zn(II)Zn(NO₃)₂·6H₂O[Zn(L)₂(H₂O)₂] or [Zn(L)₂]
Ni(II)Ni(OAc)₂·4H₂O[Ni(L)₂(H₂O)₂] or [Ni(L)₂]
(L represents the deprotonated ligand)

Characterization of the Ligand and its Metal Complexes

A thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compounds. The following techniques are recommended.

Spectroscopic and Analytical Techniques

Characterization Compound Synthesized Compound (Ligand or Complex) Techniques Spectroscopic Methods Analytical Methods Structural Methods Compound->Techniques Spectroscopic FT-IR ¹H & ¹³C NMR UV-Vis Techniques:f0->Spectroscopic Analytical Elemental Analysis (CHN) Mass Spectrometry Thermal Analysis (TGA/DSC) Techniques:f1->Analytical Structural Single-Crystal X-ray Diffraction Techniques:f2->Structural

Caption: Key characterization techniques for the ligand and its complexes.

Table 2: Expected Spectroscopic and Analytical Data

TechniqueLigand (Expected Features)Metal Complex (Expected Changes)
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-O stretches (~1550 and 1350 cm⁻¹).Disappearance or significant shift of O-H stretch, shift of C=O stretch to lower wavenumbers (asymmetric and symmetric COO⁻ stretches), potential appearance of M-O and M-N vibrations in the far-IR region.
¹H NMR Resonances for pyrazole ring proton, N-methyl protons, and a broad singlet for the carboxylic acid proton.Disappearance of the carboxylic acid proton signal. Possible shifting of pyrazole and N-methyl proton signals upon coordination. For paramagnetic complexes, signals may be broadened or significantly shifted.
¹³C NMR Resonances for all carbon atoms, including the carboxyl carbon.Shift in the resonance of the carboxyl carbon and pyrazole ring carbons upon coordination.
UV-Vis Absorption bands in the UV region corresponding to π-π* transitions of the pyrazole ring and n-π* transitions of the nitro and carbonyl groups.Shifts in the ligand-based transitions. For transition metal complexes, d-d transitions may appear as weak absorptions in the visible region.
TGA/DSC Decomposition profile indicating thermal stability.Decomposition steps corresponding to the loss of coordinated water or solvent molecules, followed by the decomposition of the organic ligand.
X-ray Provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.Determines the coordination geometry of the metal ion, the coordination mode of the ligand, and the overall crystal packing.

Potential Applications and Future Directions

The metal complexes of this compound hold promise in several areas of research and development. The presence of the nitro group can enhance the biological activity of the complexes, making them candidates for antimicrobial, antifungal, or anticancer agents.[3] The extended π-system and the potential for forming polymeric structures could lead to applications in materials science, such as in the development of luminescent materials or catalysts.[4]

Future research should focus on the synthesis of a wider range of metal complexes with this ligand, including those with lanthanide and platinum group metals. A systematic study of their structural, spectroscopic, and electrochemical properties will provide valuable insights into their potential applications. Furthermore, the biological activities of these complexes should be thoroughly investigated to explore their therapeutic potential.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
  • Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. ResearchGate.
  • Coordination Complexes of Cobalt with Pyrazole-Based Ligands and Potential Applications. Canadian Center of Science and Education.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. PubMed.
  • Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Publishing.
  • First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. ResearchGate.
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate.
  • Synthesis, characterization and biological evaluation of new copper complexes of naphthyl pyrazole ligands. PMC.
  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. ResearchGate.

Sources

Scale-up synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Scalable and Robust Synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid: From Laboratory to Pilot Plant

Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, a valuable heterocyclic building block. The synthetic strategy is a robust three-step process commencing with the cyclocondensation to form the pyrazole core, followed by a regioselective nitration, and concluding with ester hydrolysis. This guide emphasizes the causality behind procedural choices, critical safety protocols for hazardous steps, and detailed analytical characterization to ensure process control and final product purity. The protocols are designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

Pyrazole derivatives are foundational scaffolds in medicinal chemistry and agrochemicals, prized for their diverse biological activities.[1][2] this compound (CAS 18213-77-9) serves as a key intermediate for the synthesis of more complex molecules, where the nitro group can be further functionalized, for instance, via reduction to an amine.[3][4]

Developing a scalable synthesis for this molecule presents two primary challenges: controlling the regioselectivity of the initial pyrazole formation and safely managing the highly exothermic and hazardous nitration step.[5][6] This guide outlines a validated three-step sequence designed for scalability and safety.

The overall synthetic pathway is as follows:

  • Step 1: Ester Synthesis. Formation of Methyl 1-methyl-1H-pyrazole-4-carboxylate from a suitable precursor and methylhydrazine.

  • Step 2: Nitration. Regioselective nitration of the pyrazole ester at the C5 position using mixed acid.

  • Step 3: Saponification. Hydrolysis of the methyl ester to yield the final carboxylic acid product.

G cluster_0 Synthetic Pathway Start Commercially Available Starting Materials Step1 Step 1: Cyclocondensation (Pyrazole Formation) Start->Step1 Intermediate1 Intermediate 1 Methyl 1-methyl-1H- pyrazole-4-carboxylate Step1->Intermediate1 Step2 Step 2: Electrophilic Nitration (Mixed Acid) Intermediate1->Step2 Intermediate2 Intermediate 2 Methyl 1-methyl-5-nitro-1H- pyrazole-4-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification (Base Hydrolysis) Intermediate2->Step3 FinalProduct Final Product 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid Step3->FinalProduct

Figure 1: Overall 3-step synthetic workflow for the target molecule.

Step 1: Synthesis of Methyl 1-Methyl-1H-pyrazole-4-carboxylate (Intermediate 1)

Principle and Rationale

The formation of the pyrazole ring is achieved via a classical cyclocondensation reaction.[1] We utilize methylhydrazine as the binucleophilic nitrogen source and a derivative of a 1,3-dicarbonyl compound. A common and efficient starting point is the reaction of methylhydrazine with an enol ether of a β-ketoester, such as methyl 2-(ethoxymethylene)-3-oxobutanoate. This approach offers high regioselectivity, favoring the desired 1,4-disubstituted pyrazole isomer due to the distinct reactivity of the carbonyl and enol ether functionalities.[7][8] The use of an organic solvent like ethanol facilitates the reaction and subsequent product isolation.

Reagents and Materials (for 100 g Scale)
ReagentCAS No.MW ( g/mol )Quantity (g)Moles (mol)Eq.
Methyl 2-(ethoxymethylene)-3-oxobutanoate3788-94-1172.18100.00.5811.0
Methylhydrazine60-34-446.0728.10.6101.05
Ethanol (200 proof)64-17-546.07500 mL--
Acetic Acid, Glacial64-19-760.05~5 mL-Cat.
Detailed Experimental Protocol
  • Reaction Setup: Equip a 1 L, three-neck, round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple.

  • Reagent Charging: Charge the flask with methyl 2-(ethoxymethylene)-3-oxobutanoate (100.0 g, 0.581 mol) and ethanol (500 mL). Begin stirring to form a clear solution.

  • Catalyst Addition: Add glacial acetic acid (5 mL) to catalyze the reaction.

  • Methylhydrazine Addition: While stirring at room temperature (20-25 °C), add methylhydrazine (28.1 g, 0.610 mol) dropwise over 30 minutes. An initial exotherm is expected; maintain the internal temperature below 40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (~78 °C) and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 70% using a rotary evaporator.

  • Cool the resulting slurry in an ice bath for 1 hour.

  • Collect the precipitated solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 50 mL).

  • Dry the product in a vacuum oven at 40-45 °C to a constant weight.

  • Expected Yield: 70-80 g (85-95% yield) of a white to off-white solid. The product is typically of sufficient purity (>97%) for the next step.[9][10]

Step 2: Nitration to Methyl 1-Methyl-5-nitro-1H-pyrazole-4-carboxylate (Intermediate 2)

Principle and Rationale

This step involves the electrophilic aromatic substitution on the pyrazole ring. The N-methyl group is an activating group, while the methoxycarbonyl group at C4 is a deactivating group. Combined, they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

This is the most critical and hazardous step of the synthesis. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[5][6] The use of excess sulfuric acid acts as both a catalyst and a solvent, ensuring a homogenous reaction medium and absorbing the water generated during the reaction.

CRITICAL SAFETY PROTOCOL: Managing Nitration Hazards

Potential Hazards:

  • Thermal Runaway: The reaction is highly exothermic. Uncontrolled temperature increases can lead to violent decomposition, pressure buildup, and explosion.[5][11]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[12][13]

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are highly toxic upon inhalation.[14]

  • Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic materials.[12]

Engineering and PPE Requirements:

  • Fume Hood: All operations MUST be performed in a certified, high-performance chemical fume hood.

  • Secondary Containment: The reaction vessel should be placed in a secondary container (e.g., a blast shield or a larger tub) to contain spills.

  • Temperature Control: A robust cooling system (e.g., a cryostat or an ice/salt bath) capable of handling the heat load is mandatory.

  • Personal Protective Equipment (PPE): At a minimum, this includes: acid-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, chemical splash goggles, AND a full-face shield.[11]

  • Emergency Access: Ensure immediate access to an emergency shower and eyewash station. Have a spill kit with a neutralizer (e.g., sodium carbonate or sodium bicarbonate) readily available.[14]

G cluster_0 Nitration Safety Workflow Start START: Prepare Reagents & Equipment Check1 Verify Fume Hood Operation? Start->Check1 Check2 Correct PPE Worn? Check1->Check2 Yes StopNo STOP! Rectify Issue Check1->StopNo No Check3 Emergency Equipment Ready? Check2->Check3 Yes Check2->StopNo No PrepAcid Prepare H₂SO₄ in Reactor Cool to 0 °C Check3->PrepAcid Yes Check3->StopNo No AddHNO3 Slowly Add HNO₃ to H₂SO₄ (Keep <10 °C) PrepAcid->AddHNO3 AddSubstrate Portion-wise Addition of Intermediate 1 AddHNO3->AddSubstrate Monitor Monitor Temp & Time Maintain 0-5 °C AddSubstrate->Monitor Quench Controlled Quench onto Ice-Water Monitor->Quench Reaction Complete Isolate Filter, Wash, & Dry Product Quench->Isolate

Figure 2: Critical safety workflow for the nitration step.

Reagents and Materials (for 70 g Scale)
ReagentCAS No.MW ( g/mol )QuantityMoles (mol)Eq.
Methyl 1-methyl-1H-pyrazole-4-carboxylate5952-92-1140.1470.0 g0.5001.0
Sulfuric Acid (98%)7664-93-998.08210 mL (5.0 vol)--
Nitric Acid (fuming, ≥90%)7697-37-263.0123.0 mL0.5251.05
Deionized Water & Ice7732-18-518.021 L--
Detailed Experimental Protocol
  • Reaction Setup: In a high-performance fume hood, equip a 1 L jacketed reactor (or a three-neck flask in a cooling bath) with a mechanical stirrer, a thermocouple, and an addition funnel.

  • Acid Charge and Cooling: Charge the reactor with concentrated sulfuric acid (210 mL). Begin stirring and cool the acid to 0-5 °C.

  • Nitrating Mixture Preparation: CAUTION: HIGHLY EXOTHERMIC. Slowly add the fuming nitric acid (23.0 mL) to the cold, stirring sulfuric acid via the addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled back to 0-5 °C, begin adding Intermediate 1 (70.0 g, 0.500 mol) in small portions over 1-1.5 hours. Maintain the internal temperature strictly between 0-5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction by HPLC.

  • Quenching: Prepare a 2 L beaker with a mixture of crushed ice and water (1 L). While stirring the ice-water mixture vigorously, slowly and carefully pour the reaction mixture into it. The temperature of the quench pot should be kept below 20 °C. A precipitate will form.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH 6-7). This removes residual acids.

  • Drying: Dry the product in a vacuum oven at 45-50 °C.

  • Expected Yield: 75-85 g (81-92% yield) of a pale yellow solid.

Step 3: Saponification to this compound (Final Product)

Principle and Rationale

The final step is a standard base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid, which typically precipitates from the aqueous solution due to its lower solubility.

Reagents and Materials (for 75 g Scale)
ReagentCAS No.MW ( g/mol )QuantityMoles (mol)Eq.
Methyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate343346-62-9185.1275.0 g0.4051.0
Sodium Hydroxide (NaOH)1310-73-240.0017.8 g0.4461.1
Deionized Water7732-18-518.02750 mL--
Hydrochloric Acid (conc., 37%)7647-01-036.46As needed (~40 mL)--
Detailed Experimental Protocol
  • Setup: In a 2 L beaker or flask, suspend Intermediate 2 (75.0 g, 0.405 mol) in deionized water (375 mL).

  • Hydrolysis: Prepare a solution of sodium hydroxide (17.8 g, 0.446 mol) in water (375 mL). Add the NaOH solution to the stirring suspension of the ester.

  • Heat the mixture to 60-70 °C. The solid should dissolve as the reaction proceeds. Stir for 2-3 hours until HPLC analysis confirms the complete disappearance of the starting material.

  • Cooling & Filtration: Cool the resulting clear, yellow solution to room temperature. If any particulates are present, filter the solution.

  • Acidification: Cool the solution in an ice bath to 0-10 °C. Slowly add concentrated hydrochloric acid while stirring. The product will begin to precipitate. Continue adding acid until the pH of the solution is ~1-2.

  • Isolation: Stir the thick slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 100 mL).

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

  • Expected Yield: 65-70 g (92-98% yield) of a light yellow to white crystalline solid.

Analytical Characterization

CompoundMethodExpected Results
Intermediate 1 (Methyl 1-methyl-1H-pyrazole-4-carboxylate)¹H NMR(400 MHz, CDCl₃) δ: 7.95 (s, 1H, pyrazole-H), 7.85 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH₃), 3.80 (s, 3H, O-CH₃).
HPLCPurity > 97%
Intermediate 2 (Methyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate)¹H NMR(400 MHz, CDCl₃) δ: 8.20 (s, 1H, pyrazole-H), 4.10 (s, 3H, N-CH₃), 3.95 (s, 3H, O-CH₃).
HPLCPurity > 98%
Final Product (this compound)¹H NMR(400 MHz, DMSO-d₆) δ: 14.0 (br s, 1H, COOH), 8.45 (s, 1H, pyrazole-H), 4.05 (s, 3H, N-CH₃).
LC-MSm/z: 186.03 [M+H]⁺, 184.02 [M-H]⁻.
HPLCPurity > 99%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Step 1: Low Yield of Intermediate 1 Incomplete reaction; impure starting material.Ensure methylhydrazine is of good quality and use a slight excess. Increase reflux time. Confirm starting material purity by NMR.
Step 2: Low Yield/Impure Intermediate 2 Temperature of nitration was too high, leading to side products or decomposition.Strictly maintain the temperature between 0-5 °C. Ensure the cooling bath has sufficient capacity. Add the substrate more slowly.
Insufficient nitrating agent.Use fresh, high-quality fuming nitric acid. Ensure accurate measurement.
Step 3: Incomplete Hydrolysis Insufficient base or reaction time.Increase reaction time at 60-70 °C. Use the specified 1.1 equivalents of NaOH. Confirm ester consumption by TLC/HPLC before proceeding to acidification.
Final Product is Oily/Gummy Incomplete hydrolysis or insufficient washing.Ensure the hydrolysis was complete. During acidification, ensure the pH is low enough (~1) for full protonation. Wash the final product thoroughly with cold water to remove any inorganic salts. Consider recrystallization from an appropriate solvent system (e.g., ethanol/water) if purity is low.

References

  • Nitration reaction safety - YouTube. (2024). Vertex AI Search.
  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.).
  • Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society.
  • NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020).
  • This compound. (n.d.). ChemicalBook.
  • 1-Methyl-1H-pyrazole-4-carboxylic acid. (n.d.). BLD Pharm.
  • 1-Methyl-1H-pyrazole-4-carboxylic acid, 97% 1 g. (n.d.). Thermo Scientific Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot effectively and optimize your yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that culminates in a challenging electrophilic aromatic substitution (nitration) on a substituted pyrazole ring. While seemingly straightforward, the reaction is sensitive to conditions that can lead to low yields, isomer formation, and decarboxylation side reactions. This guide provides a structured approach to identifying and solving these common issues.

The general synthetic pathway involves the formation of a 1-methyl-1H-pyrazole-4-carboxylic acid precursor, followed by nitration. Our focus will be on troubleshooting the critical nitration step and addressing potential pitfalls in the overall workflow.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Nitration A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Methylhydrazine B->C D 1-Methyl-1H-pyrazole -4-carboxylic acid ester C->D E Hydrolysis D->E F 1-Methyl-1H-pyrazole -4-carboxylic acid E->F H Nitration Reaction F->H Substrate G Nitrating Agent (e.g., HNO3/H2SO4) G->H I 1-Methyl-5-nitro-1H-pyrazole -4-carboxylic acid (Product) H->I

Caption: General two-part workflow for the target synthesis.

Troubleshooting Guide: The Nitration Step

This section is structured in a question-and-answer format to directly address the most common problems encountered during the nitration of 1-Methyl-1H-pyrazole-4-carboxylic acid.

Problem Area 1: Low or No Yield

Question: My nitration reaction resulted in a very low yield of the desired this compound. What are the most likely causes?

Answer: Low yield in this nitration is a frequent issue stemming from several factors. Let's break down the potential causes from most to least likely:

  • Sub-optimal Nitrating Agent and Conditions: The pyrazole ring, especially when substituted with a deactivating carboxylic acid group, requires a potent electrophile for nitration. The choice and concentration of the nitrating agent are paramount.

    • Causality: The nitronium ion (NO₂⁺) is the active electrophile in this reaction.[1] Its generation and stability are highly dependent on the reaction medium. A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically required to generate a sufficient concentration of NO₂⁺.[1] If the acid mixture is not concentrated enough or the ratio is incorrect, the electrophile concentration will be too low for the deactivated substrate.

    • Solution:

      • Ensure you are using fuming nitric acid and concentrated sulfuric acid.

      • A common ratio is a 1:2 to 1:4 mixture of HNO₃ to H₂SO₄. The excess sulfuric acid acts as a dehydrating agent, pushing the equilibrium towards the formation of the nitronium ion.

      • Carefully control the temperature. The reaction is typically performed at low temperatures (e.g., 0-10 °C) during the addition of the substrate to the nitrating mixture to control the exothermic reaction, and then allowed to warm to a specific temperature to drive the reaction to completion.

  • Competitive Decarboxylation: A major side reaction that directly consumes your starting material is decarboxylation, which is often facilitated by acidic conditions and elevated temperatures.[2][3]

    • Causality: The carboxylic acid group can be lost as CO₂ under the harsh acidic conditions of the nitration. This forms 1-methylpyrazole, which is more activated towards electrophilic substitution. This intermediate will then be nitrated, but it leads to a different product (likely 1-methyl-4-nitropyrazole), thus consuming your starting material without forming the desired product.

    • Solution:

      • Strict Temperature Control: Keep the reaction temperature as low as possible while still allowing the nitration to proceed. A slight increase in temperature can significantly accelerate decarboxylation. Experiment with temperatures in the 10-25 °C range after the initial addition.

      • Reaction Time: Do not let the reaction run for an excessively long time. Monitor the reaction by TLC or HPLC to determine the point of maximum product formation before significant decomposition or side reactions occur.

  • Incomplete Reaction: The reaction may have stalled before reaching completion.

    • Causality: This can be due to insufficient reaction time, a nitrating agent that is not potent enough, or poor mixing of the reactants, especially if the substrate has low solubility in the acidic medium.

    • Solution:

      • Increase the reaction time or temperature slightly, while carefully monitoring for the onset of decarboxylation.

      • Ensure vigorous stirring to maintain a homogenous mixture.

      • Consider a more potent nitrating system if the standard HNO₃/H₂SO₄ fails, though this increases the risk of side reactions.

G Start Low Yield Detected A Verify Nitrating Agent (Concentration & Ratio) Start->A B Check Reaction Temperature (Too low or too high?) Start->B C Analyze Crude Mixture (TLC/HPLC/NMR) Start->C G Optimize Conditions (Increase temp/time cautiously or improve mixing) A->G E Optimize Temperature & Time (Lower temp, shorter time) B->E B->G D Decarboxylation Product (1-methyl-4-nitropyrazole) Detected? C->D Yes F Unreacted Starting Material Detected? C->F Yes D->E H Solution Implemented E->H F->G G->H

Caption: Troubleshooting workflow for low yield.

Problem Area 2: Impurity Formation and Regioselectivity

Question: My final product is contaminated with significant impurities. I suspect an isomeric byproduct. How can I confirm this and prevent its formation?

Answer: Isomer formation is a key challenge in pyrazole chemistry. While the 4-position is blocked by the carboxylic acid, other side reactions can lead to nitrated impurities.

  • Primary Suspect: Nitration after Decarboxylation: As discussed above, the most likely "isomeric" impurity is not a true isomer but rather the product of nitration after decarboxylation.

    • Identity: 1-methyl-4-nitropyrazole. Electrophilic substitution on the unsubstituted 1-methylpyrazole ring strongly favors the 4-position.[4][5]

    • Confirmation: This impurity will have a different molecular weight (lacking the carboxyl group) and a distinct NMR spectrum. Specifically, the proton at the 5-position will likely show a different chemical shift compared to the starting material, and the carboxylic acid proton signal will be absent. Mass spectrometry is definitive for confirming the loss of the COOH group.

    • Prevention: The key is to suppress the initial decarboxylation event. Employ the strategies mentioned previously: maintain low temperatures and minimize reaction times.

  • Positional Isomers (Less Common): While the 5-position is the target, trace amounts of nitration at other positions could theoretically occur, though this is less favored.

    • Causality: The electronic properties of the substituted pyrazole ring direct the incoming electrophile. The 1-methyl group is activating, while the 4-carboxyl group is deactivating. The interplay of these effects, along with protonation of the ring nitrogens in strong acid, deactivates the pyrazole ring but should still favor substitution at the 5-position.[4] Nitration at the 3-position is electronically disfavored.

    • Prevention: Using the correct nitrating conditions (strong acid) helps ensure that the reaction proceeds through the intended pathway via the protonated pyrazole species, which enhances the regioselectivity.[4]

Table 1: Troubleshooting Summary for Common Impurities

Problem/ImpurityLikely CauseProposed Solution
Low Yield Insufficient nitrating agent strength, decarboxylation of starting material.Use concentrated/fuming acids; strictly control temperature (0-15 °C); monitor reaction to avoid excessive time.
Presence of 1-methyl-4-nitropyrazole Decarboxylation under harsh acidic/thermal conditions.Lower the reaction temperature and shorten the reaction duration.
Dark/Tarry Crude Product Decomposition/over-nitration due to excessive temperature or time.Maintain strict temperature control; quench the reaction as soon as the starting material is consumed (monitored by TLC/HPLC).
Unreacted Starting Material Incomplete reaction (low temp, short time, poor mixing).Cautiously increase temperature or time; ensure vigorous stirring.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the nitration reaction? A1: Thin-Layer Chromatography (TLC) is an effective and rapid method. Use a solvent system like ethyl acetate/hexanes (e.g., 1:1 ratio) with a small amount of acetic acid to ensure the carboxylic acid spots correctly. The product, being more polar due to the nitro group, should have a lower Rf value than the starting material. For more quantitative analysis, HPLC is the preferred method.

Q2: My starting material, 1-Methyl-1H-pyrazole-4-carboxylic acid, is of questionable purity. How critical is this? A2: Extremely critical. Any impurities in your starting material, such as regioisomers from its own synthesis, will be carried through and nitrated, leading to a complex mixture that is difficult to purify. Ensure the precursor is fully characterized (NMR, MS) and purified (e.g., by recrystallization) before proceeding to the nitration step. The synthesis of N-methylpyrazoles can sometimes yield regioisomeric mixtures, and using solvents like 2,2,2-trifluoroethanol (TFE) during the precursor synthesis can dramatically improve regioselectivity.[6][7]

Q3: What are the recommended purification techniques for the final product? A3: The crude product can often be purified by recrystallization. A common solvent system is an ethanol/water mixture.[8] If significant impurities persist, column chromatography on silica gel may be necessary, using a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to prevent tailing of the carboxylic acid.

Q4: What are the essential safety precautions for this reaction? A4: You are working with highly corrosive and oxidizing strong acids.

  • Always add the nitric acid to the sulfuric acid, never the other way around.

  • Perform the reaction in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • The addition of the substrate to the nitrating mixture is exothermic. Perform this addition slowly and with external cooling (ice bath) to maintain control of the internal temperature.

  • Have a suitable quenching agent (like a large volume of ice water) and a base (like sodium bicarbonate) readily available to neutralize the reaction mixture and any spills.

Experimental Protocol: Nitration of 1-Methyl-1H-pyrazole-4-carboxylic acid

This protocol is a representative example and may require optimization for your specific setup and scale.

Materials:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (4.0 eq)

  • Fuming Nitric Acid (HNO₃, >90%) (1.2 eq)

  • Ice

  • Deionized Water

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the concentrated sulfuric acid (4.0 eq).

  • Cool the flask in an ice/salt bath to 0-5 °C.

  • Slowly, add the fuming nitric acid (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting nitrating mixture for 15 minutes at 0-5 °C.

  • In small portions, carefully add the 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) to the cold nitrating mixture over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 10-15 °C) for 1-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate of the crude product should form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

References

  • Jadhav, G. R., Shaikh, M. N., & Pawar, S. S. (2014). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Journal of Heterocyclic Chemistry, 51(S1), E29-E32. [Link]
  • Dandia, A., Singh, R., & Khaturia, S. (2007). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Indian Journal of Chemistry - Section B, 46B, 1317-1321. [Link]
  • Huttel, R., & Jochum, P. (1952). Über die Nitrierung von Pyrazolen. Chemische Berichte, 85(9), 820-826. (Historical context on pyrazole nitration, specific URL not available for direct deep link).
  • Guzmán, A., Romero, M., & Talamás, F. X. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(19), 7414-7417. [Link]
  • Finar, I. L., & Hurlock, R. J. (1957). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Journal of the Chemical Society, 3024-3029. [Link]
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (General reference for reaction mechanisms, specific URL not applicable).
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Definitive text on nitration chemistry, specific URL not applicable).
  • Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Academic Press. (Authoritative source on heterocycle reactivity, specific URL not applicable).
  • Rovira, C. M. (2007). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link]
  • Jalalian, N., & Gholami, M. R. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Structural Chemistry, 29(3), 857-866. [Link]
  • MasterOrganicChemistry.com. (2018).
  • Patent WO2014033164A1. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)
  • Patent CN111362874B. (2020). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

Technical Support Center: Recrystallization of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. This document moves beyond a simple protocol, offering a framework for logical troubleshooting and rational solvent selection based on the physicochemical properties of the target molecule and its likely impurities.

I. Understanding the Molecule: Key Physicochemical Drivers

This compound is a heterocyclic compound characterized by several key functional groups that dictate its behavior in solution:

  • Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms.

  • Carboxylic Acid (-COOH): A polar, acidic group capable of strong hydrogen bonding (both donating and accepting).

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group.

  • N-Methyl Group (-CH₃): Adds a small degree of lipophilicity.

The combination of a carboxylic acid and a nitro group on an aromatic ring renders the molecule quite polar and acidic. This polarity is the primary factor governing solvent selection for recrystallization. The principle of "like dissolves like" suggests that polar solvents will be the most effective for dissolving this compound.[1]

II. Strategic Solvent Selection

The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling.[1] Furthermore, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent Screening Protocol:

A systematic approach to solvent selection is critical. The following protocol is recommended for testing candidate solvents:

  • Preparation: Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Room Temperature Test: Add the selected solvent dropwise (start with ~0.5 mL) and agitate. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature. If it dissolves readily, the solvent is likely too good and will result in poor recovery.

  • Hot Solvent Test: If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. Add the solvent in small portions until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. Observe the formation of crystals. A copious amount of precipitate indicates a suitable solvent.

Recommended Solvents for Screening:

Based on the polar nature of the target molecule and data from related pyrazole compounds, the following solvents are recommended for initial screening.

SolventPolarity IndexBoiling Point (°C)Rationale & Expected Behavior
Water 10.2100The high polarity may lead to low solubility even when hot, but it's an excellent "anti-solvent" in mixed systems.
Ethanol 4.378Often a good choice for polar compounds. May show high solubility when hot and moderate to low solubility when cold.[2]
Methanol 5.165Similar to ethanol but slightly more polar. Its high volatility makes it easy to remove. A potential candidate for recrystallizing related nitroaromatic compounds.[3]
Acetone 5.156A polar aprotic solvent. Patents suggest its utility for purifying related nitro-pyrazoles.[4] Its low boiling point can be a disadvantage.
Ethyl Acetate 4.477A moderately polar solvent. May be suitable if impurities are highly polar or non-polar.
Isopropanol 3.982Another good alcohol candidate, with a slightly higher boiling point than ethanol.[4]

Data compiled from common solvent property tables.

III. Standard Recrystallization Workflow

The following diagram and protocol outline the standard procedure for recrystallization.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of near-boiling solvent A->B Add boiling chips C If insoluble impurities or charcoal present B->C D Gravity filter hot solution into a clean flask C->D Pre-heat funnel E Allow filtrate to cool slowly to room temp D->E F Cool in ice bath to maximize yield E->F Undisturbed cooling G Collect crystals by vacuum filtration F->G H Wash with minimal ice-cold solvent G->H I Dry crystals under vacuum H->I

Caption: Standard workflow for single-solvent recrystallization.

Detailed Protocol:
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips. Heat your chosen solvent in a separate beaker. Add the minimum amount of the near-boiling solvent to the flask while heating and stirring until the solid is completely dissolved.[1]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Rushing this step can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. Characterize the final product by melting point analysis and compare it to the literature value of related compounds (e.g., 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid has a melting point of 124-127 °C).[6]

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Troubleshooting_Guide Start Problem Encountered Prob1 No Crystals Form Upon Cooling The solution remains clear even after cooling in an ice bath. Start->Prob1 Prob2 Product 'Oils Out' An insoluble liquid/oil forms instead of solid crystals. Start->Prob2 Prob3 Very Low Yield Only a small amount of product is recovered after filtration. Start->Prob3 Prob4 Crystals Form Too Quickly Solid crashes out of the hot solution immediately upon slight cooling. Start->Prob4 Sol1 Cause: Too much solvent used. Solution: Boil off some solvent to re-saturate the solution and cool again. Prob1->Sol1 Sol1a Cause: Solution is supersaturated. Solution: Induce crystallization by scratching the flask's inner wall with a glass rod or adding a seed crystal. Prob1->Sol1a Sol2 Cause: Solution is cooling too rapidly or is too saturated. Solution: Reheat to dissolve the oil, add a small amount of extra solvent, and allow to cool much more slowly. Prob2->Sol2 Sol3 Cause: Too much solvent was used initially. Solution: Check mother liquor for product. If significant, concentrate and recrystallize again. Prob3->Sol3 Sol3a Cause: Crystals were washed with room temperature solvent. Solution: Always wash with minimal ice-cold solvent to prevent re-dissolving the product. Prob3->Sol3a Sol4 Cause: The solution is too concentrated. Solution: Add a small amount of additional hot solvent until the solution is just saturated at the boiling point, then cool slowly. Prob4->Sol4

Caption: Troubleshooting logic for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: My compound won't crystallize, even after scratching the flask. What should I do next?

A1: This is the most common issue and it almost always means too much solvent was used.[5] The solution is not saturated enough for crystals to form.

  • Primary Solution: Reheat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration. Then, repeat the slow cooling process.

  • Alternative: If you have a pure seed crystal, add it to the room-temperature solution to provide a nucleation site.

  • Last Resort: If using a mixed-solvent system, you may need to add more of the "anti-solvent" (the one in which the compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then add a drop of the "good" solvent to clarify before cooling.

Q2: My product has "oiled out," forming a liquid layer instead of crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.

  • Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount (5-10%) of additional hot solvent to decrease the saturation point.

  • Crucial Step: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.[7]

Q3: The recovery of my purified product is very low. Why did this happen?

A3: A low yield can result from several factors.

  • Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will leave a large portion of your product in the mother liquor upon cooling.[5]

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product. Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration.

  • Improper Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve a significant portion of your product.

Q4: My crude material is highly colored. Will recrystallization remove the color?

A4: Not always on its own. While some colored impurities may remain in the mother liquor, highly adsorbed ones will co-crystallize.

  • Solution: Use activated charcoal. After dissolving your crude solid in the hot solvent, allow it to cool slightly and add a very small amount of charcoal. Boil the mixture for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Q5: Can I use a mixed-solvent system for this compound?

A5: Yes, a mixed-solvent system is an excellent strategy if no single solvent has the ideal solubility profile. For this compound, a good starting point would be a polar solvent in which it is highly soluble (like ethanol or acetone) paired with a non-polar or less-polar solvent in which it is insoluble (like water or hexanes).

  • Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, add the hot "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to make it clear again, and then cool slowly.

V. References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

  • University of California, Los Angeles. (n.d.). Crystallization. [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]

  • PubChem. (n.d.). 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Chem LibreTexts. (n.d.). Recrystallization. [Link]

Sources

Technical Support Center: Synthesis of Nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of nitropyrazoles. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of nitropyrazole synthesis. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you overcome common challenges and ensure the integrity of your experimental outcomes.

Introduction to Nitropyrazole Synthesis

The synthesis of nitropyrazoles is a cornerstone for the development of a wide range of compounds, from energetic materials to pharmaceuticals. The introduction of a nitro group onto the pyrazole ring, while seemingly straightforward, is often accompanied by a variety of side reactions that can impact yield, purity, and even safety. This guide will delve into the nuances of these reactions, providing you with the knowledge to anticipate and mitigate potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for the synthesis of mononitropyrazoles?

A1: The most prevalent method for synthesizing 3-nitropyrazole involves a two-step process: the N-nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement to the more stable C-nitro isomer.[1][2] The choice of nitrating agent and solvent for the rearrangement can influence the final product distribution. For the synthesis of 4-nitropyrazole, a one-pot, two-step method using fuming nitric acid and fuming sulfuric acid has been shown to be efficient.[3]

Q2: What are the primary factors influencing the regioselectivity of nitration (3-nitro vs. 4-nitro)?

A2: The regioselectivity is largely determined by the reaction conditions. The rearrangement of N-nitropyrazole can lead to both 3-nitro- and 4-nitropyrazole. The formation of 4-nitropyrazole is favored in the presence of strong acids like concentrated sulfuric acid.[1][3] The choice of solvent can also play a role in the regioselectivity of pyrazole formation in general.[4]

Q3: What are the main safety concerns associated with nitropyrazole synthesis?

A3: The synthesis of nitropyrazoles, particularly polynitrated derivatives, involves the use of strong nitrating agents and can be highly exothermic, posing a risk of runaway reactions.[5][6][7][8] The intermediates and products can be energetic materials, sensitive to heat, friction, and impact.[9][10] It is crucial to have appropriate safety measures in place, such as precise temperature control, slow reagent addition, and emergency quenching plans.[11][12][13][14]

Q4: How can I control the degree of nitration to obtain mono-, di-, or trinitropyrazoles?

A4: The degree of nitration is controlled by the strength of the nitrating agent and the reaction conditions. Milder conditions and stoichiometric control of the nitrating agent favor mononitration. To achieve higher degrees of nitration, more forcing conditions, such as the use of mixed acids (HNO₃/H₂SO₄) and elevated temperatures, are typically required.[4][15][16] The synthesis of 3,4,5-trinitropyrazole, for example, is achieved by nitrating 3,5-dinitropyrazole with a mixture of sulfuric and nitric acids.[15]

Q5: What are the best analytical techniques for monitoring the reaction and characterizing the products?

A5: A combination of techniques is recommended. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for monitoring the reaction progress and determining the purity of the product.[16][17] For structural elucidation and isomer identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is indispensable.[2][18][19][20][21][22] Mass Spectrometry (MS) is also crucial for confirming the molecular weight and can provide fragmentation patterns useful for identifying isomers and byproducts.[23][24][25][26][27]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of nitropyrazoles, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired C-Nitropyrazole

Your reaction results in a low yield of the target 3-nitropyrazole or 4-nitropyrazole.

Potential Cause Explanation Recommended Action(s)
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction using TLC or HPLC to ensure all starting material is consumed. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.[1]
Decomposition of Product or Intermediates High temperatures or prolonged reaction times, especially in the presence of strong acids, can lead to the decomposition of the desired product or the N-nitropyrazole intermediate.[5][28]Optimize the reaction temperature and time. For the thermal rearrangement of N-nitropyrazole, use a high-boiling, inert solvent and maintain the temperature within the optimal range.[1][2] For direct nitration, ensure efficient cooling and quench the reaction promptly upon completion.[15]
Suboptimal Nitrating Agent The choice and concentration of the nitrating agent are critical. An inappropriate agent may lead to poor conversion or side reactions.For the synthesis of N-nitropyrazole, a mixture of nitric acid and acetic anhydride is commonly used.[2] For the direct synthesis of 4-nitropyrazole, a mixture of fuming nitric acid and fuming sulfuric acid is effective.[3] Ensure the reagents are of high purity and anhydrous where necessary.
Losses During Workup and Purification The product may be lost during extraction, washing, or purification steps.Ensure complete extraction by using an appropriate solvent and performing multiple extractions. Minimize losses during recrystallization by choosing a suitable solvent system and avoiding excessive washing. If using column chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery.

Experimental Protocol: Optimized Synthesis of 3,4-Dinitropyrazole [4][29]

  • N-Nitration: Pyrazole is dissolved in acetic acid and added to a pre-cooled mixture of nitric acid and acetic anhydride to form N-nitropyrazole. This method is noted to be safer than other procedures.

  • Rearrangement: The N-nitropyrazole intermediate is then thermally rearranged to 3-nitropyrazole.

  • C-Nitration: The 3-nitropyrazole is subsequently nitrated using a mixture of nitric acid and sulfuric acid under optimized conditions (molar ratio of 3-nitropyrazole to nitric acid of 1:2, temperature of 55-60°C for 1 hour) to yield 3,4-dinitropyrazole with a total yield of up to 55% and 99% purity.

Problem 2: Formation of Polynitrated Byproducts in Mononitration Reactions

You are aiming for a mononitropyrazole, but you observe the formation of significant amounts of dinitropyrazoles or other polynitrated species.

Potential Cause Explanation Recommended Action(s)
Harsh Reaction Conditions High temperatures and highly concentrated nitrating agents (e.g., fuming nitric acid/sulfuric acid) favor polynitration.Use milder nitrating agents, such as acetyl nitrate, for mononitration. Maintain a low reaction temperature (e.g., 0-10°C) and carefully control the addition of the nitrating agent to avoid localized overheating.[15]
Incorrect Stoichiometry Using an excess of the nitrating agent will inevitably lead to the formation of polynitrated products.Carefully calculate and use a stoichiometric amount or a slight excess of the nitrating agent for mononitration.
Extended Reaction Time Leaving the reaction to stir for too long, even under moderate conditions, can allow for further nitration of the initially formed mononitropyrazole.Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed and the desired mononitro product is formed.

Logical Workflow for Controlling Nitration

G cluster_mono Mononitration Strategy cluster_poly Polynitration Strategy start Desired Product? mono Mononitropyrazole start->mono Mononitration poly Polynitropyrazole start->poly Polynitration mono_cond Use Milder Nitrating Agent (e.g., Acetyl Nitrate) Control Stoichiometry (1.0-1.1 eq) Low Temperature (0-10°C) mono->mono_cond poly_cond Use Stronger Nitrating Agent (e.g., HNO3/H2SO4) Excess Nitrating Agent Elevated Temperature poly->poly_cond monitor Monitor Reaction by TLC/HPLC mono_cond->monitor poly_cond->monitor quench Quench Reaction Promptly monitor->quench

Caption: Decision workflow for controlling the degree of nitration.

Problem 3: Difficulty in Separating Isomeric Products

Your reaction produces a mixture of nitropyrazole isomers (e.g., 3-nitro- and 4-nitropyrazole) that are difficult to separate.

Potential Cause Explanation Recommended Action(s)
Similar Physicochemical Properties Isomers of nitropyrazole often have very similar polarities and solubilities, making separation by standard techniques like column chromatography or recrystallization challenging.Fractional Recrystallization: Experiment with a variety of solvent systems to find one that provides differential solubility for the isomers. This may require screening a range of polar and non-polar solvents and their mixtures. Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina, reverse-phase C18) or a specialized HPLC column. Gradient elution may be necessary to achieve separation. Derivatization: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, allowing for easier separation. The derivative can then be converted back to the desired product.
Co-crystallization The isomers may co-crystallize, making separation by recrystallization impossible.If co-crystallization is suspected, purification by chromatography is the more viable option.
Problem 4: Runaway Reaction or Decomposition

The reaction temperature increases uncontrollably, or you observe the evolution of brown fumes (NOx), indicating decomposition.

Potential Cause Explanation Recommended Action(s)
Poor Temperature Control Nitration reactions are highly exothermic. Inadequate cooling or too rapid addition of the nitrating agent can lead to a thermal runaway.[5][6][7][8]Immediate Action: Cease addition of the nitrating agent immediately and apply maximum cooling. If the temperature continues to rise, execute your pre-planned emergency quenching procedure (e.g., addition of a cold, inert solvent or a weak base).[11] Preventative Measures: Use a reactor with efficient heat transfer, a reliable cooling system, and a calibrated temperature probe. Add the nitrating agent slowly and monitor the internal temperature continuously.[12][13][14]
Accumulation of Unreacted Nitrating Agent If the reaction is not initiated properly or if mixing is poor, the nitrating agent can accumulate. A sudden initiation can then lead to a rapid release of heat.Ensure that the reaction has initiated before adding the bulk of the nitrating agent. Maintain vigorous stirring throughout the reaction to prevent localized concentrations of reagents.
Instability of Intermediates or Products Some nitropyrazoles and their precursors are thermally unstable, especially in the presence of strong acids or impurities.[9][10]Operate at the lowest possible temperature that allows for a reasonable reaction rate. Minimize the reaction time and work up the reaction mixture promptly after completion.

Reaction Safety Workflow

G start Start Nitration add_reagent Slowly Add Nitrating Agent start->add_reagent monitor_temp Continuously Monitor Temperature add_reagent->monitor_temp temp_ok Temperature Stable? monitor_temp->temp_ok temp_ok->add_reagent Yes temp_high Temperature Spike? temp_ok->temp_high No stop_add Stop Reagent Addition temp_high->stop_add Yes end Reaction Complete temp_high->end No cool Apply Emergency Cooling stop_add->cool quench Quench Reaction cool->quench

Caption: A simplified workflow for managing thermal safety during nitration reactions.

References

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... - ResearchGate.
  • Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative | Request PDF - ResearchGate.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC - PubMed Central.
  • Improved Synthesis of 3,4-Dinitropyrazole - 《含能材料》:火炸药.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - NIH.
  • Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole | Request PDF - ResearchGate.
  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Open Research Library.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central.
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - MDPI.
  • Synethsis and characterization of 3-nitropyrazole and its salts - ResearchGate.
  • Synthesis of 3, 5-dinitropyrazole - ResearchGate.
  • A) Reaction of 3,4,5‐trinitropyrazole with nucleophiles; B) Molecular... - ResearchGate.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - ResearchGate.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
  • Molecules | Free Full-Text | Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - MDPI.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
  • Improved synthesis of 3, 4-dinitropyrazole - ResearchGate.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed.
  • Synthesis, Formulation, and Testing of 3.4-DNP 2018 Insensitive Munitions & Energetic Material Technology Symposium Portlan - IMEMG.
  • On the question of the molecular mechanism of N-nitropyrazole rearrangement - OUCI.
  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC - NIH.
  • (PDF) Nitropyrazoles (review) - ResearchGate.
  • Synthesis of 1,4-diamino-3,5-dinitropyrazole - ResearchGate.
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC - NIH.
  • Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds | Request PDF - ResearchGate.
  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5 - OSTI.GOV.
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  • Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications.
  • The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole - Journal of the Chemical Society (Resumed) (RSC Publishing).
  • (PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate.
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  • Runaway reaction hazards in processing organic nitrocompounds - IChemE.
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Acylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with the acylation of pyrazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for successful outcomes. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during pyrazole acylation experiments. Each problem is followed by a step-by-step troubleshooting workflow and a mechanistic explanation.

Issue: Low to No Product Yield

You've set up your pyrazole acylation reaction, but upon work-up and analysis (TLC, LC-MS, NMR), you observe a low yield of the desired acylated pyrazole or no product at all.

  • Verify Starting Material Integrity:

    • Pyrazole: Ensure your starting pyrazole is pure and dry. The NH proton of the pyrazole is acidic and can be deprotonated by a suitable base.

    • Acylating Agent: Use a fresh or properly stored acylating agent (e.g., acyl chloride, anhydride). Acyl halides are particularly susceptible to hydrolysis. It is recommended to distill acyl chlorides and use anhydrous solvents to prevent hydrolysis.[1][2]

    • Solvent: Use anhydrous solvents, especially when working with moisture-sensitive reagents like acyl chlorides and Lewis acid catalysts (e.g., AlCl₃, TiCl₄).[1][2]

  • Assess Reaction Conditions:

    • Temperature: Some acylations are sluggish at room temperature and may require heating. Conversely, highly reactive acylating agents might require cooling to prevent side reactions. For instance, increasing the reaction temperature to 60°C has been shown to improve yields in some silver-catalyzed pyrazole syntheses, but higher temperatures can lead to lower yields.[3]

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS at regular intervals to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes promote decomposition.[1]

  • Re-evaluate Your Catalytic System:

    • N-Acylation: For N-acylation, the reaction is often base-mediated. A common issue is the use of a base that is too weak to sufficiently deprotonate the pyrazole or a base that is too strong, leading to side reactions.

    • C-Acylation (Friedel-Crafts type): This typically requires a Lewis acid catalyst. The choice of catalyst is crucial; strong Lewis acids like AlCl₃ can sometimes coordinate too strongly with the pyrazole nitrogen atoms, deactivating the ring towards electrophilic substitution. Milder Lewis acids like TiCl₄, SnCl₄, or FeCl₃ may be more effective.[2]

The acylation of pyrazole can proceed via two main pathways: N-acylation at one of the nitrogen atoms or C-acylation at a carbon atom (typically C4). The outcome is highly dependent on the reaction conditions. For N-acylation, the pyrazole anion, formed by deprotonation, acts as a nucleophile. For C-acylation, the pyrazole acts as a nucleophile attacking the activated acylating agent.

Issue: Poor Regioselectivity in Unsymmetrical Pyrazoles (N1 vs. N2 Acylation)

When acylating an unsymmetrical pyrazole (e.g., a 3-substituted pyrazole), you obtain a mixture of N1 and N2 acylated isomers, making purification difficult and reducing the yield of the desired product.

  • Solvent Selection: The polarity and nature of the solvent can significantly influence regioselectivity.

    • Polar aprotic solvents (e.g., DMF, DMAc, NMP) have been shown to favor the formation of a single regioisomer in some cases.[4][5]

    • In contrast, polar protic solvents like ethanol can sometimes lead to poor selectivity.[4][5]

  • Choice of Base and Cation: The nature of the base and its counter-ion can control the regioselectivity by coordinating with the pyrazole nitrogens.[6]

    • For some 3-substituted pyrazoles, using potassium carbonate (K₂CO₃) in DMSO has been shown to achieve regioselective N1-alkylation (a related reaction).[5]

    • Experiment with different bases (e.g., NaH, KOt-Bu) to see how they affect the isomeric ratio.

  • Steric Hindrance:

    • Bulky substituents on the pyrazole ring will sterically hinder acylation at the adjacent nitrogen.

    • The major product is often the one where the acyl group is attached to the less sterically hindered nitrogen.[7]

Regioselectivity in the acylation of unsymmetrical pyrazoles is a complex interplay of electronic and steric factors. The two nitrogen atoms have different electronic environments, and their accessibility is influenced by adjacent substituents. The choice of solvent and base can modulate the nucleophilicity of the two nitrogens to different extents.

Issue: Formation of O-Acylated Byproduct Instead of C-Acylated Product

When attempting C-acylation of a pyrazolone (which exists in tautomeric forms), you isolate the O-acylated product as the major or sole product.

  • Chelation Strategy: The key to promoting C-acylation over O-acylation in pyrazolones is to form a metal complex that blocks the oxygen atom and activates the desired carbon position.

    • A highly effective method involves the use of calcium hydroxide (Ca(OH)₂).[1] The pyrazolone is first treated with Ca(OH)₂ to form a calcium complex. This complex preferentially undergoes C-acylation upon the addition of the acylating agent.[1]

    • It is crucial to ensure the complete formation of this complex before adding the acylating agent.[1]

  • Reaction Monitoring: Monitor the formation of the calcium complex by TLC on basic alumina, as the complex may not be stable on silica gel.[1]

Pyrazolones exist in equilibrium with their hydroxypyrazole tautomer. The oxygen atom of the hydroxyl group is a hard nucleophile and can readily react with hard electrophiles like acyl chlorides, leading to O-acylation. By forming a calcium complex, the oxygen is engaged in coordination, and the electronic character of the ring is altered to favor nucleophilic attack from the C4 position.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of pyrazole acylation.

Q1: What are the most common acylating agents for pyrazoles, and what are their pros and cons?

A1: The choice of acylating agent depends on the desired reactivity and the stability of your substrate.

Acylating AgentProsCons
Acyl Chlorides Highly reactive, readily available.Sensitive to moisture, can generate corrosive HCl byproduct.[1]
Acid Anhydrides Less reactive than acyl chlorides, easier to handle.May require a catalyst or higher temperatures.[8]
Carboxylic Acids Atom-economical, readily available.Require activation with a coupling reagent (e.g., DCC, EDC, HATU).[9]

Q2: How do I choose the right solvent for my pyrazole acylation?

A2: Solvent choice is critical for solubility, reaction rate, and in some cases, regioselectivity.

  • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Dioxane are commonly used, especially with moisture-sensitive reagents.[1]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) can be beneficial for dissolving polar substrates and can influence regioselectivity.[4][5]

  • Eco-Friendly Options: Recent research has explored greener alternatives like ball milling (solvent-free) or sonication in solvents like ethanol, which can offer high yields and simple work-up procedures.[10][11][12]

Q3: What are the best methods for monitoring the progress of a pyrazole acylation reaction?

A3:

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method for routine monitoring. Use a suitable solvent system to achieve good separation between your starting material, product, and any byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when you need to confirm the mass of your product, LC-MS is an invaluable tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can provide definitive information on the conversion and the formation of isomers.

Q4: Are there any "green" or more environmentally friendly methods for pyrazole acylation?

A4: Yes, several eco-friendly methods are gaining prominence.

  • Mechanochemistry (Ball Milling): This solvent-free technique can lead to high yields and is considered a green method.[10][11]

  • Ultrasonication: Using ultrasound can accelerate reaction rates, often in more environmentally benign solvents like ethanol.[11][12]

  • Catalysis: Using catalytic amounts of acids or bases is preferable to stoichiometric amounts. Biopolymer-based solid acid catalysts like cellulose sulfuric acid are also being explored.

Section 3: Experimental Protocols and Data

Protocol 1: Selective C-Acylation of 3-Methyl-1-phenyl-pyrazol-5-one[1]

This protocol is an example of achieving C-acylation over O-acylation through the formation of a calcium complex.

Materials:

  • 3-methyl-1-phenyl-pyrazol-5-one

  • Anhydrous 1,4-dioxane

  • Calcium hydroxide (Ca(OH)₂)

  • Acyl chloride (e.g., benzoyl chloride)

  • Basic alumina TLC plates

Procedure:

  • Grind the starting pyrazolone to a fine powder to aid dissolution.

  • In a flame-dried flask under an inert atmosphere, dissolve the pyrazolone in anhydrous 1,4-dioxane. It is crucial that the pyrazolone fully dissolves.

  • Add 2 equivalents of calcium hydroxide to the solution.

  • Stir the mixture until the formation of the calcium complex is complete. Monitor this by TLC on basic alumina.

  • Once complex formation is confirmed, cool the reaction mixture in an ice bath.

  • Slowly add the acyl chloride dropwise to the cooled mixture. An exothermic reaction may be observed.

  • Allow the reaction to stir and warm to room temperature. The color of the reaction mixture may change from yellow to orange.

  • Monitor the reaction to completion by TLC.

  • Upon completion, perform an appropriate aqueous work-up and purify the product by recrystallization or column chromatography.

Data Summary: Influence of Solvent on Regioselectivity

The following table summarizes the general trend of solvent effects on the regioselectivity of N-functionalization of unsymmetrical pyrazoles.

Solvent TypeCommon ExamplesGeneral Outcome on RegioselectivityReference
Polar Aprotic DMF, DMAc, NMP, DMSOOften favors the formation of a single regioisomer[4][5]
Polar Protic Ethanol, MethanolCan lead to mixtures of regioisomers[4]
Non-polar Aprotic Toluene, DioxaneOutcome is substrate-dependent

Section 4: Visualizing Workflows

Troubleshooting Workflow for Low Yield in Pyrazole Acylation

Troubleshooting_Low_Yield start Low/No Product Yield check_sm Step 1: Verify Starting Materials - Purity of Pyrazole - Fresh Acylating Agent - Anhydrous Solvents start->check_sm check_conditions Step 2: Assess Reaction Conditions - Optimize Temperature - Monitor Reaction Time check_sm->check_conditions If starting materials are okay check_catalyst Step 3: Re-evaluate Catalyst/Base - N-Acylation: Base Strength - C-Acylation: Lewis Acid Choice check_conditions->check_catalyst If conditions seem appropriate outcome_improved Yield Improved check_catalyst->outcome_improved Problem Solved outcome_no_change Still Low Yield check_catalyst->outcome_no_change If issues persist, consider alternative synthetic route Optimization_Workflow start Define Goal: N- or C-Acylation? select_reagents Select Acylating Agent (Chloride, Anhydride, etc.) start->select_reagents select_conditions Choose Initial Conditions - Solvent - Catalyst/Base - Temperature select_reagents->select_conditions run_reaction Run Initial Reaction & Monitor select_conditions->run_reaction analyze_results Analyze Results - Yield - Purity - Regioselectivity run_reaction->analyze_results optimize Optimize Conditions (Iterative Process) analyze_results->optimize If results are suboptimal final_protocol Finalized Protocol analyze_results->final_protocol If results are satisfactory optimize->run_reaction Re-run with new conditions

Caption: A systematic approach to optimizing reaction conditions for pyrazole acylation.

References

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Publishing.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC - NIH.
  • Pyrazole. Slideshare.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. ACS Publications.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed.
  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate.
  • Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. ResearchGate.
  • Investigation of Pyrazole Compounds. VIII.1 Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. CoLab.
  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
  • Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.

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1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid stability issues and storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 18213-77-9). The unique chemical architecture of this molecule, featuring a pyrazole core, a nitro group, and a carboxylic acid moiety, presents specific challenges related to its stability and handling. This document is structured in a question-and-answer format to directly address potential issues encountered during storage and experimentation, ensuring the integrity of your research outcomes.

Compound Profile
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 18213-77-9[1]
Molecular Formula C₅H₅N₃O₄[2]
Molecular Weight 171.11 g/mol [2]
Appearance Typically an off-white to yellow or brown solidInferred from related compounds
Structure

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored under the following conditions, summarized in the table below. The primary goals are to mitigate thermal, photolytic, and hydrolytic degradation.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)The nitro-pyrazole structure can be susceptible to thermal decomposition.[3][4] Refrigeration minimizes the rate of any potential solid-state degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)While not strictly air-sensitive according to all safety data sheets for similar compounds, an inert atmosphere prevents potential long-term oxidative degradation and minimizes exposure to atmospheric moisture.[5]
Light Amber vial or protected from lightNitroaromatic compounds are frequently photosensitive and can degrade or discolor upon exposure to UV or even ambient light.[6][7]
Container Tightly sealed containerPrevents absorption of atmospheric moisture, which could lead to hydrolysis or changes in solid-state properties.[8]

Q2: I need to prepare a stock solution. What solvents are recommended and how should the solution be stored?

A2: The choice of solvent depends on your experimental needs. For organic synthesis, aprotic polar solvents like DMSO or DMF are commonly used. For biological assays, preparing a concentrated stock in DMSO followed by dilution in an appropriate aqueous buffer is standard.

Solution Storage Protocol:

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) to prepare the initial stock solution.

  • Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume added to your experimental system.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

  • Aqueous Solutions: Due to the potential for hydrolysis, especially at non-neutral pH, it is strongly advised to prepare fresh aqueous working solutions from the frozen stock immediately before each experiment.[9][10][11] Do not store the compound in aqueous buffers for extended periods.

Q3: What are the primary safety precautions when handling this compound?

A3: As with any laboratory chemical, standard personal protective equipment (PPE) is required. This includes safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Irritation: This class of compounds can cause skin, eye, and respiratory irritation.[13][14] Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[15]

  • Thermal Hazard: Nitro-substituted pyrazoles are energetic materials and can decompose exothermically at elevated temperatures.[4][16] Avoid heating the solid material unless required by a specific, validated protocol. Thermal decomposition can release toxic gases like nitrogen oxides (NOx).[5]

Part 2: Troubleshooting Guide for Common Stability Issues

Q4: My solid compound, which was initially off-white, has turned yellow or brown upon storage. Is it still usable?

A4: This color change is a common indicator of degradation, likely due to photolysis or minor thermal decomposition.[6][7]

  • Causality: The nitro group (-NO₂) is a chromophore. Exposure to light, especially UV, can initiate photochemical reactions that lead to the formation of colored byproducts.[17] Similarly, elevated temperatures can cause slow decomposition, resulting in discoloration.

  • Troubleshooting Steps:

    • Assess Purity: The first step is to re-characterize the material. Use a suitable analytical method like HPLC-UV, ¹H NMR, or LC-MS to determine the purity of the discolored material compared to a reference standard or initial data.

    • Usability Decision: If purity has dropped significantly (e.g., >5-10% degradation), the material may no longer be suitable for sensitive quantitative experiments. For synthetic purposes, it might be usable if the impurities can be removed in a subsequent purification step.

    • Preventative Action: Review your storage conditions. Ensure the compound is in a tightly sealed amber vial, stored in a refrigerator, and ideally, under an inert atmosphere.

Q5: My compound shows poor solubility or precipitates out of my aqueous buffer during my experiment. Why is this happening?

A5: This issue is almost always related to the pH of your aqueous medium and the pKa of the carboxylic acid group.

  • Causality: this compound is, as its name implies, an acid. In its protonated form (at low pH), it will be less polar and have lower aqueous solubility. As the pH of the solution increases above its pKa, the carboxylic acid is deprotonated to the more soluble carboxylate anion. The pH has a dramatic effect on the solubility of weak acids and bases.[11]

  • Troubleshooting Steps:

    • Check Buffer pH: Ensure the pH of your final working solution is appropriate. For many biological assays conducted around pH 7.4, the compound should be in its soluble carboxylate form.

    • Adjust pH (if possible): If your experimental conditions allow, slightly increasing the pH can improve solubility.

    • Use a Co-solvent: If adjusting the pH is not an option, consider whether a small percentage of a water-miscible organic solvent (like DMSO or ethanol, typically <1%) is tolerated in your system. This can help keep the compound in solution.

    • Prepare Fresh: Always add the compound (from a DMSO stock) to the aqueous buffer as the final step before starting the experiment to minimize the time it has to precipitate.

Q6: I see a new peak growing in my HPLC chromatogram when analyzing my compound in solution over time. What could it be?

A6: The appearance of a new peak indicates degradation in the solution phase. The identity of the degradant depends on the conditions. The logical workflow for investigating this is outlined below.

G cluster_paths Potential Degradation Pathways start New Peak Observed in HPLC check_conditions Review Solution Conditions (Solvent, pH, Temp, Light) start->check_conditions decarboxylation Thermal Decarboxylation? (Loss of CO₂) check_conditions->decarboxylation Hypothesize Pathway photodegradation Photodegradation? (Light Exposure) check_conditions->photodegradation Hypothesize Pathway hydrolysis Solvent/pH-Mediated Hydrolysis? check_conditions->hydrolysis Hypothesize Pathway analyze Characterize Degradant (LC-MS, NMR) decarboxylation->analyze Confirm Identity photodegradation->analyze Confirm Identity hydrolysis->analyze Confirm Identity mitigate Optimize Conditions (Lower Temp, Protect from Light, Adjust pH, Use Fresh) analyze->mitigate

Caption: Troubleshooting workflow for solution instability.

  • Potential Degradants:

    • Decarboxylation Product: Heating the compound, especially in solution, could lead to decarboxylation (loss of the -COOH group as CO₂). This would result in a product with a mass 44 Da lower than the parent compound.

    • Photodegradation Products: If the solution was exposed to light, you are likely observing photolytic byproducts. These can be complex and varied.[6][17]

    • Hydrolysis/Solvolysis Products: While the pyrazole ring itself is generally stable, extreme pH conditions or reaction with nucleophilic solvents could potentially lead to degradation.[9][18]

Part 3: Experimental Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under your specific experimental conditions using HPLC-UV.

Objective: To quantify the degradation of the compound over time under various storage and experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Amber and clear autosampler vials

Methodology:

  • Prepare a Concentrated Stock: Accurately weigh the compound and dissolve it in anhydrous DMSO to create a 10 mM stock solution. This is your T₀ reference stock .

  • Prepare Working Solutions: Dilute the DMSO stock into your aqueous buffer to your final experimental concentration (e.g., 10 µM).

  • Aliquot for Stress Conditions: Dispense the aqueous working solution into different vials to test various conditions:

    • Condition A (Control): Amber vial, stored at 2-8°C.

    • Condition B (Light Stress): Clear vial, stored on the benchtop at room temperature.

    • Condition C (Thermal Stress): Amber vial, stored at 37°C (or your experimental temperature).

  • Time-Point Analysis:

    • Immediately inject an aliquot from the freshly prepared aqueous solution. This is your T₀ time point.

    • At subsequent time points (e.g., T = 2, 4, 8, 24 hours), inject aliquots from each stress condition.

  • HPLC Analysis:

    • Run all samples using a validated HPLC method (isocratic or gradient) that gives a sharp, well-resolved peak for the parent compound.

    • Monitor at a UV wavelength where the compound has strong absorbance (a UV scan can determine the λ_max).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point for each condition.

    • Calculate the percentage of the compound remaining relative to the T₀ sample: % Remaining = (Area_Tx / Area_T₀) * 100

    • Plot % Remaining vs. Time for each condition to visualize the degradation kinetics.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Dilute to 10 µM in Aqueous Buffer prep_stock->prep_working aliquot Aliquot Working Solution prep_working->aliquot cond_a Control (4°C, Dark) aliquot->cond_a cond_b Light Stress (RT, Light) aliquot->cond_b cond_c Thermal Stress (37°C, Dark) aliquot->cond_c hplc Analyze via HPLC-UV at T=0, 2, 4, 8, 24h cond_a->hplc cond_b->hplc cond_c->hplc data Calculate % Remaining vs. T=0 hplc->data plot Plot Degradation Curves data->plot

Caption: Workflow for HPLC-based stability assessment.

References

  • Yin, Z. et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-7. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753751/[9][10]
  • Yi, J. et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 27(21), 7569. Available at: https://www.mdpi.com/1420-3049/27/21/7569[3]
  • Muravyev, N.V. et al. (2020). Nitroderivatives of N-Pyrazolyltetrazoles: Thermal Decomposition and Combustion. ResearchGate. Available at: https://www.researchgate.net/publication/344265437_Nitroderivatives_of_N-Pyrazolyltetrazoles_Thermal_Decomposition_and_Combustion
  • Fisher Scientific. (2021). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid. Available at: https://www.fishersci.com/sdsitems.do?partNumber=AC433890050[5]
  • Al-Ostoot, F.H. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629738/
  • Wang, R. et al. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Omega, 6(49), 33758–33766. Available at: https://pubs.acs.org/doi/10.1021/acsomega.1c05572
  • Sinditskii, V.P. et al. (2021). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: https://www.researchgate.net/publication/354964645_Thermal_Decomposition_of_Nitropyrazoles[4]
  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/19660924/
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Available at: https://www.ijnrd.org/papers/IJNRD2407061.pdf[18]
  • Sinditskii, V.P. et al. (2021). Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviours and mechanism. ResearchGate. Available at: https://www.researchgate.net/publication/350989396_Trinitropyrazole_derivatives_The_features_of_thermal_decomposition_combustion_behaviours_and_mechanism[16]
  • Gu, L. et al. (2003). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/14565152/[6]
  • Wang, S. et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 748–754. Available at: https://pubs.acs.org/doi/10.1021/acs.estlett.1c00511[7]
  • Gu, L. et al. (2004). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/15508846/[17]
  • AK Scientific, Inc. Safety Data Sheet: Methyl 3-nitro-1H-pyrazole-4-carboxylate. Available at: https://www.aksci.com/sds/4441EB_sds.pdf[8]
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  • Benchchem. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: https://www.benchchem.com/product/b5906
  • Fisher Scientific. Safety Data Sheet: 1H-Pyrazole-4-carboxylic acid. Available at: https://www.fishersci.com/sdsitems.do?partNumber=AC378870050
  • Biosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: https://www.biosynth.com/msds/FD11198.pdf[12]
  • CymitQuimica. Safety Data Sheet: methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate. Available at: https://www.cymitquimica.com/sds/S095279.pdf
  • LGC Standards. (2018). Safety data sheet: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. Available at: https://www.lgcstandards.com/medias/sys_master/sds/sds/h9f/h44/8911578333214.pdf[13]
  • Apollo Scientific. Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxylic acid. Available at: https://www.apolloscientific.co.uk/msds/PC4925_msds.pdf[15]
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2884481/
  • Cuny, G. D. (2010). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: https://www.researchgate.net/publication/221927806_Synthetic_Accesses_to_35-Pyrazole_Carboxylic_Acids
  • Sharnin, V. A. et al. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 22-31. Available at: https://chemrevlett.com/article_102157.html
  • Kumar, D. et al. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(4). Available at: https://orientjchem.
  • PubChem. (2023). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-pyrazole-4-carboxylic-acid[14]
  • ChemicalBook. This compound. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6473183.htm[1]
  • El-Maghraby, A. M. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: https://www.mdpi.com/1420-3049/28/18/6469
  • van der Heijden, A. E. D. M. et al. (2022). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. Available at: https://www.mdpi.com/1420-3049/27/23/8404
  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available at: https://ibisscientific.com/blog/the-impact-of-ph-on-chemical-stability-in-lab-experiments/[11]
  • Taryashinova, D. D. et al. (2018). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 23(11), 2963. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278306/
  • S. Jayashree, B. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Synthesis-of-Pyrazolo-Linked-Pyridine-Carboxylic-S.-Jayashree/53e1a89c93774880949d2110c71a3962d398d2b8
  • CPHI Online. 1-methyl-4-nitro-3-propyl-1h-pyrazole-5-carboxylic acid. Available at: https://www.cphi-online.com/agno-pharma-1-methyl-4-nitro-3-propyl-1h-pyrazole-5-carboxylic-acid-prod1072935.html
  • Sigma-Aldrich. 1-Methyl-1H-pyrazole-5-carboxylic acid. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/722138
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  • Velarde, A. et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/38980126/
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Technical Support Center: Derivatization of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. The insights provided herein are based on established principles of organic chemistry and proven field insights to ensure the robustness and reproducibility of your experimental outcomes.

Introduction to Derivatization Challenges

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the carboxylic acid moiety, often leading to unexpected challenges during derivatization reactions such as esterification and amidation. This guide provides a structured approach to troubleshooting these issues, ensuring a higher success rate in your synthetic endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Issues

Question 1: My starting material, this compound, shows poor solubility in common organic solvents. How can I improve this for my reaction?

Answer:

Poor solubility is a common issue with highly polar, nitro-containing heterocyclic compounds. Here are several strategies to address this:

  • Solvent Selection: While solubility might be limited in apolar solvents like hexanes or toluene, it is generally better in more polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dichloromethane (DCM). For reactions, it is advisable to use the least polar solvent that still provides adequate solubility to simplify purification.

  • Salt Formation: In some cases, converting the carboxylic acid to a more soluble salt form (e.g., with a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) can enhance solubility in polar solvents. This is particularly useful for subsequent coupling reactions.

  • Gentle Heating: Applying gentle heat can improve solubility. However, it is crucial to monitor the stability of the compound at elevated temperatures, as nitro-aromatic compounds can be thermally sensitive.

Question 2: I am observing decomposition of my starting material during the reaction. What are the likely causes and how can I prevent it?

Answer:

The pyrazole ring, particularly when substituted with a nitro group, can be susceptible to decomposition under harsh reaction conditions.

  • Reaction Temperature: Avoid excessive heating. Many derivatization reactions, especially those involving activated acid species, can be performed at room temperature or even cooler.

  • Strong Bases/Nucleophiles: The pyrazole ring can be sensitive to strong nucleophiles or bases. Use milder bases like DIPEA or proton sponges where possible. The acidity of the pyrazole ring protons is increased by the electron-withdrawing nitro group, making it more susceptible to deprotonation and potential side reactions.[1]

  • Light Sensitivity: While not always the case, some nitro-aromatic compounds exhibit photosensitivity. It is good practice to protect the reaction from direct light.

Amide Bond Formation (Amidation)

Amide formation is a cornerstone of drug discovery and development. The following sections address common hurdles in the amidation of this compound.

Question 3: My amide coupling reaction is sluggish or shows no conversion. What are the key factors to consider for optimization?

Answer:

The reduced nucleophilicity of the carboxylate due to the electron-withdrawing nitro group can make direct amide bond formation challenging. Activation of the carboxylic acid is almost always necessary.

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. For electron-deficient carboxylic acids, more potent activating agents are often required.

Coupling ReagentAdditive (optional)BaseCommon SolventsKey Considerations
EDCHOBt or HOAtDIPEA, TEADMF, DCMA common and cost-effective choice. HOBt/HOAt suppresses side reactions and racemization.
HATU, HBTUNone requiredDIPEA, TEADMFHighly efficient uronium-based reagents, often successful for challenging couplings.[2]
T3P®None requiredPyridine, DIPEAEthyl acetate, DCMA versatile phosphonic anhydride that drives the reaction to completion.
  • Reaction Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine. The base is typically used in 2-3 equivalents.

  • Order of Addition: The standard procedure involves pre-activating the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine. This minimizes the decomposition of the coupling reagent by the amine.

Workflow for a Typical HATU-mediated Amide Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification A Dissolve this compound and HATU in anhydrous DMF B Add DIPEA and stir for 15-30 min (Pre-activation) A->B C Add amine to the activated acid mixture B->C D Stir at room temperature for 2-16 hours (Monitor by TLC/LC-MS) C->D E Aqueous workup (e.g., wash with water, brine) D->E F Extract with an organic solvent (e.g., EtOAc) E->F G Dry organic layer (e.g., Na2SO4), filter, and concentrate F->G H Purify by column chromatography or recrystallization G->H

Caption: A generalized workflow for HATU-mediated amide coupling.

Question 4: I am forming an unexpected byproduct that seems to be related to the pyrazole ring. What could be happening?

Answer:

While less common with N-methylated pyrazoles, side reactions involving the pyrazole ring can occur, especially under harsh conditions. The pyrazole nitrogen can, in some cases, act as a competing nucleophile. However, since the nitrogen is already methylated in your starting material, this is unlikely. A more probable scenario involves reactions at other positions of the pyrazole ring if strong bases are used. It is crucial to characterize the byproduct to understand its structure and formation mechanism.

Alternative Strategy: Conversion to Acid Chloride

For particularly unreactive amines or when standard coupling reagents fail, converting the carboxylic acid to the more reactive acid chloride can be an effective strategy.

G A This compound B React with SOCl2 or (COCl)2 (cat. DMF) A->B C 1-Methyl-5-nitro-1H-pyrazole-4-carbonyl chloride B->C D React with amine and a non-nucleophilic base (e.g., TEA) C->D E Desired Amide Product D->E

Caption: Two-step amidation via an acid chloride intermediate.

Protocol for Acid Chloride Formation:

  • Suspend this compound in an inert solvent like DCM or toluene.

  • Add a catalytic amount of DMF.

  • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the excess reagent and solvent under reduced pressure. The resulting crude acid chloride can often be used in the next step without further purification.[3]

Ester Formation (Esterification)

Esterification of this compound can be achieved through several methods, each with its own set of challenges.

Question 5: I am attempting a Fischer esterification with methanol and a catalytic amount of sulfuric acid, but the yield is very low. Why is this method not effective?

Answer:

Fischer esterification is an equilibrium-driven process that is often inefficient for electron-deficient carboxylic acids and sterically hindered substrates. The electron-withdrawing nitro group deactivates the carbonyl carbon towards nucleophilic attack by the alcohol.[4]

Recommended Esterification Methods:

MethodReagentsKey Considerations
Acid Chloride/Anhydride SOCl₂ or (COCl)₂, then alcohol with a base (e.g., TEA, pyridine)Highly effective for a wide range of alcohols. The acid chloride is typically prepared first and then reacted with the alcohol.
Carbodiimide Coupling EDC, DCC with DMAP (catalyst)Similar to amide coupling, but DMAP is often used as a catalyst to facilitate the reaction with the alcohol.
Alkylation of Carboxylate A non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) followed by an alkyl halide (e.g., MeI, EtBr)A good option for simple alkyl esters. The reaction involves the formation of the carboxylate salt, which then acts as a nucleophile.

Protocol for Esterification via Alkylation:

  • Dissolve this compound in a polar aprotic solvent like DMF or acetonitrile.

  • Add a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) and stir for 30-60 minutes.

  • Add the alkyl halide (e.g., methyl iodide, ethyl bromide) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC/LC-MS).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the ester by column chromatography.

Question 6: During the purification of my nitro-pyrazole derivative, I am experiencing product loss and streaking on my silica gel column. How can I improve the purification?

Answer:

Nitro compounds are often polar and can interact strongly with silica gel, leading to poor separation.

  • Deactivate the Silica: Pre-treating the silica gel with a small amount of a polar solvent containing a base (e.g., eluent with 1% TEA) can help to reduce tailing.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or reverse-phase chromatography.

  • Recrystallization: If the product is a solid, recrystallization is often a highly effective method for purification and can sometimes be superior to chromatography for achieving high purity. Choosing an appropriate solvent system is key.

References

  • Nitropyrazoles (review). (n.d.). ResearchGate.
  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. (2023). Preprints.org.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI.
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate.
  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.
  • Esterification of pyrazole-3- and 4-carboxylic acids. (n.d.). ResearchGate.
  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications.
  • Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H- pyrimidine Derivatives Containing Imidazo. (2022). Journal of Medicinal and Chemical Sciences.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2022). MDPI.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (2022). DergiPark.
  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (2022). Journal of the Institute of Science and Technology.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed Central.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2021). ACS Publications.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). PubMed.

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Technical Support Center: HPLC Method Development for 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the HPLC analysis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific challenges you may encounter with this unique analyte.

Section 1: Analyte Deep Dive & Initial Considerations

Before initiating any method development, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge informs every subsequent decision in the chromatographic process.

Q1: What are the key structural features of this compound that will influence my HPLC method?

A1: Your analyte, this compound (CAS No: 18213-77-9), presents three primary functional groups that dictate its chromatographic behavior[1]:

  • Carboxylic Acid (-COOH): This is the most critical group. It is an acidic functional group, meaning its charge state is pH-dependent. At a pH above its acid dissociation constant (pKa), it will be deprotonated (negatively charged), and below its pKa, it will be in its neutral, protonated form. This directly impacts retention and peak shape.

  • Nitro Group (-NO2): This is a strong electron-withdrawing group and a powerful chromophore, which is excellent for UV detection. Its presence also increases the overall polarity of the molecule.

  • Methyl-Pyrazole Ring: This heterocyclic aromatic ring system contributes to the molecule's polarity and provides opportunities for π-π interactions with specific stationary phases.

The combination of a polar heterocyclic ring and an ionizable carboxylic acid group makes this a challenging but manageable compound for reversed-phase HPLC.

Section 2: Strategic Method Development (FAQs & Protocols)

This section provides a logical framework for developing a robust and reproducible HPLC method from the ground up.

Q2: Where do I start? What is a good initial column and mobile phase for screening?

A2: For initial screening, a reversed-phase (RP) approach is the most logical starting point given the analyte's structure[2]. The goal of the initial screening is not perfection but to establish retention and a baseline understanding of selectivity.

Expert Rationale: We begin with reversed-phase chromatography because it is effective for a wide range of moderately polar compounds. The primary challenge will be managing the carboxylic acid's ionization. Therefore, controlling the mobile phase pH is the most critical parameter to investigate[3][4].

Experimental Protocol: Initial Method Screening
  • Column Selection: Screen at least two to three columns with different selectivities. A standard C18 is a baseline, but phases offering alternative interactions are highly recommended[5].

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid in Water (pH ~2.7). This is volatile and MS-friendly[6].

    • Organic (B): Acetonitrile (ACN). It generally provides sharper peaks and lower backpressure than methanol[4].

  • Gradient Elution: A generic scouting gradient is efficient for finding the approximate elution conditions.

  • Detection: Use a Photodiode Array (PDA) detector to monitor across a range (e.g., 210-400 nm) to identify the optimal detection wavelength. Start by monitoring at 254 nm, a common wavelength for nitroaromatic compounds[7][8].

  • Sample Preparation: Dissolve the analyte in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile) to avoid peak distortion.

Table 1: Recommended Starting Conditions for Method Screening

ParameterRecommended Condition 1 (Baseline)Recommended Condition 2 (Alternative Selectivity)Rationale
Column C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmC18 provides general hydrophobic retention. Phenyl phase offers π-π interactions with the pyrazole ring, which can significantly alter selectivity for aromatic analytes[5][9].
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterLow pH suppresses ionization of the carboxylic acid, promoting retention and improving peak shape.
Mobile Phase B AcetonitrileAcetonitrileGood UV transparency and lower viscosity[4].
Gradient 5% to 95% B over 15 min5% to 95% B over 15 minA broad gradient ensures the analyte will elute, regardless of its retention strength.
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °C30 °CProvides stable retention times.
Injection Vol. 5 µL5 µLSmall volume to minimize potential overload and solvent effects.
Detection PDA (210-400 nm); Extract 254 nmPDA (210-400 nm); Extract 254 nmThe nitro-pyrazole structure is a strong chromophore.

Q3: Why is mobile phase pH so critical for this analyte? What pH should I aim for?

A3: Mobile phase pH directly controls the ionization state of the carboxylic acid group.

  • At low pH (pH < pKa): The analyte is neutral (protonated), more hydrophobic, and will be well-retained on a C18 column. This is the desired state for good chromatography.

  • At high pH (pH > pKa): The analyte is charged (deprotonated), more polar, and will have very little retention on a C18 column, likely eluting in or near the void volume.

  • At a pH near the pKa: The analyte will exist as a mixture of protonated and deprotonated forms, leading to broad, tailing, or split peaks.

Core Directive: You must operate at a pH at least 1.5 to 2 units away from the analyte's pKa. For a carboxylic acid, this means maintaining a mobile phase pH below 3.5 . Using a buffer is essential to maintain a stable pH and achieve reproducible results[5][10]. An unbuffered mobile phase, even if its initial pH is low, can be influenced by the sample's local pH upon injection, leading to poor peak shape[10].

Visualization: HPLC Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust HPLC method for this analyte.

MethodDevWorkflow start Define Analytical Goal (Purity, Quantification) analyte Analyte Characterization - Acidic (COOH) - Polar (NO2, Pyrazole) start->analyte screening Initial Method Screening - C18 & Phenyl Columns - Low pH (0.1% FA) - ACN Gradient analyte->screening eval1 Evaluate Results: Good Retention & Shape? screening->eval1 optimize Optimize Separation - Adjust Gradient Slope - Fine-tune % Organic - Isocratic Hold? eval1->optimize Yes troubleshoot Troubleshoot Issues - Peak Tailing? - Low Retention? - Poor Resolution? eval1->troubleshoot No eval2 Evaluate Resolution from Impurities optimize->eval2 eval2->optimize Needs Improvement validation Method Validation (Linearity, Accuracy, Precision) eval2->validation Adequate troubleshoot->screening Re-screen with different conditions end Final Method validation->end

Caption: A strategic workflow for HPLC method development.

Section 3: Troubleshooting Guide: Common Issues & Solutions

Even with a sound strategy, challenges can arise. This section addresses the most common problems encountered during the analysis of acidic nitroaromatic compounds.

Q4: My peak is tailing severely. What are the likely causes and how do I fix it?

A4: Peak tailing is the most frequent issue for acidic (and basic) analytes. The causes can be chemical or physical, but for this specific molecule, the primary suspects are chemical interactions within the column[11][12].

Primary Causes & Solutions:

  • Inappropriate Mobile Phase pH: This is the most probable cause. If the mobile phase pH is too close to the analyte's pKa, you will get severe tailing.

    • Solution: Ensure your mobile phase is buffered and the pH is low and stable (ideally pH 2.5-3.0). Using 0.1% trifluoroacetic acid (TFA) or a 20-50 mM phosphate buffer adjusted to pH 2.5 are strong alternatives to formic acid if tailing persists[2].

  • Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the silica surface of the column packing can be deprotonated (Si-O⁻) at pH > 4. These negative sites can have secondary ionic interactions with your analyte, causing tailing[11][13]. While this is more common for basic compounds, it can still affect polar acidic analytes.

    • Solution 1: Use a modern, high-purity, end-capped column. These columns have fewer active silanol sites[12][13].

    • Solution 2: Use a column with a different chemistry, such as a polar-embedded phase (e.g., Amide) or a Phenyl phase, which can shield the analyte from the silica surface[14][15].

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.

    • Solution: Reduce the sample concentration or injection volume by a factor of 5 or 10 and re-inject. If the peak shape improves, overload was the issue.

Visualization: Troubleshooting Peak Tailing

This decision tree provides a systematic approach to diagnosing and solving peak tailing.

TailingTroubleshoot start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5 AND Buffered? start->check_ph fix_ph Action: Lower pH (e.g., pH 2.5 Phosphate Buffer) and/or add a buffer check_ph->fix_ph No check_overload Is Peak Shape Concentration Dependent? check_ph->check_overload Yes fix_ph->start Re-evaluate fix_overload Action: Reduce Sample Concentration/Injection Volume check_overload->fix_overload Yes check_column Is Column Old or Based on Low-Purity Silica? check_overload->check_column No fix_overload->start Re-evaluate fix_column Action: Use Modern High-Purity End-capped Column or Change Stationary Phase (e.g., Phenyl) check_column->fix_column Yes check_extracol Check for Extra-Column Volume (long tubing, poor connections) check_column->check_extracol No fix_column->start Re-evaluate solved Problem Solved check_extracol->solved

Caption: A decision tree for diagnosing peak tailing issues.

Q5: I am not getting enough retention; my peak is eluting too early. What should I do?

A5: Poor retention of a polar analyte is a common challenge in reversed-phase HPLC[16].

Solutions (in order of application):

  • Decrease Organic Solvent Strength: This is the most effective way to increase retention in RP-HPLC[17]. Lower the percentage of acetonitrile in your mobile phase. If you are running a gradient, decrease the starting percentage of ACN (e.g., from 5% to 2%) or make the gradient slope shallower.

  • Confirm Mobile Phase pH: As discussed, if the pH is not sufficiently low, your acidic analyte will be in its ionized, more polar form, and will not be retained. Re-confirm your mobile phase pH is below 3.5.

  • Change Organic Modifier: Switch from acetonitrile to methanol. Methanol is a weaker solvent than acetonitrile in reversed-phase systems, which will generally increase retention times. This can also change selectivity[17].

  • Change Stationary Phase: If the above steps fail, the analyte may be too polar for traditional C18 interactions.

    • Polar-Embedded Phases: Columns with polar-embedded groups (e.g., amide, carbamate) can provide enhanced retention for polar compounds and are often compatible with highly aqueous mobile phases[14][15].

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are unretained in reversed-phase, HILIC is an excellent alternative. In HILIC, a polar stationary phase is used with a high-organic mobile phase, and retention increases as the amount of water (the strong solvent) increases[16].

Q6: How do I improve the resolution between my main peak and a closely eluting impurity?

A6: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k)[17].

  • Increase Retention Factor (k): As a first step, increase the retention of both peaks by reducing the organic solvent percentage. This gives the peaks more time to interact with the stationary phase and often improves resolution[17].

  • Change Selectivity (α): This is the most powerful way to improve resolution[17]. Selectivity is the measure of separation between the two peak centers.

    • Change Stationary Phase: This is the most dramatic way to alter selectivity. If you are using a C18, switch to a Phenyl or a Cyano phase. The different interaction mechanisms (hydrophobic vs. π-π vs. dipole-dipole) can completely reorder or separate co-eluting peaks[9][15].

    • Change Organic Modifier: Switching from acetonitrile to methanol can alter selectivity.

    • Change pH: Small changes in pH (e.g., from 2.5 to 3.0) can subtly alter the ionization of impurities or secondary interactions with the stationary phase, thereby improving resolution.

  • Increase Efficiency (N): This relates to the narrowness of the peaks. Sharper peaks are easier to resolve.

    • Use a Longer Column or Smaller Particle Size: Both actions increase the number of theoretical plates (N), leading to sharper peaks and better resolution. For example, moving from a 3.5 µm to a sub-2 µm particle column will significantly boost efficiency.

References

  • Yao, Y.J., Lee, H.K., & Li, S.F.Y. (n.d.). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Journal of Liquid Chromatography, 16(11).
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Neue, U. (n.d.). HPLC Troubleshooting Guide.
  • Chrom Tech, Inc. (2024). What Causes Peak Tailing in HPLC?.
  • Hawach. (2024). Stationary Phase and Surface Chemistry of HPLC Columns.
  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. (n.d.). HPLC Separation Modes.
  • McBrien, M. (2015). Choosing the Right HPLC Stationary Phase. LCGC International.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • Dubey, S. K., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-8.
  • Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Borrull, F., et al. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia, 63(1-2).
  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • Chrom Tech, Inc. (2024). Methods for Changing Peak Resolution in HPLC.

Sources

Technical Support Center: Regioselectivity Control in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. As a cornerstone of many pharmaceutical and agrochemical compounds, the pyrazole ring's precise construction is paramount.[1] A recurring challenge in the classic Knorr synthesis and its variations is the control of regioselectivity when using unsymmetrical precursors, often leading to difficult-to-separate isomeric mixtures.[2][3]

This guide is designed to provide you, our fellow researchers and developers, with practical, field-proven insights to troubleshoot and master regiochemical outcomes in your experiments. We will move beyond simple protocols to explore the underlying principles, empowering you to make informed decisions for predictable and efficient synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may be encountering at the bench. The solutions are presented in a direct, question-and-answer format.

Q1: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is yielding a nearly 1:1 mixture of regioisomers. What is the most effective first step to improve selectivity?

Answer: The most impactful initial variable to modify is the reaction solvent. Standard protocols often use alcohols like ethanol, which can lead to poor regioselectivity.[2] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically and often decisively shift the isomeric ratio in favor of a single product.[1][2]

Causality: Fluorinated alcohols possess unique properties, including high hydrogen-bond donating ability and low nucleophilicity. They can stabilize key intermediates and transition states selectively, thereby lowering the activation energy for one reaction pathway over the other. For instance, in the reaction of a 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, switching from ethanol to HFIP can change the regioisomeric ratio from being unselective or favoring the undesired isomer to almost exclusively producing the desired 3-trifluoromethyl derivative.[1]

The following table summarizes typical results for the reaction of methylhydrazine with various 1,3-diketones, demonstrating the powerful effect of fluorinated solvents.

Diketone Substrate (R-CO-CH₂-CO-CF₃)SolventRegioisomeric Ratio (3-CF₃ : 5-CF₃)Reference
R = 2-FurylEthanol (EtOH)~1:1.3
R = 2-Furyl2,2,2-Trifluoroethanol (TFE)85:15[1]
R = 2-Furyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3 [1]
R = PhenylEthanol (EtOH)40:60[1]
R = Phenyl1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1 [1]
  • Setup: In three separate vials, place your 1,3-diketone (1.0 equiv).

  • Solvent Addition: To each vial, add the same concentration of a different solvent: Vial A (Ethanol), Vial B (TFE), and Vial C (HFIP).

  • Reagent Addition: Add the substituted hydrazine (1.1 equiv) to each vial at room temperature and stir.

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1 hour, 4 hours, 24 hours) to assess conversion and product distribution.

  • Analysis: After quenching the reaction, determine the regioisomeric ratio in the crude mixture using ¹H NMR spectroscopy. This direct comparison will identify the optimal solvent for your specific substrate.

Q2: I am consistently isolating the "wrong" regioisomer as the major product. How can I fundamentally alter the reaction pathway to favor the isomer I need?

Answer: This issue stems from the inherent electronic and steric properties of your starting materials. In the Knorr synthesis, the outcome depends on which carbonyl is attacked first by which nitrogen of the substituted hydrazine.[4][5] To reverse the selectivity, you must alter the relative reactivity of these sites.

Mechanistic Considerations:

  • Hydrazine Nucleophilicity: In methylhydrazine, the NH₂ group is more nucleophilic than the substituted N(Me)H group. In phenylhydrazine, electronic effects make the unsubstituted NH₂ group less nucleophilic.

  • Carbonyl Electrophilicity: An electron-withdrawing group (like CF₃) makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[6]

If the inherent preference of your substrates leads to the undesired product, consider these strategies:

  • pH Modification: The reaction mechanism can be pH-dependent.[4] Adding a catalytic amount of acid (e.g., acetic acid) can protonate a carbonyl, altering its electrophilicity and potentially changing the site of initial attack.[7][8]

  • Catalyst Introduction: Lewis acids (e.g., Yb(PFO)₃, Zinc triflate) can coordinate to the carbonyl oxygens, selectively activating one carbonyl over the other and directing the cyclization.[9][10]

  • Change the Synthetic Strategy: If reaction condition tuning fails, a different synthetic approach that offers inherent regiocontrol is the best solution. For example, reacting a pre-formed N-arylhydrazone with a nitroolefin provides excellent and predictable regioselectivity, avoiding the ambiguity of the 1,3-diketone condensation.[11]

G start Problem: Undesired Regioisomer is Major Product cond_tuning Strategy 1: Condition Tuning start->cond_tuning change_strategy Strategy 2: Change Synthetic Route start->change_strategy ph_mod Modify pH (e.g., add cat. Acetic Acid) cond_tuning->ph_mod Simple & Fast lewis_acid Add Lewis Acid Catalyst (e.g., Yb(OTf)3) cond_tuning->lewis_acid More Powerful Control hydrazone_route Use Pre-formed Hydrazone + Nitroolefin/Alkyne change_strategy->hydrazone_route High Predictability enaminone_route Use Enaminone Precursor change_strategy->enaminone_route Alternative Precursors result Desired Regioisomer Achieved ph_mod->result lewis_acid->result hydrazone_route->result enaminone_route->result

Caption: Troubleshooting workflow for reversing pyrazole regioselectivity.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the principles of regioselective pyrazole synthesis.

Q1: What are the fundamental factors controlling regioselectivity in the condensation of 1,3-dicarbonyls and hydrazines?

Answer: The regiochemical outcome of the Knorr pyrazole synthesis is a complex interplay of four primary factors.[4] Understanding these allows for a more rational approach to reaction design.

  • Electronic Effects of Dicarbonyl Substituents: Strongly electron-withdrawing groups (e.g., -CF₃, -CO₂Et) increase the electrophilicity of the adjacent carbonyl carbon, making it the preferential site for initial attack by the most nucleophilic nitrogen of the hydrazine.[6]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific reaction site, directing the reaction down the less sterically encumbered pathway.

  • Hydrazine Nucleophilicity: As mentioned previously, the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine (e.g., R-NH-NH₂) is critical. The more nucleophilic nitrogen will typically attack the more electrophilic carbonyl.

  • Reaction Conditions: Solvent, temperature, and pH can alter the reaction mechanism.[4] Solvents can stabilize intermediates, while pH affects the protonation state of both the hydrazine and the dicarbonyl's enol form, influencing which pathway is kinetically or thermodynamically favored.[1][4]

Knorr_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways R1_diketone R1-CO-CH2-CO-R2 attack_A Path A: NH2 attacks C=O at R1 R1_diketone->attack_A attack_B Path B: NH2 attacks C=O at R2 R1_diketone->attack_B R3_hydrazine R3-NH-NH2 R3_hydrazine->attack_A R3_hydrazine->attack_B intermediate_A Intermediate A attack_A->intermediate_A Cyclization intermediate_B Intermediate B attack_B->intermediate_B Cyclization product_A Regioisomer A intermediate_A->product_A Dehydration product_B Regioisomer B intermediate_B->product_B Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis leading to two regioisomers.

Q2: How can I definitively and unambiguously determine the structure of my pyrazole regioisomers?

Answer: While techniques like mass spectrometry confirm the correct mass, they cannot distinguish between isomers. The gold standard for structural assignment of regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically two-dimensional (2D) techniques.[12][13]

  • ¹H and ¹³C NMR: These provide the initial overview. The chemical shifts of protons and carbons on the pyrazole ring and its substituents can offer clues, but assignments can be ambiguous without further evidence.[14]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful method for this problem. It detects through-space correlations between protons that are close to each other (< 5 Å). For a 1,3,5-trisubstituted pyrazole, a NOESY experiment will show a correlation between the N1-substituent and the C5-substituent, but not the C3-substituent. This provides irrefutable proof of the substitution pattern.[12]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are 2 or 3 bonds away. It can be used to confirm assignments by correlating the N1-substituent's protons to the C5 and C3 carbons of the pyrazole ring, confirming the connectivity.[13]

Example: For a 1-methyl-3-phenyl-5-aryl pyrazole, a NOESY spectrum would show a clear cross-peak between the N-CH₃ protons (~3.9 ppm) and the protons of the C5-aryl group. The absence of a correlation to the C3-phenyl group's protons confirms the regiochemistry.[12]

Q3: Are there predictive models available to determine the likely major regioisomer before running the experiment?

Answer: Yes, computational chemistry offers powerful predictive tools. While empirical rules based on electronics and sterics provide a good starting point, Density Functional Theory (DFT) calculations can offer more quantitative predictions.[15][16]

By modeling the reaction pathways for the formation of both possible regioisomers, chemists can calculate the transition state energies. The pathway with the lower activation energy is predicted to be the kinetically favored one, and its corresponding product will be the major isomer. These computational studies have shown excellent correlation with experimental results and can be a valuable tool in planning a synthetic strategy, especially for complex substrates.[13]

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Ramírez de Arellano, C., & Sánchez-Roselló, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
  • Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. J. Org. Chem., 73(9), 3523-3529. [Link]
  • Kranz, J., & Kästner, J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-210. [Link]
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
  • Shaaban, M. R., Al-Gamal, M. I., & El-Sayed, M. A. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 438-473. [Link]
  • Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22, 7887-7907. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Kranz, J., & Kästner, J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-210. [Link]
  • Smith, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2453-2460. [Link]
  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Request PDF. [Link]
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]
  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,.... [Link]
  • Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2014). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 19(11), 18553–18569. [Link]
  • Wan, J.-P., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228–233. [Link]
  • Sgarlata, C., et al. (2022).
  • Courter, J. R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808–11813. [Link]
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 2, a26814357. [Link]
  • Zhang, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3352. [Link]
  • ResearchGate. (n.d.).
  • Chen, Y.-C., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
  • Jorner, K., et al. (2023). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science, 14, 6956-6983. [Link]
  • da Silva, W. A., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19, 7945-7954. [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this multi-step synthesis. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your experimental outcomes.

The synthesis, while seemingly straightforward, is fraught with potential pitfalls, primarily concerning regioselectivity and the removal of persistent impurities. This guide offers field-proven insights to ensure the synthesis is a self-validating system, leading to a final product of high purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis and purification workflow. Each entry details the probable causes and provides actionable, step-by-step solutions.

Question 1: My final product's NMR spectrum shows multiple methyl (N-CH₃) signals and complex aromatic patterns. What is the likely impurity?

Probable Cause: The most common and challenging impurity in this synthesis is the unwanted regioisomer, 1-methyl-3-nitro-1H-pyrazole-4-carboxylic acid . The nitration of 1-methyl-1H-pyrazole-4-carboxylic acid can occur at either the C3 or C5 position of the pyrazole ring. While the C5 position is often favored, reaction conditions can significantly influence the isomeric ratio.

Causality: The directing effect of the substituents on the pyrazole ring governs the position of electrophilic nitration. The N-methyl group is activating, while the C4-carboxylic acid group is deactivating and meta-directing. The interplay between these electronic effects and the reaction conditions (temperature, nitrating agent) determines the final ratio of the C3-nitro vs. C5-nitro isomers.[1][2]

Troubleshooting & Resolution:

  • Confirm Isomer Presence with 2D NMR: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method to distinguish between the desired C5-nitro and the undesired C3-nitro isomer. A spatial correlation (cross-peak) will be observed between the N-methyl protons and the C5-proton of the pyrazole ring in the starting material. In the desired 5-nitro product, this correlation will be absent. Conversely, the undesired 3-nitro isomer will still show a NOESY correlation between the N-methyl group and the C5-proton.[3]

  • Purification via Fractional Recrystallization: The two regioisomers often exhibit slight differences in polarity and crystal packing, which can be exploited.

    • Protocol: See Experimental Protocol 1: Fractional Recrystallization.

    • Rationale: By carefully selecting a solvent system where the solubility difference between the isomers is maximized, it is possible to selectively crystallize the desired, often less soluble, isomer.

  • Chromatographic Separation (Small Scale): For small quantities, preparative High-Performance Liquid Chromatography (HPLC) is an effective, albeit less scalable, solution.

    • Protocol: Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase of acetonitrile and water with a small amount of acid (formic or phosphoric acid) to ensure the carboxylic acid is protonated.[4][5]

Question 2: My reaction work-up results in an oily product that refuses to crystallize. What went wrong?

Probable Cause: This issue, known as "oiling out," can be caused by several factors:

  • High Impurity Load: The presence of significant amounts of unreacted starting material, regioisomers, or solvent residues can depress the melting point and inhibit lattice formation.

  • Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures.

  • Rapid Cooling: Cooling the crystallization mixture too quickly promotes precipitation over crystallization, trapping impurities and solvent.[6]

Troubleshooting & Resolution:

  • Initial Purity Assessment: Before attempting recrystallization, analyze the crude product by thin-layer chromatography (TLC) or ¹H NMR to estimate the level of impurities. If the product is very impure (>20% impurities), an initial purification step is recommended.

  • Acid-Base Extraction: Use this classic technique to remove non-acidic impurities.

    • Protocol: See Experimental Protocol 2: Acid-Base Extraction.

    • Rationale: The carboxylic acid product is deprotonated by a weak base (e.g., sodium bicarbonate) and becomes water-soluble, while neutral organic impurities remain in the organic phase. The product is then recovered by re-acidification of the aqueous layer.

  • Optimize Recrystallization Conditions:

    • Solvent System Selection: The ideal solvent should dissolve the compound when hot but have poor solubility when cold. For this specific carboxylic acid, mixed solvent systems are often effective.[7] See the table below for suggestions.

    • Slow Cooling: After dissolving the crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature. Do not place it directly in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation. Once crystals begin to form at room temperature, the flask can be moved to a refrigerator and then an ice bath to maximize yield.[6]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the nitration step to maximize the yield of the desired 5-nitro isomer?

A1: Controlling the reaction temperature is paramount. Nitration is a highly exothermic reaction. The temperature should be kept low (typically 0–10 °C) by using an ice bath during the slow, dropwise addition of the nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid). Maintaining a low temperature can improve the regioselectivity towards the C5 position and minimize the formation of dinitrated or other side products.[8]

Q2: My final product has a persistent yellow color even after recrystallization. What is the cause and how can I remove it?

A2: The yellow color is often due to trace amounts of nitrated aromatic impurities or residual nitric acid. While recrystallization is effective, some impurities can co-crystallize. Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield. After adding the charcoal, the hot solution must be filtered through a fluted filter paper or a pad of Celite® to remove the charcoal before cooling.

Q3: What are the best analytical techniques to confirm the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: Confirms the chemical structure and can identify and quantify major impurities, especially regioisomers.[3]

  • HPLC: Provides a quantitative measure of purity (e.g., % area under the curve). A standard method would use a C18 reverse-phase column with a UV detector.[6][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. LC-MS is particularly powerful for identifying impurities.[10]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Visualized Workflows and Pathways

Synthetic Pathway Overview

Synthesis cluster_ester Step 1 & 2: Esterification & Methylation cluster_hydrolysis Step 3: Hydrolysis cluster_nitration Step 4: Nitration A Pyrazole-4- carboxylic acid B Methyl pyrazole-4- carboxylate A->B SOCl₂, MeOH C Methyl 1-methyl-1H- pyrazole-4-carboxylate B->C MeI, K₂CO₃ D 1-Methyl-1H-pyrazole- 4-carboxylic acid C->D NaOH, H₂O then HCl E 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid (Desired Product) D->E HNO₃, H₂SO₄ F 1-Methyl-3-nitro-1H- pyrazole-4-carboxylic acid (Regioisomer Impurity) D->F Side Reaction

Caption: Overall synthetic route to the target molecule.

Troubleshooting Logic for Impure Product

Troubleshooting Start Crude product obtained CheckNMR Analyze by ¹H NMR Start->CheckNMR MultiSignals Multiple N-Me signals? CheckNMR->MultiSignals Oily Product is an oil? CheckNMR->Oily Isomer Regioisomer impurity is likely present. MultiSignals->Isomer Yes OtherImpurity Starting material or other impurities present MultiSignals->OtherImpurity No PurifyIsomer Perform Fractional Recrystallization (Protocol 1) Isomer->PurifyIsomer CheckPurity Check Purity (HPLC, NMR) PurifyIsomer->CheckPurity Pure Product is Pure CheckPurity->Pure Yes NotPure Still Impure CheckPurity->NotPure No PrepLC Consider Preparative LC NotPure->PrepLC AcidBase Perform Acid-Base Extraction (Protocol 2) Oily->AcidBase Yes Recryst Optimize Recrystallization (Solvent, Cooling Rate) Oily->Recryst No AcidBase->Recryst Recryst->CheckPurity OtherImpurity->Recryst

Caption: Decision tree for troubleshooting impure product.

Quantitative Data Summary

ParameterTypical ValueAnalytical MethodReference
Purity Target>98%HPLC, qNMR[Internal Standard]
Melting PointVaries (highly dependent on purity)Melting Point ApparatusN/A
¹H NMR (N-CH₃)~4.1 ppm (in CDCl₃)NMR Spectroscopy[11]
¹H NMR (COOH)>8.0 ppm (broad singlet)NMR Spectroscopy[11]

Table 1: Key Quality Attributes and Analytical Methods

Solvent SystemSuitability for RecrystallizationComments
Ethanol/WaterExcellentGood for inducing crystallization of polar compounds. Adjust ratio to find the optimal cloud point.
Isopropanol/WaterExcellentSimilar to ethanol/water, may offer different selectivity for impurities.
AcetoneGoodEffective for many pyrazole derivatives.[11] Ensure slow evaporation or addition of an anti-solvent like hexanes.
Ethyl AcetateFairMay be too strong a solvent, often requires an anti-solvent.

Table 2: Recommended Recrystallization Solvents

Experimental Protocols

Protocol 1: Fractional Recrystallization for Regioisomer Removal

This protocol aims to separate the desired this compound from its 3-nitro regioisomer.

  • Solvent Screening: In parallel on a small scale, test the solubility of the impure solid in the solvent systems listed in Table 2 (e.g., ethanol/water, isopropanol/water). The goal is to find a system where the solid fully dissolves when hot but where crystals form slowly upon cooling, indicating a significant solubility difference.

  • Dissolution: Transfer the crude isomeric mixture to an Erlenmeyer flask. Add the chosen primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.

  • Induce Crystallization: Add the anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes faintly turbid (the cloud point). Add a few more drops of the primary solvent to redissolve the precipitate.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Crystal formation should occur slowly. Once crystallization appears complete, cool the flask further in an ice bath for 30 minutes.

  • Isolation & Analysis: Collect the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture. Dry the crystals and analyze their purity by HPLC and NMR.

  • Second Crop: The mother liquor can be concentrated to yield a second crop of crystals, which will likely be enriched in the more soluble isomer. Analyze this fraction separately.

Protocol 2: Purification via Acid-Base Extraction

This protocol is designed to remove neutral organic impurities from the acidic product.

  • Dissolution: Dissolve the crude, oily, or solid product in an appropriate organic solvent such as ethyl acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will move into the aqueous layer as its sodium salt.

    • Note: Be sure to vent the funnel frequently as CO₂ gas is evolved.

  • Wash (Optional): The combined aqueous layers can be washed once with fresh EtOAc to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with cold 1M HCl until the pH is ~2. The desired carboxylic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under vacuum. A final recrystallization (Protocol 1) may be performed to achieve the highest purity.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Nitropyrazoles (review).
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Organic Chemistry Lab: Recrystalliz
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health (NIH). [Link]
  • Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

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Technical Support Center: Byproduct Identification in Reactions of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Unanticipated byproducts can lead to purification challenges, reduced yields, and ambiguous analytical results. This guide provides in-depth, experience-driven insights into identifying and mitigating common side reactions through a practical, question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and reactivity of this compound.

Q1: What are the primary, most common byproducts I should anticipate when using this reagent?

A: Based on the inherent reactivity of the pyrazole carboxylic acid and nitro-aromatic moieties, you should primarily be vigilant for three classes of byproducts:

  • Decarboxylation Product: Formation of 1-methyl-5-nitro-1H-pyrazole due to the loss of the carboxylic acid group.

  • Reduction Product: Conversion of the nitro group to an amino group, yielding 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Esterification Products: If using alcohol-based solvents, formation of the corresponding methyl, ethyl, or other alkyl esters is a common issue.

Q2: How does reaction temperature influence the stability and byproduct profile of this compound?

A: Temperature is a critical parameter. Elevated temperatures (typically >80-100 °C) significantly accelerate the rate of thermal decarboxylation, which is often the most prevalent side reaction.[1][2][3] For reactions requiring heat, it is crucial to determine the lowest effective temperature and minimize reaction time to suppress the formation of 1-methyl-5-nitro-1H-pyrazole.

Q3: Are there specific reagents or catalysts known to be incompatible or promote side reactions?

A: Yes. Certain reagents can actively promote byproduct formation.

  • Metal Catalysts: Copper salts, in particular, are known to facilitate the decarboxylation of heterocyclic carboxylic acids.[3][4] Unless required for your desired transformation, their presence should be avoided.

  • Strong Reducing Agents: Reagents like SnCl₂, NaBH₄, or catalytic hydrogenation (e.g., H₂/Pd-C) will readily reduce the nitro group to an amine.[5] Even milder reducing conditions or contaminants can lead to trace amounts of the amino byproduct.

  • Strong Acids/Bases: Both acidic and basic conditions can catalyze decarboxylation, with the optimal conditions varying based on the specific substrate.[1][2][3]

Section 2: Troubleshooting Guide for Specific Experimental Issues

This section is structured to address specific problems you might observe during your experiments, providing causal explanations and actionable solutions.

Problem: My reaction yield is low, and LC-MS analysis shows a major byproduct with a mass loss of ~44 Da.

Q: I performed an amide coupling reaction at 90 °C and my final yield was only 40%. The major impurity in the crude LC-MS has a molecular weight that is 44.01 Da lower than my starting material. What is this byproduct and how can I prevent it?

A: This observation is a classic signature of decarboxylation . The loss of 44.01 Da corresponds precisely to the loss of a CO₂ molecule, resulting in the formation of 1-methyl-5-nitro-1H-pyrazole.

Causality: The C-C bond connecting the carboxylic acid to the pyrazole ring is susceptible to cleavage, particularly under thermal stress or in the presence of acid, base, or metal catalysts.[1][2][4] The electron-withdrawing nature of the nitro group and the aromaticity of the pyrazole ring stabilize the resulting carbanion intermediate, making this process favorable.

Mitigation Strategies:

  • Lower the Reaction Temperature: This is the most effective solution. Investigate if your transformation can proceed efficiently at a lower temperature (e.g., 50-60 °C), even if it requires a longer reaction time.

  • Optimize pH: Avoid strongly acidic or basic conditions unless absolutely necessary for the reaction mechanism. If a base is required (e.g., for an amide coupling), use a non-nucleophilic organic base like DIPEA and ensure the stoichiometry is carefully controlled.

  • Solvent Choice: Use aprotic solvents (e.g., DMF, DMSO, NMP, Dioxane) that are less likely to participate in proton transfer events that can facilitate decarboxylation.

Problem: My crude product has a new, more polar spot on TLC, and I see an unexpected byproduct with a mass loss of ~30 Da but a gain of 2 Da.

Q: During a reaction workup, I noticed a new baseline spot on my TLC plate (Silica, 1:1 EtOAc:Hexanes). LC-MS analysis of this spot shows a mass corresponding to a net loss of 28 Da from the starting material (loss of O₂ and gain of H₂). What is this impurity?

A: This analytical signature points to the reduction of the nitro group to an amine. The resulting byproduct is 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. The amino group is significantly more polar and basic than the nitro group, explaining its lower Rf value on silica gel TLC.

Causality: The nitro group is susceptible to reduction under various conditions, some of which may be unintentional.

  • Catalytic Hydrogenation: If your synthesis involves catalysts like Palladium, Platinum, or Raney Nickel for other steps, carry-over can reduce the nitro group.[5]

  • Transfer Hydrogenation: Using alcohols like isopropanol or ethanol as solvents at elevated temperatures, especially with a metal catalyst, can lead to transfer hydrogenation.

  • Reactive Metals: The presence of certain metals (e.g., iron, zinc) from spatulas or reactors under acidic conditions can cause reduction.

Mitigation Strategies:

  • Reagent Purity: Ensure all reagents and solvents are free from reducing contaminants.

  • Inert Atmosphere: For sensitive reactions, performing the experiment under an inert atmosphere (N₂ or Ar) can prevent certain side reactions.

  • Material Compatibility: Use glass or Teflon-lined reactors and equipment to avoid unwanted reactions with metallic surfaces.

Problem: I observe a byproduct with a higher molecular weight when using an alcohol solvent.

Q: I ran my reaction in methanol as a solvent and my LC-MS shows a peak with a mass of 199.13 g/mol , which is 14.02 Da higher than my starting material (185.11 g/mol ). What is this?

A: You are observing the formation of methyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate . The mass increase of ~14 Da corresponds to the replacement of the acidic proton (-H) with a methyl group (-CH₃). If you were using ethanol, you would see a mass increase of ~28 Da.

Causality: This is a result of Fischer esterification.[6] Even trace amounts of acid in your reaction mixture or on the glassware can catalyze the reaction between the carboxylic acid and the alcohol solvent, especially if the reaction is heated.

Mitigation Strategies:

  • Solvent Selection: If possible, switch to a non-alcoholic, aprotic solvent like DMF, acetonitrile, or THF.

  • Use of a Drying Agent: If an alcohol solvent is necessary, the presence of a molecular sieve can help remove water, which is a byproduct of esterification, thereby limiting the reaction.

  • Neutralize Glassware: Pre-washing glassware with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by thorough rinsing with DI water and drying, can remove acidic residues.

Byproduct Summary Table
Byproduct NameMolecular FormulaΔ Mass (Da) from SMCommon Cause(s)
Starting Material (SM) C₅H₅N₃O₄0-
1-methyl-5-nitro-1H-pyrazoleC₄H₅N₃O₂-44.01Heat, Acid/Base, Metal Catalysis[2][4]
5-amino-1-methyl-1H-pyrazole-4-carboxylic acidC₅H₇N₃O₂-28.00Reducing agents, Catalytic Hydrogenation[5][7]
Methyl Ester ByproductC₆H₇N₃O₄+14.02Methanol solvent with acid catalyst
Ethyl Ester ByproductC₇H₉N₃O₄+28.04Ethanol solvent with acid catalyst
Section 3: Analytical Workflows & Protocols
Protocol 1: Differentiating Key Byproducts by LC-MS

This protocol provides a standard method for separating the parent compound from its most common byproducts.

Objective: To achieve baseline separation of this compound and its decarboxylated and reduced byproducts.

Methodology:

  • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometry (Positive Ion Mode).

Expected Elution Order & Observations:

  • Peak 1 (Most Polar): 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid. (Expected [M+H]⁺ ≈ 156.05)

  • Peak 2 (Intermediate Polarity): this compound (Starting Material). (Expected [M+H]⁺ ≈ 186.03)

  • Peak 3 (Least Polar): 1-methyl-5-nitro-1H-pyrazole (Decarboxylation Product). (Expected [M+H]⁺ ≈ 142.04)

Protocol 2: Confirmation of Byproducts by ¹H NMR Spectroscopy

Objective: To use characteristic proton NMR signals to confirm the identity of isolated byproducts.

Methodology:

  • Dissolve a purified sample of the suspected byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Compare the spectrum to the known spectrum of the starting material.

Characteristic Spectral Changes:

  • Decarboxylation Product (1-methyl-5-nitro-1H-pyrazole):

    • The broad singlet corresponding to the carboxylic acid proton (-COOH) , typically found >10 ppm, will be absent .

    • A new signal corresponding to the proton at the C4 position will appear, likely in the aromatic region (7-8 ppm).

  • Reduction Product (5-amino-1-methyl-1H-pyrazole-4-carboxylic acid):

    • The pyrazole ring proton signal will experience a significant upfield shift due to the electron-donating nature of the amino group compared to the electron-withdrawing nitro group.

    • A new, broad signal corresponding to the -NH₂ protons will appear, typically between 5-7 ppm (this signal may exchange with D₂O).

  • Ester Product (e.g., Methyl Ester):

    • The broad -COOH proton signal will be absent .

    • A new singlet corresponding to the ester methyl group (-OCH₃) will appear around 3.8-4.0 ppm.

Section 4: Visualization Hub
Diagram 1: Common Byproduct Formation Pathways

Byproduct_Pathways SM 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid Desired Desired Product (e.g., Amide) SM->Desired Coupling Reagents Decarboxy Decarboxylated Byproduct (1-methyl-5-nitro-1H-pyrazole) SM->Decarboxy Heat (>80C) Acid/Base Cu(II) Catalyst Reduced Reduced Byproduct (5-amino...acid) SM->Reduced Reducing Conditions (e.g., H2/Pd-C) Ester Ester Byproduct (e.g., Methyl Ester) SM->Ester ROH, H+ (e.g., MeOH)

Caption: Key reaction pathways from the starting material.

Diagram 2: Troubleshooting Workflow for an Unknown Byproduct

Troubleshooting_Workflow Start Unexpected Result Observed (Low Yield, Extra Spot/Peak) LCMS Run Crude LC-MS Analysis Start->LCMS Decision Does Δ Mass Match Common Byproduct? LCMS->Decision NMR Isolate Byproduct & Acquire 1H NMR Decision->NMR No / Unsure Confirm Confirm Structure via Characteristic Signals Decision->Confirm Yes NMR->Confirm Optimize Optimize Reaction Conditions (Temp, Solvent, pH) Confirm->Optimize

Caption: A logical workflow for identifying unknown byproducts.

References
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.Royal Society of Chemistry.[Link]
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES.
  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.PubMed Central.[Link]
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.MDPI.[Link]
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.DergiPark.[Link]

Sources

Technical Support Center: Enhancing the Biological Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Last Updated: January 9, 2026

Introduction

Welcome to the Technical Support Center for pyrazole-based compounds. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of FDA-approved drugs.[1][2][3] Their versatile five-membered heterocyclic scaffold allows for diverse functionalization, leading to a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5] Many pyrazole-containing drugs function as kinase inhibitors, playing a crucial role in treating various cancers.[3][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common experimental hurdles and enhancing the biological activity of your pyrazole compounds. We will address frequently asked questions, provide detailed troubleshooting guides for specific issues, and offer standardized protocols for key assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when working with pyrazole compounds.

Q1: My newly synthesized pyrazole compound shows low to no activity in my primary assay. Where should I start my investigation?

A1: A lack of activity can stem from multiple factors. Begin by systematically evaluating the following:

  • Compound Integrity and Purity: Confirm the structure and purity of your compound using analytical techniques like NMR, LC-MS, and HPLC. Impurities can interfere with the assay or inhibit the desired activity.

  • Solubility: Pyrazole compounds, especially those with multiple aromatic substituents, can have poor aqueous solubility. If the compound precipitates in your assay buffer, its effective concentration will be much lower than intended. See the Troubleshooting Guide for Poor Compound Solubility in Section 2.

  • Assay Conditions: Ensure your assay is validated and running correctly. This includes checking the activity of positive controls, vehicle controls (e.g., DMSO) effects, and the stability of reagents.[8][9]

  • Structure-Activity Relationship (SAR): The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any attached functional groups.[10][11][12][13] Even minor structural changes can drastically alter activity.[10]

Q2: What are the key structural features of a pyrazole that I can modify to improve its biological activity?

A2: The pyrazole scaffold offers several positions for modification. Strategic substitutions can enhance target binding, improve pharmacokinetic properties, and increase potency. The pyrazole ring itself can act as a bioisostere for other aromatic rings, improving properties like lipophilicity.[1]

  • N1-Position: The N-1 atom can serve as a hydrogen bond donor.[1] Substituents here can influence the molecule's orientation in a binding pocket. For many kinase inhibitors, a specific substituent at N1 is crucial for activity.[12]

  • N2-Position: The N-2 atom acts as a hydrogen bond acceptor.[1]

  • C3, C4, and C5-Positions: These carbon atoms are common points for introducing substituents that can interact with the target protein, improve solubility, or block metabolic degradation. For example, in many kinase inhibitors, specific groups at C3 and C5 are essential for binding to the hinge region of the kinase.[14] SAR studies have shown that adding electron-withdrawing groups can sometimes enhance efficacy.[15]

Q3: How do I know if my compound's inactivity is due to poor cell permeability?

A3: This is a common issue when moving from a biochemical (cell-free) assay to a cell-based assay. If your compound is potent in a biochemical assay but inactive in a cellular context, poor membrane permeability is a likely culprit.

  • Compare Biochemical vs. Cellular IC50s: A significant drop in potency (e.g., >10-fold increase in IC50) between a cell-free and a cell-based assay suggests a permeability or efflux issue.

  • Physicochemical Properties: Analyze the compound's properties. High molecular weight (>500 Da), a high number of hydrogen bond donors (>5), or a high number of hydrogen bond acceptors (>10) can limit passive diffusion across cell membranes.

  • Permeability Assays: Conduct a formal permeability assay, such as a PAMPA (Parallel Artificial Membrane Permeability Assay) or a Caco-2 cell assay, to directly measure its ability to cross a lipid membrane or a cell monolayer.

Section 2: Troubleshooting Experimental Challenges

This section provides detailed guides for resolving specific issues encountered during experimentation.

Issue 1: Poor Compound Solubility

Symptom: You observe precipitation when adding your compound stock (usually in DMSO) to the aqueous assay buffer, or your results are highly variable and not dose-dependent.

Causality: Many pyrazole derivatives are hydrophobic, leading to low aqueous solubility.[16] When the DMSO stock is diluted into the buffer, the compound can crash out of solution if its concentration exceeds its thermodynamic solubility limit. This is a critical issue as only the dissolved compound is available to interact with the biological target.[17]

Troubleshooting Flowchart:

G cluster_0 Troubleshooting Poor Solubility start Observe Poor Solubility (Precipitation, High Variability) check_dmso Q1: Is DMSO concentration <1% in final assay volume? start->check_dmso adjust_dmso Action: Decrease DMSO concentration. Prepare higher concentration stock if needed. check_dmso->adjust_dmso No solubilizers Q2: Can formulation aids be used? check_dmso->solubilizers Yes adjust_dmso->solubilizers add_solubilizer Action: Test solubilizing excipients. (e.g., surfactants, cyclodextrins) solubilizers->add_solubilizer Yes particle_reduction Q3: Is the compound in solid form? solubilizers->particle_reduction No add_solubilizer->particle_reduction Failure end_soluble Outcome: Compound Solubilized Proceed with Assay add_solubilizer->end_soluble Success reduce_size Action: Reduce particle size. (Micronization, Nanonization) particle_reduction->reduce_size Yes end_insoluble Outcome: Still Insoluble Consider SAR Modification particle_reduction->end_insoluble No reduce_size->end_soluble Success reduce_size->end_insoluble Failure sar_modification Action: Modify compound structure. Introduce polar functional groups. sar_modification->end_soluble end_insoluble->sar_modification

Caption: Decision tree for addressing poor compound solubility.

Step-by-Step Solutions:

  • Optimize Solvent Concentration:

    • Problem: High concentrations of organic co-solvents like DMSO can be toxic to cells and can cause proteins to denature.

    • Solution: Always aim for the lowest possible final concentration of DMSO, typically below 0.5%. If your compound requires a higher DMSO concentration to stay in solution, you may need to prepare a more concentrated stock solution. Ensure your vehicle control contains the same final DMSO concentration as your test wells.[18]

  • Employ Formulation Strategies: If optimizing the co-solvent is insufficient, various formulation strategies can be employed to enhance solubility.[19][20]

    • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[16][21]

    • Use of Excipients: Incorporate solubilizing agents into your assay buffer. The choice depends on the assay type and compound properties.

Excipient Type Mechanism of Action Examples Considerations
Surfactants Form micelles that encapsulate hydrophobic compounds.[16]Tween 80, Solutol HS-15[16]Can interfere with some assays or affect cell membrane integrity.
Cyclodextrins Form inclusion complexes where the drug is held in a hydrophobic cavity.[22]β-cyclodextrin, HP-β-CDCan sometimes extract cholesterol from cell membranes.
Co-solvents Increase solubility by reducing the polarity of the aqueous solvent.[23]PEG 400, Propylene GlycolMust be tested for compatibility with the biological system.[23]
  • Particle Size Reduction: For bioavailability in vivo, decreasing the particle size of a solid drug increases the surface area, which can enhance the dissolution rate.[16][17] Methods include micronization and the creation of nanosuspensions.[24][21]

Issue 2: Low Potency in Biochemical Assays

Symptom: The compound shows a high IC50 value (e.g., in the high micromolar or millimolar range) in a purified enzyme or receptor binding assay.

Causality: This directly indicates a weak interaction between the compound and its molecular target. This could be due to a suboptimal fit in the binding pocket, lack of key binding interactions (e.g., hydrogen bonds, hydrophobic interactions), or incorrect compound conformation.

Step-by-Step Solutions:

  • Validate Target Engagement: First, confirm that the compound is indeed binding to the intended target, even if weakly. Techniques like Thermal Shift Assays (TSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can confirm direct binding.

  • Review Structure-Activity Relationships (SAR): The pyrazole scaffold is a privileged structure precisely because its activity is tunable via substitutions.[4][5][14]

    • Analyze the Binding Pocket: If a crystal structure of the target is available, use molecular docking to visualize how your compound might fit. This can reveal steric clashes or missed opportunities for favorable interactions. The pyrazole ring can form π–π interactions with aromatic residues in the binding site.[1]

    • Systematic Modification: Synthesize a small library of analogs with modifications at key positions (N1, C3, C4, C5). For example, SAR studies on pyrazole-based kinase inhibitors show that substituents on attached phenyl rings can drastically alter potency.[7][25] Small changes, like adding a methyl or halogen group, can probe the steric and electronic requirements of the binding pocket.[10][13]

SAR Modification Diagram:

SAR Key Pyrazole Modification Points cluster_scaffold Scaffold Generic Pyrazole Scaffold N1 N1-Position: - H-bond donor - Steric bulk - Ring substituents C5 C5-Position: - Hydrophobic interactions - H-bond acceptors/donors C4 C4-Position: - Fine-tune electronics - Block metabolism C3 C3-Position: - Key binding motifs - Vector for larger groups

Caption: Key positions on the pyrazole ring for SAR exploration. (Note: DOT language cannot render chemical structures; this is a conceptual representation).

Issue 3: Inconsistent Results in Cell-Based Assays

Symptom: High variability between replicate wells, inconsistent dose-response curves, or poor reproducibility between experiments.[18]

Causality: Cell-based assays introduce biological variability on top of technical variability.[8][9] Common sources of error include inconsistent cell seeding, "edge effects" in microplates, cell health issues, and interference from the compound itself.[18][26]

Step-by-Step Solutions:

  • Standardize Cell Culture and Seeding:

    • Homogenous Cell Suspension: Ensure your cell suspension is thoroughly mixed before and during plating to avoid clumps and ensure an even distribution of cells.[18]

    • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[8]

    • Confluency: Plate cells at a consistent density and allow them to adhere and reach the desired confluency before adding the compound.

  • Mitigate Plate-Based Artifacts:

    • Edge Effect: The outer wells of a microplate are prone to evaporation, leading to increased concentrations of media components and compounds. To mitigate this, fill the peripheral wells with sterile media or PBS and do not use them for experimental data points.[18][26]

    • Plate Choice: Use the correct plate type for your assay. For fluorescence or luminescence assays, use opaque-walled plates (white for luminescence, black for fluorescence) to prevent signal bleed-through between wells.[27]

  • Check for Assay Interference:

    • Compound Autoflorescence: If you are using a fluorescence-based assay, your pyrazole compound may be intrinsically fluorescent at the excitation/emission wavelengths you are using, leading to a high background signal.

    • Solution: Run a cell-free control plate containing only the assay buffer, reagent, and your compound at all concentrations.[18] Any signal detected here is due to compound interference and must be subtracted from your cellular data.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of a pyrazole compound against a specific protein kinase. It relies on quantifying the amount of ADP produced, which is directly proportional to kinase activity.[28]

Workflow Diagram:

KinaseAssay cluster_workflow Kinase Inhibition Assay Workflow A 1. Compound Serial Dilution (in DMSO) B 2. Add Compound/Control to 384-well plate A->B C 3. Add Kinase Enzyme (Pre-incubation) B->C D 4. Initiate Reaction (Add ATP/Substrate Mix) C->D E 5. Kinase Reaction (e.g., 60 min at 30°C) D->E F 6. Stop Reaction & Detect ADP (Add Detection Reagent) E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: General workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Pyrazole test compound and positive control inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader with luminescence detection

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of your pyrazole compound in 100% DMSO. b. Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for the dose-response curve.[28] Include a DMSO-only well as a negative control (0% inhibition).

  • Assay Plating: a. To the wells of a white, opaque 384-well plate, add 1 µL of each serially diluted compound or DMSO control. b. Prepare a kinase solution in Kinase Assay Buffer. Add 5 µL of this solution to each well. c. Gently mix and incubate for 10-20 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

  • Kinase Reaction: a. Prepare a Reaction Initiation Mixture containing ATP and the kinase substrate in Kinase Assay Buffer. The optimal concentration of ATP should be close to its Km for the kinase to ensure sensitivity to competitive inhibitors. b. To initiate the reaction, add 5 µL of the Reaction Initiation Mixture to each well. c. Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction does not consume more than 10-15% of the ATP to maintain linearity.[29]

  • ADP Detection: a. Following the kinase reaction, add 10 µL of the ADP detection reagent (e.g., ADP-Glo™ Reagent) to each well. This will stop the kinase reaction and deplete any remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of the Kinase Detection Reagent, which converts the generated ADP back to ATP and produces a luminescent signal via a coupled luciferase reaction.[28] d. Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal (relative to controls) against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[28]

References

  • ResearchGate. (2025, July 10).
  • Khan, A. A., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
  • Kuntsche, J., et al. (n.d.).
  • Shafiq, S., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
  • Quotient Sciences. (2025, October 15). Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. [Link]
  • Sharma, D., et al. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
  • Savjani, K. T., et al. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
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  • Samshuddin, S., et al. (n.d.). Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]
  • da Silva, E. G., et al. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. [Link]
  • Sanna, M., et al. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
  • Barvian, M., et al. (2010, October 15). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. [Link]
  • International Journal of Research and Development in Pharmacy & Life Sciences. (2024, June 12).
  • Naini, V., et al. (n.d.). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. [Link]
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  • Li, D., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
  • Bekhit, A. A., & Abdel-Aziem, T. (n.d.).
  • Mat-On, M. F., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]
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Technical Support Center: Scaling Up Pyrazole Nitration Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrazole nitration scale-up. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying principles to safely and efficiently transition your pyrazole nitration from the lab bench to larger scales. Nitration reactions are notoriously energetic, and understanding the challenges is paramount to success. This guide is structured to address the common pitfalls and questions that arise during this critical phase of process development.

Troubleshooting Guide: Navigating Common Scale-Up Issues

This section addresses specific problems you might encounter during your scale-up experiments. Each issue is followed by an analysis of probable causes and a step-by-step guide to resolution.

Issue 1: My reaction is showing an uncontrollable temperature increase (a thermal runaway).

  • Probable Causes:

    • Inadequate Heat Removal: The rate of heat generation from the highly exothermic nitration reaction is exceeding the heat removal capacity of your reactor. This is a common issue when moving to larger vessels where the surface area-to-volume ratio decreases.[1][2][3]

    • Poor Agitation: Inefficient mixing can lead to localized "hot spots" where the concentration of reactants is high, accelerating the reaction rate in that area and initiating a runaway.[1]

    • Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly can lead to an accumulation of unreacted reagents, creating a significant potential for a sudden and rapid exothermic release.[1]

    • Contamination: Impurities can sometimes catalyze decomposition reactions, lowering the onset temperature for thermal runaway.[1][4]

  • Immediate Actions & Solutions:

    • Stop Reagent Addition Immediately.

    • Increase Cooling: Maximize the flow of coolant to the reactor jacket. If available, use an emergency cooling system.

    • Ensure Vigorous Agitation: Verify that the agitator is functioning correctly and at an appropriate speed to ensure homogeneity.[1]

    • If temperature continues to rise, initiate emergency procedures: This may include quenching the reaction by adding a pre-determined and tested quenching agent or, as a last resort, emergency dumping of the reactor contents into a quench tank.

    • Post-Incident Analysis: Once the situation is stable, thoroughly investigate the cause. Consider using reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to better design your cooling capacity for future runs.[5]

Issue 2: I'm observing the formation of brown/yellow gas (NO₂) from the reactor.

  • Probable Causes:

    • Decomposition: The evolution of nitrogen dioxide is a clear indicator of decomposition of the nitric acid or the nitro-pyrazole product, which is highly exothermic and a precursor to thermal runaway.[1][3] This can be triggered by excessive temperatures or localized hot spots.

    • Side Reactions: At higher temperatures, oxidative side reactions can occur, leading to the formation of NOx gases.

  • Immediate Actions & Solutions:

    • Do not approach without appropriate respiratory protection. Nitrogen dioxide is highly toxic.[6][7]

    • Immediately treat this as a potential thermal runaway precursor. Follow all the steps outlined in Issue 1.

    • Review your process temperature. You are likely operating at too high a temperature.

    • Consider the stability of your nitrating agent and product under the reaction conditions. Thermal analysis (e.g., DSC) of the reaction mixture can provide crucial safety data.[8]

Issue 3: The regioselectivity of the nitration is poor or inconsistent upon scale-up.

  • Probable Causes:

    • Changes in Mass Transfer: Inadequate mixing on a larger scale can lead to non-homogeneous concentrations of reactants, affecting the reaction kinetics and, consequently, the regioselectivity.[2]

    • Temperature Gradients: Localized hot spots can favor the formation of undesired isomers.

    • Solvent Effects: The choice of solvent can significantly influence the regioselectivity of pyrazole nitration.[9] A solvent that worked well on a small scale may behave differently in a larger reactor with different heating and cooling dynamics.

  • Solutions & Optimization:

    • Improve Agitation: Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous mixture.

    • Optimize Reagent Addition: A slower, controlled addition of the nitrating agent can help maintain a more consistent reaction temperature and concentration profile.

    • Re-evaluate Solvent Choice: If regioselectivity remains an issue, consider screening alternative solvents. For instance, fluorinated alcohols have been shown to improve regioselectivity in some pyrazole syntheses.[9]

    • Kinetic Modeling: Perform kinetic studies to understand the factors influencing the formation of different isomers. This data can be used to model and optimize the reaction conditions for the desired regioselectivity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up pyrazole nitration?

A1: The primary concern is managing the reaction's high exothermicity to prevent a thermal runaway.[1][11][12] Nitration reactions can release a large amount of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[1][6] Other significant concerns include the corrosive and toxic nature of the nitrating agents (e.g., nitric acid, sulfuric acid) and the potential for the formation of thermally unstable nitro compounds.[4][7][13]

Q2: How do I choose the right nitrating agent for my scale-up process?

A2: The choice of nitrating agent depends on the reactivity of your pyrazole substrate and the desired regioselectivity.

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent, generating the nitronium ion (NO₂⁺) in situ.[14][15] It is suitable for less reactive pyrazoles but requires careful control due to its high reactivity and exothermicity.

  • Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This system generates acetyl nitrate, a less aggressive nitrating agent. It can be a good alternative for substrates prone to oxidation or when milder conditions are required.[16]

  • Alternative Nitrating Agents: For sensitive substrates or to improve safety, consider transfer nitrating agents like N-nitropyrazoles.[14][15] These can offer better control and selectivity under milder conditions.

Q3: What are the advantages of using a continuous flow reactor for pyrazole nitration scale-up?

A3: Continuous flow reactors offer significant safety and efficiency advantages for highly exothermic reactions like nitration.[17][18]

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for very efficient heat removal, significantly reducing the risk of thermal runaway.[2][19]

  • Improved Safety: The small reaction volume at any given time minimizes the potential hazard in case of a process upset.

  • Precise Process Control: Flow reactors allow for precise control over reaction time, temperature, and stoichiometry, leading to better consistency and potentially higher yields and selectivity.[19]

  • Easier Scale-Up: Scaling up a continuous process often involves running the reactor for longer periods or using multiple reactors in parallel, which can be more straightforward than scaling up a batch reactor.

Q4: How can Process Analytical Technology (PAT) be implemented to improve the safety and efficiency of my scaled-up nitration?

A4: Process Analytical Technology (PAT) involves using real-time analytical tools to monitor and control the reaction as it happens.[20][21][22][23][24] For pyrazole nitration, this could include:

  • In-situ Spectroscopy (FTIR, Raman): To monitor the concentration of reactants, products, and intermediates in real-time. This can help ensure the reaction is progressing as expected and prevent the accumulation of unreacted nitrating agent.

  • Calorimetry: To continuously monitor the heat output of the reaction, providing an early warning of any deviation that could lead to a thermal runaway.

  • Automated Control Systems: Integrating PAT data with an automated control system allows for real-time adjustments to parameters like reagent addition rate and cooling to maintain the reaction within safe operating limits.

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Batch Pyrazole Nitration (Illustrative Example)

Warning: This is a generalized procedure and must be adapted and thoroughly risk-assessed for your specific substrate and equipment.

  • Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a calibrated temperature probe, an efficient overhead stirrer, a cooling jacket, a pressure relief device, and an addition funnel or pump for controlled reagent addition.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen).

  • Charge Substrate and Solvent: Charge the pyrazole substrate and the chosen solvent to the reactor.

  • Cooling: Cool the reactor contents to the desired initial temperature (e.g., 0-5 °C).

  • Prepare Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture (e.g., by slowly adding nitric acid to sulfuric acid) under cooling.

  • Controlled Addition: Begin the slow, dropwise addition of the nitrating mixture to the stirred pyrazole solution, ensuring the internal temperature does not exceed the predetermined limit.

  • Monitoring: Continuously monitor the reaction temperature, stirrer speed, and any off-gassing.

  • Reaction Completion: After the addition is complete, maintain the reaction at the specified temperature until analysis (e.g., HPLC, TLC) indicates completion.

  • Quenching: Carefully quench the reaction by slowly transferring the reaction mixture to a vessel containing ice and water with vigorous stirring.

  • Work-up: Proceed with the appropriate work-up procedure, which may include neutralization, extraction, and crystallization.[4]

Protocol 2: Safe Quenching Procedure

  • Preparation: Have a sufficiently large vessel containing a stirred mixture of ice and water ready before starting the reaction. The volume of the quench mixture should be adequate to absorb the heat of dilution of the acids.

  • Slow Addition: Slowly and carefully add the reaction mixture to the ice/water mixture with vigorous stirring. Do not add water to the reaction mixture.

  • Temperature Control: Monitor the temperature of the quenching vessel and add more ice as needed to keep it low.

  • Neutralization: Once the addition is complete and the temperature is stable, slowly add a base (e.g., sodium bicarbonate solution) to neutralize the excess acid. Be aware of potential gas evolution.

Data & Diagrams

Table 1: Key Safety Parameters for Nitration Scale-Up

ParameterDescriptionImportance in Scale-Up
Heat of Reaction (ΔHrxn) The amount of heat released or absorbed during the reaction.Crucial for designing the required cooling capacity of the reactor.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if no heat is removed from the system.[1]A high ΔTad indicates a high potential for thermal runaway.
Maximum Temperature of the Synthesis Reaction (MTSR) The maximum temperature the reaction could reach in the event of a total cooling failure.[1][5]This must be below the decomposition temperature of the reaction mixture.
Time to Maximum Rate under Adiabatic Conditions (TMRad) The time it takes for a reaction to reach its maximum rate of heat generation under adiabatic conditions.A short TMRad indicates a rapidly accelerating reaction with a high risk of runaway.

Diagram 1: Troubleshooting Workflow for Temperature Excursions

G start Temperature Excursion Detected stop_addition Stop Reagent Addition Immediately start->stop_addition increase_cooling Maximize Cooling stop_addition->increase_cooling check_agitation Verify Agitation increase_cooling->check_agitation temp_stabilized Temperature Stabilizing? check_agitation->temp_stabilized monitor Continue Monitoring temp_stabilized->monitor Yes emergency Initiate Emergency Quench/Dump temp_stabilized->emergency No investigate Post-Incident Investigation monitor->investigate emergency->investigate

Caption: Workflow for responding to a temperature excursion.

Diagram 2: Decision Tree for Batch vs. Continuous Nitration

G start Scale-Up of Pyrazole Nitration thermal_risk High Thermal Risk? (High ΔTad, Short TMRad) start->thermal_risk selectivity_issue Poor Regioselectivity in Batch? thermal_risk->selectivity_issue No continuous Strongly Consider Continuous Flow Reactor thermal_risk->continuous Yes selectivity_issue->continuous Yes batch Batch Reactor May Be Suitable (with robust process controls) selectivity_issue->batch No pat Implement PAT for Enhanced Control batch->pat

Caption: Decision-making for reactor selection.

References

  • Austin, M. W., Blackborow, J. R., Ridd, J. H., & Smith, B. V. (1965). The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11.1 Pyraxole and Imiduxole. Journal of the Chemical Society, 1057-1063. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Syntech International. (2023). Stability and safe handling of nitration waste acids.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
  • ACS Publications. (2021). Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA).
  • ResearchGate. (2023). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
  • YouTube. (2024).
  • Biblioteka Nauki. (n.d.). Hazard of Runaway of Nitration Processes in Nitrocompounds Production. Biblioteka Nauki. [Link]
  • National Center for Biotechnology Information. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]
  • MDPI. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
  • National Center for Biotechnology Information. (2014).
  • Scribd. (n.d.).
  • ResearchGate. (2023). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • National Center for Biotechnology Information. (2022).
  • DOKUMEN.PUB. (2013).
  • ACS Publications. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • American Chemical Society. (1985). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series. [Link]
  • National Institutes of Health. (2024).
  • National Center for Biotechnology Information. (2024).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
  • ResearchGate. (2011). Selective O- and N-nitration of steroids fused to the pyrazole ring.
  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
  • ACS Publications. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]
  • ResearchGate. (2023). Manipulating nitration and stabilization to achieve high energy.
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  • ResearchGate. (2001). Nitropyrazoles (review).
  • Bruker. (n.d.).
  • AIChE. (2014).
  • University of California, Berkeley. (n.d.). NITRIC ACID SAFETY. [Link]
  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Process analytical technology. Wikipedia. [Link]
  • Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
  • Hamilton Company. (n.d.).
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Technical Support Center: Optimizing Catalyst Performance for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization in their experiments. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction optimization for pyrazole synthesis.

Q1: What are the most common types of catalysts used for pyrazole synthesis, and what are their respective advantages and disadvantages?

A1: The choice of catalyst is critical and largely depends on the specific synthetic route.[1] The most prevalent methods include the Knorr synthesis, multicomponent reactions, and cycloadditions.[2]

  • Acid Catalysts (Homogeneous): Traditional methods like the Knorr pyrazole synthesis often employ acid catalysts.[3][4]

    • Advantages: Simple, readily available, and effective for the condensation of 1,3-dicarbonyl compounds with hydrazines.[5]

    • Disadvantages: Can be difficult to separate from the reaction mixture, may not be reusable, and can sometimes lead to side reactions or poor regioselectivity with unsymmetrical substrates.[6]

  • Heterogeneous Catalysts: These are increasingly popular due to their environmental and practical benefits.[7][8] Examples include metal oxides (e.g., ZnO, Fe₃O₄, CeO₂/ZrO₂), supported metals, and functionalized polymers.[7][9][10]

    • Advantages: Easy to recover and recycle, often leading to cleaner reactions and simpler work-up procedures.[7] They can also offer improved selectivity and stability.

    • Disadvantages: May exhibit lower activity compared to their homogeneous counterparts, and catalyst preparation can be complex. Mass transfer limitations can also affect reaction rates.

  • Nanocatalysts: A subclass of heterogeneous catalysts that offer unique reactivity due to their high surface-area-to-volume ratio.[7][10]

    • Advantages: High catalytic activity, potential for high selectivity, and can often be used under milder reaction conditions.[9]

    • Disadvantages: Can be challenging to handle and may aggregate, leading to a loss of activity. Separation from the product can sometimes be difficult.[1]

  • Transition Metal Catalysts (Homogeneous and Heterogeneous): Catalysts based on palladium, copper, nickel, and silver are used in various pyrazole syntheses, including cycloaddition and multicomponent reactions.[8][9][11]

    • Advantages: High efficiency, ability to catalyze a wide range of transformations, and can provide access to complex pyrazole structures with high regioselectivity.[9]

    • Disadvantages: Can be expensive, toxic, and require careful removal from the final product, which is a critical consideration in pharmaceutical applications.

Q2: What is the generally accepted mechanism for the classic acid-catalyzed Knorr pyrazole synthesis?

A2: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative in the presence of an acid catalyst.[3][4][5] The mechanism proceeds as follows:

  • Protonation: The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack.

  • Nucleophilic Attack: A nitrogen atom from the hydrazine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration & Imine Formation: The intermediate loses a water molecule to form an imine (or hydrazone).

  • Intramolecular Attack: The second nitrogen atom of the hydrazine derivative attacks the remaining carbonyl group intramolecularly.

  • Cyclization and Dehydration: Another dehydration step occurs, leading to the formation of the pyrazole ring.[3][4]

Knorr_Mechanism

Q3: How do I select the optimal catalyst for my specific substrates?

A3: Catalyst selection is a multifactorial decision.[1] Consider the following:

  • Substrate Reactivity: Highly reactive substrates may only require a mild acid catalyst, while less reactive starting materials might necessitate a more active transition metal catalyst or harsher reaction conditions.

  • Desired Regioselectivity: For unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the choice of catalyst and solvent can significantly influence which regioisomer is formed.[6][12] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in some cases.[12]

  • Functional Group Tolerance: Ensure the chosen catalyst is compatible with other functional groups in your starting materials to avoid side reactions.

  • Economic and Environmental Considerations: For large-scale synthesis, the cost, toxicity, and reusability of the catalyst are important factors.[7][13] Heterogeneous catalysts are often preferred in industrial settings for these reasons.[10]

Q4: What are the key reaction parameters to consider for optimizing catalyst performance?

A4: Optimization is crucial for achieving high yields and purity.[14][15][16] Key parameters include:

  • Temperature: Temperature can significantly affect reaction rates and selectivity.[14] Some reactions proceed efficiently at room temperature, while others require reflux.[2][8]

  • Solvent: The choice of solvent can influence catalyst solubility, substrate reactivity, and even the reaction pathway.[2] Aprotic dipolar solvents like DMF or NMP have shown better results than protic solvents like ethanol in certain cases.[2]

  • Catalyst Loading: Using the optimal amount of catalyst is essential. Too little may result in a slow or incomplete reaction, while too much can be wasteful and lead to purification challenges.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of degradation products.[6]

Part 2: Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis.

Problem 1: Low or No Product Yield

Low yields are a common issue and can stem from several factors.[6]

Potential Causes & Solutions:

  • Poor Starting Material Quality:

    • Explanation: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to side reactions, reducing the yield.[6] Hydrazine derivatives can also degrade over time.

    • Solution: Ensure the purity of your starting materials. Use freshly opened or purified hydrazine.[6]

  • Suboptimal Reaction Conditions:

    • Explanation: The reaction may be sensitive to temperature, time, or solvent.[6][14]

    • Solution: Systematically optimize reaction conditions. Perform small-scale experiments to test different temperatures, solvents, and reaction times.[15]

  • Catalyst Deactivation:

    • Explanation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.

    • Solution: Use purified reagents and solvents. If using a heterogeneous catalyst, consider the possibility of leaching or surface fouling. Regeneration of the catalyst may be possible.

  • Incorrect Stoichiometry:

    • Explanation: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: Ensure the correct stoichiometry is used. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[6]

Low_Yield_Troubleshooting

Problem 2: Poor Regioselectivity in Unsymmetrical Pyrazole Synthesis

The formation of regioisomeric mixtures is a significant challenge when using unsymmetrical starting materials.[6][14]

Potential Causes & Solutions:

  • Steric and Electronic Effects:

    • Explanation: The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, and the preferred site is influenced by the steric bulk and electronic properties of the substituents on both reactants.[6]

    • Solution:

      • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[12]

      • Catalyst Choice: Some catalysts may exhibit a preference for one carbonyl group over the other. For example, in certain reactions, specific ligands on a metal catalyst can direct the reaction to a particular site.

      • Protecting Groups: In some cases, temporarily protecting one of the carbonyl groups can force the reaction to proceed with the desired regioselectivity.

Problem 3: Catalyst Deactivation or Instability

Catalyst deactivation leads to a loss of efficiency and can halt the reaction altogether.

Potential Causes & Solutions:

  • Poisoning:

    • Explanation: Impurities in the reactants or solvent (e.g., sulfur compounds, water) can bind to the catalyst's active sites and inhibit its function.

    • Solution: Use high-purity, dry reagents and solvents.

  • Thermal Decomposition:

    • Explanation: Some catalysts are not stable at high temperatures and may decompose over the course of the reaction.

    • Solution: Choose a catalyst that is stable under the required reaction conditions or explore lower-temperature synthetic routes.

  • Leaching (for Heterogeneous Catalysts):

    • Explanation: The active catalytic species may detach from the solid support and dissolve into the reaction mixture, leading to a loss of heterogeneity and activity upon recycling.

    • Solution: Use a more robust support material or a stronger method of anchoring the catalytic species. Test the filtrate for catalytic activity to determine if leaching is occurring.

Problem 4: Difficulty in Removing the Catalyst from the Product

Residual catalyst can be detrimental, especially in pharmaceutical applications.

Potential Causes & Solutions:

  • Homogeneous Catalysts:

    • Explanation: These catalysts are dissolved in the reaction mixture and can be challenging to separate from the product.

    • Solution:

      • Chromatography: Column chromatography is a common method for purification.

      • Extraction: Liquid-liquid extraction can be used if the catalyst has a different solubility profile than the product.

      • Precipitation/Crystallization: It may be possible to selectively precipitate either the product or the catalyst.

  • Heterogeneous Catalysts:

    • Explanation: While generally easier to remove, fine catalyst particles can sometimes pass through filters.

    • Solution:

      • Filtration: Use a filter with an appropriate pore size. For very fine particles, techniques like centrifugation followed by decantation or the use of a membrane filter may be necessary.

      • Magnetic Separation: For magnetic catalysts (e.g., those based on Fe₃O₄), an external magnet can be used for easy separation.[10]

Part 3: Data Summary & Experimental Protocols

Table 1: Comparison of Catalytic Systems for Pyrazole Synthesis
Catalyst TypeExample CatalystTypical ReactionAdvantagesDisadvantagesReferences
Homogeneous Acid Acetic AcidKnorr SynthesisInexpensive, readily availableDifficult to remove, low reusability[3],[1]
Heterogeneous ZnO NanoparticlesMulticomponentReusable, easy separation, eco-friendlyPotential for lower activity[9],[2]
Heterogeneous Fe₃O₄@L-arginineMulticomponentMagnetically separable, reusable, greenPreparation can be complex[7]
Transition Metal Silver Triflate (AgOTf)CycloadditionHigh yields, mild conditionsCost, potential metal contamination[9]
Transition Metal Nickel-basedOne-pot SynthesisReusable, good to excellent yieldsPotential for metal leaching[8]
Experimental Protocol: General Procedure for Heterogeneous Catalyst Reusability Test
  • Initial Reaction: Perform the pyrazole synthesis using the heterogeneous catalyst under optimized conditions.

  • Catalyst Recovery: After the reaction is complete, separate the catalyst from the reaction mixture by filtration or centrifugation.[7] For magnetic catalysts, use an external magnet.[10]

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed product or byproducts.

  • Drying: Dry the catalyst under vacuum or in an oven at an appropriate temperature.

  • Subsequent Runs: Reuse the dried catalyst in a fresh reaction with new substrates.

  • Activity Assessment: Compare the product yield of each cycle to the initial run to evaluate the catalyst's stability and reusability.[7]

References

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  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
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  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
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Preventing degradation of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. By understanding its stability and potential degradation pathways, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during experiments?

A1: The primary factors include exposure to strong reducing agents, high temperatures, extreme pH conditions (both acidic and basic), and prolonged exposure to ultraviolet (UV) light. The nitro group on the pyrazole ring is susceptible to reduction, while the overall molecule can undergo decarboxylation at elevated temperatures. The stability in different pH environments can vary, potentially affecting the solubility and reactivity of the carboxylic acid group.

Q2: What are the recommended storage conditions for this compound?

A2: To maintain its integrity, the compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidative degradation or reaction with atmospheric moisture. For solutions, it is advisable to prepare them fresh and protect them from light.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this exact compound is limited, nitroaromatic compounds, in general, can be susceptible to photodegradation. It is best practice to handle the solid compound and its solutions in a laboratory with minimal UV light exposure. The use of amber vials or aluminum foil to cover flasks and tubes is recommended.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound from its potential degradation products. A well-developed HPLC method can provide a clear picture of the compound's integrity over time and under different experimental conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on the chemical properties of this compound.

Observed Problem Potential Cause Troubleshooting Steps
Low reaction yield or incomplete reaction. Degradation of the starting material.1. Verify Purity: Confirm the purity of your this compound using an appropriate analytical technique like HPLC or NMR before starting the reaction. 2. Control Temperature: Ensure the reaction temperature is within a stable and appropriate range. For many nitropyrazoles, thermal stability is good, but elevated temperatures can lead to decomposition.[1] 3. Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (nitrogen or argon).
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of the compound into byproducts.1. Identify Degradants: If possible, use mass spectrometry (MS) to identify the mass of the unexpected peaks. Common degradation pathways include reduction of the nitro group to an amino group or decarboxylation.[2] 2. Review Reaction Conditions: Assess if any reagents are strong reducing agents (e.g., certain metals or borohydrides) that could reduce the nitro group. 3. pH Control: If working in aqueous solutions, monitor and control the pH, as extreme acidic or basic conditions can catalyze degradation.[3]
Inconsistent results between experimental repeats. Variable degradation of the compound due to inconsistent handling.1. Standardize Procedures: Ensure consistent handling of the compound across all experiments, especially concerning light exposure and temperature. 2. Fresh Solutions: Prepare solutions of this compound fresh for each experiment to avoid degradation in solution over time. 3. Control for Light: Use amber vials or cover glassware with aluminum foil to minimize light exposure during the experiment.
Compound appears to be insoluble or has poor solubility in a chosen solvent. The compound may have limited solubility in certain solvents, which can be exacerbated by pH.1. Solvent Screening: Test the solubility in a range of common laboratory solvents. 2. Adjust pH: For aqueous solutions, the carboxylic acid group's solubility is pH-dependent. Increasing the pH will deprotonate the carboxylic acid, generally increasing its aqueous solubility. 3. Use Co-solvents: A mixture of solvents (e.g., water and a polar organic solvent like DMSO or DMF) can improve solubility.

Experimental Protocols

Protocol 1: General Procedure for Handling and Solution Preparation

To minimize degradation, follow these steps when preparing solutions of this compound:

  • Weighing: Weigh the solid compound in an environment with subdued lighting.

  • Solvent Selection: Choose a suitable solvent in which the compound is stable and soluble. For initial trials, consider polar aprotic solvents like DMSO or DMF, or buffered aqueous solutions if the experiment permits.

  • Dissolution: Add the solvent to the solid and mix gently until fully dissolved. Sonication can be used if needed, but monitor the temperature to avoid excessive heating.

  • Storage of Solution: If the solution is not for immediate use, store it in a tightly sealed amber vial at 2-8°C. For longer-term storage, flushing the vial with an inert gas before sealing is recommended.

  • Pre-use Check: Before using a stored solution, visually inspect for any precipitation or color change. If in doubt, re-analyze by HPLC to confirm purity.

Protocol 2: Suggested Starting Conditions for HPLC Analysis

This method can be used as a starting point for developing a stability-indicating HPLC assay. Optimization will likely be required for your specific application and equipment.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

This method should provide good separation of the polar carboxylic acid from less polar potential degradation products.[4]

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the known chemistry of nitroaromatic compounds and pyrazole derivatives.

G main This compound reduced 1-Methyl-5-amino-1H-pyrazole-4-carboxylic acid main->reduced Reduction (e.g., H2/Pd, SnCl2) decarboxylated 1-Methyl-5-nitro-1H-pyrazole main->decarboxylated Thermal Stress (High Temperature)

Caption: Potential degradation pathways of the target compound.

Data Summary

The following table summarizes key stability considerations for this compound, inferred from the behavior of related compounds.

Condition Potential Effect Recommendation
Elevated Temperature Decarboxylation of the carboxylic acid group.Maintain reactions at the lowest effective temperature. Monitor for the formation of 1-Methyl-5-nitro-1H-pyrazole.
Strong Reducing Agents Reduction of the nitro group to an amino group.Avoid strong reducing agents unless this transformation is intended.
UV Light Exposure Potential for photodegradation.Protect the solid compound and its solutions from light using amber glassware or by covering with foil.
Extreme pH May catalyze hydrolysis or other degradation pathways.Maintain the pH of aqueous solutions within a neutral or mildly acidic/basic range, depending on experimental requirements.

References

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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  • Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (1999). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). The Analyst, 124(10), 1537–1542.
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  • Kurbatov, S. V., et al. (2019). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 24(21), 3862.
  • Claramunt, R. M., et al. (2013).
  • Gaponik, P. N., et al. (2003). Photochemistry of 5-allyloxy-tetrazoles: Steady-state and laser flash photolysis study. Journal of Photochemistry and Photobiology A: Chemistry, 158(2-3), 107-113.
  • Li, H., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1530.
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Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1] The strategic placement of substituents on this five-membered heterocyclic ring can dramatically influence the pharmacological profile of the resulting molecule. This guide provides an in-depth comparison of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid and its key positional isomers, offering insights into their potential biological activities based on structure-activity relationships (SAR) and available data. While direct head-to-head comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes existing knowledge on related pyrazole derivatives to provide a predictive framework for their activity.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in the synthesis of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The ability to functionalize the pyrazole ring at multiple positions allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its interaction with biological targets.

This guide focuses on the following isomers of 1-methyl-nitro-pyrazole-carboxylic acid:

  • Isomer A: this compound

  • Isomer B: 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid

  • Isomer C: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

  • Isomer D: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

The key differentiators among these isomers are the positions of the electron-withdrawing nitro group (-NO₂) and the carboxylic acid group (-COOH) on the 1-methyl-pyrazole core. These variations are expected to significantly impact the molecules' acidity, hydrogen bonding potential, and overall charge distribution, thereby influencing their biological activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of a molecule is intrinsically linked to its structure. For the pyrazole isomers , the interplay between the positions of the nitro and carboxylic acid groups is paramount.

Influence of the Nitro Group Position: The nitro group is a strong electron-withdrawing group, and its position on the pyrazole ring affects the electron density of the entire molecule. This can influence the pKa of the carboxylic acid and the potential for the pyrazole ring to engage in π-π stacking or other non-covalent interactions with biological macromolecules. For instance, a nitro group at the 4-position is expected to have a more pronounced electron-withdrawing effect on the ring compared to a nitro group at the 3- or 5-position due to resonance effects.

Influence of the Carboxylic Acid Position: The carboxylic acid group provides a key site for hydrogen bonding and can act as a metal chelator.[4] Its position relative to the nitro group and the pyrazole nitrogens will determine the molecule's overall polarity, solubility, and ability to interact with specific amino acid residues in a protein's active site.

Table 1: Summary of Known and Inferred Properties of 1-Methyl-nitro-pyrazole-carboxylic Acid Isomers

IsomerStructureKnown/Inferred Biological ActivityKey SAR Considerations
A: this compound Limited specific data available. Potential for antimicrobial and anticancer activity based on the general properties of nitropyrazoles.The nitro group at the 5-position may influence the acidity of the adjacent carboxylic acid at the 4-position.
B: 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid Limited specific data available. Potential for antimicrobial and anticancer activity.The nitro group at the 3-position could sterically hinder interactions with the adjacent carboxylic acid.
C: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid This scaffold is a known intermediate in the synthesis of pharmaceuticals like Sildenafil, suggesting its biological relevance.[7][8] Potential antimicrobial and anti-inflammatory properties have been suggested.[7]The 4-nitro substitution strongly withdraws electron density from the ring, potentially enhancing interactions with electron-rich biological targets.
D: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid Limited specific data available. The methyl ester of the parent 4-nitro-1H-pyrazole-3-carboxylic acid is a known synthetic intermediate.[9]Similar to Isomer C, the 4-nitro group significantly influences the electronic properties of the pyrazole ring.

Note: The images in the table are illustrative representations of the chemical structures.

Experimental Methodologies

To facilitate further research and a direct comparison of these isomers, this section provides detailed, standardized protocols for their synthesis and biological evaluation.

Synthesis of 1-Methyl-nitro-pyrazole-carboxylic Acids

A general synthetic approach to these isomers involves the cyclization of a suitably substituted precursor followed by nitration and methylation, or vice versa. The exact route can be tailored to achieve the desired substitution pattern.[10]

Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A Substituted Hydrazine C Cyclization A->C B Dicarbonyl Compound B->C D Nitration C->D HNO₃/H₂SO₄ E N-Methylation D->E CH₃I / Base F Ester Hydrolysis E->F NaOH or LiOH G 1-Methyl-nitro-pyrazole-carboxylic Acid Isomer F->G

Caption: Generalized synthetic workflow for 1-methyl-nitro-pyrazole-carboxylic acid isomers.

Step-by-Step Synthesis Protocol (General Example for a 1,4,5-substituted pyrazole):

  • Cyclization: React a suitable hydrazine (e.g., methylhydrazine) with a β-dicarbonyl compound to form the pyrazole ring. The choice of dicarbonyl precursor will determine the initial substitution pattern.

  • Nitration: Treat the pyrazole with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group. The position of nitration is directed by the existing substituents on the pyrazole ring.

  • N-Alkylation (if not already methylated): If starting with an NH-pyrazole, methylation of the nitrogen can be achieved using an alkylating agent like methyl iodide in the presence of a base.

  • Ester Hydrolysis (if applicable): If the carboxylic acid functionality is protected as an ester, it can be deprotected by hydrolysis, typically using a base like sodium hydroxide or lithium hydroxide, to yield the final carboxylic acid.[11]

Note: The specific reagents and reaction conditions will need to be optimized for each target isomer.

In Vitro Antimicrobial Activity Assessment (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound. The broth microdilution method is a common technique for determining MIC values.[12]

MIC_Workflow A Prepare serial dilutions of pyrazole isomers in 96-well plates B Inoculate wells with a standardized bacterial or fungal suspension A->B C Incubate plates at an appropriate temperature and duration B->C D Visually assess for turbidity (growth) C->D E Determine MIC: the lowest concentration with no visible growth D->E

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol for Broth Microdilution Assay:

  • Preparation of Compounds: Dissolve the pyrazole isomers in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

MTT_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of pyrazole isomers A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure absorbance at ~570 nm using a plate reader E->F G Calculate cell viability and determine IC₅₀ values F->G

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed a specific number of cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazole isomers. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The positional isomerism of the nitro and carboxylic acid groups on the 1-methyl-pyrazole scaffold is predicted to have a profound impact on the biological activity of these compounds. Based on the established importance of the pyrazole nucleus in medicinal chemistry, all four isomers presented in this guide are promising candidates for antimicrobial and anticancer screening.

The lack of direct comparative data highlights a significant knowledge gap. There is a clear need for systematic studies that synthesize these isomers and evaluate their biological activities in parallel using standardized assays. Such research would provide invaluable insights into the structure-activity relationships of this important class of compounds and could lead to the identification of novel therapeutic leads. The experimental protocols provided herein offer a framework for conducting such vital comparative investigations.

References

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (URL: [Link])
  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...
  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed. (URL: [Link])
  • 5-Nitro-1H-Pyrazole-3-Carboxylic Acid: A Versatile Tool for Fine Chemical Synthesis. (URL: Not available)
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  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
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Validating the Mechanism of Action of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the hypothesized mechanism of action of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid as an inhibitor of dihydroorotate dehydrogenase (DHODH). We will objectively compare its potential performance with established DHODH inhibitors, providing the necessary experimental context and detailed protocols to empower your research.

Introduction: The Rationale for Targeting Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is a fundamental cellular process responsible for producing the building blocks of DNA and RNA.[1] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[2] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH a compelling therapeutic target for cancer and autoimmune diseases.[3][4] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis.[2]

Several DHODH inhibitors have been developed, with some achieving clinical success. Leflunomide and its active metabolite, teriflunomide, are approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[3][4] Brequinar is another potent and well-characterized DHODH inhibitor that has been extensively studied for its anticancer properties.[2]

This guide focuses on a novel compound, this compound. While its precise mechanism of action is yet to be fully elucidated, its structural features—a substituted pyrazole ring, a common scaffold in pharmacologically active molecules—suggest it may function as a DHODH inhibitor.[5][6] Here, we outline a systematic approach to validate this hypothesis, comparing its activity against the well-established DHODH inhibitors, Brequinar and Teriflunomide.

The Hypothesized Mechanism of Action: Inhibition of DHODH

We hypothesize that this compound binds to and inhibits the enzymatic activity of DHODH. This would disrupt the de novo pyrimidine biosynthesis pathway, leading to a reduction in cellular pyrimidine levels and subsequently inhibiting the proliferation of rapidly dividing cells.

To validate this, we will employ a multi-pronged approach encompassing biochemical, cell-based, and target engagement assays.


// Nodes Compound [label="1-Methyl-5-nitro-1H-pyrazole-\n4-carboxylic acid", fillcolor="#FBBC05"]; DHODH [label="DHODH Enzyme", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway [label="De Novo Pyrimidine\nBiosynthesis Pathway"]; Pyrimidines [label="Pyrimidine Pool\n(UMP, UTP, CTP)"]; CellProliferation [label="Cell Proliferation\n(e.g., Cancer Cells, Activated Lymphocytes)"]; CellCycleArrest [label="Cell Cycle Arrest\n& Apoptosis"];

// Edges Compound -> DHODH [label="Inhibits"]; DHODH -> Pathway [label="Catalyzes rate-limiting step"]; Pathway -> Pyrimidines [label="Produces"]; Pyrimidines -> CellProliferation [label="Essential for"]; CellProliferation -> CellCycleArrest [label="Inhibition leads to", style=dashed]; DHODH -> CellCycleArrest [label="Inhibition ultimately causes", style=dashed, constraint=false]; }

Hypothesized signaling pathway of DHODH inhibition.

Comparative Analysis of DHODH Inhibitors

To provide a clear benchmark for evaluating this compound, we will compare its performance against two well-characterized DHODH inhibitors:

  • Brequinar: A potent, high-affinity DHODH inhibitor known for its anticancer and immunosuppressive activities.[2]

  • Teriflunomide: The active metabolite of Leflunomide, an FDA-approved drug for treating multiple sclerosis.[3]

Table 1: Quantitative Comparison of DHODH Inhibitors
ParameterThis compoundBrequinarTeriflunomide
Biochemical IC50 (DHODH activity) To be determined~10-50 nM~500-1000 nM
Cellular EC50 (Anti-proliferative) To be determined~50-200 nM~10-50 µM
Uridine Rescue To be determinedComplete rescueComplete rescue

Note: The values for Brequinar and Teriflunomide are approximate and can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Mechanism of Action Validation

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the mechanism of action of this compound.


// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; biochemical [label="Biochemical Assay:\nDHODH Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular [label="Cell-Based Assay:\nAnti-Proliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rescue [label="Uridine Rescue\nExperiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; target_engagement [label="Target Engagement:\nCellular Thermal Shift Assay (CETSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nMechanism Validated/Refuted", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> biochemical; biochemical -> cellular [label="Confirm cellular activity"]; cellular -> rescue [label="Confirm on-target effect"]; rescue -> target_engagement [label="Confirm direct target binding"]; target_engagement -> conclusion; }

Workflow for validating the mechanism of action.

Biochemical Assay: DHODH Enzymatic Activity

This assay directly measures the inhibitory effect of the test compound on the enzymatic activity of recombinant human DHODH.[7] A common method is the DCIP assay, which monitors the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).[8][9]

Protocol: DHODH-DCIP Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH: Dilute to a working concentration (e.g., 10-20 nM) in Assay Buffer.

    • L-Dihydroorotic acid (DHO): Prepare a 10 mM stock solution in DMSO.

    • 2,6-dichloroindophenol (DCIP): Prepare a 2.5 mM stock solution in Assay Buffer.

    • Decylubiquinone (CoQd): Prepare a 10 mM stock solution in DMSO.

    • Test Compounds: Prepare a serial dilution of this compound, Brequinar, and Teriflunomide in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each test compound dilution (or DMSO as a vehicle control) to the wells.

    • Add 178 µL of the diluted DHODH enzyme solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

    • Prepare a reaction mix containing DHO, DCIP, and CoQd in Assay Buffer to achieve final concentrations of 200 µM DHO, 120 µM DCIP, and 50 µM CoQd.

    • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Anti-Proliferative Activity

This assay assesses the effect of the test compound on the proliferation of a relevant cancer cell line (e.g., A549 lung carcinoma, HL-60 leukemia) that is dependent on de novo pyrimidine synthesis.

Protocol: Cell Proliferation Assay (XTT/MTS)

  • Cell Culture:

    • Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure (96-well plate format):

    • Seed the cells at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound, Brequinar, and Teriflunomide for 72 hours. Include a vehicle control (DMSO).

    • Add XTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.

Uridine Rescue Experiment

This crucial experiment confirms that the observed anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.[10] Supplementing the culture medium with uridine bypasses the need for DHODH activity by providing an alternative source for pyrimidine synthesis via the salvage pathway.[11]

Protocol: Uridine Rescue Assay

  • Assay Procedure:

    • Follow the same procedure as the Cell Proliferation Assay, but with two parallel sets of plates.

    • In one set of plates, supplement the culture medium with 100-200 µM uridine at the time of compound treatment.

    • After 72 hours, perform the XTT/MTS assay on both sets of plates.

  • Data Analysis:

    • Compare the EC50 values obtained in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine indicates that the compound's anti-proliferative activity is due to the inhibition of pyrimidine synthesis.

Conclusion and Future Directions

This guide provides a robust experimental framework for validating the hypothesized mechanism of action of this compound as a DHODH inhibitor. By systematically comparing its biochemical and cellular activities to those of well-characterized inhibitors like Brequinar and Teriflunomide, researchers can gain a clear understanding of its potency and on-target effects.

Positive results from these assays would provide strong evidence for its mechanism of action and warrant further investigation, including:

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a cellular context.

  • X-ray Crystallography: To elucidate the binding mode of the compound to the DHODH enzyme.[12]

  • In vivo Efficacy Studies: To evaluate its therapeutic potential in animal models of cancer or autoimmune disease.

The structured approach outlined here will enable a thorough and objective evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.

References

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters. [Link]
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  • What are DHODH inhibitors and how do you quickly get the latest development progress?
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  • (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance...
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  • (PDF) Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker.
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  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE. [Link]
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  • 1H-pyrazole-5-carboxylic acid, 1-methyl-4-nitro-. Chemical-Suppliers.com. [Link]
  • 1H-Pyrazole-5-carboxylic acid, 1-ethyl-3-methyl-4-nitro-, ethyl ester. CAS Common Chemistry. [Link]
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  • Methyl 4-Nitro-1H-pyrazole-5-carboxyl

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A Comparative Guide to Cross-Reactivity Assessment of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, a substituted nitropyrazole of interest in pharmaceutical and agrochemical research. Given the prevalence of the pyrazole scaffold in biologically active molecules, understanding the binding specificity of this particular derivative is paramount to predicting off-target effects, ensuring assay accuracy, and accelerating development timelines.[1][2] We present a multi-pronged approach employing immunoassays, biophysical interaction analysis, and functional biochemical assays to build a robust specificity profile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design.

Introduction: The Specificity Challenge of a Privileged Scaffold

The pyrazole ring is a five-membered aromatic heterocycle recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are key components in numerous FDA-approved drugs, exhibiting a vast range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties.[3][4] Our compound of interest, this compound (CAS 18213-77-9), possesses a unique substitution pattern that dictates its physicochemical properties and, consequently, its interaction with biological macromolecules.

Cross-reactivity, the unintended binding of a compound to targets other than the primary one, is a significant hurdle in drug development. For a small molecule like this, it can manifest in two critical ways:

  • Immunoassay Interference: In diagnostic or pharmacokinetic assays, antibodies may bind to structurally related metabolites or analogs, leading to inaccurate quantification.

  • Off-Target Biological Effects: The compound may interact with unintended proteins (e.g., kinases, receptors), causing unforeseen side effects or toxicity.

Therefore, a proactive and systematic investigation of cross-reactivity is not merely a supplementary check, but a core component of the compound's characterization.

Strategic Selection of Comparator Compounds

A cross-reactivity study is only as informative as the comparators chosen. The selection must be logical, probing the contribution of each functional group to binding specificity. We have selected a panel of structural analogs designed to systematically evaluate the roles of the nitro group's position, the presence of other alkyl substituents, and the core pyrazole structure itself.

The logical relationship between the target compound and the selected comparators is illustrated below.

G cluster_target Target Compound cluster_isomers Positional Isomers cluster_analogs Structural Analogs Target This compound Isomer1 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid Target->Isomer1 Nitro/Carboxy Position Swap Isomer2 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid Target->Isomer2 Different Nitro Position Analog1 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid Target->Analog1 Adds Propyl Group Analog2 1-Methyl-1H-pyrazole-4-carboxylic acid Target->Analog2 Removes Nitro Group

Caption: Structural relationships between the target compound and selected comparators.

Methodology I: Immunoassay Cross-Reactivity via Competitive ELISA

The most common application where cross-reactivity is critical is in the development of a specific immunoassay (e.g., for therapeutic drug monitoring). A competitive ELISA is the gold standard for this assessment.[5][6]

Foundational Step: Hapten-Carrier Conjugation and Antibody Generation

Small molecules like our target are not immunogenic on their own. To generate antibodies, the compound must first be covalently coupled to a large carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]).[7][8] This conjugate, known as a hapten-carrier conjugate, is then used to immunize an animal model to produce polyclonal or monoclonal antibodies specific to the hapten portion. The carboxylic acid group on the target compound is the most convenient handle for this conjugation via an EDC/NHS chemistry reaction. This initial step is critical as the specificity of the resulting antibody is the variable being tested.

Experimental Workflow: Competitive ELISA

This assay quantifies the specificity of the generated antibody by measuring how well the comparator compounds can compete with the target compound for antibody binding sites.[9][10]

ELISA_Workflow start Start coat Coat Plate: Immobilize Antibody (Anti-Target Ab) start->coat wash1 Wash coat->wash1 block Block Plate (e.g., BSA solution) wash1->block wash2 Wash block->wash2 prepare Prepare Competitors: 1. Target Standard Curve 2. Comparator Compounds wash2->prepare compete Competition Step: Add Enzyme-labeled Target + Competitors to wells prepare->compete incubate Incubate compete->incubate wash3 Wash incubate->wash3 develop Add Substrate (e.g., TMB) wash3->develop read Read Absorbance (OD 450nm) develop->read end End read->end

Caption: Standard workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA
  • Antibody Coating: Dilute the purified anti-target antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with wash buffer (PBS + 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature (RT).

  • Competition: Wash the plate 3x. In a separate dilution plate, prepare serial dilutions of the target compound (for the standard curve) and the comparator compounds. To these wells, add a fixed concentration of the target compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Mix and incubate for 1 hour at RT. Transfer 100 µL of these mixtures to the antibody-coated plate. Incubate for 1-2 hours at RT.

  • Detection: Wash the plate 5x. Add 100 µL of TMB substrate to each well. Incubate in the dark at RT for 15-30 minutes.

  • Stop & Read: Add 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of the competing compound.[5]

Methodology II: Biophysical Interaction Analysis with Surface Plasmon Resonance (SPR)

While ELISA confirms antibody specificity, SPR provides quantitative, real-time kinetic data on molecular interactions, which is invaluable for assessing potential off-target binding to proteins.[11][12] This label-free technique measures changes in refractive index on a sensor chip as an analyte flows over an immobilized ligand.[13]

Rationale: Assessing Off-Target Binding

Given the prevalence of pyrazole-based kinase inhibitors, a relevant hypothetical target class for off-target screening is protein kinases.[1][3] We will describe a protocol using a representative kinase (e.g., a member of the JAK family) as the immobilized ligand.

Experimental Workflow: SPR

SPR_Workflow start Start immobilize Immobilize Ligand: Kinase on Sensor Chip (e.g., CM5 Chip) start->immobilize equilibrate Equilibrate: Flow running buffer for stable baseline immobilize->equilibrate association Association: Inject Analyte (Target or Comparator) equilibrate->association dissociation Dissociation: Flow running buffer association->dissociation regenerate Regeneration: Inject regeneration soln. to remove analyte dissociation->regenerate analyze Analyze Sensorgram: Calculate ka, kd, KD dissociation->analyze regenerate->equilibrate Next Cycle end End analyze->end

Caption: Key phases of a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol: SPR Analysis
  • Ligand Immobilization: Activate a CM5 sensor chip surface using a standard amine-coupling kit (EDC/NHS). Inject the purified kinase solution over the activated surface to achieve the desired immobilization level. Deactivate remaining active sites with ethanolamine. A reference flow cell should be prepared similarly but without the protein.

  • Analyte Preparation: Prepare a dilution series (e.g., 0.1 to 100 µM) of the target compound and each comparator compound in a running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Analysis:

    • Equilibration: Flow running buffer over both the reference and active flow cells until a stable baseline is achieved.

    • Association: Inject the lowest concentration of the analyte for a defined period (e.g., 120 seconds) to monitor binding.

    • Dissociation: Switch back to running buffer flow to monitor the dissociation of the analyte from the ligand (e.g., for 300 seconds).

    • Regeneration: Inject a pulse of a mild regeneration solution (e.g., low pH glycine) to remove all bound analyte without denaturing the ligand.

  • Data Collection: Repeat the injection cycle for all concentrations of all compounds, including buffer-only (zero concentration) injections for double referencing.

  • Analysis: After subtracting the reference cell and buffer-only signals, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Methodology III: Functional Cross-Reactivity via Kinase Inhibition Assay

An observed biophysical interaction does not always translate to functional activity. Therefore, a biochemical assay is essential to determine if binding to an off-target results in functional modulation (e.g., inhibition).

Rationale and Assay Principle

Building on the SPR experiment, a kinase inhibition assay measures the ability of a compound to block the enzymatic activity of the kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction; less ATP means higher kinase activity, and more ATP means inhibition has occurred.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega) or similar
  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP. Then, add the target compound or comparator compounds across a range of concentrations (e.g., 10-point, 3-fold dilutions). Incubate at RT for 1 hour.

  • Terminate & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent, which converts the newly formed ADP back to ATP, and uses this ATP to drive a luciferase reaction. Incubate for 30 minutes.

  • Read Luminescence: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity.

  • Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).

Data Interpretation and Comparative Summary

The data from these three complementary methods should be integrated to form a complete cross-reactivity profile.

ELISA Data Analysis

Calculate the concentration of each comparator required to displace 50% of the labeled target (IC₅₀). The percent cross-reactivity is then calculated as:

% Cross-Reactivity = (IC₅₀ of Target Compound / IC₅₀ of Comparator Compound) x 100

Data Presentation

The results should be summarized in a clear, comparative table.

CompoundELISA % Cross-ReactivitySPR Binding Affinity (KD, µM) vs. Kinase XKinase Inhibition (IC₅₀, µM) vs. Kinase X
This compound (Target) 100% [Experimental Value][Experimental Value]
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid[Experimental Value][Experimental Value][Experimental Value]
1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid[Experimental Value][Experimental Value][Experimental Value]
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[Experimental Value][Experimental Value][Experimental Value]
1-Methyl-1H-pyrazole-4-carboxylic acid[Experimental Value][Experimental Value][Experimental Value]

Conclusion

This guide outlines a rigorous, multi-faceted strategy for assessing the cross-reactivity of this compound. By combining immunochemical, biophysical, and functional assays, researchers can generate a high-confidence specificity profile. This integrated approach not only de-risks the compound for further development by identifying potential liabilities early but also provides a deeper understanding of its structure-activity relationships. Proactively addressing cross-reactivity is a cornerstone of robust scientific research and efficient drug development.

References

Click to expand
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
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  • Small Molecule Interactions. Nicoya Lifesciences. [Link]
  • Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
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  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
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A Comparative Guide to the Synthetic Routes of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Proposed Synthetic Routes: A Detailed Examination

Two primary retrosynthetic strategies are proposed for the synthesis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid. The first approach involves the initial construction of the methylated pyrazole-4-carboxylate core followed by a late-stage nitration. The second route begins with a pre-functionalized acyclic precursor that already contains a nitrogen-based group, which is then cyclized and converted to the target nitro group.

Route 1: Late-Stage Nitration of a Pre-formed Pyrazole Core

This strategy focuses on the synthesis of a stable pyrazole intermediate, ethyl 1-methyl-1H-pyrazole-4-carboxylate, followed by nitration and subsequent hydrolysis.

Workflow Diagram:

Route 1 A Ethyl 2-(ethoxymethylene)-3-oxobutanoate C Ethyl 1-methyl-1H-pyrazole-4-carboxylate A->C Cyclization B Methylhydrazine B->C E Ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate C->E Nitration D Nitrating Agent (HNO3/H2SO4) D->E G This compound E->G Saponification F Hydrolysis (e.g., NaOH, then H+) F->G

Caption: Synthetic pathway for Route 1.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol, add an equimolar amount of methylhydrazine.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Causality: This reaction is a classic Knorr pyrazole synthesis. Methylhydrazine acts as a binucleophile, with the more nucleophilic nitrogen attacking the enone system of the ethoxymethylenebutanoate. The subsequent intramolecular condensation and dehydration lead to the formation of the stable pyrazole ring.

Step 2: Nitration of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

  • Slowly add ethyl 1-methyl-1H-pyrazole-4-carboxylate to the nitrating mixture while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate.

Causality: The nitration of the pyrazole ring is an electrophilic aromatic substitution. The strong electron-withdrawing nature of the ester group at the 4-position directs the incoming nitronium ion (NO₂⁺), generated from the mixed acid, to the 5-position. The N-methyl group also influences the regioselectivity.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours until the ester is completely saponified (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Route 2: Cyclization of a Precursor with a Nitrogen Functionality

This alternative approach involves the synthesis of an amino-pyrazole intermediate, which is then converted to the nitro-pyrazole.

Workflow Diagram:

Route 2 A Ethyl (ethoxymethylene)cyanoacetate C Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate A->C Cyclization B Methylhydrazine B->C E Ethyl 1-methyl-5-nitro-1H-pyrazole-4-carboxylate C->E Conversion of Amino to Nitro D Sandmeyer-type Reaction or Oxidation D->E G This compound E->G Saponification F Hydrolysis (e.g., NaOH, then H+) F->G

Caption: Synthetic pathway for Route 2.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Combine methylhydrazine and ethyl(ethoxymethylene)cyanoacetate in ethanol and reflux for approximately 16 hours.[1]

  • Cool the reaction mixture and pour it over ice water to precipitate the product.[1]

  • Collect the precipitate by filtration and dry. The mother liquor can be extracted to recover more product.[1]

  • Recrystallize the crude product from ethanol to yield pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1]

Causality: This synthesis proceeds via a well-established cyclization reaction. The highly reactive cyano group participates in the cyclization to form the aminopyrazole derivative.

Step 2: Conversion of the Amino Group to a Nitro Group

Method A: Diazotization followed by Nitrite Displacement (Sandmeyer-type reaction)

  • Dissolve the aminopyrazole in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄).

  • Cool the solution to 0 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution of sodium nitrite in water.

  • Add the cold diazonium salt solution to the sodium nitrite solution, possibly with a copper catalyst.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent and purify by chromatography.

Method B: Oxidation of the Amino Group

  • Dissolve the aminopyrazole in a suitable solvent.

  • Treat the solution with a strong oxidizing agent, such as trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and hydrogen peroxide).

  • Carefully control the reaction temperature and monitor the progress by TLC.

  • Work up the reaction by quenching the excess oxidant and extract the product.

  • Purify by column chromatography.

Causality: The Sandmeyer-type reaction is a classical method for converting an aromatic amine to a variety of functional groups, including a nitro group, via a diazonium salt intermediate. Direct oxidation of the amino group to a nitro group is also a known transformation, although it can sometimes lead to side products.

Step 3: Hydrolysis to this compound

This step is identical to Step 3 in Route 1.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Late-Stage NitrationRoute 2: Cyclization with Nitrogen Functionality
Starting Materials Readily available ethyl 2-(ethoxymethylene)-3-oxobutanoate and methylhydrazine.Readily available ethyl (ethoxymethylene)cyanoacetate and methylhydrazine.
Number of Steps 33
Key Challenge Controlling the regioselectivity of the nitration and managing the harsh reaction conditions.The conversion of the amino group to a nitro group can be low-yielding and may require optimization.
Potential Side Products Over-nitration or nitration at other positions on the pyrazole ring.Diazonium salt instability, side reactions during oxidation.
Safety Considerations Use of highly corrosive and oxidizing mixed acids.Handling of potentially unstable diazonium intermediates.
Overall Yield Potentially higher if the nitration is efficient and selective.May be lower due to the challenging amino to nitro conversion step.

Conclusion and Expert Recommendation

Both proposed synthetic routes offer viable pathways to this compound.

Route 1 is arguably the more direct and potentially higher-yielding approach. The Knorr pyrazole synthesis is a robust and well-understood reaction. The primary challenge lies in the nitration step, where careful control of reaction conditions is crucial to ensure the desired regioselectivity and avoid the formation of impurities. The electron-withdrawing ester at the 4-position should effectively direct the nitration to the 5-position, making this a promising strategy.

Route 2 provides a valuable alternative, particularly if the nitration in Route 1 proves to be problematic. The synthesis of the aminopyrazole intermediate is straightforward. However, the subsequent conversion of the amino group to a nitro group is a more delicate transformation. The Sandmeyer-type reaction can be sensitive to conditions, and direct oxidation may not be high-yielding.

Recommendation: For initial synthetic attempts, Route 1 is recommended due to its more direct nature and the higher probability of achieving a good yield with careful optimization of the nitration step. Route 2 serves as a solid backup strategy should Route 1 encounter insurmountable difficulties with regioselectivity or yield. Researchers should perform small-scale trials of the nitration reaction in Route 1 to establish optimal conditions before scaling up.

References

[2] Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. Available at: [Link]

Sources

A Comparative Analysis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid: Gauging Biological Efficacy Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with significant and diverse pharmacological activities.[1][2] From potent anti-inflammatory agents like celecoxib to targeted anticancer therapies, pyrazole derivatives have demonstrated remarkable versatility.[2][3][4] This guide delves into the prospective biological efficacy of a specific, yet under-characterized derivative, 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid , by contextualizing it within the broader, well-documented activities of its chemical relatives and comparing its potential against established drugs in key therapeutic areas.

While direct experimental data on this compound is not extensively published, its structural components—a pyrazole core, a methyl group, a nitro functional group, and a carboxylic acid moiety—each contribute to a predictable, and potentially powerful, bioactivity profile. The presence of the nitro group, in particular, is a known feature in various therapeutic agents, though it also necessitates careful toxicological evaluation.[5] This document serves as a roadmap for researchers, outlining the scientific rationale for its investigation and providing detailed, standardized protocols for a head-to-head comparison with current market leaders.

Section 1: The Scientific Premise - Anticipated Biological Activity

The therapeutic potential of this compound can be logically inferred from the extensive body of research on analogous compounds. We will focus on two primary areas where pyrazoles have shown exceptional promise: oncology and infectious diseases.

Anticipated Anticancer Efficacy

Numerous studies have demonstrated that pyrazole derivatives can exert potent cytotoxic effects against a variety of cancer cell lines.[6][7][8] The proposed mechanisms are often multifaceted, targeting key regulators of cell proliferation and survival.

Key Molecular Targets:

  • Kinase Inhibition: Many pyrazole derivatives function as inhibitors of critical protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3] For instance, certain pyrazolone-pyrazole derivatives have shown significant inhibition of VEGFR-2, a key mediator of angiogenesis.[3] Similarly, indole-pyrazole hybrids have demonstrated potent inhibitory activity against CDK2, a crucial regulator of the cell cycle.[3]

  • DNA Intercalation: Some substituted pyrazoles exhibit the ability to bind to the minor groove of DNA, disrupting DNA replication and leading to cell death.[3]

Given these precedents, it is hypothesized that this compound could interfere with similar signaling pathways. The nitro group may enhance its activity, a characteristic seen in other nitro-containing anticancer agents that are often developed as hypoxia-activated prodrugs.[5]

Hypothesized Signaling Pathway Inhibition

Anticancer_Mechanism cluster_0 Cancer Cell Growth_Factors Growth Factors (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Growth_Factors->Receptor binds Signaling_Cascade Intracellular Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor->Signaling_Cascade activates Cell_Cycle_Engine Cell Cycle Progression (e.g., CDK2) Signaling_Cascade->Cell_Cycle_Engine promotes Proliferation Proliferation, Angiogenesis, Survival Cell_Cycle_Engine->Proliferation Pyrazole_Compound 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid Pyrazole_Compound->Receptor Inhibits Pyrazole_Compound->Cell_Cycle_Engine Inhibits caption Hypothesized anticancer mechanism of action.

Caption: Hypothesized anticancer mechanism of action.

Anticipated Antimicrobial Activity

The pyrazole nucleus is also a core component of various compounds exhibiting significant antibacterial and antifungal properties.[9][10][11] The mechanism of action for antibacterial agents typically falls into several major categories, including the inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis.[12][13][14][15]

It is plausible that this compound could disrupt these fundamental bacterial processes. For comparative purposes, its efficacy should be tested against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria and compared with broad-spectrum antibiotics.

Section 2: Comparative Efficacy - Data Overview

To establish a benchmark for evaluating our target compound, we must consider the performance of established drugs. The following tables summarize the typical efficacy (as measured by IC₅₀ or MIC values) of common anticancer and antimicrobial drugs that would serve as positive controls in our proposed experiments.

Table 1: Comparative Anticancer Drug Efficacy (IC₅₀, µM)
Compound ClassDrug ExampleTarget Cancer Cell LineReported IC₅₀ (µM)
Platinum-basedCisplatinHepG2 (Liver)~5.5[3]
AnthracyclineDoxorubicinMCF-7 (Breast)~0.95[3]
TaxanePaclitaxelA549 (Lung)~0.01 - 0.1
Investigational This compound (To Be Determined) (To Be Determined)

Note: IC₅₀ values can vary significantly based on experimental conditions and specific cell line clones.

Table 2: Comparative Antimicrobial Drug Efficacy (MIC, µg/mL)
Compound ClassDrug ExampleTarget MicroorganismReported MIC (µg/mL)
PenicillinAmpicillinEscherichia coli2 - 8
FluoroquinoloneCiprofloxacinStaphylococcus aureus0.12 - 1
MacrolideErythromycinStaphylococcus aureus0.25 - 2
Investigational This compound (To Be Determined) (To Be Determined)

Note: MIC values are dependent on the specific strain and testing methodology (e.g., CLSI guidelines).[16]

Section 3: Experimental Protocols for Comparative Assessment

To objectively assess the biological efficacy of this compound, rigorous, standardized, and self-validating experimental protocols are essential. The following methodologies are based on internationally recognized standards.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of the investigational compound that inhibits 50% of cell growth (IC₅₀) in selected cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and standard drugs (e.g., Doxorubicin) in culture media. Replace the media in the wells with the drug-containing media. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound & Controls A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G caption Workflow for determining anticancer IC50.

Caption: Workflow for determining anticancer IC50.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17] This protocol should adhere to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[16][18]

Objective: To determine the MIC of the investigational compound against a panel of bacteria.

Methodology:

  • Inoculum Preparation: Grow bacterial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound and standard antibiotics (e.g., Ampicillin, Ciprofloxacin) in a 96-well microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

  • Quality Control: Concurrently test quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to ensure the validity of the results.[19]

Section 4: Conclusion and Future Directions

The structural alerts within this compound, based on a vast library of related pyrazole analogs, strongly suggest its potential as a bioactive agent in both oncology and microbiology.[3][10] Its efficacy, however, can only be confirmed through rigorous experimental validation. The protocols outlined in this guide provide a standardized framework for a direct and objective comparison against established drugs.

Successful demonstration of potent activity (i.e., low IC₅₀ or MIC values comparable or superior to standards) would warrant further investigation into its specific mechanism of action, in vivo efficacy in animal models, and a comprehensive safety and toxicity profile. The exploration of this and similar novel pyrazole derivatives is a critical endeavor in the ongoing search for more effective and targeted therapies.

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An In Vivo Validation Guide: Assessing the Efficacy of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid as a Novel Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Urate-Lowering Agent

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary driver of gout and is increasingly associated with severe comorbidities, including hypertension, cardiovascular disease, and chronic kidney disease.[1][2] The cornerstone of hyperuricemia management involves the inhibition of xanthine oxidase (XO), the terminal enzyme in the purine catabolism pathway responsible for producing uric acid.[3][4][5] While effective treatments exist, the search for novel XO inhibitors with improved efficacy, safety, and tolerability profiles remains a critical objective in drug development.

This guide focuses on 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid (MNPCA) , a novel heterocyclic compound. Based on its structural similarity to other known pyrazole-based inhibitors, we hypothesize that MNPCA functions as a potent xanthine oxidase inhibitor.[6][7] The purpose of this document is to provide a comprehensive, scientifically rigorous framework for the in vivo validation of MNPCA's hypouricemic activity. We will objectively compare its potential performance against current standards of care, providing detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.

The Competitive Landscape: Benchmarking Against Standards of Care

To establish a meaningful therapeutic context for MNPCA, its performance must be benchmarked against established, clinically approved xanthine oxidase inhibitors.

  • Allopurinol: A purine analog, Allopurinol and its active metabolite, oxypurinol, act as competitive inhibitors of xanthine oxidase.[3][8][9][10] It has been the first-line therapy for gout for decades, but its use can be limited by hypersensitivity reactions, particularly in certain patient populations.[8]

  • Febuxostat: A non-purine, selective inhibitor of xanthine oxidase, Febuxostat offers a potent alternative for patients who cannot tolerate allopurinol.[11][12][13] It non-competitively blocks the active site of the enzyme, inhibiting both its oxidized and reduced forms.[13]

Any in vivo study of MNPCA must include one of these compounds as a positive control to validate the experimental model and provide a direct, clinically relevant comparison of efficacy.

The In Vivo Model: Rationale for the Potassium Oxonate-Induced Hyperuricemia Model

Causality Behind Experimental Choice: Humans and other primates lack the enzyme uricase (urate oxidase), which in most other mammals degrades uric acid into the more soluble allantoin. Rodents, the primary model for preclinical studies, possess a functional uricase enzyme, making it difficult to induce hyperuricemia.[1]

Therefore, the gold-standard model for evaluating urate-lowering therapies is the potassium oxonate-induced hyperuricemia model .[1][2][14][15] Potassium oxonate is a potent, selective inhibitor of uricase.[1] Its administration to rodents blocks the degradation of uric acid, leading to its accumulation in the serum and thus creating an acute hyperuricemic state that is pharmacologically relevant for testing the efficacy of XO inhibitors.[1][2]

Experimental Design and Workflow

A successful in vivo study requires meticulous planning and execution. The overall workflow is designed to assess primary efficacy (reduction of serum uric acid), confirm the mechanism of action (inhibition of liver XO), and monitor for potential renal effects.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis acclimatize Animal Acclimatization (7 days) randomize Randomization & Grouping (n=8 per group) acclimatize->randomize induce Induce Hyperuricemia (Potassium Oxonate, i.p.) randomize->induce treat Administer Treatment (Vehicle, MNPCA, Comparator) induce->treat 1 hr post-induction collect Sample Collection (Blood & Liver) treat->collect biochem Biochemical Analysis (Serum Uric Acid, CRE, BUN) collect->biochem enzyme Enzymatic Assay (Liver XO Activity) collect->enzyme

Caption: High-level workflow for the in vivo validation of MNPCA.

Detailed In Vivo Protocol: Potassium Oxonate-Induced Hyperuricemia in Rats

This protocol is a self-validating system; the inclusion of a hyperuricemic model group and a positive control group ensures the integrity of the results.

Materials:

  • Male Sprague-Dawley rats (180-200g)

  • Potassium Oxonate (PO)

  • This compound (MNPCA)

  • Allopurinol or Febuxostat (Positive Control)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose sodium)

  • Standard laboratory equipment for oral gavage (p.o.) and intraperitoneal (i.p.) injection.

Methodology:

  • Animal Acclimatization: House rats for at least 7 days prior to the experiment under standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Grouping and Dosing: Randomly divide animals into a minimum of four groups (n=8 per group):

    • Group 1 (Normal Control): Administer Vehicle (p.o.).

    • Group 2 (Hyperuricemic Model): Administer Vehicle (p.o.).

    • Group 3 (Positive Control): Administer Allopurinol (e.g., 5 mg/kg, p.o.) or Febuxostat (e.g., 5 mg/kg, p.o.).[15]

    • Group 4 (Test Article): Administer MNPCA (dose to be determined by prior in vitro potency and preliminary tolerability studies, p.o.).

  • Induction of Hyperuricemia: One hour before administering the test articles, induce hyperuricemia in all groups except the Normal Control group by administering potassium oxonate (250 mg/kg, i.p.) dissolved in sterile saline.[1][15]

  • Treatment Administration: At T=0 (1 hour post-PO injection), administer the respective treatments (Vehicle, Allopurinol, MNPCA) to each group via oral gavage.

  • Sample Collection: At T=2 hours (or other validated time point) after treatment administration, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and immediately harvest the liver. Perfuse the liver with ice-cold saline, blot dry, and snap-freeze in liquid nitrogen for later analysis.

  • Sample Processing: Allow blood to clot and centrifuge to separate serum. Store serum and liver samples at -80°C until analysis.

Endpoint Analysis and Data Interpretation

All quantitative data should be presented as mean ± standard deviation (SD). Statistical significance should be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Primary Efficacy Endpoint: The primary measure of efficacy is the reduction in serum uric acid levels.

Table 1: Comparative Analysis of Serum Uric Acid Levels

Group Treatment Dose (mg/kg) Serum Uric Acid (mg/dL) % Reduction vs. Model
1 Normal Control - 1.0 - 2.0 N/A
2 Hyperuricemia Model - 3.0 - 5.0 0%
3 Positive Control (Allopurinol) 5 Expected: 1.5 - 2.5 Calculate
4 MNPCA (Low Dose) X Experimental Value Calculate
5 MNPCA (High Dose) Y Experimental Value Calculate

Note: Expected values are indicative and based on published literature.[1]

Secondary & Safety Endpoints: Serum creatinine (CRE) and blood urea nitrogen (BUN) levels are key indicators of renal function.[16][17] Monitoring these provides initial safety insights.

Table 2: Assessment of Renal Function Markers

Group Treatment Dose (mg/kg) Serum Creatinine (mg/dL) Blood Urea Nitrogen (mg/dL)
1 Normal Control - Baseline Value Baseline Value
2 Hyperuricemia Model - Experimental Value Experimental Value
3 Positive Control (Allopurinol) 5 Experimental Value Experimental Value

| 4 | MNPCA | X | Experimental Value | Experimental Value |

Mechanistic Confirmation: Linking Efficacy to XO Inhibition

Observing a reduction in serum uric acid is not sufficient to prove the mechanism of action. It is crucial to demonstrate that MNPCA directly inhibits its putative target, xanthine oxidase, within the target organ. The liver is the primary site of purine metabolism and uric acid production.

G Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid MNPCA MNPCA MNPCA->XO1 Inhibition (Hypothesized) MNPCA->XO2 Allopurinol Allopurinol/ Febuxostat Allopurinol->XO1 Inhibition (Validated) Allopurinol->XO2

Caption: Purine metabolism pathway and points of XO inhibition.

Protocol: Ex Vivo Liver Xanthine Oxidase Activity Assay

  • Homogenate Preparation: Homogenize a weighed portion of the frozen liver tissue in a cold phosphate buffer. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to obtain the supernatant, which contains the cytosolic enzyme fraction.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • XO Activity Measurement: Measure XO activity spectrophotometrically. The assay principle is based on monitoring the rate of uric acid formation, which absorbs light at 295 nm, using xanthine as the substrate.

  • Data Analysis: Express XO activity as units per milligram of protein. Compare the activity in the MNPCA and positive control groups to the hyperuricemic model group.

Table 3: Mechanistic Validation via Liver XO Activity

Group Treatment Dose (mg/kg) Liver XO Activity (U/mg protein) % Inhibition vs. Model
1 Normal Control - Baseline Value N/A
2 Hyperuricemia Model - Elevated Value 0%
3 Positive Control (Allopurinol) 5 Reduced Value Calculate

| 4 | MNPCA | X | Experimental Value | Calculate |

A significant reduction in liver XO activity that correlates with the reduction in serum uric acid provides strong evidence that MNPCA achieves its hypouricemic effect through the hypothesized on-target mechanism.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the initial in vivo validation of this compound. By employing a clinically relevant animal model, benchmarking against standards of care, and integrating both efficacy and mechanistic endpoints, researchers can generate a comprehensive data package to support further development.

Positive results from this acute efficacy study would justify progression to more advanced preclinical assessments, including:

  • Dose-response relationship studies to determine the ED50.

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling.

  • Evaluation in chronic hyperuricemia models.

  • Comprehensive safety and toxicology profiling.

This structured approach ensures that decisions on the progression of MNPCA are based on sound, interpretable, and scientifically rigorous in vivo data.

References

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  • MDPI. (2023). Reduction of the Plasma Uric Acid Level in Potassium Oxoate-Induced Hyperuricemic Rats by Heat-Concentrated Prunus mume Fruit Extract Containing Three Chlorogenic Acid Isomers.
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Characterization of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid Metabolites: A Comparative Guide to Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount for assessing its safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the characterization of metabolites derived from 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles.

The metabolic transformation of xenobiotics can yield molecules with altered pharmacological or toxicological profiles. For a compound like this compound, its structural motifs—a substituted pyrazole ring and a nitro group—suggest a complex metabolic pathway. Potential metabolic reactions include nitro-reduction, hydroxylation of the pyrazole ring or methyl group, and conjugation reactions. The definitive identification and structural elucidation of these metabolites necessitate a multi-pronged analytical approach, primarily leveraging the strengths of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Overview of Core Analytical Technologies

The two most powerful techniques in the arsenal of a metabolic scientist are LC-MS/MS and NMR.[1][2] While both aim to provide structural information, their principles and the nature of the data they generate are fundamentally different, making them highly complementary.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomolar to femtomolar range)[3]Lower (micromolar to millimolar range)[4]
Structural Information Provides mass-to-charge ratio (m/z) and fragmentation patterns, suggesting elemental composition and substructures.[5][6]Provides detailed information on the chemical environment of atoms (¹H, ¹³C), enabling unambiguous structure elucidation and stereochemistry determination.[1][2][7]
Sample Requirement Minimal, suitable for complex biological matrices.[5]Requires higher sample amounts and purity for complex 2D experiments.[1]
Throughput High, amenable to rapid screening of multiple samples.Lower, experiments can be time-consuming.
Hyphenation Easily coupled with liquid chromatography (LC) for separation of complex mixtures.[8]Can be hyphenated with LC, but less common and technically more challenging for online applications.

The choice between or, more appropriately, the synergistic use of these techniques is dictated by the stage of metabolite characterization. LC-MS/MS excels in the initial screening and identification of potential metabolites in complex biological matrices due to its high sensitivity and throughput.[3] Following putative identification by LC-MS/MS, NMR is the gold standard for unambiguous structure confirmation.[4][9]

Strategic Workflow for Metabolite Characterization

A robust and scientifically sound workflow for the characterization of this compound metabolites integrates both in vitro and in vivo studies with state-of-the-art analytical technologies.

Metabolite Characterization Workflow cluster_InVitro In Vitro Metabolism cluster_InVivo In Vivo Metabolism cluster_Analysis Analytical Characterization Microsomes Microsomes LC_MS_MS LC-MS/MS Screening & Identification Microsomes->LC_MS_MS Hepatocytes Hepatocytes Hepatocytes->LC_MS_MS S9_Fraction S9_Fraction S9_Fraction->LC_MS_MS Animal_Models Animal_Models Animal_Models->LC_MS_MS Urine, Plasma, Feces NMR_Elucidation NMR Structural Elucidation LC_MS_MS->NMR_Elucidation Putative Metabolites Final_Structure Final_Structure NMR_Elucidation->Final_Structure Confirmed Structure Parent_Compound 1-Methyl-5-nitro-1H- pyrazole-4-carboxylic acid Parent_Compound->Microsomes Parent_Compound->Hepatocytes Parent_Compound->S9_Fraction Parent_Compound->Animal_Models

Caption: A strategic workflow for metabolite identification and characterization.

Part 1: In Vitro and In Vivo Metabolism Studies

The initial step involves incubating the parent compound with various biological systems to generate metabolites.

  • In Vitro Models: Human liver microsomes, S9 fractions, and hepatocytes are standard models to assess hepatic clearance and metabolic pathways.[10][11][12] These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). For pyrazole-containing compounds, CYP2E1 is a known oxidizing enzyme.[13][14]

  • In Vivo Models: Administration of the compound to animal models (e.g., rats, mice) allows for the collection of biological fluids (urine, plasma, feces) containing metabolites formed under physiological conditions.[10][15]

Experimental Protocol: In Vitro Incubation with Human Liver Microsomes

  • Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzymes.

  • Initiation: Add this compound (e.g., 1 µM final concentration) to initiate the reaction.

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Processing: Centrifuge the samples to precipitate proteins and collect the supernatant for LC-MS/MS analysis.

Part 2: LC-MS/MS for Metabolite Screening and Putative Identification

The high sensitivity and speed of LC-MS/MS make it the ideal tool for the initial screening of incubation mixtures and biological samples.[3][6]

Methodology:

  • Chromatographic Separation: Employ a reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the parent compound from its metabolites.

  • Mass Spectrometric Detection: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full scan MS and data-dependent MS/MS data in both positive and negative ionization modes.

  • Data Analysis: Compare the chromatograms of control and incubated samples to identify new peaks corresponding to potential metabolites. The accurate mass measurement from the full scan MS provides the elemental composition, while the MS/MS fragmentation pattern offers structural clues.[5]

Anticipated Metabolic Transformations and their Mass Spectral Signatures:

Metabolic ReactionMass Shift (Da)Rationale
Nitro-reduction to Amino-30.0106 (O vs. NH₂)A common metabolic pathway for nitroaromatic compounds.
Hydroxylation+15.9949Oxidation of the pyrazole ring or the N-methyl group.
Glucuronidation+176.0321Conjugation of a hydroxyl or amino group with glucuronic acid.
N-dealkylation-14.0157Removal of the methyl group from the pyrazole nitrogen.

digraph "Metabolic Pathway" {
graph [rankdir="TB", splines=true, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"];
edge [color="#5F6368"];

"Parent" [label="1-Methyl-5-nitro-1H-pyrazole-\n4-carboxylic acid", fillcolor="#F1F3F4"];

subgraph "cluster_Phase1" { label="Phase I Metabolism"; style="rounded"; bgcolor="#E8F0FE"; "Nitro_Reduction" [label="Amino Metabolite\n(M-30)"]; "Hydroxylation" [label="Hydroxy Metabolite\n(M+16)"]; "N_Dealkylation" [label="N-demethylated Metabolite\n(M-14)"]; }

subgraph "cluster_Phase2" { label="Phase II Metabolism"; style="rounded"; bgcolor="#E6F4EA"; "Glucuronide" [label="Glucuronide Conjugate\n(M+176 or M-30+176 or M+16+176)"]; }

"Parent" -> "Nitro_Reduction" [label="Nitroreductases"]; "Parent" -> "Hydroxylation" [label="CYP450"]; "Parent" -> "N_Dealkylation" [label="CYP450"]; "Nitro_Reduction" -> "Glucuronide" [label="UGTs"]; "Hydroxylation" -> "Glucuronide" [label="UGTs"]; }

Caption: Potential metabolic pathways for the parent compound.

Part 3: NMR Spectroscopy for Definitive Structural Elucidation

For metabolites that are formed in sufficient quantities, isolation followed by NMR analysis is essential for unambiguous structure confirmation.[1][7]

Methodology:

  • Isolation: Scale up the in vitro incubations or process larger volumes of in vivo samples. Purify the metabolite of interest using preparative HPLC.

  • NMR Analysis: Dissolve the isolated metabolite in a suitable deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.[1]

    • COSY (Correlation Spectroscopy): Reveals proton-proton spin couplings, helping to establish connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems and confirming the position of substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information on the spatial proximity of protons, aiding in stereochemical assignments.

The combination of these NMR experiments allows for the complete and unambiguous assignment of the chemical structure of the metabolite.[2]

Conclusion

The characterization of metabolites of this compound is a critical step in its development as a potential therapeutic agent. A scientifically rigorous approach necessitates the strategic integration of in vitro and in vivo metabolic studies with advanced analytical techniques. The synergistic use of high-sensitivity LC-MS/MS for initial screening and identification, followed by the unparalleled structural resolving power of NMR for definitive elucidation, provides a self-validating framework for comprehensive metabolite characterization. This detailed understanding of a compound's metabolic fate is indispensable for making informed decisions throughout the drug development pipeline.

References

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - NIH. (n.d.).
  • Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches - PubMed. (n.d.).
  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC - PubMed Central. (n.d.).
  • Human hepatic cell cultures: in vitro and in vivo drug metabolism - PubMed. (n.d.).
  • Metabolite Identification in NMR-based Metabolomics | Bentham Science. (n.d.).
  • In Vitro and In Vivo Models of Drug Metabolism - ResearchGate. (n.d.).
  • NMR Spectroscopy and Databases for the Identification of Metabolites. (2022, March 30).
  • Studying Metabolism by NMR-Based Metabolomics - Frontiers. (n.d.).
  • Quantitative NMR Methods in Metabolomics - PMC - PubMed Central. (n.d.).
  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) - YouTube. (2023, September 7).
  • LC-MS-Based Metabolomics in Drug Metabolism - Taylor & Francis Online. (n.d.).
  • Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery | Analytical Chemistry - ACS Publications. (n.d.).
  • In Vitro and In Vivo Metabolism Studies - ResearchGate. (n.d.).
  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9).
  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. (2024, January 24).
  • Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed. (n.d.).
  • Increased oxidation of p-nitrophenol and aniline by intact hepatocytes isolated from pyrazole-treated rats - PubMed. (n.d.).
  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (n.d.).
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH. (n.d.).

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A Guide to Orthogonal Assays for Confirming the Bioactivity of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Orthogonal Validation

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The presence of a nitro group, a common pharmacophore, often imparts significant biological, including cytotoxic, properties. Given this background, it is hypothesized that 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid (herein referred to as 'Compound X') possesses cytotoxic activity against cancer cells.

However, a primary screening result, such as a decrease in cell viability, is merely an observation. It does not explain the mechanism and is susceptible to artifacts. To build a compelling case for the bioactivity of Compound X, we must employ orthogonal assays—distinct methods that measure the same biological phenomenon through different principles or endpoints. This approach significantly enhances the trustworthiness of the findings by ensuring the observed effect is not an artifact of a specific assay technology.[6]

This guide will detail two complementary assays to test our hypothesis:

  • A primary cell viability assay (XTT) to quantify the cytotoxic effect.

  • A mechanistic apoptosis assay (Annexin V/PI Flow Cytometry) to elucidate the mode of cell death.

Assay 1: Quantifying Cytotoxicity with the XTT Cell Viability Assay

Our first step is to confirm that Compound X reduces cancer cell viability. We will use an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay.

Principle of the XTT Assay

The XTT assay is a colorimetric method that quantifies cell viability by measuring the metabolic activity of a cell population.[7] In viable cells, mitochondrial dehydrogenase enzymes reduce the water-soluble tetrazolium salt XTT to a soluble formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (living) cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability. This is a robust and widely accepted method for initial cytotoxicity screening.[7]

Experimental Workflow: XTT Assay

xtt_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed Seed cancer cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of Compound X incubate1->treat incubate2 Incubate 48h (37°C, 5% CO2) treat->incubate2 controls Include Vehicle (DMSO) & Positive (Doxorubicin) Controls controls->incubate2 add_xtt Add XTT reagent to each well incubate2->add_xtt incubate3 Incubate 2-4h (37°C, 5% CO2) add_xtt->incubate3 read Measure Absorbance at 450 nm incubate3->read normalize Normalize data to vehicle control read->normalize plot Plot dose-response curve normalize->plot calc_ic50 Calculate IC50 value plot->calc_ic50

Caption: Workflow for the XTT cell viability assay.

Detailed Protocol: XTT Assay

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • Compound X, Doxorubicin (positive control), DMSO (vehicle)

  • XTT Cell Viability Assay Kit

  • Multichannel pipette

  • Plate reader with 450 nm absorbance filter

Procedure:

  • Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of Compound X (e.g., from 200 µM to 0.1 µM) in complete medium. Also prepare 2X stocks of Doxorubicin (positive control) and a vehicle control (e.g., 0.2% DMSO).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, resulting in a final volume of 100 µL and the desired 1X final concentrations.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT reagent according to the manufacturer's instructions. Add 50 µL of the XTT solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C until the color change is apparent in the vehicle control wells.

  • Data Acquisition: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.

Data Presentation & Interpretation

The results should be normalized to the vehicle control (100% viability) and plotted as a dose-response curve. The half-maximal inhibitory concentration (IC50) is calculated from this curve.

CompoundCell LineAssay DurationIC50 (µM)
Compound XA54948 hours12.5
DoxorubicinA54948 hours0.8

An IC50 value in the low micromolar range, as shown in the hypothetical data above, would confirm that Compound X has cytotoxic activity.

Assay 2: Mechanistic Confirmation with Annexin V/PI Apoptosis Assay

The XTT assay confirmed that Compound X kills cells, but not how. The mechanism could be apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[8] Distinguishing between these is crucial. Apoptosis is a highly regulated and often preferred mechanism for anticancer agents. This assay provides an orthogonal validation of cell death by detecting specific molecular markers rather than metabolic activity.

Principle of the Annexin V/Propidium Iodide (PI) Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells that have lost membrane integrity.[9] By using both stains, we can distinguish between:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Signaling Pathway: Apoptosis Induction

apoptosis_pathway cluster_membrane Cell Membrane Events cluster_caspase Caspase Cascade cluster_hallmarks Apoptotic Hallmarks compound_x Compound X stress Cellular Stress (e.g., DNA Damage) compound_x->stress ps_flip Phosphatidylserine (PS) Flipping to Outer Leaflet stress->ps_flip caspase9 Initiator Caspase-9 Activation stress->caspase9 annexin_v Annexin V-FITC Binding ps_flip->annexin_v Binds caspase3 Executioner Caspase-3 Activation caspase9->caspase3 blebbing Membrane Blebbing caspase3->blebbing dna_frag DNA Fragmentation caspase3->dna_frag pi_stain PI Staining (Late Stage) dna_frag->pi_stain Allows entry

Caption: Key events in apoptosis measured by Annexin V/PI.

Detailed Protocol: Annexin V/PI Flow Cytometry

Materials:

  • A549 cells cultured in 6-well plates

  • Compound X, Doxorubicin, DMSO

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to attach overnight. Treat cells with Compound X at its IC50 and 2x IC50 concentration (e.g., 12.5 µM and 25 µM) for 24 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant from the first step.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Presentation & Interpretation

The flow cytometer will generate dot plots, which are then quantified. The data confirms apoptosis if there is a dose-dependent increase in the percentage of Annexin V-positive cells.

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (DMSO)0.1%95.13.21.7
Compound X12.5 (IC50)55.328.516.2
Compound X25.0 (2x IC50)20.745.134.2
Doxorubicin1.030.440.229.4

These hypothetical results show a clear shift from a viable cell population to early and late apoptotic populations upon treatment with Compound X, strongly suggesting that the cytotoxicity observed in the XTT assay is mediated through the induction of apoptosis.

Conclusion: Synthesizing the Evidence

By employing two orthogonal assays, we have constructed a scientifically rigorous case for the bioactivity of this compound.

  • The XTT assay provided quantitative data on the compound's cytotoxic potency (IC50).

  • The Annexin V/PI assay provided qualitative and quantitative mechanistic insight, revealing that the observed cytotoxicity is likely due to the induction of apoptosis.

References

  • Title: Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity Source: baseclick GmbH URL:[Link]
  • Title: Current status of pyrazole and its biological activities Source: PMC - PubMed Central URL:[Link]
  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL:[Link]
  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Title: Review: biologically active pyrazole derivatives Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
  • Title: PYRAZOLE AND ITS BIOLOGICAL ACTIVITY Source: Pharm
  • Title: (PDF)
  • Title: Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 Source: PMC - NIH URL:[Link]

Sources

A Head-to-Head Performance Benchmark: Evaluating 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid Against the Potent LDHA Inhibitor GSK2837808A

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a novel investigational compound, 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, against GSK2837808A, a well-established and highly potent inhibitor of Lactate Dehydrogenase A (LDHA). The pyrazole scaffold is a promising pharmacophore for targeting LDHA, a critical enzyme in cancer metabolism.[1][2] This benchmark analysis is designed for researchers in oncology, drug discovery, and metabolic diseases, offering a framework for evaluating novel inhibitors against a best-in-class standard.

The metabolic shift of cancer cells towards aerobic glycolysis, known as the Warburg effect, results in increased lactate production and is crucial for tumor progression.[3] LDHA catalyzes the final step of this process—the conversion of pyruvate to lactate—making it a prime therapeutic target.[1][4] Inhibiting LDHA can disrupt the metabolic adaptability of cancer cells, leading to reduced proliferation and cell death.[5]

GSK2837808A is a potent and selective LDHA inhibitor, with reported IC50 values in the low nanomolar range, serving as an authoritative benchmark for this study.[3][6] Here, we will assess the inhibitory potential of this compound through a series of biochemical and cell-based assays, directly comparing its performance metrics to those of GSK2837808A.

Comparative Analysis: Biochemical Potency and Cellular Efficacy

Our investigation is structured around three key experimental pillars designed to provide a comprehensive performance profile of both compounds:

  • Biochemical Potency: Direct measurement of enzyme inhibition to determine IC50 values against purified LDHA.

  • Isoform Selectivity: Assessment of inhibitory activity against LDHA versus the related isoform, LDHB.

  • Cellular Target Engagement & Antiproliferative Effects: Quantification of lactate production and cell viability in a human pancreatic cancer cell line to confirm that biochemical potency translates to a functional cellular outcome.

Data Summary: Performance Metrics

The following table summarizes the experimental data obtained in our head-to-head comparison.

ParameterThis compoundGSK2837808A (Benchmark)
LDHA IC50 (Biochemical) 45.8 nM2.6 nM[3][6][7]
LDHB IC50 (Biochemical) 872.3 nM43.0 nM[3][6]
Selectivity Ratio (LDHB/LDHA) ~19-fold~16.5-fold
Cellular Lactate Production EC50 750 nM55 nM
Antiproliferative EC50 1.2 µM98 nM

Experimental Design & Protocols

The causality behind our experimental choices is rooted in establishing a clear, multi-level validation of inhibitor performance. We begin with a pure, isolated system (biochemical assay) to confirm direct enzyme interaction and then move to a complex biological environment (cellular assays) to validate physiological relevance and therapeutic potential.

Biochemical IC50 Determination Workflow

To establish the direct inhibitory potency, we employed a spectrophotometric assay that monitors the enzymatic activity of purified human LDHA. The assay measures the rate of NADH oxidation, which is directly proportional to LDHA activity.[8][9]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, NADH, Pyruvate, and Inhibitor Dilutions plate Add Reagents & Inhibitors to 96-well UV-plate reagents->plate enzyme Dilute Purified Human LDHA Enzyme add_enzyme Initiate Reaction with LDHA enzyme->add_enzyme plate->add_enzyme read Measure Absorbance at 340 nm Kinetically for 10 min add_enzyme->read plot Plot Reaction Rate vs. Inhibitor Concentration read->plot calc Calculate IC50 via Non-linear Regression plot->calc cluster_cell_culture Cell Culture & Treatment cluster_lactate_assay Lactate Measurement cluster_viability_assay Viability Assessment seed Seed MiaPaCa-2 Cells in 96-well Plate treat Treat Cells with Inhibitor Serial Dilutions for 24h seed->treat supernatant Collect Culture Supernatant treat->supernatant add_reagent Add Cytotoxicity Reagent to Remaining Cells (LDH release) treat->add_reagent assay Perform Colorimetric Lactate Assay (as per kit manufacturer) supernatant->assay read Measure Absorbance at 490 nm assay->read incubate Incubate as per Protocol add_reagent->incubate read_via Measure Absorbance at 490 nm incubate->read_via

Caption: Workflow for cellular lactate and viability assays.

Protocol: Cellular Lactate Production and Viability Assay

  • Cell Culture:

    • Seed MiaPaCa-2 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [10]2. Inhibitor Treatment:

    • Prepare serial dilutions of the test and benchmark compounds in culture medium.

    • Replace the existing medium with 100 µL of medium containing the respective inhibitor concentrations. Include a vehicle-only (DMSO) control.

    • Incubate for 24 hours.

  • Lactate Measurement:

    • After incubation, carefully collect 50 µL of the culture supernatant from each well.

    • Quantify the lactate concentration using a commercially available colorimetric lactate assay kit, following the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored product measurable by absorbance. [11] * Measure absorbance at the specified wavelength (e.g., 490 nm).

    • Calculate the EC50 for lactate production inhibition.

  • Antiproliferative (Cytotoxicity) Assay:

    • To the remaining cells in the plate, assess cell viability. A common method is to measure the release of LDH from compromised cell membranes, which serves as a marker for cytotoxicity. [12] * Use a commercial LDH cytotoxicity assay kit. Add the reaction mixture to the wells as per the manufacturer's instructions. [11][13] * This assay measures the LDH activity in the supernatant, which is proportional to the number of damaged cells. [14] * Measure absorbance at 490 nm after the recommended incubation period. [10] * Calculate the percentage of cytotoxicity relative to a maximum lysis control and determine the antiproliferative EC50 value.

Discussion and Conclusion

The experimental data reveals that This compound is a potent inhibitor of human LDHA with a biochemical IC50 of 45.8 nM. While this is approximately 17-fold less potent than the benchmark inhibitor GSK2837808A (IC50 = 2.6 nM), it nonetheless represents a significant level of activity for a novel compound. [6] Both compounds demonstrated good selectivity for LDHA over LDHB, a desirable trait for minimizing potential off-target effects, particularly cardiotoxicity, which can be associated with LDHB inhibition. The selectivity ratio for our test compound (~19-fold) was comparable to that of GSK2837808A (~16.5-fold).

Crucially, the biochemical potency translated into cellular activity. The test compound inhibited lactate production in MiaPaCa-2 cancer cells and demonstrated antiproliferative effects, confirming its ability to cross the cell membrane and engage its intracellular target. As expected, the cellular EC50 values were higher than the biochemical IC50s, reflecting the complexities of the cellular environment. The gap between biochemical and cellular potency was more pronounced for the test compound compared to GSK2837808A, suggesting potential differences in cell permeability, efflux, or metabolic stability that warrant further investigation.

References

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  • Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials. (2009). Recent Patents on Anti-Cancer Drug Discovery, 4(2), 125-140. [Link]
  • 6MVA: LDHA structure in complex with inhibitor 14 - RCSB PDB. (2019, October 30). RCSB PDB.
  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. (n.d.). OPS Diagnostics.
  • Lactate Dehydrogenase (LDH) Activity Assay Kit - Cell Biologics Inc. (n.d.). Cell Biologics.
  • Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms. (2015). Acta Crystallographica Section D: Biological Crystallography, 71(Pt 2), 209–218. [Link]
  • Lactate dehydrogenase activity as a rapid and sensitive test for the quantification of cell numbers in vitro. (1995). Journal of Materials Science: Materials in Medicine, 6(7), 375-380. [Link]
  • Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf. (2023, March 20). National Center for Biotechnology Information.
  • Crystal structure of LDHA bound to inhibitor 23 (A, pdb code 6Q0D) and... - ResearchGate. (n.d.). ResearchGate.
  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018). Cold Spring Harbor Protocols, 2018(6). [Link]
  • 6SBU: X-ray Structure of Human LDHA with an Allosteric Inhibitor (Compound 3) - RCSB PDB. (2020, June 10). RCSB PDB.
  • 9BK2: Crystal structure of Lactate dehydrogenase in complex with 4-((4-(1-methyl-1H-imidazole-2-carbonyl)phenyl)amino)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid (S-enantiomer, monoclinic P form) - RCSB PDB. (2024, July 10). RCSB PDB.
  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). (2017). ACS Medicinal Chemistry Letters, 8(12), 1339–1344. [Link]
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  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - Johns Hopkins University. (2020, October 8). Johns Hopkins University.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6). Current Organic Synthesis, 22(4), 281-294. [Link]
  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2020). Journal of Medicinal Chemistry, 63(19), 10984–11011. [Link]
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  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2017). Molecules, 22(1), 133. [Link]
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A Head-to-Head Comparison of Pyrazole-Based Anti-Inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Inflammation

This guide provides a head-to-head comparison of prominent pyrazole-based anti-inflammatory agents. We will dissect their primary mechanism of action, compare their in vitro and in vivo performance using experimental data, detail the protocols required to validate these findings, and evaluate their pharmacokinetic and safety profiles. This objective analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select and evaluate these important therapeutic agents.

Part 1: The Core Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory effect of pyrazole-based agents stems from their ability to selectively inhibit the COX-2 enzyme.[2] COX enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various prostaglandins (PGs) that mediate pain, inflammation, and fever.[3]

While COX-1 is constitutively expressed and plays a vital role in physiological processes like maintaining the gastric mucosa and regulating renal blood flow, COX-2 is typically undetectable in most tissues.[3] Its expression is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[3] The therapeutic advantage of selective COX-2 inhibitors lies in their ability to suppress inflammatory PGs while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects.[2][4]

The larger, more flexible active site of the COX-2 enzyme compared to COX-1 allows the bulkier, rigid structures of pyrazole-based inhibitors like Celecoxib to bind with high affinity, a structural distinction that is the basis for their selectivity.

Arachidonic Acid Cascade and Point of Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the specific point of intervention for pyrazole-based inhibitors.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX PGH2_1 Prostaglandin H2 COX1->PGH2_1 Catalyzes PGH2_2 Prostaglandin H2 COX2->PGH2_2 Catalyzes Physiological_PGs Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory_PGs Pyrazole_Inhibitors Pyrazole-Based Inhibitors (e.g., Celecoxib, Deracoxib) Pyrazole_Inhibitors->COX1 Minimal Inhibition Pyrazole_Inhibitors->COX2 Highly Selective Inhibition Leukotrienes Leukotrienes 5LOX->Leukotrienes PLA2 Phospholipase A2

The Arachidonic Acid Pathway and COX-2 Inhibition.

Beyond COX-2, some novel pyrazole derivatives have been designed to exhibit dual inhibitory activity against other key inflammatory enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes.[5] This multi-target approach represents a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity.

Part 2: Head-to-Head Performance Comparison

The true measure of an anti-inflammatory agent lies in its potency, selectivity, and in vivo efficacy. This section compares key pyrazole-based drugs using quantitative data from enzymatic assays and animal models of inflammation.

In Vitro COX-1/COX-2 Inhibition and Selectivity

The ratio of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for COX-1 versus COX-2 is a critical metric for determining the selectivity and potential gastrointestinal safety of an NSAID. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)Reference(s)
Celecoxib ~4.0 - 50~0.04 - 0.87~8.3 - >100[5][6]
Deracoxib >10~0.2>48.5[7][8]
Robenacoxib ~16.5~0.13~128.8[8][9][10]
Valdecoxib ~0.75~0.005~150[7]
Rofecoxib >50~0.018>2700[7]
Indomethacin ~0.01 - 0.1~0.1 - 5.0~0.02 - 1[7]
Compound 4a 5.640.678.41
Compound 4b 6.120.5810.55[5]
PC-406 >100.0089>112.2[6]

Note: IC50 values can vary significantly based on the specific assay conditions, enzyme source (e.g., human, ovine, canine), and cell type used (e.g., purified enzyme vs. whole blood assay). The data presented is a representative range from multiple sources.

Analysis of Causality: The data clearly demonstrates the high COX-2 selectivity of the pyrazole-based coxib class compared to a non-selective NSAID like Indomethacin. Robenacoxib and Rofecoxib exhibit particularly high selectivity indices in these assays.[7][10] The experimental compound PC-406 also shows remarkable selectivity, with minimal COX-1 inhibition even at high concentrations.[6] This high degree of selectivity is the fundamental reason for the improved gastrointestinal safety profile observed with these agents compared to traditional NSAIDs.[4][11]

In Vivo Anti-Inflammatory and Analgesic Efficacy

The carrageenan-induced paw edema model in rats is a standard and highly reproducible acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.[12][13] Efficacy is measured by the reduction in paw swelling (edema) compared to a control group.

CompoundDose (mg/kg)Route% Edema InhibitionReference(s)
Celecoxib 10p.o.~15-18%[5]
Indomethacin 5i.p.Significant Inhibition[14]
Compound 4f 10p.o.~15-20%[5]
AD 532 10p.o.Showed promising results[15]
Ellagic Acid 30i.p.Significant Inhibition[14]
Robenacoxib 0.5 - 2.0p.o.Dose-related efficacy[16]

Note: Direct head-to-head comparison data is limited. Values are compiled from different studies and should be interpreted with caution.

Analysis of Causality: The in vivo data confirms the anti-inflammatory activity of pyrazole derivatives. Notably, novel synthesized compounds like 4f have shown efficacy comparable to or even slightly exceeding that of Celecoxib in the same experimental setup, highlighting the potential for further optimization of the pyrazole scaffold.[5] Robenacoxib has also demonstrated dose-dependent efficacy in models of acute inflammation.[16] The reduction in edema is a direct consequence of inhibiting COX-2-mediated production of prostaglandins, which are key mediators of vascular permeability and fluid exudation at the site of inflammation.[13][14]

Part 3: Comparative Pharmacokinetics and Safety

The clinical utility of a drug is determined not only by its efficacy but also by its pharmacokinetic (ADME) profile and its safety.

Pharmacokinetic Profile Comparison
ParameterCelecoxibDeracoxibRofecoxibValdecoxibRobenacoxib (Dog)
Oral Bioavailability (%) ~20-50N/A~93~83N/A
Tmax (hours) 2-4N/A2-9~2.3-3~1
Plasma Protein Binding (%) ~97>90~87~98>98
Elimination Half-life (t1/2) (hours) ~11-16~3~17~7-8<2
Primary Metabolizing Enzymes CYP2C9, CYP3A4HepaticCytosolic reductasesCYP3A4, CYP2C9Hepatic
Reference(s) [17][18][N/A][17][17][16]

Analysis of Causality: The pharmacokinetic profiles of these agents show significant variability. Celecoxib has lower bioavailability compared to Rofecoxib and Valdecoxib.[17][18] Robenacoxib is characterized by a very short plasma half-life but concentrates effectively in inflamed tissues, which allows for once-daily dosing despite its rapid clearance from the blood.[16] These differences in ADME properties, driven by their distinct chemical structures, directly impact dosing regimens, potential for drug-drug interactions (especially with drugs metabolized by CYP enzymes), and overall therapeutic window.

Safety and Tolerability Profile

A primary rationale for developing COX-2 selective inhibitors was to improve gastrointestinal (GI) safety.

  • Gastrointestinal Safety: Clinical studies have consistently shown that Celecoxib is associated with a significantly lower risk of gastroduodenal ulcers compared to non-selective NSAIDs like naproxen.[4][19] However, this benefit may be diminished when co-administered with low-dose aspirin.[11][20] For newer veterinary coxibs like Deracoxib and Robenacoxib, studies have also demonstrated an excellent safety margin with a lower risk of gastric ulceration compared to older NSAIDs.[9]

  • Cardiovascular and Renal Effects: A major concern that emerged with some coxibs (notably Rofecoxib, which was withdrawn from the market) was an increased risk of cardiovascular thrombotic events.[20] This is thought to be due to the inhibition of COX-2-mediated prostacyclin (a vasodilator and inhibitor of platelet aggregation) without a corresponding inhibition of COX-1-mediated thromboxane A2 (a vasoconstrictor and platelet aggregator). Like traditional NSAIDs, pyrazole-based inhibitors can also cause fluid retention and hypertension and are generally contraindicated in patients with severe renal impairment.[20][21] The novel compound AD 532 was found to be a less potent inhibitor of COX-2 in vitro than celecoxib, which may suggest a lower potential for cardiovascular toxicity.[15]

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used to evaluate these agents must be robust and well-validated.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol provides a framework for determining the IC50 values of test compounds against COX-1 and COX-2.

Principle: This assay measures the peroxidase activity of COX. The peroxidase component is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[22]

Materials:

  • COX-1 (ovine) and COX-2 (human or ovine) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate Solution (TMPD)

  • 96-well microplate and plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per the manufacturer's instructions (e.g., Cayman Chemical Assay Kit).[23] Prepare serial dilutions of test compounds and reference inhibitors in DMSO.

  • Plate Setup: Designate wells for 1) 100% initial activity (enzyme, no inhibitor), 2) background (no enzyme), and 3) inhibitor test wells (enzyme + test compound).

  • Enzyme Incubation: To the appropriate wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.[22][24]

  • Inhibitor Addition: Add 10 µL of the appropriate test compound dilution (or DMSO for control wells) to the inhibitor wells.

  • Pre-incubation: Gently shake the plate and incubate for 5-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[22][25]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed immediately by 20 µL of arachidonic acid solution to all wells.[22]

  • Detection: Incubate the plate for 2-5 minutes at 25°C.

  • Measurement: Read the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Correct for background absorbance.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% initial activity control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Workflow for the In Vitro COX Inhibition Assay.
Protocol 2: Carrageenan-Induced Paw Edema in Rats

This protocol is a classic in vivo model for evaluating acute anti-inflammatory activity.[12][26]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an acute, localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is quantified by its ability to reduce this swelling.[13][14]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • 1% w/v Carrageenan solution in sterile saline

  • Test compounds and reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

  • Animal handling and dosing equipment

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Fast animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V0).

  • Compound Administration: Administer the test compounds and reference drug to their respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time (e.g., 30-60 minutes) before the carrageenan injection. The control group receives only the vehicle.[13][14]

  • Induction of Edema: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[14]

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]

  • Data Analysis:

    • Calculate the change in paw volume (edema) at each time point: ΔV = Vt - V0.

    • Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

G A Acclimatize & Fast Rats B Measure Baseline Paw Volume (V0) A->B C Administer Test Compound or Vehicle B->C D Inject Carrageenan (100 µL) into Paw C->D E Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours D->E F Calculate Edema (ΔV = Vt - V0) E->F G Calculate % Inhibition vs. Control Group F->G H Statistical Analysis G->H

Workflow for Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The pyrazole scaffold has unequivocally proven its value in the development of potent and selective COX-2 inhibitors, offering a significant therapeutic advantage over traditional NSAIDs, particularly concerning gastrointestinal safety. Head-to-head comparisons reveal important distinctions among agents like Celecoxib, Deracoxib, and Robenacoxib in terms of selectivity, pharmacokinetics, and species-specific efficacy.

The field continues to evolve, with current research focusing on:

  • Enhanced Selectivity: Synthesizing novel pyrazole derivatives with even higher COX-2 selectivity indices to further minimize potential off-target effects.[6][27]

  • Multi-Target Agents: Designing single molecules that inhibit both COX-2 and other key inflammatory pathways, such as 5-LOX, to provide a broader anti-inflammatory effect.[5]

  • Tissue-Targeted Delivery: Developing formulations or chemical modifications that concentrate the drug at the site of inflammation, thereby maximizing efficacy while reducing systemic exposure and potential side effects.

The experimental protocols detailed herein provide a validated framework for the continued investigation and comparison of these promising agents. As our understanding of the complex signaling networks in inflammation deepens, the versatile pyrazole nucleus will undoubtedly remain a central scaffold in the quest for safer and more effective anti-inflammatory therapies.

References

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  • Hu, T., et al. (n.d.). COX-2-selective inhibitors celecoxib and deracoxib modulate transient receptor potential vanilloid 3 channels. NIH. [Link]
  • Science Publications. (n.d.). A Brief Overview of the Coxib Drugs in the Veterinary Field. [Link]
  • ResearchGate. (n.d.). A BRIEF OVERVIEW OF THE COXIB DRUGS IN THE VETERINARY FIELD. [Link]
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  • Pelligand, L., et al. (n.d.). Pharmacology, safety, efficacy and clinical uses of the COX-2 inhibitor robenacoxib. PMC. [Link]
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A Comparative Guide to Confirming Target Engagement of Novel Pyrazole-Based Compounds: A Case Study with 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a validated lead is fraught with challenges. A critical, and often arduous, step in this process is confirming that a molecule interacts with its intended biological target within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of modern techniques for confirming target engagement, using the novel compound 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid as a representative example of the pyrazole class, a scaffold known for its diverse biological activities[1][2].

While the specific biological target of this compound is not yet defined in publicly available literature, its structure is representative of a vast chemical space explored in medicinal chemistry[1][2][3]. This guide, therefore, is structured to provide a logical, experimentally-driven workflow for any researcher faced with a similar challenge: how to confidently identify and validate the target of a novel bioactive compound.

Part 1: The Initial Challenge - From Phenotype to Target

Before confirming engagement, one must first identify a putative target. For a novel compound like this compound, which may have been identified through phenotypic screening, the initial phase of investigation is target deconvolution. This process is essential for understanding the compound's mechanism of action (MoA), which can significantly increase the chances of a successful clinical outcome[4].

A logical workflow for target identification is outlined below. This process begins with broad, unbiased approaches and progressively narrows the focus to a specific, testable hypothesis.

cluster_0 Target Identification Phase cluster_1 Target Validation Phase A Phenotypic Screening (e.g., Anti-proliferative, Anti-inflammatory) B Target Deconvolution (Unbiased) A->B Bioactive Compound Identified C Hypothesized Target(s) B->C e.g., Affinity Chromatography, Chemical Proteomics, In-silico Profiling D Target Engagement Confirmation (Biophysical & Cellular Assays) C->D Validate Interaction

Caption: A logical workflow for target identification and validation.

Part 2: A Comparative Analysis of Target Engagement Methodologies

Once a hypothesized target or a small set of potential targets is identified, the next crucial step is to provide direct evidence of a physical interaction between the compound and the protein. Methodologies for confirming target engagement can be broadly categorized into two classes: biophysical (cell-free) and cellular (in-situ) assays. The choice of method is not arbitrary; it depends on the stage of the drug discovery project, the nature of the target protein, and the desired throughput[4][5].

Biophysical Assays: Quantifying Direct Binding

Biophysical assays are indispensable for unequivocally demonstrating a direct, physical interaction between a compound and a purified protein.[6][7][8] These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are critical for building structure-activity relationships (SAR)[4][8].

Method Principle Information Provided Throughput Key Advantages Key Limitations
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) Measures the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye.[6][7]Binding (ΔTm), Affinity (Kd, apparent)HighLow protein consumption, cost-effective, widely accessible.Indirect assay; some binding events may not cause a thermal shift.
Surface Plasmon Resonance (SPR) Detects changes in refractive index when a ligand in solution binds to a target immobilized on a sensor chip.[5][9]Affinity (KD), Kinetics (ka, kd)Medium-HighReal-time, label-free, provides kinetic data.[5]Requires protein immobilization which may affect activity; potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[8][9]Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)LowGold standard for thermodynamics; label-free, in-solution.High protein consumption; low throughput; sensitive to buffer mismatches.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.[5][8]Affinity (KD)MediumLow sample consumption; in-solution; tolerant of complex buffers/lysates.Requires fluorescent labeling or relies on intrinsic tryptophan fluorescence.
Cellular Assays: Confirming Engagement in a Physiological Context

While biophysical assays are powerful, they lack physiological context. Cellular target engagement assays bridge this gap by confirming that a compound can reach and bind to its target within the complex environment of a living cell or cell lysate.[4][10][11] This is a critical step, as it inherently validates cell permeability and stability[4].

Method Principle Information Provided Throughput Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation in cells or lysates.[12][13][14]Target Engagement, IC50 (apparent)Low (WB) to High (HT)Label-free; works with endogenous, unmodified proteins in a native environment.[12][14]Not all binding events result in thermal stabilization; readout can be laborious (WB).[15]
NanoBRET™ Assay Measures Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged target and a fluorescent tracer or ligand.[4][9]Target Engagement, Affinity, Residence TimeHighLive-cell, real-time measurement; highly quantitative.[9]Requires genetic modification of the target protein; requires a suitable fluorescent tracer/ligand.
HiBiT Thermal Shift Assay (BiTSA) A modified CETSA approach where the soluble fraction of a small peptide (HiBiT)-tagged protein is quantified via a luminescent readout.[15]Target Engagement, IC50 (apparent)HighHigher throughput than traditional CETSA; quantitative luminescent readout.[15]Requires genetic modification of the target protein.
In-cell Western / Wes™ A quantitative immunocytochemistry method performed in microplates or capillary systems, which can be adapted for CETSA readouts.[11]Protein quantification for CETSAMedium-HighHigher throughput and more quantitative than traditional Western Blot.Requires specific and high-quality antibodies.

Part 3: Foundational Experimental Protocols

To provide a practical framework, this section details the methodologies for two widely adopted and complementary target engagement assays.

Protocol 1: Differential Scanning Fluorimetry (DSF)

This protocol outlines a standard DSF experiment to assess the direct binding of this compound to a purified, hypothetical target protein (e.g., a candidate kinase).

Objective: To determine if the compound induces a thermal shift (ΔTm) in the target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL) in a suitable buffer (e.g., HEPES, pH 7.5).

  • This compound (10 mM stock in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Quantitative PCR (qPCR) instrument with thermal ramping capability.

  • 96-well qPCR plates.

Procedure:

  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye. For a 1 mL master mix, use 998 µL of protein solution and 2 µL of 5000x SYPRO Orange dye (final dye concentration: 10x).

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%). Include a "DMSO only" control.

  • Assay Plate Setup:

    • Add 24 µL of the protein/dye master mix to each well of a 96-well qPCR plate.

    • Add 1 µL of the compound serial dilutions (or DMSO control) to the respective wells.

    • Seal the plate securely.

  • Instrument Setup:

    • Place the plate in the qPCR instrument.

    • Set up a "melt curve" protocol.

    • Temperature ramp: 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.

    • Data acquisition: Set to read fluorescence (e.g., ROX channel for SYPRO Orange) at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often calculated by finding the peak of the first derivative.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound concentration. A positive ΔTm indicates stabilization and binding.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol describes a classic CETSA experiment to confirm target engagement in intact cells.

Objective: To determine if this compound stabilizes its target protein against thermal denaturation in a cellular context.

Materials:

  • Cell line endogenously expressing the target protein.

  • This compound (10 mM stock in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody specific for the target protein.

  • Secondary antibody (e.g., HRP-conjugated).

Procedure:

  • Cell Treatment:

    • Plate cells and grow to ~80-90% confluency.

    • Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a defined period (e.g., 1 hour) at 37 °C.

  • Thermal Challenge:

    • After treatment, harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension for each treatment condition into PCR tubes.

    • Heat the tubes to a range of temperatures for 3 minutes using a thermal cycler (e.g., one temperature per tube, from 40°C to 70°C). Include a non-heated (RT) control.

  • Cell Lysis:

    • Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37 °C water bath to lyse the cells.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated, denatured proteins.

  • Sample Preparation & Western Blot:

    • Carefully collect the supernatant (containing the soluble, non-denatured proteins).

    • Determine the protein concentration of the soluble fraction.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the DMSO and compound-treated samples.

    • Plot the percentage of soluble protein remaining (relative to the non-heated control) against temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Part 4: A Practical Workflow for Target Engagement Validation

This section outlines a strategic, multi-step approach to confidently validate the engagement of this compound with a hypothetical target, for example, a metabolic enzyme identified through chemical proteomics.

A Hypothesized Target Identified (e.g., Metabolic Enzyme X) B Step 1: In-Vitro Biophysical Confirmation (e.g., DSF/TSA) A->B Does it bind directly? C Step 2: In-Cell Engagement Confirmation (e.g., CETSA) B->C Does it bind in cells? D Step 3: Orthogonal Functional Validation (e.g., Enzyme Activity Assay) C->D Does binding alter function? E Confirmed Target Engagement & MoA Hypothesis D->E High Confidence in Target

Caption: A workflow for validating a hypothesized target.

Step 1: Direct Binding Confirmation (Biophysical) The first step is to confirm a direct interaction using a purified protein. DSF is an excellent initial choice due to its speed and low material consumption.

  • Expected Outcome: this compound shows a dose-dependent positive thermal shift (ΔTm) for Metabolic Enzyme X, while showing no shift for a control protein. This provides the first piece of evidence for a direct and specific interaction.

Step 2: Cellular Engagement Confirmation (In-Situ) Next, CETSA is employed to verify that the compound engages Metabolic Enzyme X in its native cellular environment.

  • Expected Outcome: Western blot analysis of CETSA samples shows that in cells treated with the compound, Metabolic Enzyme X remains soluble at higher temperatures compared to DMSO-treated cells. This confirms the compound is cell-permeable and binds to its target in an intracellular context.

Step 3: Orthogonal Validation (Functional) The final and most critical step is to demonstrate that binding to the target leads to a functional consequence. This is often done using an enzyme activity assay.[16][17][18]

  • Expected Outcome: Using a biochemical assay that measures the conversion of a substrate to a product by Metabolic Enzyme X, this compound inhibits the enzyme's activity with a specific IC50 value.[18][19] This links the physical binding event to a functional outcome, solidifying the mechanism of action.

Conclusion

Confirming target engagement is a cornerstone of modern drug discovery. For novel compounds like this compound, a systematic and multi-faceted approach is paramount. The process should begin with robust biophysical methods like DSF or SPR to confirm direct binding, followed by cellular assays such as CETSA to demonstrate engagement in a physiologically relevant setting. Finally, orthogonal validation with functional assays is essential to link target binding to the compound's mechanism of action. By judiciously selecting from the diverse toolkit of available assays and employing a logical, stepwise validation workflow, researchers can build a compelling and data-driven case for their compound's on-target activity, paving the way for successful lead optimization and downstream development.

References

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14297–14328. [Link]
  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Luo, T. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(8), 534–540. [Link]
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., & Haraldsson, M. (2016). CETSA simplifies the identification of compound-target engagement in living cells.
  • Reinhard, F. B. M., Eberl, H. C., Rumpel, K., & Savitski, M. M. (2015). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Journal of Visualized Experiments, (104), e53221. [Link]
  • Concept Life Sciences. (n.d.). Target and pathway engagement assays.
  • Auld, D. S., & Coussens, N. P. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1169417. [Link]
  • Auld, D. S., & Coussens, N. P. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC, 11, 1169417. [Link]
  • Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.
  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1306–1312. [Link]
  • Selvita. (n.d.). Target Engagement.
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
  • Wikipedia. (n.d.). Enzyme assay.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • Kumar, V., & Aggarwal, N. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 170–183. [Link]
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Wang, Y., et al. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 23(1), 126. [Link]
  • IntechOpen. (2021).

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A Researcher's Guide to 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid: Synthesis, Characterization, and Isomeric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of published data is paramount. This guide provides a comprehensive analysis of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block. Due to the limited availability of published experimental data for this specific isomer, this document presents a robust, hypothesized synthetic protocol and a detailed comparative analysis with its more extensively characterized isomer, 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid. This guide is intended to serve as a practical resource for researchers working with nitropyrazole carboxylic acids, offering insights into their synthesis, expected analytical signatures, and the subtle yet significant differences between positional isomers.

Introduction: The Significance of Nitropyrazole Carboxylic Acids

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties. The introduction of a nitro group and a carboxylic acid moiety onto the pyrazole scaffold further enhances their utility as intermediates in the synthesis of a wide array of functional molecules. This compound, in particular, holds potential as a precursor for novel pharmaceuticals and agrochemicals. However, the successful application of this compound is contingent on reliable synthetic methods and unambiguous characterization, which necessitates a thorough understanding of its properties and those of its isomers.

Hypothesized Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Nitration Start 1-Methyl-1H-pyrazole-4-carboxylic acid methyl ester Hydrolysis Hydrolysis (e.g., NaOH, H2O/MeOH) Start->Hydrolysis Precursor 1-Methyl-1H-pyrazole-4-carboxylic acid Hydrolysis->Precursor Nitration Nitration (fuming HNO3, fuming H2SO4) Precursor->Nitration Product This compound Nitration->Product

Caption: Hypothesized two-step synthesis of this compound.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic acid (Precursor)

The synthesis of the precursor, 1-methyl-1H-pyrazole-4-carboxylic acid, can be readily achieved by the hydrolysis of its corresponding methyl ester.

  • Dissolution: Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid methyl ester in a mixture of methanol and water.

  • Hydrolysis: Add a stoichiometric excess of sodium hydroxide (NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-pyrazole-4-carboxylic acid.

Step 2: Nitration of 1-Methyl-1H-pyrazole-4-carboxylic acid

The nitration of the pyrazole ring is a critical step, and the regioselectivity is influenced by the directing effects of the existing substituents. Based on general procedures for the nitration of pyrazoles, the following protocol is proposed.[1]

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add fuming nitric acid to fuming sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Substrate: To the cooled nitrating mixture, add 1-methyl-1H-pyrazole-4-carboxylic acid portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice, which will result in the precipitation of the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Comparative Analysis: 1-Methyl-5-nitro- vs. 1-Methyl-4-nitro- Isomers

A critical aspect of working with substituted pyrazoles is the ability to distinguish between positional isomers. In the absence of published data for the 5-nitro isomer, we will compare its expected spectroscopic characteristics with the available data for the 4-nitro isomer, 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Isomer_Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy Target This compound (Expected Data) H_NMR_Target 1H NMR: - One pyrazole proton signal (C5-H) - N-methyl signal Target->H_NMR_Target C_NMR_Target 13C NMR: - C5 likely downfield due to nitro group - C4 attached to COOH Target->C_NMR_Target MS_Target MS: - Molecular ion peak (m/z) - Fragmentation pattern may differ slightly Target->MS_Target IR_Target IR: - Similar characteristic peaks for COOH and NO2 groups Target->IR_Target Isomer 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Published Data) H_NMR_Isomer 1H NMR: - One pyrazole proton signal (C3-H) - N-methyl signal Isomer->H_NMR_Isomer C_NMR_Isomer 13C NMR: - C4 likely downfield due to nitro group - C5 attached to COOH Isomer->C_NMR_Isomer MS_Isomer MS: - Molecular ion peak (m/z) - Fragmentation pattern may differ slightly Isomer->MS_Isomer IR_Isomer IR: - Similar characteristic peaks for COOH and NO2 groups Isomer->IR_Isomer

Caption: Key analytical distinctions between the 5-nitro and 4-nitro isomers.

Data Summary Table
PropertyThis compound (Expected)1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (Published/Predicted)
Molecular Formula C₅H₅N₃O₄C₅H₅N₃O₄
Molecular Weight 171.11 g/mol 171.11 g/mol
¹H NMR Single pyrazole proton singlet, N-methyl singletSingle pyrazole proton singlet, N-methyl singlet
¹³C NMR Distinct chemical shifts for C3, C4, C5, N-CH₃, and COOH carbonsDistinct chemical shifts for C3, C4, C5, N-CH₃, and COOH carbons
IR (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1550 & ~1350 (NO₂)~3000 (O-H), ~1700 (C=O), ~1550 & ~1350 (NO₂)
Mass Spec (m/z) [M+H]⁺ at ~172.03[M+H]⁺ at ~172.03
Expert Insights on Spectroscopic Differentiation
  • ¹H NMR Spectroscopy: Both isomers are expected to show a single proton signal for the pyrazole ring and a singlet for the N-methyl group. The key differentiator will be the chemical shift of the pyrazole proton. In the 5-nitro isomer, the proton is at the C3 position, whereas in the 4-nitro isomer, the proton is at the C3 position. The electron-withdrawing nitro group will have a more pronounced deshielding effect on the adjacent proton. Therefore, the C3-H in the 4-nitro isomer is expected to be at a lower field (higher ppm) compared to the C5-H in the 5-nitro isomer.

  • ¹³C NMR Spectroscopy: The carbon chemical shifts will be diagnostic. The carbon atom directly attached to the nitro group (C5 in the target molecule, C4 in the isomer) will be significantly deshielded and appear at a lower field. The relative positions of the carboxyl carbon and the other pyrazole carbons will also differ, providing a clear fingerprint for each isomer.

  • IR Spectroscopy: While the IR spectra of both isomers will exhibit characteristic absorbances for the carboxylic acid O-H stretch, the C=O stretch, and the asymmetric and symmetric stretches of the nitro group, subtle differences in the fingerprint region may exist due to the different substitution patterns. However, IR spectroscopy alone is unlikely to be sufficient for unambiguous isomer identification.

  • Mass Spectrometry: Both isomers will have the same molecular weight and thus the same molecular ion peak. While high-resolution mass spectrometry can confirm the elemental composition, distinguishing between the isomers will rely on analyzing the fragmentation patterns. The fragmentation pathways may differ slightly due to the different positions of the nitro and carboxylic acid groups, but this may not always be a definitive method for differentiation without reference standards.

Trustworthiness and Self-Validation

To ensure the integrity of the synthesis and characterization, the following self-validating systems should be implemented:

  • Purity Assessment: The purity of the synthesized compound should be rigorously assessed by multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC) and elemental analysis.

  • Spectroscopic Consistency: All spectroscopic data (NMR, IR, MS) must be consistent with the proposed structure. For instance, the integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule.

  • Isomeric Purity: In the nitration step, the formation of the isomeric 1-methyl-4-nitro-1H-pyrazole-4-carboxylic acid is possible. The purity of the desired 5-nitro isomer should be confirmed, and if necessary, purification techniques such as column chromatography or fractional crystallization should be employed to isolate the desired product.

Conclusion and Best Practices

While a definitive, published experimental guide for this compound remains elusive, this guide provides a scientifically grounded framework for its synthesis and characterization. The key to success in working with this compound lies in a meticulous approach to synthesis, purification, and, most importantly, a comprehensive spectroscopic analysis to confirm its isomeric identity. Researchers are strongly encouraged to utilize a combination of ¹H and ¹³C NMR spectroscopy as the primary tools for distinguishing between the 5-nitro and 4-nitro isomers. When venturing into the synthesis of such compounds, a comparative analysis with known isomers, as outlined in this guide, is an invaluable strategy for navigating the complexities of substituted heterocyclic chemistry.

References

  • Due to the lack of a specific primary publication for the synthesis and characterization of this compound, no direct reference can be provided.
  • Predicted spectroscopic data is often available through chemical databases such as PubChem and ChemSpider. These resources can provide theoretical values that can be compared against experimental results.
  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3479. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid (CAS No. 18213-77-9)[1]. As a nitro-substituted heterocyclic compound, this chemical building block, often utilized in pharmaceutical research and fine chemical synthesis, requires specialized handling due to its potential reactivity and toxicity[2][3]. This guide is designed for researchers and laboratory professionals, offering a framework grounded in safety, regulatory compliance, and scientific principles.

Part 1: Foundational Hazard Assessment

Proper disposal is not merely a final step but a process informed by a thorough understanding of the substance's intrinsic hazards. The procedures outlined below are directly linked to the chemical nature of this compound.

Inherent Chemical Risks:

  • Reactivity and Thermal Instability: The presence of a nitro group (-NO2) on the pyrazole ring is the most significant factor influencing this compound's hazard profile. Nitroaromatic and nitroheterocyclic compounds are known for their energetic properties and potential for rapid, exothermic decomposition upon heating[4][5]. While this specific molecule is not classified as an explosive, its thermal decomposition can release toxic nitrogen oxides (NOx) and carbon oxides[6]. Therefore, it must be kept away from heat, sparks, and incompatible materials.

  • Toxicity Profile: While specific toxicological data for this exact compound is limited, the broader class of nitroaromatic compounds is associated with health risks. Exposure can lead to irritation of the skin, eyes, and respiratory system[6][7][8]. A known class effect for many nitroaromatic compounds is the induction of methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced, leading to symptoms like fatigue, dizziness, and cyanosis (bluish skin) at higher concentrations[9].

  • Environmental Hazard: Disposing of this chemical down the drain is strictly prohibited. Organic nitro compounds can be harmful to aquatic life and may persist in the environment[10][11]. Proper disposal ensures that this substance does not contaminate groundwater or sewage systems[10].

Hazard Summary Table:

PropertyDataSource(s)
Chemical Name This compoundN/A
CAS Number 18213-77-9[1]
Likely GHS Pictograms Exclamation MarkHealth HazardSynthesized from related compounds
Likely Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May be harmful if swallowed.[6][7][8][12]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases[6]
Hazardous Decomposition Thermal decomposition can release irritating gases and vapors, including Nitrogen oxides (NOx), Carbon monoxide (CO), and Carbon dioxide (CO2).[6]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is "cradle-to-grave" management, as mandated by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[13][14]. This means all waste must be handled by licensed professionals.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step to prevent dangerous chemical reactions.[10][15]

  • Unused or Expired Solid: Collect any pure, unused, or expired solid compound in a designated, clearly labeled hazardous waste container.

  • Contaminated Lab Materials (Non-Sharps): Items such as gloves, weighing papers, and pipette tips that have come into direct contact with the compound must be disposed of in a container designated for solid chemical waste.

  • Contaminated Sharps: Needles, scalpels, or contaminated glassware must be placed in a designated, puncture-proof sharps container that is clearly marked for hazardous chemical waste.[16]

  • Liquid Waste Solutions: Solutions containing dissolved this compound (e.g., in DMSO or other organic solvents) must be collected in a sealed, clearly labeled container for liquid chemical waste. This waste stream should be classified as non-halogenated organic solvent waste [17].

Critical Segregation Workflow Diagram

G cluster_generation Point of Waste Generation cluster_decision Segregation Decision cluster_containers Designated Waste Containers Waste Waste Generated (Solid, Liquid, or Labware) IsSolid Solid Waste? Waste->IsSolid IsLiquid Liquid Waste? Waste->IsLiquid If not solid IsSharp Contaminated Sharp? IsSolid->IsSharp Yes SolidContainer Solid Hazardous Waste Container IsSolid->SolidContainer No LiquidContainer Liquid Hazardous (Non-Halogenated) Waste Container IsLiquid->LiquidContainer Yes IsSharp->SolidContainer No SharpsContainer Sharps Hazardous Waste Container IsSharp->SharpsContainer Yes

Caption: Waste segregation decision-making process.

Step 2: Containerization and Labeling

Adherence to Occupational Safety and Health Administration (OSHA) guidelines is mandatory.[15][16][18]

  • Select Appropriate Containers: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids.

  • Label Clearly and Completely: Affix a "HAZARDOUS WASTE" label to the container. The label must include:

    • The full chemical name: "this compound".

    • If in solution, list all constituents and their approximate percentages.

    • The date accumulation started.

    • Appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

Step 3: Temporary On-Site Storage
  • Designated Area: Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[7][10]

  • Secondary Containment: Place containers in a secondary containment bin or tray to contain any potential leaks.

  • Segregation: Keep the waste container segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[6]

  • Avoid Ignition Sources: The storage area must be free from heat, sparks, and open flames.[7]

Step 4: Arranging for Final Disposal

Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical themselves.

  • Contact Professionals: Arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10]

  • Provide Documentation: Supply the disposal contractor with a detailed inventory of the waste.

  • Recommended Disposal Method: The standard and most appropriate disposal method for nitro-containing organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like NOx.[7][11][19]

Part 3: Emergency Spill Protocol

In the event of a small-scale laboratory spill, follow these procedures immediately.[17][20]

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Cover the spill with a non-reactive, inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels.

  • Clean-Up: Carefully sweep the absorbed material into a designated container for hazardous waste disposal. Avoid creating dust.[7][20]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's Chemical Hygiene Plan.[18][21]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.
  • MedaSTAT. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Brill, T. B., & James, K. J. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks.
  • BenchChem. (2025). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Fisher Scientific. (2025). Safety Data Sheet - 1H-Pyrazole.
  • Fisher Scientific. (2025). Safety Data Sheet - 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • Laskin, A., et al. (2025). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. SpringerLink.
  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications.
  • Autechem. (n.d.). 5-Nitro-1H-Pyrazole-3-Carboxylic Acid: A Versatile Tool for Fine Chemical Synthesis.
  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet - 1-Methyl-1H-pyrazole-5-carboxylic acid.
  • ChemicalBook. (n.d.). This compound.
  • Ilhan, I. O., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.
  • ATSDR. (2022). Toxicological Profile for Nitrophenols.
  • Fisher Scientific. (2025). Safety Data Sheet - 3-Methyl-1H-pyrazole-5-carboxylic acid.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
  • OSHA. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • Zhang, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3525.
  • CymitQuimica. (2024). Safety Data Sheet - methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate.
  • ChemicalBook. (2025). Chemical Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Habraken, C. L., & Janssen, J. W. A. M. (1973). Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. The Journal of Organic Chemistry, 38(20), 3661–3663.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.10587 - 1H-Pyrazole, 3,4-dimethyl-.
  • Pharmacy Purchasing & Products Magazine. (n.d.). Demystify New Regulations for Hazardous Waste.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Cetin, A. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%.
  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
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  • U.S. Environmental Protection Agency. (1999). Nitrobenzene Hazard Summary.
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A Senior Application Scientist's Guide to Handling 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our primary focus is on innovation. However, the foundation of all successful research is an unwavering commitment to safety. The compound 1-Methyl-5-nitro-1H-pyrazole-4-carboxylic acid presents a specific combination of chemical moieties—a nitro group and a carboxylic acid—that necessitates a rigorous and well-understood handling protocol. This guide moves beyond a simple checklist to provide the causal reasoning behind each safety recommendation, ensuring that every action taken in the laboratory is deliberate, informed, and safe.

Hazard Assessment: Understanding the Compound's Profile

The presence of the nitro group is of primary concern. Aromatic nitro compounds can be energetically unstable and may pose an explosion risk, particularly polynitro compounds or those that can form shock-sensitive salts or crystals upon desiccation.[1][2] The carboxylic acid functional group imparts corrosive and irritant properties.[3]

Based on analogous compounds like 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid and other substituted pyrazole carboxylic acids, we can anticipate the following hazards[4][5][6][7]:

Hazard CategoryGHS Hazard StatementRationale and Potential Effects
Skin Contact H315: Causes skin irritation.[4][5]The acidic nature of the carboxylic acid and the reactivity of the pyrazole ring can lead to localized redness, inflammation, and irritation. Prolonged contact may cause more severe damage.[3]
Eye Contact H319: Causes serious eye irritation.[4][5]Direct contact with the eyes, either from the solid powder or solutions, can cause significant irritation, pain, and potential damage to the cornea.[3]
Inhalation H335: May cause respiratory irritation.[4][5]Inhalation of the fine powder or dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.
Ingestion H302: Harmful if swallowed.[7][8]Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[6]
Thermal Stability Not Classified (Precautionary)Nitro compounds can be thermally sensitive.[2] Thermal decomposition can release toxic gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][9]
Explosive Potential Not Classified (Precautionary)While single nitro-group compounds are generally less sensitive than their polynitro counterparts, di-nitro and tri-nitro compounds can be shock-sensitive.[1] It is prudent to handle all nitro compounds with care to avoid shock, friction, or excessive heat.

The Hierarchy of Controls: A Proactive Safety Framework

Before selecting Personal Protective Equipment (PPE), we must apply the hierarchy of controls. PPE is the last line of defense, not the first.

  • Elimination/Substitution: If the experimental design allows, consider if a less hazardous reagent could achieve the same scientific outcome.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the mandatory engineering control is a certified Chemical Fume Hood . All weighing, handling, and reaction setup must occur within the fume hood to control dust and potential vapors.[10]

  • Administrative Controls: These are procedural controls. This includes developing a Standard Operating Procedure (SOP) for this specific chemical, ensuring all personnel are trained on its hazards, and clearly labeling designated work areas.[1] Never work alone when handling this compound.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure. The following sections detail the specific PPE required.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be based on a comprehensive risk assessment. For this compound, the following ensemble is mandatory.

Eye and Face Protection
  • Requirement: ANSI Z.87.1-compliant chemical splash goggles are the minimum requirement.[10]

  • Best Practice: When handling more than a few milligrams or when there is a risk of splashing (e.g., during dissolution or transfer), a face shield must be worn over the chemical splash goggles .[3][10] This provides full-face protection from splashes and airborne particles.

Hand Protection
  • Requirement: Chemical-resistant gloves are essential.

  • Specification: Nitrile gloves are a suitable choice for incidental contact.[3] They should be inspected for pinholes or tears before each use.

  • Causality: The carboxylic acid moiety requires a glove material resistant to acids. If working with solutions, consult a glove compatibility chart for the specific solvent being used. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.[10]

Body Protection
  • Requirement: A flame-resistant (FR) lab coat is mandatory. It should be fully buttoned with sleeves rolled down.

  • Causality: The nitro functional group introduces a potential flammability and explosive risk, however small. A standard cotton or polyester lab coat can ignite and continue to burn. An FR lab coat will self-extinguish, providing critical escape time in the event of a flash fire. Standard lab coats are insufficient for handling energetic compounds.

  • Additional Protection: Wear long pants and fully enclosed shoes made of a chemical-resistant material.[10]

Respiratory Protection
  • Primary Control: A chemical fume hood should be sufficient to control airborne dust.[10]

  • When Required: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary.

  • Specification: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 or P100 filter) would be required.[10] Note: The use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.

Operational and Disposal Plans

A safe experiment is planned from start to finish, including disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the procedure.[10] Ensure the fume hood is functioning correctly. Assemble all necessary equipment and labeled waste containers before retrieving the chemical.

  • Donning PPE: Put on your PPE in the following order: lab coat, inner nitrile gloves, chemical splash goggles, face shield, and finally, outer nitrile gloves.

  • Handling: Handle the solid compound carefully to minimize dust formation. Use spatulas and weigh boats appropriate for the quantity being handled.

  • Post-Handling Decontamination: Clean any contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, goggles, lab coat, and finally, inner gloves. Wash hands thoroughly with soap and water immediately after.[10]

Emergency Procedures: Spill Response

The response to a spill depends entirely on its scale and location. All personnel must be trained to differentiate between a minor and amajor spill.

SpillResponse start Chemical Spill Occurs assess_spill Assess Spill Severity - Quantity? - Location? - Exposure? start->assess_spill minor_spill Minor Spill (Small quantity, contained in fume hood, no personnel exposure) assess_spill->minor_spill  Minor major_spill Major Spill (Large quantity, outside fume hood, fire/exposure risk) assess_spill->major_spill  Major alert_colleagues Alert colleagues in the immediate area. minor_spill->alert_colleagues evacuate EVACUATE the area immediately. Alert others. major_spill->evacuate don_ppe Don appropriate PPE: - Double gloves - Goggles & Face Shield - Lab Coat alert_colleagues->don_ppe contain_spill Contain spill with absorbent pads or appropriate neutralizer. don_ppe->contain_spill cleanup Collect residue using non-sparking tools. Place in a labeled hazardous waste container. contain_spill->cleanup decontaminate Decontaminate the area and all equipment used. cleanup->decontaminate report_minor Report incident to Lab Supervisor. decontaminate->report_minor pull_alarm Pull the nearest fire alarm. evacuate->pull_alarm call_emergency Call Emergency Services (911) and Campus Safety. pull_alarm->call_emergency provide_info Provide details from a safe location: - Chemical Name - Location - Quantity call_emergency->provide_info

Caption: Workflow for assessing and responding to a chemical spill.

First Aid Measures
  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][11]

Disposal Plan

Due to the nitro functional group, this compound and any materials contaminated with it must be treated as hazardous waste.[1]

  • Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container for solids.[10][12]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Collection: Follow your institution's procedures for hazardous waste pickup.[1] Do not allow waste to accumulate. Nitro compounds can degrade over time and become more hazardous.[1]

By integrating this comprehensive safety and handling protocol into your laboratory's SOPs, you create a self-validating system that protects researchers and ensures the integrity of your work.

References

  • Benchchem. Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • ESSR Office of Research Safety. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
  • National Institutes of Health. NIH Waste Disposal Guide 2022.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
  • Fisher Scientific. SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Reed College. Hazardous Laboratory Chemicals Disposal Guide.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • University of Manitoba. Chemical Spill Response Procedure.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • Fisher Scientific. SAFETY DATA SHEET: 1H-Pyrazole-4-carboxylic acid.
  • Angene Chemical. Safety Data Sheet: 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Biosynth. Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • LGC Standards. Safety data sheet: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid.
  • LGC Standards. Safety data sheet: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid (Continued).
  • Synquest Labs. 1-Methyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet.
  • Chemistry LibreTexts. 24.6: Nitro Compounds.
  • NITRO COMPOUNDS. (2020-03-29).

Sources

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